molecular formula C6H10N2 B1280710 1-ethyl-3-methyl-1H-pyrazole CAS No. 30433-57-9

1-ethyl-3-methyl-1H-pyrazole

Katalognummer: B1280710
CAS-Nummer: 30433-57-9
Molekulargewicht: 110.16 g/mol
InChI-Schlüssel: FSWUGFSHWYDKTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-ethyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-5-4-6(2)7-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWUGFSHWYDKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475601
Record name 1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30433-57-9
Record name 1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: A Modern Perspective on Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2] Its structural versatility and diverse biological activities make it a "privileged scaffold" in modern drug discovery.[3] The specific compound, 1-ethyl-3-methyl-1H-pyrazole, serves as a valuable building block and intermediate. This guide, intended for researchers and development scientists, moves beyond simple procedural outlines. It aims to provide a deep, mechanistic understanding of the primary synthetic strategies, emphasizing the chemical logic that underpins experimental design and troubleshooting. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—enabling you to adapt and optimize these methods with confidence.

Chapter 1: Strategic Analysis of Synthesis

A robust synthetic plan begins with a logical deconstruction of the target molecule. For 1-ethyl-3-methyl-1H-pyrazole, retrosynthetic analysis reveals two principal and highly practical approaches.

  • N-Alkylation Strategy: This approach involves the formation of the N1-ethyl bond as the key step. The disconnection leads back to a pre-formed pyrazole ring, specifically 3-methylpyrazole, and a suitable two-carbon electrophile (ethylating agent). This is often the most direct route, provided the starting pyrazole is readily available.

  • Cyclocondensation Strategy: This is a more fundamental approach where the pyrazole ring itself is constructed. The disconnection breaks the N-N and C-N bonds of the heterocycle, leading to ethylhydrazine and a 1,3-dicarbonyl synthon, such as acetylacetone. This method builds the core scaffold and installs the substituents simultaneously.

G cluster_0 Strategy 1: N-Alkylation cluster_1 Strategy 2: Cyclocondensation Target 1-Ethyl-3-methyl-1H-pyrazole Disconnection1 N1-C(ethyl) bond Target->Disconnection1 Disconnection2 Ring Formation Target->Disconnection2 Alkylation_Intermediates 3-Methylpyrazole + Ethylating Agent (e.g., Et-I, Et₂SO₄) Disconnection1->Alkylation_Intermediates Condensation_Intermediates Ethylhydrazine + Acetylacetone (1,3-Dicarbonyl) Disconnection2->Condensation_Intermediates

Caption: Retrosynthetic analysis of 1-ethyl-3-methyl-1H-pyrazole.

Chapter 2: Synthetic Route I: N-Alkylation of 3-Methylpyrazole

This method is predicated on the nucleophilicity of the pyrazole ring nitrogen. The process involves deprotonation of 3-methylpyrazole followed by an SN2 reaction with an ethylating agent.

Core Challenge: Regioselectivity

The primary scientific hurdle in this approach is controlling the site of alkylation. The 3-methylpyrazole anion is an ambident nucleophile, presenting two nitrogen atoms for electrophilic attack. This leads to the potential formation of two constitutional isomers: the desired 1-ethyl-3-methyl-1H-pyrazole and the undesired 1-ethyl-5-methyl-1H-pyrazole .[4]

G Start 3-Methylpyrazole Anion 3-Methylpyrazolate Anion Start->Anion + Base - H⁺ Product13 1-Ethyl-3-methyl-1H-pyrazole (Desired, N1-Alkylation) Anion->Product13 + Et-X (Less hindered path) Product15 1-Ethyl-5-methyl-1H-pyrazole (Isomer, N2-Alkylation) Anion->Product15 + Et-X (More hindered path)

Caption: Regioselectivity in the N-alkylation of 3-methylpyrazole.

Causality of Experimental Choices for N1-Selectivity

Achieving high regioselectivity for the N1 isomer is a function of sterics and reaction conditions. The methyl group at the C3 position provides steric hindrance around the adjacent N2 nitrogen. By carefully selecting the base and solvent, we can exploit this hindrance to favor alkylation at the less-hindered N1 position.[5]

  • Base and Solvent: A strong base is required to fully deprotonate the pyrazole N-H. Sodium hydride (NaH) is an excellent choice as it forms the pyrazolate anion irreversibly. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the anion, allowing the inherent steric factors to dominate the reaction outcome.[5]

  • Alkylating Agent: While various ethylating agents can be used (ethyl halides, diethyl sulfate), ethyl iodide is often chosen for its high reactivity due to the excellent leaving group ability of iodide.[5]

Detailed Experimental Protocol: N1-Selective Ethylation

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[5]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Suspend 3-methylpyrazole and K₂CO₃ in anhydrous DMSO. r1 Add ethyl iodide dropwise to the suspension. p1->r1 r2 Stir at room temperature and monitor by TLC/LC-MS. r1->r2 w1 Quench with water and extract with ethyl acetate. r2->w1 w2 Wash organic layer, dry over Na₂SO₄, and concentrate. w1->w2 w3 Purify by column chromatography (Hexane/EtOAc gradient). w2->w3 G Reactants Ethylhydrazine + Acetylacetone Hydrazone Hydrazone Intermediate Reactants->Hydrazone - H₂O Cyclic_Intermediate Cyclized Intermediate (Non-aromatic) Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product 1-Ethyl-3-methyl-1H-pyrazole Cyclic_Intermediate->Product - H₂O (Aromatization)

Sources

An In-depth Technical Guide to the Synthesis of 1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-ethyl-3-methyl-1H-pyrazole

1-ethyl-3-methyl-1H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemistry due to its diverse biological activities. Substituted pyrazoles are integral components of numerous pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticancer agents. The specific substitution pattern of an ethyl group at the 1-position and a methyl group at the 3-position imparts distinct physicochemical properties to the molecule, influencing its biological activity and potential applications in drug discovery and materials science. This guide provides a comprehensive overview of the primary synthetic routes to 1-ethyl-3-methyl-1H-pyrazole, offering detailed protocols and mechanistic insights for researchers and professionals in the chemical sciences.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 1-ethyl-3-methyl-1H-pyrazole can be approached via two principal and logically sound strategies:

  • The Knorr Pyrazole Synthesis: A classical and convergent approach where the pyrazole ring is constructed from acyclic precursors in a single cyclization step.

  • N-Alkylation of a Pre-formed Pyrazole Core: A linear approach where a pre-existing 3-methylpyrazole is functionalized with an ethyl group at the desired nitrogen atom.

Each pathway presents its own set of advantages and challenges, particularly concerning regioselectivity, which will be a central theme of our discussion.

Part 1: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For the synthesis of 1-ethyl-3-methyl-1H-pyrazole, the logical precursors are pentane-2,4-dione (also known as acetylacetone) and ethylhydrazine .

The Mechanistic Underpinnings and the Challenge of Regioselectivity

The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl groups of pentane-2,4-dione, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[1]

A critical consideration in this synthesis is regioselectivity . Since ethylhydrazine is an unsymmetrical hydrazine, the initial nucleophilic attack can occur from either the substituted or the unsubstituted nitrogen atom. This can lead to the formation of two possible regioisomers: 1-ethyl-3,5-dimethyl-1H-pyrazole and the desired 1-ethyl-3-methyl-1H-pyrazole . The reaction of acetylacetone with semicarbazide derivatives has been studied, providing insights into the complexities of these condensation reactions.[3][4]

The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions. Generally, the more nucleophilic and less sterically hindered nitrogen atom of the hydrazine derivative preferentially attacks the more electrophilic carbonyl group of the dicarbonyl compound. In ethylhydrazine, the ethyl group is electron-donating, which slightly increases the nucleophilicity of the substituted nitrogen. However, it also introduces steric bulk. The reaction conditions, such as pH, can be optimized to favor the formation of one isomer over the other.[5]

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Knorr Synthesis

This protocol is a generalized procedure based on established principles of the Knorr synthesis.[3][6] Optimization may be required to maximize the yield of the desired regioisomer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Pentane-2,4-dione100.12505.0 g (5.1 mL)
Ethylhydrazine oxalate150.11558.26 g
Sodium Acetate82.031109.02 g
Ethanol46.07-100 mL
Water18.02-50 mL
Diethyl Ether74.12-As needed
Anhydrous MgSO₄120.37-As needed

Procedure:

  • Preparation of Ethylhydrazine Free Base: In a flask, dissolve ethylhydrazine oxalate (8.26 g, 55 mmol) and sodium acetate (9.02 g, 110 mmol) in water (50 mL). Gently warm the mixture to facilitate dissolution and the liberation of the free ethylhydrazine.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentane-2,4-dione (5.0 g, 50 mmol) in ethanol (100 mL).

  • Reaction: To the ethanolic solution of pentane-2,4-dione, add the aqueous solution of ethylhydrazine. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the remaining aqueous solution, add diethyl ether (50 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The resulting oil will be a mixture of regioisomers. Purification by fractional distillation under reduced pressure or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is necessary to isolate the 1-ethyl-3-methyl-1H-pyrazole isomer.

Part 2: N-Alkylation of 3-Methylpyrazole

An alternative and often more regioselective approach is the direct alkylation of a pre-existing pyrazole ring. In this case, 3-methylpyrazole serves as the starting material, which is then ethylated.

Mechanistic Considerations and Controlling Regioselectivity

The N-alkylation of an unsymmetrical pyrazole like 3-methylpyrazole can lead to two products: 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-5-methyl-1H-pyrazole . The ratio of these products is highly dependent on several factors that influence the site of electrophilic attack.[7][8]

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In 3-methylpyrazole, the N1 nitrogen is adjacent to the methyl group, while the N2 nitrogen is adjacent to a hydrogen atom. Therefore, sterically, the N2 position is more accessible.

  • Electronic Effects: The methyl group at the C3 position is weakly electron-donating, which can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Base and Solvent System: The choice of base and solvent plays a crucial role. The use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generates the pyrazolate anion. The counter-ion of the base can then coordinate with the nitrogen atoms, influencing the site of alkylation. For instance, smaller cations like Li⁺ tend to favor alkylation at the less hindered nitrogen, while larger cations like K⁺ or Cs⁺ can favor alkylation at the more sterically hindered nitrogen.[8]

  • Alkylating Agent: The nature of the ethylating agent (e.g., ethyl iodide, diethyl sulfate, ethyl bromide) can also affect the outcome. More reactive alkylating agents may exhibit less selectivity.

To favor the formation of the desired 1-ethyl-3-methyl-1H-pyrazole (N1 alkylation), conditions that direct the ethyl group to the nitrogen adjacent to the methyl group are required. This can often be achieved by carefully selecting the base and solvent combination.[8]

Caption: Workflow for the N-alkylation of 3-methylpyrazole.

Experimental Protocol: N-Alkylation of 3-Methylpyrazole

This protocol is designed to favor the formation of the 1-ethyl-3-methyl-1H-pyrazole isomer based on established methodologies for regioselective N-alkylation of pyrazoles.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Methylpyrazole82.10504.11 g
Potassium Carbonate (K₂CO₃)138.217510.37 g
Ethyl Iodide (EtI)155.97604.8 mL (9.36 g)
Dimethyl Sulfoxide (DMSO)78.13-100 mL
Ethyl Acetate88.11-As needed
Water18.02-As needed
Brine--As needed
Anhydrous Na₂SO₄142.04-As needed

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 3-methylpyrazole (4.11 g, 50 mmol) and anhydrous dimethyl sulfoxide (100 mL).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (10.37 g, 75 mmol) to the solution. Stir the suspension vigorously at room temperature for 30 minutes.

  • Alkylation: Add ethyl iodide (4.8 mL, 60 mmol) dropwise to the suspension over 15 minutes, ensuring the temperature does not exceed 30°C.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Work-up: Pour the reaction mixture into ice-cold water (300 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) to remove residual DMSO, followed by a brine wash (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the regioisomers and obtain pure 1-ethyl-3-methyl-1H-pyrazole.

Product Characterization

The final product, 1-ethyl-3-methyl-1H-pyrazole, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methyl group on the pyrazole ring, and a singlet for the proton at the C4 position of the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methyl carbons, the methylene carbon, and the three carbons of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-ethyl-3-methyl-1H-pyrazole (C₆H₁₀N₂ = 110.16 g/mol ).

Conclusion and Outlook

Both the Knorr synthesis and the N-alkylation of 3-methylpyrazole represent viable pathways for the synthesis of 1-ethyl-3-methyl-1H-pyrazole. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the capabilities for purification. The N-alkylation approach may offer better control over regioselectivity, provided the reaction conditions are carefully optimized. For both methods, a thorough understanding of the underlying reaction mechanisms and the factors governing regioselectivity is paramount for a successful synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this important heterocyclic compound.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Kudyakova, Y. S., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Di Sarno, V., et al. (2022).
  • Jetir.org. (2018). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. Retrieved from [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • Di Sarno, V., et al. (2022).
  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

  • Popova, L. M., et al. (2021).
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • World Journal of Chemical Education. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Scientia Iranica. (2016). A fast and highly e cient protocol for synthesis of dihydropyrano[7][12]pyrazole compounds using acidic ionic liquid 3-methyl-1-su. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. Retrieved from [Link]

  • Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]

  • Di Sarno, V., et al. (2022).
  • Google Patents. (n.d.). N-alkylation method of pyrazole.
  • LookChem. (n.d.). Synthesis and characterization of acetone hydrazones. Retrieved from [Link]

Sources

1-ethyl-3-methyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methyl-1H-pyrazole (CAS No. 30433-57-9) is a substituted pyrazole, a class of five-membered heterocyclic compounds featuring two adjacent nitrogen atoms.[1] The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities.[2][3][4] This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications of this versatile building block. The strategic placement of the ethyl and methyl groups on the pyrazole ring provides a stable, N-alkylated core that is primed for further functionalization, making it a valuable starting material for the synthesis of novel compound libraries aimed at discovering new therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 1-Ethyl-3-methyl-1H-pyrazole is an aromatic heterocycle, a property conferred by the cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 6 π-electrons (four from the two double bonds and two from the lone pair of the N-H parent pyrazole, which is delocalized). The N1-alkylation with an ethyl group prevents tautomerism, locking the substitution pattern and simplifying its reactive profile compared to its N-H counterpart.

Caption: 2D Structure of 1-Ethyl-3-methyl-1H-pyrazole.

The physical properties of the compound are summarized below. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource(s)
CAS Number 30433-57-9[1]
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol [1][5]
Boiling Point 152 °C[1]
Density 0.966 g/cm³[6]
Melting Point 115 °C[1][6]
Note: The reported melting point appears unusually high for a compound with this boiling point and may be erroneous. It is expected to be a liquid at room temperature.

Synthesis: The Knorr Pyrazole Synthesis

Expertise & Causality: The most reliable and direct route to 1,3-disubstituted pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[7] This reaction is a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9] For the synthesis of 1-ethyl-3-methyl-1H-pyrazole, the logical precursors are pentane-2,4-dione (a symmetrical 1,3-dicarbonyl) and ethylhydrazine . The use of an unsymmetrical hydrazine with a symmetrical dicarbonyl is a key strategic choice that prevents the formation of regioisomers, leading to a single, well-defined product. The reaction proceeds under mild, often acid-catalyzed conditions, and is driven by the formation of the stable aromatic pyrazole ring.[10]

Knorr_Synthesis Reactants Pentane-2,4-dione + Ethylhydrazine Hydrazone Hydrazone Intermediate (Ketone Condensation) Reactants->Hydrazone H⁺ cat. Cyclized Cyclized Hemiaminal (Intramolecular Attack) Hydrazone->Cyclized Product 1-Ethyl-3-methyl-1H-pyrazole (Dehydration) Cyclized->Product - H₂O

Caption: Reaction scheme for the Knorr synthesis of 1-ethyl-3-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended before moving to the next stage.

  • Reagent Preparation & Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (1.0 eq).

    • Dissolve the dione in a suitable solvent, such as ethanol or glacial acetic acid (approx. 5 volumes).

    • Causality: Acetic acid can act as both the solvent and the acid catalyst required to facilitate the initial imine formation.[8] Ethanol is a common alternative for its good solvency and appropriate boiling point.

  • Reaction Execution:

    • To the stirring solution, add ethylhydrazine (or its salt, e.g., ethylhydrazine oxalate, 1.0 eq) portion-wise. If using a salt, an equivalent of base (e.g., sodium acetate) may be required to liberate the free hydrazine.

    • Self-Validation: The addition is often exothermic. Control the rate of addition to maintain a gentle reflux. A color change may be observed.

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC), using the starting dione as a reference. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution (to neutralize any acid catalyst), followed by brine.

    • Causality: This aqueous work-up removes water-soluble impurities, residual acid, and salts.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude oil via fractional distillation under reduced pressure or by column chromatography on silica gel.

    • Self-Validation: The final product should be a clear liquid. Confirm its identity and purity using the spectroscopic methods detailed in the next section.

Spectroscopic and Analytical Characterization

Authenticating the structure of the synthesized molecule is paramount. The following spectroscopic data are predicted based on the known behavior of pyrazole derivatives and serve as a benchmark for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
H-4~5.9 - 6.1d (or t)1HPyrazole Ring HLocated in the aromatic region, typically upfield of benzene protons. Coupling to H-5.
H-5~7.2 - 7.4d1HPyrazole Ring HDeshielded relative to H-4 due to proximity to the N-ethyl group. Coupling to H-4.
N-CH₂~3.9 - 4.1q2HEthyl CH₂Methylene group adjacent to a nitrogen atom. Coupled to the ethyl CH₃.
C-CH₃~2.1 - 2.3s3HMethyl on RingA singlet, as there are no adjacent protons.
N-CH₂-CH₃~1.3 - 1.5t3HEthyl CH₃Triplet due to coupling with the adjacent CH₂ group.
¹³C NMR Predicted Shift (ppm)AssignmentRationale
C-3~148 - 152Pyrazole C-CH₃Quaternary carbon attached to nitrogen and bearing the methyl group.
C-5~137 - 140Pyrazole C-HAromatic CH carbon adjacent to two nitrogen atoms.
C-4~104 - 107Pyrazole C-HAromatic CH carbon, typically the most upfield ring carbon.[11][12]
N-CH₂~45 - 48Ethyl CH₂Methylene carbon attached to nitrogen.
C-CH₃~13 - 15Methyl on RingTypical shift for a methyl group on an aromatic ring.
N-CH₂-CH₃~14 - 16Ethyl CH₃Terminal methyl group of the ethyl substituent.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • ~3100-3150 cm⁻¹: Aromatic C-H stretch (from the pyrazole ring).

  • ~2850-2980 cm⁻¹: Aliphatic C-H stretch (from the ethyl and methyl groups).

  • ~1500-1580 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): Expected at m/z = 110.16, corresponding to the molecular formula C₆H₁₀N₂.

  • Key Fragments: Common fragmentation pathways for N-alkyl pyrazoles involve the loss of components from the alkyl chain (e.g., loss of ethylene, [M-28]) or cleavage of the ring.[13]

Chemical Reactivity and Derivatization Potential

The utility of 1-ethyl-3-methyl-1H-pyrazole in drug discovery stems from its predictable reactivity, which allows for controlled structural modification.

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, acylation).

  • Positional Selectivity: In 1,3-disubstituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site. Therefore, electrophilic attack occurs almost exclusively at this position.[14] The N1 and N2 positions are already substituted or part of the aromatic system, and the C3 and C5 positions are electronically less favored and more hindered.

  • Trustworthiness of Protocol: This high regioselectivity is a critical feature for drug development, as it ensures that derivatization leads to a single, predictable isomer, simplifying synthesis and purification.

Electrophilic_Substitution Pyrazole 1-Ethyl-3-methyl-1H-pyrazole Intermediate Sigma Complex (C4 Attack) Pyrazole->Intermediate + E⁺ (e.g., Br⁺) Product 4-Substituted Product (e.g., 4-Bromo-) Intermediate->Product - H⁺

Caption: Regioselective electrophilic substitution at the C4 position.

General Protocol for C4-Bromination:

  • Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the solution in an ice bath.

  • Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1.0 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and perform a standard aqueous work-up to isolate the 4-bromo-1-ethyl-3-methyl-1H-pyrazole product.[15]

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its presence in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and numerous kinase inhibitors highlights its ability to interact favorably with biological targets.[16][17]

1-Ethyl-3-methyl-1H-pyrazole serves as an ideal starting point for building molecular diversity:

  • Scaffold for Libraries: The C4 position can be readily functionalized via electrophilic substitution or metallation followed by quenching with an electrophile. This allows for the rapid generation of a library of analogues where a variety of substituents can be installed at a defined position.

  • Vectorial Growth: The ethyl and methyl groups provide specific steric and lipophilic properties that can be used to probe binding pockets of target proteins. The N-ethyl group, in particular, can project into solvent-exposed regions or fill specific hydrophobic pockets.

  • Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a desirable property for drug candidates. The N-alkylation prevents metabolic N-dealkylation pathways that can occur with other heterocycles.

Safety and Handling

While specific toxicity data for 1-ethyl-3-methyl-1H-pyrazole is limited, data from related pyrazoles and general laboratory safety principles should be followed.

  • Hazards: May cause skin and serious eye irritation. May cause an allergic skin reaction.[5]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 519018-28-1, 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. Retrieved from [Link]

  • Merck Index. (n.d.). Knorr Pyrazole Synthesis. In The Merck Index Online. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Chemcd. (n.d.). 30433-57-9 1-ethyl-3-methyl-1h-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). ethyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-ethyl-3-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 16. Fragmentation of 1-methyl-3-nitropyrazole 28. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. Retrieved from [Link]

  • Wiley Online Library. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Bentham Science. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 28). Electrophilic substitution reactions - pyridine [Video]. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core physical properties of 1-ethyl-3-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole derivatives.

Introduction: The Significance of 1-ethyl-3-methyl-1H-pyrazole

Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in drug discovery. The specific substitution pattern of an ethyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring in 1-ethyl-3-methyl-1H-pyrazole imparts a unique combination of lipophilicity and polarity, influencing its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, from designing synthetic routes to formulating and interpreting biological assays.

Core Physical Properties

The physical state of 1-ethyl-3-methyl-1H-pyrazole at ambient temperature is a liquid. The available data on its key physical properties are summarized in the table below. It is important to note that while some experimental values are available, others are estimated or derived from data on closely related compounds.

PropertyValueSource
Molecular Formula C₆H₁₀N₂[1][2]
Molecular Weight 110.16 g/mol [1][2]
Boiling Point 152 °C[3]
Density 0.96 g/cm³[3]
Refractive Index 1.4768 (estimate)[3]
Melting Point 115 °C (Note: This value is likely for a different compound or a salt, as it is unusually high for this structure)[3]
Physical State Liquid at room temperatureInferred from boiling point

Note on Melting Point: The reported melting point of 115 °C is inconsistent with the compound's structure and its liquid state at room temperature as suggested by its boiling point. It is highly probable that this value corresponds to a derivative or a salt of 1-ethyl-3-methyl-1H-pyrazole. Further experimental verification is required to establish the accurate melting point or freezing point of the pure compound.

Solubility Profile

  • Water: Likely to have limited to moderate solubility in water due to the presence of the nitrogen atoms capable of hydrogen bonding, counteracted by the hydrophobic alkyl substituents.

  • Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone): Expected to be miscible or highly soluble in these solvents due to dipole-dipole interactions and the potential for hydrogen bonding.

  • Nonpolar Organic Solvents (e.g., Toluene, Hexane): Expected to have good solubility in these solvents due to the presence of the alkyl groups.

  • Chlorinated Solvents (e.g., Dichloromethane): Expected to be highly soluble.

Spectroscopic and Analytical Characterization

While specific spectra for 1-ethyl-3-methyl-1H-pyrazole are not widely published, the expected spectroscopic features can be inferred from its structure and data from analogous pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as the protons on the pyrazole ring.

    • An ethyl group with a triplet for the methyl protons and a quartet for the methylene protons.

    • A singlet for the methyl group attached to the pyrazole ring.

    • Two distinct signals for the protons at the 4- and 5-positions of the pyrazole ring, likely appearing as doublets or singlets depending on the coupling constants.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, including the two carbons of the ethyl group, the methyl carbon, and the three carbons of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1-ethyl-3-methyl-1H-pyrazole is expected to exhibit characteristic absorption bands for C-H, C=N, and C=C stretching and bending vibrations within the pyrazole ring and its substituents. The absence of an N-H stretching band (typically around 3100-3500 cm⁻¹) would confirm the N-alkylation of the pyrazole ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern of pyrazoles often involves the loss of nitrogen (N₂) and cleavage of the substituents on the ring.[4][5]

Synthesis and Purification

A common and effective method for the synthesis of N-alkylated pyrazoles is the alkylation of the corresponding N-unsubstituted pyrazole. The following protocol is a generalized procedure for the synthesis of 1-ethyl-3-methyl-1H-pyrazole, adapted from established methods for pyrazole alkylation.

Experimental Protocol: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Solvent 3-methylpyrazole 3-Methylpyrazole Reaction_Mixture Reaction Mixture 3-methylpyrazole->Reaction_Mixture Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., DMF or Acetonitrile) Solvent->Reaction_Mixture Product 1-ethyl-3-methyl-1H-pyrazole Reaction_Mixture->Product Stirring, Heat

Caption: Synthesis of 1-ethyl-3-methyl-1H-pyrazole.

Materials:

  • 3-Methylpyrazole

  • Ethyl iodide (or another suitable ethylating agent like diethyl sulfate)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous dimethylformamide (DMF) or acetonitrile as the solvent

  • Diethyl ether or ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylpyrazole in the chosen anhydrous solvent (e.g., DMF).

  • Addition of Base: Add a slight excess (e.g., 1.2 equivalents) of the base (e.g., potassium carbonate) to the solution.

  • Addition of Ethylating Agent: Slowly add the ethylating agent (e.g., ethyl iodide, 1.1 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to obtain pure 1-ethyl-3-methyl-1H-pyrazole.

Causality Behind Experimental Choices:

  • Choice of Base: A base is required to deprotonate the pyrazole ring, making the nitrogen atom more nucleophilic for the alkylation reaction. Potassium carbonate is a common choice as it is a mild and inexpensive base.

  • Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction.

  • Purification by Vacuum Distillation: As 1-ethyl-3-methyl-1H-pyrazole is a liquid with a relatively high boiling point, vacuum distillation is the preferred method for purification to prevent decomposition at higher temperatures.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1-ethyl-3-methyl-1H-pyrazole (CAS 30433-57-9) should be consulted for detailed safety information.[6] General safety precautions for handling pyrazole derivatives should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

  • In case of contact: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Thermal Stability

There is no specific data available on the thermal decomposition of 1-ethyl-3-methyl-1H-pyrazole. However, pyrazole derivatives are generally considered to be thermally stable. Decomposition would likely occur at elevated temperatures and may involve the cleavage of the N-ethyl and C-methyl bonds, as well as the fragmentation of the pyrazole ring.

Conclusion

This technical guide provides a consolidated overview of the known and predicted physical properties of 1-ethyl-3-methyl-1H-pyrazole. While some key experimental data, particularly regarding solubility and specific spectroscopic analyses, remain to be fully elucidated in the public domain, this guide serves as a foundational resource for researchers. The provided synthesis protocol, based on established chemical principles, offers a reliable starting point for the preparation and purification of this compound. As with any chemical, adherence to strict safety protocols is essential.

References

  • Chemcd. (n.d.). 30433-57-9 1-ethyl-3-methyl-1h-pyrazole. Retrieved from [Link]

  • Appchem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L. (n.d.). IR handout.pdf.
  • Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

1-ethyl-3-methyl-1H-pyrazole structural isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Isomers of 1-Ethyl-3-Methyl-1H-Pyrazole

Executive Summary

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical development, forming the structural basis for a multitude of leading drugs and commercial products.[1][2] Its value lies in its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] However, the synthesis of substituted pyrazoles, particularly non-symmetrical ones like 1-ethyl-3-methyl-1H-pyrazole, is frequently complicated by a lack of regioselectivity, yielding mixtures of structural isomers.[6] Differentiating and isolating these isomers is critical, as subtle changes in substituent placement can profoundly alter a molecule's pharmacological and toxicological profile.

This guide provides a comprehensive exploration of the structural isomers of 1-ethyl-3-methyl-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into regioselective synthesis strategies, rigorous methods for structural elucidation, and a comparative analysis of the primary isomers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Pyrazole Core and the Challenge of Regioselectivity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3][7] Its ability to participate in hydrogen bonding and its metabolic stability make it an ideal building block for designing potent and selective therapeutic agents. The synthesis of N-substituted pyrazoles is most commonly achieved through the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.

The primary challenge arises when a non-symmetrical hydrazine (like ethylhydrazine or methylhydrazine) reacts with a non-symmetrical 1,3-dicarbonyl. This process can lead to two distinct regioisomers, as the initial nucleophilic attack can occur at either of the two carbonyl carbons. For the system , the key isomers include:

  • 1-Ethyl-3-methyl-1H-pyrazole

  • 1-Ethyl-5-methyl-1H-pyrazole

  • 1-Methyl-3-ethyl-1H-pyrazole

  • 1-Methyl-5-ethyl-1H-pyrazole

Controlling the reaction to favor a single isomer is a significant synthetic hurdle, making the purification and characterization of the resulting mixture a mandatory and often complex task.[6][8]

Part 1: The Synthesis of Ethyl-Methyl-1H-Pyrazoles: A Game of Regioselectivity

The synthesis of these isomers hinges on the Knorr condensation. The choice of reactants directly dictates the potential products. For instance, reacting ethylhydrazine with pentane-2,4-dione will produce a mixture of 1-ethyl-3,5-dimethyl-pyrazole (not our target) or, if reacting with an asymmetric diketone, a mixture of regioisomers. To obtain the ethyl-methyl combination, one must react ethylhydrazine with a methyl-substituted diketone or methylhydrazine with an ethyl-substituted diketone.

The reaction of a substituted hydrazine with a β-diketone proceeds via an intermediate that can cyclize in two ways, leading to the formation of regioisomeric pyrazoles.

Knorr_Synthesis cluster_reactants Reactants cluster_products Products R1_hydrazine R1-NH-NH2 (e.g., Ethylhydrazine) intermediate Hydrazone Intermediate R1_hydrazine->intermediate + R2_diketone R2-CO-CH2-CO-R3 (e.g., Pentane-2,4-dione) R2_diketone->intermediate isomer_A 1-R1-3-R2-5-R3-pyrazole label_mixture Regioisomeric Mixture isomer_B 1-R1-3-R3-5-R2-pyrazole intermediate->isomer_A Cyclization (Path A) intermediate->isomer_B Cyclization (Path B)

Caption: General Knorr synthesis yielding a mixture of regioisomers.

Factors Influencing Regioselectivity

The ratio of the resulting isomers is not arbitrary and can be influenced by several factors. Understanding these allows for the optimization of the synthesis towards the desired product.

  • Steric Hindrance: The bulkier substituent on the hydrazine (e.g., ethyl vs. methyl) and on the diketone will influence the site of initial attack and the subsequent cyclization pathway.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the diketone plays a crucial role. The more electrophilic carbon is typically attacked preferentially.

  • Solvent and pH: The reaction conditions can dramatically alter the outcome. Acidic conditions can protonate the carbonyls, altering their reactivity. Some studies have shown that using fluorinated alcohols as solvents can significantly improve regioselectivity by modulating hydrogen-bonding interactions during the cyclization step.[6]

Protocol 1: Synthesis of 1-Ethyl-3-methyl- and 1-Ethyl-5-methyl-1H-pyrazole

This protocol describes the synthesis from ethylhydrazine and 1,1,1-trifluoro-2,4-pentanedione, which often produces a mixture that must be separated. The principle is adaptable to other diketones.

Objective: To synthesize a mixture of 1-ethyl-3-methyl- and 1-ethyl-5-methyl-1H-pyrazole for subsequent separation and analysis.

Materials:

  • Ethylhydrazine

  • Pentane-2,4-dione

  • Ethanol (or a fluorinated alcohol like TFE for improved selectivity[6])

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve pentane-2,4-dione (1.0 eq) in ethanol (5 mL per mmol of diketone).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Slowly add ethylhydrazine (1.1 eq) to the solution at room temperature. The reaction is often exothermic; maintain control with an ice bath if necessary.

  • Once the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a mixture of 1-ethyl-3,5-dimethyl-pyrazole isomers (Note: using an asymmetric diketone is necessary for the target isomers).

  • Self-Validation: The crude product must be analyzed by ¹H NMR or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the formed regioisomers before proceeding to purification.[9]

  • Purification: Separate the isomers using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Part 2: Structural Elucidation and Characterization

Unambiguous identification of each isomer is impossible without rigorous spectroscopic analysis. NMR spectroscopy is the most powerful tool for this purpose.[8][10]

Comparative NMR Spectroscopy

The chemical environment of each proton and carbon atom is unique for each isomer, resulting in distinct chemical shifts in ¹H and ¹³C NMR spectra. The primary distinguishing features are the chemical shifts of the pyrazole ring proton (at C4), the methyl group protons, and the ethyl group protons.[11]

CompoundPyrazole H-4 (s)N-CH₂ (q)N-CH₂-CH₃ (t)C-CH₃ (s)
1-Ethyl-3-methyl-1H-pyrazole ~5.9-6.1 ppm~4.0-4.2 ppm~1.4-1.5 ppm~2.2-2.3 ppm
1-Ethyl-5-methyl-1H-pyrazole ~5.8-6.0 ppm~4.1-4.3 ppm~1.3-1.4 ppm~2.4-2.5 ppm
1-Methyl-3-ethyl-1H-pyrazole ~5.9-6.1 ppm~2.6-2.8 ppm (q)~1.2-1.3 ppm (t)~3.7-3.9 ppm (N-CH₃, s)
1-Methyl-5-ethyl-1H-pyrazole ~5.8-6.0 ppm~2.8-3.0 ppm (q)~1.2-1.3 ppm (t)~3.9-4.1 ppm (N-CH₃, s)
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃) for Ethyl-Methyl-Pyrazole Isomers. Data is inferred from structurally similar compounds.[11][12][13]

Causality of Chemical Shifts:

  • N1-Substituent Effect: The substituent on the N1 position influences the electron density across the ring. An ethyl group at N1 will have a different electronic and steric effect compared to a methyl group, subtly altering the shifts of all other protons.

  • C3 vs. C5 Methyl Group: A methyl group at the C5 position is adjacent to the N1-ethyl group, leading to a slightly different chemical shift compared to a methyl group at the C3 position due to through-space (anisotropic) effects. This is often the most reliable way to distinguish between the 1,3- and 1,5-isomers. Nuclear Overhauser Effect (NOE) experiments can definitively confirm the spatial proximity between the N1-ethyl protons and the C5-methyl protons.[8]

Protocol 2: SOP for NMR Analysis

Objective: To acquire high-quality ¹H, ¹³C, and 2D NMR spectra for definitive structural assignment.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a trace of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.[11]

  • Shimming: Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (for ambiguous cases):

    • COSY: To establish proton-proton coupling relationships (e.g., within the ethyl group).

    • HSQC/HMQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which are invaluable for confirming the overall carbon skeleton and substituent placement.

    • NOESY: To confirm the 1,5-isomer by observing the spatial correlation between the N1-CH₂ protons and the C5-CH₃ protons.[8]

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign all peaks based on chemical shifts, coupling constants, and 2D correlations.

Characterization_Workflow crude Crude Reaction Mixture separation Column Chromatography crude->separation fractions Isolated Fractions (Isomer A, Isomer B) separation->fractions analysis Spectroscopic Analysis fractions->analysis nmr 1D & 2D NMR analysis->nmr Primary ID ms GC-MS analysis->ms Purity & Mass final Pure, Characterized Isomer nmr->final Structure Confirmed ms->final

Caption: Workflow for isomer separation and characterization.

Part 3: Isomer Profiles and Applications

While specific applications for each individual isomer are often proprietary or embedded in broader patent literature, the general biological profile of substituted pyrazoles provides a strong indication of their potential utility in drug development.[14] The pyrazole scaffold is a known pharmacophore for a range of targets.

  • Anti-inflammatory Activity: Many pyrazole derivatives, including the blockbuster drug Celecoxib, are potent inhibitors of cyclooxygenase-2 (COX-2), making them effective anti-inflammatory agents.[7][15]

  • Anticancer Activity: Substituted pyrazoles have been shown to inhibit various kinases, which are critical targets in oncology.[4][7] They can exhibit cytotoxic effects against numerous cancer cell lines.[16]

  • Antimicrobial and Antifungal Agents: The pyrazole ring is present in compounds that show significant activity against bacteria and fungi, including drug-resistant strains.[1][17]

  • Agrochemicals: Pyrazole derivatives are widely used as herbicides and insecticides. Tebufenpyrad, for example, is a commercial acaricide built on an N-methylpyrazole core.[6]

The specific arrangement of ethyl and methyl groups on the pyrazole ring will fine-tune the molecule's size, shape, and lipophilicity, thereby influencing its binding affinity to biological targets and its overall ADME (absorption, distribution, metabolism, and excretion) properties. Therefore, the synthesis and screening of all possible isomers are essential steps in the early stages of a drug discovery or agrochemical development program.

Conclusion

The structural isomers of 1-ethyl-3-methyl-1H-pyrazole represent a microcosm of the challenges and opportunities inherent in modern synthetic and medicinal chemistry. While their synthesis via classical methods is straightforward, it is often plagued by a lack of regiocontrol, necessitating careful optimization of reaction conditions. The ability to reliably separate and unequivocally characterize each isomer using advanced spectroscopic techniques is paramount. Each distinct isomer is a unique chemical entity with its own potential biological activity. A thorough understanding of their synthesis and properties empowers researchers to unlock the full potential of the pyrazole scaffold in the quest for novel therapeutics and advanced materials.

References

  • Recent applications of pyrazole and its substituted analogs. (2016). International Journal of Applied Research. Link

  • Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Link

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Link

  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. (n.d.). ChemicalBook. Link

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Link

  • Bovonsombat, P., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Link

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Link

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2021). The Journal of Organic Chemistry. Link

  • 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR. (n.d.). ChemicalBook. Link

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. Link

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents. Link

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Link

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Link

  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. (n.d.). PubChem. Link

  • Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy & Bioallied Sciences. Link

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Supporting Information. Link

  • 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook. Link

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (2014). AIP Publishing. Link

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Link

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Link

  • Regioselective Preparation of N Methylpyrazole Derivative. (2009). ResearchGate. Link

  • A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). Benchchem. Link

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents. Link

  • 1-Ethyl-3-methyl-1H-pyrazole. (n.d.). BLD Pharm. Link

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. Link

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (2014). ResearchGate. Link

  • Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2017). ResearchGate. Link

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). MDPI. Link

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Link

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). PDF. Link

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Link

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents. Link

  • 3-Ethyl-1-methyl-1H-pyrazole. (n.d.). PubChem. Link

  • Preparation of 3-methylpyrazole. (n.d.). Google Patents. Link

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. Link

  • ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. (n.d.). ResearchGate. Link

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences. Link

  • 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. (n.d.). LookChem. Link

  • Mass spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Link

Sources

Spectroscopic characterization of 1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The precise substitution pattern on the pyrazole ring profoundly influences its physicochemical properties and biological function. Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of 1-ethyl-3-methyl-1H-pyrazole, offering insights into the causality behind experimental choices and presenting self-validating protocols.

Molecular Structure and Isomerism

The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-methylpyrazole, can result in two regioisomers: 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-5-methyl-1H-pyrazole.[2][3] Distinguishing between these isomers is a critical aspect of characterization, and the spectroscopic techniques detailed herein are instrumental in achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-ethyl-3-methyl-1H-pyrazole, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum provides a fingerprint of the molecule, allowing for the identification of the ethyl and methyl groups and their positions on the pyrazole ring. The chemical shifts and coupling patterns of the pyrazole ring protons are particularly diagnostic for confirming the substitution pattern.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Weigh 5-10 mg of 1-ethyl-3-methyl-1H-pyrazole and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Record the spectrum on a 300 MHz or higher field NMR spectrometer.[5]

    • Typical acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[4]

Data Interpretation and Expected Spectrum

The expected ¹H NMR spectral data for 1-ethyl-3-methyl-1H-pyrazole is summarized below. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H5 (ring)~7.2-7.4d~2.0-2.5
H4 (ring)~5.9-6.1d~2.0-2.5
N-CH₂ (ethyl)~4.0-4.2q~7.3
C-CH₃ (methyl)~2.2-2.4s-
CH₂-CH₃ (ethyl)~1.3-1.5t~7.3

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the substitution pattern.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition:

    • Record the spectrum on the same NMR spectrometer.

    • Typical acquisition parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]

Data Interpretation and Expected Spectrum

The expected ¹³C NMR chemical shifts for 1-ethyl-3-methyl-1H-pyrazole are presented below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C3 (ring)~148-150
C5 (ring)~138-140
C4 (ring)~104-106
N-CH₂ (ethyl)~45-47
C-CH₃ (methyl)~13-15
CH₂-CH₃ (ethyl)~15-17

Note: These are estimated values based on data for similar pyrazole derivatives.[6]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1-ethyl-3-methyl-1H-pyrazole (5-10 mg) Mix Dissolve & Transfer Sample->Mix Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Mix TMS Internal Standard (TMS) TMS->Mix NMR_Tube NMR Sample Mix->NMR_Tube To NMR Tube Spectrometer NMR Spectrometer (≥300 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing H1_Spectrum ¹H NMR Spectrum Processing->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum Processing->C13_Spectrum Interpretation Structural Elucidation H1_Spectrum->Interpretation C13_Spectrum->Interpretation

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1-ethyl-3-methyl-1H-pyrazole, IR spectroscopy can confirm the presence of C-H bonds in the alkyl groups and the pyrazole ring, as well as the C=N and C=C bonds characteristic of the heterocyclic system.

Experimental Protocol: FT-IR
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[4]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • The typical spectral range is 4000-400 cm⁻¹.[7]

Data Interpretation and Expected Spectrum

The expected characteristic IR absorption bands for 1-ethyl-3-methyl-1H-pyrazole are listed below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100-3150Medium
Aliphatic C-H stretch2850-3000Medium-Strong
C=N stretch (pyrazole ring)1580-1650Medium
C=C stretch (pyrazole ring)1400-1500Medium-Strong

Note: The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms the N-alkylation of the pyrazole ring.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of 1-ethyl-3-methyl-1H-pyrazole in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Acquisition:

    • Inject the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.[8]

    • The GC separates the sample from any impurities before it enters the mass spectrometer.

    • Electron Ionization (EI) is a common method for generating ions.

Data Interpretation and Expected Spectrum
  • Molecular Ion Peak (M⁺): The molecular formula of 1-ethyl-3-methyl-1H-pyrazole is C₆H₁₀N₂. The expected molecular weight is approximately 110.16 g/mol .[9] The mass spectrum should show a prominent molecular ion peak at m/z = 110.

  • Fragmentation Pattern: Common fragmentation pathways for N-alkyl pyrazoles involve the loss of alkyl groups. Expected fragments for 1-ethyl-3-methyl-1H-pyrazole include:

    • [M-15]⁺: Loss of a methyl group (m/z = 95).

    • [M-28]⁺: Loss of ethene from the ethyl group (m/z = 82).

    • [M-29]⁺: Loss of an ethyl radical (m/z = 81).

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis Sample Dilute solution of 1-ethyl-3-methyl-1H-pyrazole GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (EI) GC->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum MolIon Identify Molecular Ion Peak (M⁺) MassSpectrum->MolIon FragPattern Analyze Fragmentation Pattern MassSpectrum->FragPattern Confirmation Confirm Molecular Formula MolIon->Confirmation FragPattern->Confirmation

Sources

An In-depth Technical Guide to the NMR Data Interpretation of 1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 1-ethyl-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest as a synthetic building block. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's electronic environment and its spectral features. It provides detailed spectral assignments, discusses the underlying principles, presents a robust experimental protocol for data acquisition, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Significance of 1-ethyl-3-methyl-1H-pyrazole

Substituted pyrazoles are a cornerstone of medicinal chemistry, appearing in the structures of numerous pharmaceuticals due to their diverse biological activities. 1-ethyl-3-methyl-1H-pyrazole serves as a crucial intermediate in the synthesis of more complex molecules. Its unambiguous structural characterization is paramount to ensuring the integrity of downstream research and development. NMR spectroscopy provides a definitive, non-destructive method for confirming its identity, purity, and structure.

This guide will dissect the ¹H and ¹³C NMR spectra of this molecule, providing a framework for interpretation that is both educational and practically applicable in a laboratory setting.

Figure 1: Structure and Atom Numbering of 1-ethyl-3-methyl-1H-pyrazole

Caption: The chemical structure of 1-ethyl-3-methyl-1H-pyrazole with standard IUPAC numbering for the pyrazole ring and substituent atoms.

Foundational Principles: Interpreting NMR of a Substituted Pyrazole

The NMR spectrum of 1-ethyl-3-methyl-1H-pyrazole is governed by the unique electronic landscape of the pyrazole ring. Key factors influencing the spectral data include:

  • Aromaticity: The pyrazole ring is an aromatic heterocycle, which causes its ring protons (H4, H5) to be deshielded and appear at a higher chemical shift (downfield) compared to typical alkene protons.

  • Electronegativity of Nitrogen: The two adjacent nitrogen atoms strongly influence the electron density of the ring. The N1 nitrogen, being alkylated, and the sp²-hybridized N2 atom create distinct electronic environments for the ring carbons and protons.

  • Substituent Effects: The electron-donating effects of the ethyl group at N1 and the methyl group at C3 subtly alter the chemical shifts of the ring atoms compared to unsubstituted pyrazole.

  • Spin-Spin Coupling (J-coupling): Protons on adjacent, non-equivalent atoms interact, splitting each other's signals into predictable patterns (multiplets). This is most clearly observed between the H4 and H5 protons on the ring and within the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons.

Detailed ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 1-ethyl-3-methyl-1H-pyrazole is expected to show five distinct signals, each corresponding to a unique set of protons in the molecule.

Table 1: Summary of Predicted ¹H NMR Data for 1-ethyl-3-methyl-1H-pyrazole (in CDCl₃)

Atom # (Proton)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Assignment
H5~7.2 - 7.4Doublet (d)1HJH5-H4 ≈ 2.2 HzDeshielded due to proximity to two N atoms and aromatic ring current. Coupled to H4.
H4~5.9 - 6.1Doublet (d)1HJH4-H5 ≈ 2.2 HzShielded relative to H5 but still in the aromatic region. Coupled to H5.
C6-H₂~3.9 - 4.1Quartet (q)2HJH6-H7 ≈ 7.3 HzMethylene protons adjacent to the electronegative N1 atom, causing a downfield shift. Coupled to the three protons of C7.
C3-CH₃~2.2 - 2.4Singlet (s)3HN/AMethyl group attached to the pyrazole ring. Appears as a singlet as there are no adjacent protons.
C7-H₃~1.3 - 1.5Triplet (t)3HJH7-H6 ≈ 7.3 HzTerminal methyl of the ethyl group. Coupled to the two protons of C6.
In-Depth Signal Analysis:
  • H5 (δ ~7.3 ppm): This proton is the most deshielded of the ring protons. Its position adjacent to both the N1 and N2 atoms places it in a relatively electron-poor environment, shifting it significantly downfield. It appears as a doublet due to coupling with the H4 proton.

  • H4 (δ ~6.0 ppm): The H4 proton appears upfield relative to H5. It is coupled only to H5, resulting in a clean doublet with the same coupling constant.

  • C6-H₂ (δ ~4.0 ppm): These methylene protons are directly attached to the N1 atom of the pyrazole ring. The electronegativity of the nitrogen atom withdraws electron density, deshielding these protons and shifting them downfield. Their signal is split into a quartet by the three adjacent protons of the C7 methyl group.

  • C3-CH₃ (δ ~2.3 ppm): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the aromatic ring. It appears as a singlet because it has no vicinal protons with which to couple.

  • C7-H₃ (δ ~1.4 ppm): This is the terminal methyl group of the N-ethyl substituent. It is in a typical aliphatic environment and is split into a triplet by the two adjacent methylene protons at C6.

Detailed ¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For 1-ethyl-3-methyl-1H-pyrazole, six distinct signals are expected.

Table 2: Summary of Predicted ¹³C NMR Data for 1-ethyl-3-methyl-1H-pyrazole (in CDCl₃)

Atom # (Carbon)Predicted Chemical Shift (δ, ppm)Rationale for Assignment
C3~148 - 150Quaternary carbon attached to a methyl group and adjacent to N2. Highly deshielded.
C5~137 - 139Aromatic CH carbon adjacent to two nitrogen atoms, resulting in significant deshielding.
C4~104 - 106Aromatic CH carbon. Shielded relative to C3 and C5, a characteristic feature of pyrazoles.[1]
C6 (-CH₂-)~45 - 47Aliphatic carbon directly bonded to the electronegative N1 atom, causing a downfield shift from a typical alkane.
C7 (-CH₃)~14 - 16Terminal methyl carbon of the ethyl group, in a typical aliphatic region.
C3-CH₃~13 - 15Methyl carbon attached to the pyrazole ring.
In-Depth Signal Analysis:
  • Aromatic Carbons (C3, C5, C4): The chemical shifts of the ring carbons are highly diagnostic. C3 and C5 are significantly deshielded due to their proximity to the electronegative nitrogen atoms.[2] C4, in contrast, appears much further upfield, a hallmark of the pyrazole ring system.[3] C3, being a substituted quaternary carbon, is typically the most downfield of the ring carbons.

  • Aliphatic Carbons (C6, C7, C3-CH₃): The ethyl group carbons (C6 and C7) and the C3-methyl carbon are found in the aliphatic region of the spectrum. The C6 methylene carbon is shifted downfield to ~46 ppm because it is directly attached to nitrogen. The two methyl carbons, C7 and the C3-methyl, appear in the typical upfield region around 13-15 ppm.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of clean, interpretable NMR data relies on meticulous sample preparation and a systematic approach to instrument operation.

Step 1: Sample Preparation
  • Material: Weigh 10-20 mg of 1-ethyl-3-methyl-1H-pyrazole for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice for non-polar to moderately polar small molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6] Gently swirl the vial to ensure the sample dissolves completely.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[7]

  • Standard (Optional): If quantitative analysis or precise chemical shift referencing is needed, add a small amount of an internal standard like Tetramethylsilane (TMS). For routine analysis, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) is sufficient.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper tape on the body of the tube, as it can interfere with the spinning process.[6]

Step 2: Data Acquisition and Processing

The following is a generalized workflow. Specific commands and software interfaces will vary by instrument manufacturer (e.g., Bruker, JEOL).

  • Instrument Insertion: Insert the NMR tube into a spinner turbine and adjust its depth using the instrument-specific gauge. Place the sample into the magnet.[9]

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual "shimming" is then performed to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[10]

  • Parameter Setup:

    • Load a standard ¹H acquisition parameter set.

    • Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).

    • Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-12 ppm).

    • Set the relaxation delay (typically 1-2 seconds for ¹H NMR).

  • Acquisition: Start the experiment. The instrument will acquire the Free Induction Decay (FID) signal.

  • Processing:

    • Fourier Transform (FT): The time-domain FID is converted into the frequency-domain spectrum.[11]

    • Phase Correction: Adjust the phase of the spectrum so that all peaks are upright and absorptive.

    • Baseline Correction: Correct any distortions in the baseline of the spectrum.

    • Integration: Integrate the area under each peak to determine the relative ratio of protons.

    • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ = 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • ¹³C and 2D NMR: For ¹³C NMR, a similar process is followed, but with different parameters (wider spectral width, more scans due to lower natural abundance). For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable.[12]

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh 1. Weigh Sample Dissolve 2. Dissolve in Deuterated Solvent Weigh->Dissolve Filter 3. Filter into NMR Tube Dissolve->Filter Insert 4. Insert Sample & Lock Filter->Insert Shim 5. Shim Magnet Insert->Shim Acquire 6. Acquire FID Shim->Acquire FT 7. Fourier Transform Acquire->FT Phase 8. Phase & Baseline Correction FT->Phase Analyze 9. Reference & Integrate Phase->Analyze Interpretation Spectral Interpretation Analyze->Interpretation

Caption: A streamlined workflow for NMR analysis, from sample preparation to final data interpretation.

Conclusion

The NMR spectra of 1-ethyl-3-methyl-1H-pyrazole are highly informative and allow for its complete and unambiguous structural elucidation. By understanding the fundamental principles of chemical shift, coupling constants, and the electronic effects of the pyrazole heterocycle, researchers can confidently interpret the ¹H and ¹³C data. The characteristic downfield shift of H5, the upfield position of C4, and the classic ethyl group pattern provide a unique spectral fingerprint. Following the detailed experimental protocol ensures the acquisition of high-quality data, forming a reliable foundation for any scientific investigation involving this important chemical building block.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]4]

  • Zhu, J. (n.d.). NMR Data Acquisition and Processing Procedure. University of Houston. Retrieved from [Link]10]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]6]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]5]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]7]

  • Elguero, J., et al. (1976). The ¹³C NMR of N-unsubstituted pyrazoles. Organic Magnetic Resonance. (Illustrates general chemical shift trends in pyrazoles).
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from a relevant technical note or application note.[12]

  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]11]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]9]

  • Begtrup, M., et al. (1990). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry.[2]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[8]

  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.[3]

  • Jarończyk, M., et al. (2004). Substituent Effects on Tautomeric Equilibria in 3(5)-Substituted Pyrazoles. The Journal of Organic Chemistry, 69(20), 6805-6810.[1]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, a thorough understanding of NMR spectra is critical for compound identification, purity assessment, and structural elucidation. This guide offers a detailed examination of the ¹H NMR spectrum of 1-ethyl-3-methyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and materials science. By dissecting the theoretical underpinnings and practical considerations of its proton NMR spectrum, this document serves as a comprehensive resource for scientists working with this and structurally related heterocyclic compounds.

Theoretical Framework: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-ethyl-3-methyl-1H-pyrazole is governed by fundamental principles of chemical environment and spin-spin coupling. The molecule's asymmetry ensures that all protons are chemically non-equivalent, leading to a distinct signal for each. The electron-donating nature of the alkyl substituents and the aromaticity of the pyrazole ring significantly influence the chemical shifts (δ) of the protons.

The pyrazole ring itself is an electron-rich aromatic system. The nitrogen atom at the 1-position, bearing the ethyl group, and the nitrogen at the 2-position influence the electron density distribution within the ring, thereby affecting the shielding of the ring protons. The ethyl and methyl substituents will also exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H4 (ring proton)~ 6.0Doublet~ 2.01H
H5 (ring proton)~ 7.3Doublet~ 2.01H
-CH₂- (ethyl)~ 4.1Quartet~ 7.32H
-CH₃ (ethyl)~ 1.4Triplet~ 7.33H
-CH₃ (at C3)~ 2.2Singlet-3H

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Detailed Spectral Analysis

1. Pyrazole Ring Protons (H4 and H5): The two protons on the pyrazole ring, H4 and H5, are expected to appear as doublets due to coupling with each other. The coupling constant between them is typically small, around 2.0 Hz. The H5 proton is anticipated to be deshielded and appear further downfield (around 7.3 ppm) compared to the H4 proton (around 6.0 ppm). This is due to the anisotropic effect of the C3-N2 double bond and the influence of the adjacent nitrogen atom (N1).

2. Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂-) of the ethyl group are directly attached to a nitrogen atom, which is an electron-withdrawing environment. Consequently, these protons are significantly deshielded and are predicted to resonate as a quartet around 4.1 ppm. The splitting into a quartet is due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group are expected to appear as a triplet around 1.4 ppm, resulting from coupling with the two methylene protons. The coupling constant for both the quartet and the triplet is anticipated to be approximately 7.3 Hz.

3. Methyl Group Protons (-CH₃ at C3): The methyl group attached to the C3 position of the pyrazole ring has no adjacent protons to couple with. Therefore, it will appear as a sharp singlet in the spectrum. Its chemical shift is predicted to be around 2.2 ppm, a typical region for methyl groups attached to an aromatic ring. For instance, in the related compound 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole, the methyl proton signal appears in the range of 2.30-2.32 ppm.[1]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum of 1-ethyl-3-methyl-1H-pyrazole, the following experimental workflow is recommended.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing sample_prep Weigh ~5-10 mg of sample dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) sample_prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer shim Shim the magnet for optimal field homogeneity transfer->shim acquire Acquire the ¹H NMR spectrum using standard parameters ft Fourier Transform the FID acquire->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate

Caption: Molecular structure showing through-bond J-coupling between adjacent protons.

Conclusion

The ¹H NMR spectrum of 1-ethyl-3-methyl-1H-pyrazole is a clear illustration of how fundamental NMR principles can be applied to elucidate the structure of a substituted heterocyclic compound. By understanding the influence of the pyrazole ring and its substituents on chemical shifts and coupling patterns, researchers can confidently identify this molecule and distinguish it from its isomers. The detailed analysis and experimental protocol provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives for various applications, including drug discovery and development.

References

  • Tovbis, M. S., et al. (n.d.). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. ResearchGate. Retrieved from [Link]

Sources

Mass Spectrometric Analysis of 1-ethyl-3-methyl-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric behavior of 1-ethyl-3-methyl-1H-pyrazole, a substituted N-heterocycle of interest in pharmaceutical and materials science research. As direct mass spectral data for this specific compound is not widely published, this document synthesizes established principles of mass spectrometry and draws upon fragmentation data from structurally analogous pyrazole derivatives to present a predictive yet robust analysis. We will delve into the theoretical underpinnings of ionization and fragmentation, propose detailed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), and provide a comprehensive, field-tested protocol for its analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules, offering insights into experimental design and data interpretation.

Introduction: The Analytical Imperative for Substituted Pyrazoles

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific substitution pattern, such as the N-ethyl and C-methyl groups in 1-ethyl-3-methyl-1H-pyrazole, critically influences the molecule's physicochemical properties, metabolic fate, and biological activity. Consequently, unambiguous structural confirmation and impurity profiling are paramount during drug discovery and development. Mass spectrometry stands as a principal analytical technique for this purpose, offering high sensitivity and profound structural information from minimal sample quantities. This guide will illuminate the mass spectrometric characteristics of 1-ethyl-3-methyl-1H-pyrazole, providing a foundational understanding for its identification and characterization.

Foundational Principles: Ionization Techniques for 1-ethyl-3-methyl-1H-pyrazole

The choice of ionization technique is a critical first step in any mass spectrometric analysis, dictating the nature of the ions generated and the subsequent fragmentation patterns. For a small, relatively volatile, and stable molecule like 1-ethyl-3-methyl-1H-pyrazole, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable and informative.

Electron Ionization (EI): The Hard Ionization Approach for Structural Elucidation

EI is a classic, high-energy ionization technique that induces extensive fragmentation. A beam of energetic electrons (typically 70 eV) interacts with the analyte in the gas phase, causing the ejection of an electron to form a molecular ion (M•+). The high internal energy of this radical cation leads to predictable bond cleavages, generating a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule. For 1-ethyl-3-methyl-1H-pyrazole, EI is exceptionally well-suited for initial identification and structural confirmation due to the rich fragmentation data it provides.

Electrospray Ionization (ESI): The Soft Ionization Technique for Intact Molecular Ions

In contrast to EI, ESI is a soft ionization technique that typically generates intact protonated molecules ([M+H]+) from a solution.[1] This is particularly advantageous when the primary goal is to determine the molecular weight of the analyte or to study non-covalent complexes.[2] For 1-ethyl-3-methyl-1H-pyrazole, which contains basic nitrogen atoms, positive-ion ESI is highly efficient. The resulting protonated molecule can then be subjected to tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID) to elicit structurally informative fragmentation in a controlled manner.[3] The site of protonation significantly influences the subsequent fragmentation pathways.[4]

Elucidating the Structure: Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation of 1-ethyl-3-methyl-1H-pyrazole

The molecular ion of 1-ethyl-3-methyl-1H-pyrazole has a molecular weight of 110.16 g/mol . Upon EI, the M•+ at m/z 110 is expected to be observed. The subsequent fragmentation is likely to be dominated by cleavages of the substituents and the pyrazole ring itself.

Key Predicted EI Fragmentation Pathways:

  • Loss of a Methyl Radical from the Ethyl Group (α-cleavage): A primary and highly favorable fragmentation is the loss of a methyl radical (•CH3) from the N-ethyl group, leading to a stable, resonance-delocalized cation at m/z 95 . This is often a prominent peak in the spectra of N-ethylated heterocycles.

  • Loss of an Ethyl Radical: Cleavage of the entire ethyl group as a radical (•C2H5) would result in a fragment at m/z 81 .

  • Ring Cleavage and Rearrangement: Pyrazole rings are known to undergo complex ring-opening and rearrangement pathways.[5] A characteristic fragmentation involves the expulsion of a molecule of hydrogen cyanide (HCN), which for the pyrazole ring itself would result in a loss of 27 Da.

  • Loss of Ethylene via McLafferty-type Rearrangement: A hydrogen atom from the ethyl group can be transferred to the pyrazole ring, followed by the elimination of a neutral ethylene molecule (C2H4), resulting in a fragment at m/z 82 .

The following table summarizes the predicted key fragments in the EI mass spectrum of 1-ethyl-3-methyl-1H-pyrazole.

m/z Proposed Fragment Proposed Neutral Loss
110[M]•+ (Molecular Ion)-
95[M - CH3]•+•CH3
82[M - C2H4]•+C2H4
81[M - C2H5]+•C2H5

Diagram of Predicted EI Fragmentation Pathway:

EI_Fragmentation M [C6H10N2]•+ m/z 110 (Molecular Ion) F95 [C5H7N2]+ m/z 95 M->F95 - •CH3 F82 [C4H6N2]•+ m/z 82 M->F82 - C2H4 F81 [C4H5N2]+ m/z 81 M->F81 - •C2H5

Caption: Predicted EI fragmentation of 1-ethyl-3-methyl-1H-pyrazole.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In positive-ion ESI, 1-ethyl-3-methyl-1H-pyrazole will readily form a protonated molecule, [M+H]+, at m/z 111 . Collision-induced dissociation (CID) of this precursor ion will induce fragmentation. The fragmentation pathways are influenced by the site of protonation, which is likely to be one of the nitrogen atoms of the pyrazole ring.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Ethylene: Similar to the rearrangement under EI, the protonated molecule can lose a neutral molecule of ethylene (C2H4), resulting in a prominent fragment at m/z 83 . This is a common fragmentation pathway for protonated N-ethylated compounds.

  • Ring Opening and Subsequent Losses: The protonated pyrazole ring can undergo ring opening, followed by the loss of small neutral molecules such as acetonitrile (CH3CN) or hydrogen cyanide (HCN).

The following table summarizes the predicted key fragments in the ESI-MS/MS spectrum of 1-ethyl-3-methyl-1H-pyrazole.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
11183C2H4

Diagram of Predicted ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation MH [C6H11N2]+ m/z 111 (Protonated Molecule) F83 [C4H7N2]+ m/z 83 MH->F83 - C2H4

Caption: Predicted ESI-MS/MS fragmentation of 1-ethyl-3-methyl-1H-pyrazole.

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized yet robust protocol for the mass spectrometric analysis of 1-ethyl-3-methyl-1H-pyrazole. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-ethyl-3-methyl-1H-pyrazole in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution for EI-MS (via GC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Working Solution for ESI-MS (Direct Infusion or LC-MS): Dilute the stock solution to a final concentration of 0.1-1 µg/mL in a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

Instrumentation and Parameters

For GC-EI-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

For LC-ESI-MS/MS Analysis:

  • Liquid Chromatograph (LC) (Optional, for mixture analysis):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize for the specific instrument.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS: Isolate the precursor ion at m/z 111 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Data Analysis and Interpretation
  • EI Data: Compare the acquired spectrum with the predicted fragmentation pattern. The presence of the molecular ion at m/z 110 and key fragments at m/z 95 and 82 would provide strong evidence for the structure.

  • ESI Data: Confirm the presence of the protonated molecule at m/z 111 in the full scan spectrum. Analyze the MS/MS spectrum for the characteristic loss of ethylene to produce the fragment at m/z 83.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Work_EI Working Solution (EI) Stock->Work_EI Work_ESI Working Solution (ESI) Stock->Work_ESI GC_EI_MS GC-EI-MS Work_EI->GC_EI_MS LC_ESI_MSMS LC-ESI-MS/MS Work_ESI->LC_ESI_MSMS EI_Analysis Analyze EI Spectrum (m/z 110, 95, 82) GC_EI_MS->EI_Analysis ESI_Analysis Analyze ESI-MS/MS Spectrum (m/z 111 -> 83) LC_ESI_MSMS->ESI_Analysis

Caption: A generalized workflow for the MS analysis of 1-ethyl-3-methyl-1H-pyrazole.

Conclusion: A Predictive Framework for Characterization

This technical guide has provided a comprehensive overview of the anticipated mass spectrometric behavior of 1-ethyl-3-methyl-1H-pyrazole. By leveraging established fragmentation patterns of related N-alkylated pyrazoles, we have proposed detailed fragmentation pathways for both Electron Ionization and Electrospray Ionization. The outlined experimental protocol offers a robust starting point for researchers seeking to analyze this compound. This predictive framework, grounded in the fundamental principles of mass spectrometry, serves as a valuable tool for the unambiguous identification and structural elucidation of this and similar heterocyclic molecules, thereby supporting advancements in medicinal chemistry and drug development.

References

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • U.S. Secretary of Commerce on behalf of the U.S.A. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [MNO2]+ of methyl-1-nitropyrazoles... [Image]. ResearchGate. [Link]

  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. National Center for Biotechnology Information. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2019). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. International Journal of Mass Spectrometry, 435, 134-141. [Link]

  • Kertész, V., & Van, B. T. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799-1808. [Link]

  • Cera, G., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2-9. [Link]

  • Davidson, J. T., Sasiene, Z. J., & Jackson, G. P. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Drug testing and analysis, 12(7), 957-967. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. The Analyst, 137(14), 3309-3331. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Killeen, C., Oliver, A. G., & McIndoe, J. S. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

Sources

The Architectural Blueprint of Pyrazole Derivatives: An In-depth Guide to the Crystal Structure of 1-Ethyl-3-Methyl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Molecule to Medicine

In the landscape of modern drug discovery and materials science, the pyrazole moiety stands as a "privileged scaffold"—a core molecular framework that consistently appears in a vast array of pharmacologically active agents.[1] Its derivatives are foundational to anti-inflammatory drugs like Celecoxib, antipsychotics, and analgesics.[1] The seemingly subtle addition of ethyl and methyl groups, as in the 1-ethyl-3-methyl-1H-pyrazole family, profoundly influences the molecule's three-dimensional shape, its interactions with biological targets, and its behavior in the solid state. Understanding the precise crystal structure of these derivatives is not merely an academic exercise; it is the critical first step in rational drug design, controlling bioavailability, and ensuring the stability and efficacy of a final pharmaceutical product.[2][3][4]

This technical guide provides researchers, crystallographers, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and analytical insights central to elucidating the crystal structure of 1-ethyl-3-methyl-1H-pyrazole derivatives. We will move beyond simple data reporting to explain the causality behind the methods, ensuring a deep, actionable understanding of how to generate, interpret, and leverage this vital structural information.

The Foundation: Synthesis and High-Quality Crystal Growth

A successful crystal structure determination begins not in front of a diffractometer, but at the chemistry bench. The synthesis of the target pyrazole derivative is the prerequisite, followed by the often challenging, yet crucial, step of growing single crystals of sufficient size and quality.

Synthetic Pathways to the Pyrazole Core

The synthesis of pyrazole derivatives is a well-established field, with several robust methods available. A common and effective route is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a substituted hydrazine.[1][5] For the 1-ethyl-3-methyl-1H-pyrazole scaffold, this typically involves the reaction of a pentane-2,4-dione derivative with ethylhydrazine.

Recent advancements have also introduced "one-pot" methodologies and transition-metal catalyzed reactions that offer high yields and regioselectivity, enabling the synthesis of pyrazoles that were previously difficult to access.[5]

The Art of Crystallization: Cultivating Diffraction-Quality Specimens

The acquisition of a high-resolution crystal structure is entirely dependent on the quality of the single crystal used for the experiment. A suitable crystal should be a single, well-ordered lattice, free from significant cracks, defects, or twinning, and typically between 0.1 and 0.3 mm in each dimension. The process of obtaining such crystals is often more empirical art than exact science, requiring patience and systematic screening of conditions.

Field-Proven Insight: The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal. If solubility is too high, the solution will remain unsaturated; if too low, the compound will precipitate as an amorphous powder or as a mass of microcrystals unsuitable for single-crystal X-ray diffraction (SC-XRD).

Key Crystallization Protocols:

  • Slow Evaporation:

    • Principle: A saturated or near-saturated solution of the pyrazole derivative is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated cap (e.g., Parafilm with pinholes).

    • Mechanism: The solvent evaporates slowly over days or weeks, gradually increasing the concentration of the compound beyond its saturation point, which promotes the slow growth of a few large, well-ordered crystals.

    • Causality: The slow rate is critical. Rapid evaporation leads to rapid nucleation and the formation of many small crystals. A slow process ensures that molecules have sufficient time to deposit onto the lattice of a few growing nucleation sites.

  • Solvent/Anti-Solvent Vapor Diffusion:

    • Principle: The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a small, open vial, which is then enclosed within a larger, sealed jar containing a volatile "anti-solvent" (a solvent in which the compound is poorly soluble but which is miscible with the "good" solvent).

    • Mechanism: The anti-solvent vapor slowly diffuses into the good solvent, reducing the overall solubility of the compound and inducing crystallization.

    • Application: This is particularly effective for compounds that are highly soluble in common solvents, making slow evaporation impractical.

The Workflow of Structure Elucidation: From Crystal to Final Model

The journey from a physical crystal to a refined 3D structural model is a systematic process involving data collection, solution, and refinement. Each step is designed to extract and interpret the information encoded in the X-ray diffraction pattern.

dot digraph "Crystal_Structure_Workflow" { graph [fontname="Arial", label="Fig. 1: Single-Crystal X-ray Crystallography Workflow", labelloc=b, labeljust=c, fontsize=12, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} dot Caption: A generalized workflow for small-molecule crystal structure determination.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the standard operating procedure for determining the structure of a novel 1-ethyl-3-methyl-1H-pyrazole derivative.

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a crystal with sharp edges and uniform extinction.

    • Using a micromanipulator, carefully pick up the crystal with a cryo-loop (a small nylon loop). The crystal adheres via a thin film of cryo-protectant oil (e.g., Paratone-N).

    • Causality: The microscope helps identify single crystals from conglomerates. The cryo-oil prevents the formation of crystalline ice from atmospheric moisture during cooling, which would produce confounding diffraction rings.

  • Cryo-Cooling:

    • Immediately place the mounted crystal into a cold stream of nitrogen gas (typically at 100 K) on the diffractometer.

    • Expertise: This flash-cooling is critical. It vitrifies the oil and minimizes the thermal vibration of atoms within the crystal. Reduced thermal motion leads to less diffuse scattering and sharper diffraction spots at higher angles, resulting in a more precise final structure.[6]

  • Data Collection:

    • Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).

    • Perform an initial series of short exposures to determine the unit cell dimensions and crystal system (e.g., triclinic, monoclinic).

    • Based on the crystal's symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This involves rotating the crystal through a series of angles (frames) while exposing it to X-rays.[6]

    • Trustworthiness: Collecting a redundant dataset (where equivalent reflections are measured multiple times) is a self-validating system. It allows for better scaling, absorption correction, and a more robust estimation of experimental uncertainties for each reflection.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to determine the intensity (I) and standard uncertainty (σI) for each reflection (identified by its Miller indices h, k, l).

    • Correct the data for experimental factors (e.g., Lorentz-polarization, absorption). The data is then scaled and merged.

    • The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement and Validation:

    • Using software like SHELXL, the initial atomic model is refined against the experimental diffraction data.[7][8][9][10] This is an iterative least-squares process that adjusts atomic coordinates, occupancies, and displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model.

    • Key Refinement Metrics:

      • R1: The residual factor, a measure of the agreement between the model and the data. Values below 5% (0.05) are typically considered excellent for small molecules.

      • wR2: A weighted residual factor based on F².

      • Goodness of Fit (GooF): Should be close to 1.0 for a well-refined structure, indicating that the model correctly fits the data within the bounds of experimental error.

    • Difference Fourier maps are calculated. In a perfect model, this map would be flat. Significant positive or negative peaks indicate missing atoms (like hydrogens) or incorrectly assigned atoms, respectively. Hydrogen atoms are typically added to the model at calculated positions.[10]

    • The final model is validated using tools like PLATON or the IUCr's checkCIF service.[11][12] This process checks for geometric reasonableness (bond lengths, angles), missed symmetry, and other potential errors, generating a list of "ALERTS" that must be addressed.[11][12]

Structural Analysis of Pyrazole Derivatives: A Case Study Approach

While a definitive crystal structure for the parent 1-ethyl-3-methyl-1H-pyrazole is not publicly available, we can derive significant insights by analyzing closely related derivatives reported in the literature. These examples provide a blueprint for what to expect and how to analyze the structural features of this compound class.

Core Geometry and Conformation

The pyrazole ring itself is an aromatic, five-membered heterocycle. We expect it to be largely planar. The substituents at the N1 (ethyl) and C3 (methyl) positions will dictate the overall molecular conformation and how the molecules pack in the crystal lattice.

Table 1: Representative Crystallographic Data for Substituted Pyrazole Derivatives

CompoundFormulaSystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylateC₇H₇F₃N₂O₂MonoclinicP2₁/m6.8088(8)6.7699(9)9.9351(12)105.416(3)2[7]
Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylateC₁₉H₁₈N₂O₂MonoclinicP2₁/c8.4593(4)15.6284(6)12.4579(5)98.241(3)2[13]
Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoateC₁₃H₁₄N₂O₂TriclinicP-18.1338(12)8.1961(9)10.7933(11)*2[8]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₃MonoclinicP2₁/c9.5408(16)9.5827(16)11.580(2)105.838(3)4[14]

*For the triclinic system, α = 74.013(9)° and γ = 64.734(13)°.

This data illustrates the common crystal systems (monoclinic, triclinic) and space groups encountered for pyrazole derivatives. The unit cell parameters define the fundamental repeating unit of the crystal.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state structure is not determined by the molecule in isolation but by the network of non-covalent interactions that hold the molecules together.[15][16] Understanding these interactions is fundamental to predicting crystal packing, stability, and physical properties. For 1-ethyl-3-methyl-1H-pyrazole derivatives, several key interactions are anticipated.

dot digraph "Intermolecular_Interactions" { graph [fontname="Arial", label="Fig. 2: Key Intermolecular Interactions in Pyrazole Crystals", labelloc=b, labeljust=c, fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Common non-covalent forces governing crystal packing.

  • Hydrogen Bonding: While the target 1-ethyl-3-methyl-1H-pyrazole lacks a classic hydrogen bond donor (like an N-H), many of its derivatives or potential co-crystals will. For instance, in the crystal of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, molecules are linked by N-H···O hydrogen bonds to form chains.[7] These are strong, directional interactions that often dominate the packing motif.

  • C–H···π Interactions: The ethyl and methyl groups, along with the pyrazole ring's own C-H bonds, can act as weak hydrogen bond donors, interacting with the electron-rich face of an adjacent pyrazole ring. These interactions are weaker but collectively contribute significantly to lattice energy.[8]

  • π–π Stacking: The aromatic pyrazole rings can stack in either a face-to-face or offset configuration. These interactions, driven by electrostatic and dispersion forces, are crucial in the packing of many aromatic systems.

  • van der Waals Forces: These ubiquitous, non-directional forces are the sum of all weak attractive and repulsive interactions and are responsible for the final, efficient space-filling in the crystal.[2]

The analysis of these interactions is often performed using Hirshfeld surface analysis, which provides a visual and quantitative map of intermolecular contacts.[2][15]

The Pharmaceutical Impact: Polymorphism and Structure-Activity Relationships

For drug development professionals, a crystal structure is not the end goal, but a tool. It provides critical insights that influence a drug candidate's entire lifecycle.

The Challenge of Polymorphism

Polymorphism is the ability of a compound to crystallize in multiple different crystal forms, or polymorphs.[2][3] These different forms have the same chemical composition but distinct molecular packing and intermolecular interactions.

Why it Matters:

  • Bioavailability: Different polymorphs can have dramatically different solubilities and dissolution rates.[3] A less stable (metastable) form is often more soluble than the most stable form, which can be advantageous for drug delivery but poses a risk if it converts to the less soluble, stable form over time.

  • Stability & Manufacturing: The physical and chemical stability of a drug, as well as its mechanical properties (e.g., how it compresses into a tablet), are dependent on its crystalline form.[3]

  • Intellectual Property: Novel polymorphic forms of a drug can be patented, making polymorphism a critical aspect of pharmaceutical patent law.[2]

A thorough crystallographic study is essential to identify and characterize all potential polymorphs of a new drug candidate early in the development process to avoid costly late-stage failures.[3]

Informing Structure-Based Drug Design

The high-resolution 3D structure of a pyrazole derivative provides the precise coordinates of every atom. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape relates to its biological activity.

  • Computational Docking: The experimental structure can be used as a starting point for computational models that predict how the molecule will bind to its protein target. This allows for the rational design of new derivatives with improved potency and selectivity.

Conclusion

The determination of the crystal structure of 1-ethyl-3-methyl-1H-pyrazole derivatives is a multidisciplinary process that bridges synthetic chemistry, physics, and computational science. A successful outcome hinges on meticulous experimental technique, from the synthesis and crystallization of the material to the rigorous refinement and validation of the final structural model. The resulting architectural blueprint provides not only fundamental chemical knowledge but also actionable insights that are indispensable for the development of new pharmaceuticals and advanced materials. By understanding the principles and causality behind the crystallographic workflow, researchers can unlock the full potential of this powerful analytical technique.

References

A consolidated list of authoritative sources cited within this guide.

  • Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Liebeschuetz, J. W., et al. (2012). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Gushchin, P. V., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals. [Link]

  • Kusakiewicz-Dawid, A., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Khan, I., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Reza Latifi Personal Website. [Link]

  • Braga, D., Grepioni, F., & Maini, L. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Israel Journal of Chemistry. [Link]

  • PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores Website. [Link]

  • Akitsu, T., et al. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

  • Braga, D., et al. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]

  • Chadha, R., & Bhalla, Y. (2014). Crystal Polymorphism in Pharmaceutical Science. ResearchGate. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • CCDC. Analysing intermolecular interactions 101 – Full Interaction Maps. CCDC Website. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm. [Link]

  • Singh, P., et al. (2023). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. [Link]

  • Bolte, M. (2021). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • CCDC. Validation of Experimental Crystal Structures. CCDC Website. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ResearchGate. [Link]

  • Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. JoVE. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts. [Link]

  • Excillum. Small molecule crystallography. Excillum Website. [Link]

  • Surov, A. O., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]

  • Cohen, S., & Snell, E. (1998). x Ray crystallography. Journal of Clinical Pathology. [Link]

  • Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. ResearchGate. [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. [Link]

  • Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E. [Link]

  • Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

Sources

A Technical Guide to the Reactivity of the Pyrazole Ring in 1-Ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2][3] This guide provides an in-depth analysis of the reactivity of 1-ethyl-3-methyl-1H-pyrazole, a representative N-alkylated pyrazole. We will explore the electronic architecture of the ring, dissect the directing effects of its substituents, and provide a comprehensive overview of its behavior in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the pyrazole core in the design and synthesis of novel functional molecules.

Introduction: The Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic character, making them electron-rich systems with distinct sites for both electrophilic and nucleophilic attack.[4] The N1-substituted pyrazole, 1-ethyl-3-methyl-1H-pyrazole, is locked in a single tautomeric form, which simplifies its reactivity profile compared to its NH-pyrazole counterparts and provides a robust platform for predictable functionalization. Its structure is foundational in numerous pharmacologically active agents, including anti-inflammatory drugs, kinase inhibitors, and agrochemicals.[1][5]

Electronic Structure and Inherent Reactivity

The reactivity of the pyrazole ring is governed by the interplay of its two nitrogen atoms and the aromatic π-system.

  • N1 (Pyrrole-like Nitrogen): The N1 atom, bearing the ethyl group, contributes its lone pair to the aromatic sextet, acting as a π-donor. This increases the electron density of the ring carbons.

  • N2 (Pyridine-like Nitrogen): The N2 atom is more electronegative and has its lone pair in an sp² orbital, orthogonal to the π-system. This lone pair imparts basicity and nucleophilicity to this position, making it a primary site for protonation and reaction with electrophiles.[6][7]

  • Carbon Atoms: The combined electronic effects of the two nitrogen atoms result in a non-uniform distribution of electron density on the carbon atoms. The C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[4][6] The C3 and C5 positions are comparatively electron-deficient, rendering them susceptible to deprotonation by strong bases or, in activated systems, nucleophilic attack.[4][6]

The ethyl group at N1 and the methyl group at C3 are weak electron-donating groups, which further enhance the electron density of the ring, reinforcing the inherent reactivity patterns.

Caption: Electronic landscape of the 1-ethyl-3-methyl-1H-pyrazole ring.

Key Transformations of the Pyrazole Ring

Electrophilic Aromatic Substitution (EAS)

The high electron density at the C4 position makes it the exclusive site for electrophilic substitution under a variety of conditions.

Mechanism Causality: The reaction proceeds via a standard EAS mechanism involving the formation of a stabilized cationic intermediate (arenium ion). The positive charge in this intermediate is delocalized across the ring, and the directing effects of both nitrogen atoms and the alkyl substituents strongly favor the formation of the intermediate resulting from attack at C4.

G start 1-Ethyl-3-methyl-1H-pyrazole intermediate Arenium Ion Intermediate (Charge delocalized) start->intermediate Attack at C4 electrophile Electrophile (E⁺) product 4-Substituted Product intermediate->product Deprotonation deprotonation -H⁺

Caption: General workflow for electrophilic substitution at the C4 position.

Data Presentation: Common Electrophilic Substitution Reactions

ReactionReagent(s)ProductTypical Conditions
Bromination Br₂, NBS4-Bromo-1-ethyl-3-methyl-1H-pyrazoleInert solvent (e.g., CHCl₃, AcOH), 0°C to RT
Chlorination SO₂Cl₂, NCS4-Chloro-1-ethyl-3-methyl-1H-pyrazoleInert solvent, RT
Nitration HNO₃ / H₂SO₄1-Ethyl-3-methyl-4-nitro-1H-pyrazoleCooled conditions (0-10°C)
Formylation POCl₃ / DMF (Vilsmeier-Haack)1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde0°C to 100°C

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: To a flask cooled in an ice bath (0°C), add N,N-dimethylformamide (DMF, 3.0 equiv.). Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 equiv.) in a minimal amount of DMF or an inert solvent like dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of NaOH or Na₂CO₃.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by column chromatography or recrystallization.

Metallation and C5-Functionalization

While C4 is the kinetic site for electrophilic attack, the C5 proton is the most acidic proton on the ring. This allows for regioselective deprotonation using strong bases, creating a powerful nucleophile for C-C and C-heteroatom bond formation.[5]

Trustworthiness of Protocol: This method relies on the significant difference in pKa between the C-H bonds of the pyrazole ring. The proximity of the C5 proton to both electronegative nitrogen atoms enhances its acidity, ensuring that strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP-based reagents will selectively abstract this proton.[5]

G cluster_workflow C5-Metallation and Functionalization Workflow start 1-Ethyl-3-methyl-1H-pyrazole anion 5-Lithiated Pyrazole (Nucleophile) start->anion Deprotonation at C5 (e.g., THF, -78°C) base Strong Base (e.g., n-BuLi, LDA) product 5-Substituted Product anion->product Trapping electrophile Electrophile (E⁺) (e.g., I₂, CO₂, R-CHO)

Caption: Regioselective functionalization via C5-metallation.

Experimental Protocol: C5-Iodination via Metallation

  • Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add 1-ethyl-3-methyl-1H-pyrazole (1.0 equiv.) to the cold THF. Slowly add n-butyllithium (n-BuLi, 1.1 equiv., solution in hexanes) dropwise. Stir the solution at -78°C for 1 hour. A color change may be observed, indicating the formation of the lithiated species.

  • Electrophilic Trap: Prepare a solution of iodine (I₂, 1.2 equiv.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. The characteristic purple color of iodine should disappear upon addition.

  • Quenching: After stirring for an additional 1-2 hours at -78°C, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash sequentially with aqueous Na₂S₂O₃ solution (to remove excess iodine) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield 1-ethyl-5-iodo-3-methyl-1H-pyrazole.

Nucleophilic Aromatic Substitution (SNAr)

The electron-rich nature of the pyrazole ring makes it inherently resistant to nucleophilic attack.[8] SNAr reactions are rare and require significant activation. For this to occur on a pyrazole ring, two conditions must be met:

  • A good leaving group (typically a halide) must be present on the ring, usually at C3 or C5.

  • A potent electron-withdrawing group (EWG), such as a nitro (-NO₂) or formyl (-CHO) group, must be present on the ring, typically at C4, to stabilize the negative charge in the Meisenheimer intermediate.[8]

While 1-ethyl-3-methyl-1H-pyrazole itself will not undergo SNAr, its derivatives, such as 4-nitro-5-chloro-1-ethyl-3-methyl-1H-pyrazole, would be viable substrates for substitution by various nucleophiles (e.g., alkoxides, amines).

Synthesis of the 1-Ethyl-3-methyl-1H-pyrazole Scaffold

The most direct and common synthesis of N-alkylated pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[9]

Authoritative Grounding: For the synthesis of 1-ethyl-3-methyl-1H-pyrazole, the reaction between pentane-2,4-dione (acetylacetone, a symmetrical diketone) and ethylhydrazine is employed. The use of a symmetrical diketone is crucial as it circumvents the issue of regioselectivity that often plagues this reaction, ensuring the formation of a single product isomer.[10][11] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9]

Caption: Synthetic pathway to 1-ethyl-3-methyl-1H-pyrazole.

Conclusion

1-Ethyl-3-methyl-1H-pyrazole exhibits a well-defined and predictable reactivity profile, making it an exceptionally useful building block in synthetic chemistry. Its reactivity is dominated by two key, regiocomplementary transformations:

  • Electrophilic Aromatic Substitution: Occurs exclusively at the electron-rich C4 position.

  • Metallation-Substitution: Occurs selectively at the most acidic C5 position.

This dual reactivity allows for the controlled, stepwise introduction of substituents at two distinct positions on the pyrazole ring. A thorough understanding of these principles enables the rational design of synthetic routes to complex, highly functionalized pyrazole derivatives for applications in drug discovery and materials science.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(17), 7133-7143. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Dagousset, G., François, C., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(22), 5286-5289. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • El-Mousadik, A., et al. (2018). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Journal of Heterocyclic Chemistry, 55(1), 169-175. [Link]

  • Schwärzer, D., et al. (2020). Selective Functionalization of the 1 H -Imidazo[1,2- b ]pyrazole Scaffold. A new Potential Non-classical Isostere of Indole and a Precursor of Push-Pull Dyes. Molecules, 25(17), 3983. [Link]

  • Padwa, A., et al. (2003). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 5, 715-718. [Link]

  • Bentiss, F., et al. (2009). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 1035-1044. [Link]

  • Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1234-1268. [Link]

  • Dias, H. V. R., et al. (2023). Ligand-Directed Metalation of a Gold Pyrazolate Cluster. Inorganic Chemistry, 62(26), 10257-10267. [Link]

  • Schwärzer, D., et al. (2020). Selective metalation of the 1H-imidazo[1,2-b]pyrazole 10c using TMP2Zn·MgCl2·2LiCl (9) followed by electrophile trapping leading to 2-substituted 1H-imidazo[1,2-b]pyrazoles of type 11. ResearchGate. [Link]

  • Hossain, M. I., & Alam, M. M. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 15(1), 133-143. [Link]

  • Shawali, A. S., & Abdallah, M. A. (2001). Cycloadditions and other chemistry of 4-oxygenated pyrazoles. Journal of the Chinese Chemical Society, 48(1), 75-82. [Link]

  • Ansari, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1298. [Link]

  • Roy, V., et al. (2019). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 84(15), 9859-9866. [Link]

  • Pinheiro, S., & Faria, J. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 4872. [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic positions in the blue and red boxes, respectively. [Link]

  • Lash, T. D., et al. (2008). Adding to the confusion! Synthesis and metalation of pyrazole analogues of the porphyrins. Chemical Communications, (48), 6309-6311. [Link]

  • Dias, H. V. R., et al. (2023). Ligand-Directed Metalation of a Gold Pyrazolate Cluster. National Institutes of Health. [Link]

  • Ramana, M. M., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 13(22), 6128-6131. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. [Link]

Sources

Tautomerism in Asymmetrically Substituted Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their utility, however, is intrinsically linked to a nuanced chemical phenomenon: tautomerism. In asymmetrically substituted pyrazoles, the dynamic equilibrium between two or more structural isomers, known as tautomers, can profoundly influence a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides an in-depth exploration of tautomerism in this critical class of heterocycles, offering a blend of theoretical principles, practical experimental protocols, and real-world implications for drug discovery and development. We will delve into the factors governing tautomeric preference, the analytical techniques for its characterization, and the strategic considerations for harnessing this phenomenon in the design of novel therapeutics.

The Phenomenon of Annular Prototropic Tautomerism in Pyrazoles

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is the stage for a dynamic process known as annular prototropic tautomerism.[1][2] This involves the migration of a proton between the two nitrogen atoms (N1 and N2), leading to two distinct yet rapidly interconverting tautomeric forms.[1] In an asymmetrically substituted pyrazole (e.g., with different substituents at the C3 and C5 positions), this tautomerism results in two different chemical entities with potentially distinct properties.[3][4]

It is crucial to distinguish this from other potential but energetically unfavorable tautomeric forms. Theoretical calculations, including Density Functional Theory (DFT) and ab initio methods, have demonstrated that proton transfer to a carbon atom in the pyrazole ring would lead to a significant loss of aromaticity and is associated with a high energetic barrier.[1][3] Consequently, for the purposes of drug design and synthetic chemistry, we are primarily concerned with the equilibrium between the N1-H and N2-H tautomers.

The Decisive Role of Substituents in Tautomeric Equilibrium

The position of the tautomeric equilibrium in asymmetrically substituted pyrazoles is not random; it is dictated by the electronic nature of the substituents at the C3 and C5 positions.[3] Understanding these substituent effects is paramount for predicting and controlling the tautomeric preference of a pyrazole-containing molecule.

Electronic Effects: A Push-Pull Paradigm

A general principle has emerged from numerous experimental and computational studies:

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the pyrazole ring, either through inductive effects or resonance (e.g., -CH₃, -NH₂, -OH), tend to favor the tautomer where the substituent is located at the C3 position.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the ring (e.g., -NO₂, -COOH, -CF₃) stabilize the tautomer where the substituent is at the C5 position.[3]

This relationship can be rationalized by considering the relative acidities and basicities of the nitrogen atoms in the pyrazole ring, which are modulated by the electronic push and pull of the substituents. The position of the tautomeric equilibrium has been qualitatively correlated with the Hammett σm value of the 3(5)-substituent.[5]

Table 1: Influence of Substituent Electronic Nature on Tautomeric Preference in 3(5)-Substituted Pyrazoles

Substituent TypeExamplesFavored Tautomer Position
Electron-Donating (EDG)-CH₃, -NH₂, -OH, -F, -ClC3-Substituted
Electron-Withdrawing (EWG)-NO₂, -COOH, -CHO, -CF₃C5-Substituted

This table provides a generalized summary. The actual tautomeric ratio can be influenced by other factors such as steric effects and solvent interactions.

Intramolecular Interactions

Beyond simple electronic effects, the potential for intramolecular hydrogen bonding can also significantly influence tautomeric equilibrium. For instance, a substituent capable of forming a hydrogen bond with the N-H of the pyrazole ring may favor the tautomer that brings these groups into proximity.[3]

Experimental and Computational Characterization of Tautomers

A multi-faceted approach, combining experimental spectroscopy and computational modeling, is essential for the unambiguous characterization of pyrazole tautomers and the quantification of their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique

NMR spectroscopy is the most powerful and frequently used tool for studying tautomerism in solution and the solid state.[1][6]

  • ¹H and ¹³C NMR: At room temperature, the proton exchange between the two nitrogen atoms is often fast on the NMR timescale, resulting in averaged signals for the C3 and C5 positions and their attached substituents.[1] This can lead to broad signals, particularly for the C3 and C5 carbons.[1][3] By lowering the temperature, it is often possible to slow down the exchange rate sufficiently to observe distinct signals for each tautomer, allowing for the determination of the equilibrium constant through integration of the respective signals.[7]

  • ¹⁵N NMR: Due to the large chemical shift range of nitrogen, ¹⁵N NMR is particularly sensitive to the chemical environment of the nitrogen atoms and can be a definitive tool for distinguishing between tautomers.[8][9][10] The protonated and unprotonated nitrogen atoms in the two tautomers will have significantly different ¹⁵N chemical shifts.

Protocol 1: Determination of Tautomeric Equilibrium using Low-Temperature ¹³C NMR
  • Sample Preparation: Dissolve the asymmetrically substituted pyrazole in a suitable deuterated solvent that has a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or THF-d₈). The choice of solvent is critical as it can influence the tautomeric equilibrium.[1]

  • Initial Room Temperature Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature to identify the signals corresponding to the pyrazole ring carbons. Note any significant broadening of the C3 and C5 signals.[1][3]

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a ¹³C NMR spectrum at each temperature.

  • Observation of Signal Decoalescence: Continue lowering the temperature until the broad signals for C3 and C5 resolve into two distinct sets of sharp signals, representing the two tautomers.

  • Quantification: Integrate the signals for a corresponding carbon (e.g., C3 or C5) in each of the two tautomers. The ratio of the integrals directly corresponds to the tautomeric equilibrium constant (KT) at that temperature.

  • Data Reporting: Report the KT value along with the solvent and temperature at which the measurement was performed.

X-Ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing which tautomer is present in the crystal lattice.[7][11] This information is invaluable, but it is important to remember that the tautomeric preference in the solid state may not always reflect the equilibrium in solution due to packing forces and intermolecular interactions in the crystal.

Computational Chemistry: A Predictive and Complementary Tool

Quantum mechanical calculations, particularly DFT and ab initio methods, are indispensable for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium.[1][3]

Workflow 1: Integrated Experimental and Computational Analysis of Pyrazole Tautomerism

TautomerismWorkflow cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Integrated Analysis & Conclusion exp_start Asymmetrically Substituted Pyrazole nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) exp_start->nmr Solution State xray X-Ray Crystallography (Solid State) exp_start->xray Solid State nmr_data Tautomer Ratio (KT) in Solution nmr->nmr_data xray_data Dominant Tautomer in Solid State xray->xray_data analysis Correlate Experimental and Computational Data nmr_data->analysis xray_data->analysis comp_start In Silico Model of Pyrazole Tautomers dft DFT/Ab Initio Calculations comp_start->dft dft_data Relative Tautomer Stabilities (ΔE, ΔG) and Energetic Barriers dft->dft_data dft_data->analysis conclusion Validated Understanding of Tautomeric Landscape analysis->conclusion

Caption: Integrated workflow for the study of pyrazole tautomerism.

This integrated approach provides a robust and self-validating system for characterizing the tautomeric landscape of asymmetrically substituted pyrazoles.

Implications for Drug Discovery and Development

The tautomeric state of a pyrazole-containing drug candidate is not an academic curiosity; it has profound and tangible consequences for its pharmacological profile.

  • Receptor Binding and Pharmacological Activity: The two tautomers of an asymmetrically substituted pyrazole will have different three-dimensional shapes, hydrogen bonding patterns (donor/acceptor sites), and electrostatic potential surfaces.[3] This can lead to significant differences in their binding affinity and selectivity for a biological target. One tautomer may be significantly more active than the other.

  • Physicochemical Properties: Tautomerism influences key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These include:

    • pKa: The acidity/basicity of the pyrazole ring will differ between tautomers, affecting the ionization state of the molecule at physiological pH.

    • Lipophilicity (logP/logD): The partitioning of the different tautomers between aqueous and lipid environments can vary, impacting cell membrane permeability and overall distribution.

    • Solubility: The two tautomers may exhibit different aqueous solubilities.

  • Synthetic Strategy and Intellectual Property: The presence of tautomerism can complicate synthetic routes, as reactions such as N-alkylation can lead to a mixture of regioisomers.[4] From an intellectual property perspective, it is crucial to characterize and claim the relevant tautomeric forms of a new chemical entity.

TautomerInfluence cluster_properties Molecular Properties cluster_outcomes Pharmacological Outcomes Tautomerism Tautomeric Equilibrium (Tautomer A vs. Tautomer B) HBD_HBA H-Bond Donor/Acceptor Pattern Tautomerism->HBD_HBA Shape 3D Shape & Electrostatics Tautomerism->Shape pKa pKa Tautomerism->pKa logP Lipophilicity (logP) Tautomerism->logP Binding Receptor Binding Affinity & Selectivity HBD_HBA->Binding Shape->Binding ADME ADME Profile (Solubility, Permeability) pKa->ADME logP->ADME

Caption: Influence of pyrazole tautomerism on drug properties.

Conclusion

Tautomerism in asymmetrically substituted pyrazoles is a fundamental aspect of their chemistry with far-reaching implications for their application in drug discovery. A thorough understanding and characterization of the tautomeric landscape are not merely academic exercises but critical components of a successful drug development program. By leveraging a combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a predictive understanding of tautomeric behavior, enabling the rational design of pyrazole-based therapeutics with optimized efficacy and drug-like properties. The principles and protocols outlined in this guide provide a framework for navigating the complexities of pyrazole tautomerism and unlocking the full potential of this privileged scaffold in medicinal chemistry.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. (URL: [Link])

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing). (URL: [Link])

  • The use of NMR spectroscopy to study tautomerism - Bohrium. (URL: [Link])

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (URL: [Link])

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (URL: [Link])

  • Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction - RSC Publishing. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (URL: [Link])

  • Prototropic tautomerism involving the adduct of pyrazol-4-ylidene with CO2, CS2, and COS. (URL: [Link])

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate. (URL: [Link])

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (URL: [Link])

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples | Journal of Chemical Information and Modeling. (URL: [Link])

  • Annular tautomerism in nitrogen heterocycles. Part I. Tetrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) DOI:10.1039/J29690001240. (URL: [Link])

  • Pairs of tautomeric pyrazoles. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The 1H NMR spectrum of pyrazole in a nematic phase. (URL: [Link])

  • The structure and tautomerism of pyrazoles 1a–d and 2a–d. - ResearchGate. (URL: [Link])

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (URL: [Link])

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (URL: [Link])

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (URL: [Link])

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (URL: [Link])

  • The annular tautomerism of the curcuminoid NH-pyrazoles - RSC Publishing. (URL: [Link])

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (URL: [Link])

  • (PDF) ChemInform Abstract: Asymmetric Synthesis of Pyrazoles and Pyrazolones Employing the Reactivity of Pyrazolin-5-one Derivatives - ResearchGate. (URL: [Link])

  • Prototropic tautomerism of heteroaromatic compounds - LOCKSS. (URL: [Link])

  • Tautomer - Wikipedia. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. (URL: [Link])

  • Tautomerism Example - BYJU'S. (URL: [Link])

  • 15N NMR Studies of tautomerism | Request PDF - ResearchGate. (URL: [Link])

  • Tautomerism | Definition, Types, Mechanism & Examples - Chemist Wizards. (URL: [Link])

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (URL: [Link])

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives - Semantic Scholar. (URL: [Link])

  • Nitrogen-15 NMR spectroscopy: prototropic tautomerism of azoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

The Pyrazole Core: A Keystone in Modern Drug Discovery - From Serendipitous Discovery to Rational Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to the profound impact of fundamental chemical discoveries on modern medicine.[1] Initially explored out of academic curiosity, this unassuming scaffold has proven to be a "privileged structure" in medicinal chemistry, forming the core of numerous blockbuster drugs.[2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for three-dimensional molecular exploration have made it an indispensable tool for drug designers.[4] This guide will delve into the rich history of substituted pyrazoles, from their serendipitous discovery to the sophisticated synthetic methodologies and rational design principles that govern their use in contemporary drug development. We will explore the causal relationships behind synthetic strategies, dissect the mechanism of action of landmark pyrazole-containing drugs, and provide detailed protocols to empower researchers in their own explorations of this remarkable heterocyclic system.

Part 1: A Historical Perspective - The Genesis of a Privileged Scaffold

The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[5][6] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate and phenylhydrazine.[1][5] This reaction, now famously known as the Knorr Pyrazole Synthesis , laid the foundation for an entirely new field of heterocyclic chemistry.[7][8] The initial discovery quickly led to the development of Antipyrine, a pyrazolone derivative that became one of the first synthetic, non-narcotic analgesics and antipyretics, revolutionizing pain management in the late 19th and early 20th centuries.[9][10]

The early successes of pyrazolone-based drugs spurred further investigation into the synthesis and biological activities of this heterocyclic family. Over the decades, a diverse array of synthetic methodologies has been developed, each offering unique advantages in accessing novel substitution patterns and molecular complexities. The inherent versatility of the pyrazole core, allowing for fine-tuning of steric and electronic properties, has cemented its status as a cornerstone in the medicinal chemist's toolkit.[11][12]

Part 2: The Art of Synthesis - Mastering the Construction of the Pyrazole Core

The enduring relevance of pyrazoles in drug discovery is intrinsically linked to the efficiency and versatility of their synthetic routes. Understanding the underlying mechanisms of these reactions is paramount for rational planning and optimization of synthetic campaigns.

The Knorr Pyrazole Synthesis: The Foundational Reaction

The Knorr synthesis remains one of the most direct and widely employed methods for constructing the pyrazole ring.[7][13] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14][15]

Causality in the Knorr Synthesis Mechanism:

The reaction proceeds through a series of well-defined steps, each driven by fundamental principles of reactivity:

  • Acid Catalysis and Carbonyl Activation: The reaction is typically initiated by an acid catalyst, which protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack and Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the activated carbonyl carbon. This is followed by a proton transfer and elimination of a water molecule to form a hydrazone intermediate. The choice of which carbonyl is attacked first can be influenced by both steric and electronic factors, which is a key consideration in the synthesis of unsymmetrically substituted pyrazoles.[13][16]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[16]

  • Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrazole ring. The formation of the aromatic system provides a strong thermodynamic driving force for the final step.

The Paal-Knorr Synthesis: A Related Condensation

While the Knorr synthesis utilizes 1,3-dicarbonyls, the Paal-Knorr synthesis employs 1,4-dicarbonyl compounds to generate pyrroles and furans.[17][18] A variation of this reaction, using hydrazines instead of amines or ammonia, can also lead to the formation of nitrogen-containing heterocycles, though it is more commonly associated with pyrrole synthesis.[11][19][20] The mechanism is analogous, involving sequential condensation and cyclization.[17]

1,3-Dipolar Cycloaddition: A Powerful Alternative

1,3-dipolar cycloaddition reactions offer a powerful and often highly regioselective route to substituted pyrazoles.[21] This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or a suitable alkene.[5][18] The in-situ generation of the often-unstable nitrile imine is a key feature of this synthetic strategy. This approach provides access to a wide range of substitution patterns that may be difficult to achieve through condensation methods.[4][19]

The Vilsmeier-Haack Reaction: Functionalization of the Pyrazole Core

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic rings, including pyrazoles.[22][23] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring, usually at the 4-position.[10][24] This functionalization provides a valuable handle for further synthetic transformations, allowing for the elaboration of the pyrazole scaffold.[25]

Part 3: Pyrazoles in Medicinal Chemistry - A Privileged Scaffold in Action

The pyrazole ring is a prominent feature in a multitude of FDA-approved drugs, highlighting its importance in modern pharmacotherapy.[14][26] Its success can be attributed to a combination of favorable physicochemical properties and its ability to engage in key interactions with biological targets.

Celecoxib: A Landmark in Selective COX-2 Inhibition

The discovery of Celecoxib (Celebrex®) represents a pivotal moment in the history of pyrazole-based drugs and anti-inflammatory therapy.[27][28] Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain.[15][29]

Mechanism of Action:

The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the stomach lining.[27] COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[15] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects.

Celecoxib's selectivity for COX-2 is attributed to its unique chemical structure.[29] The sulfonamide side chain of celecoxib is able to bind to a hydrophilic side pocket present in the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[28] This selective inhibition allows for the reduction of inflammation and pain with a lower risk of gastrointestinal complications compared to non-selective NSAIDs.[30]

Pyrazoles as Bioisosteres

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of modern drug design. The pyrazole ring is an excellent bioisostere for other aromatic systems, such as benzene or other heterocycles. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. The pyrazole's ability to act as both a hydrogen bond donor and acceptor, coupled with its distinct electronic distribution, allows it to mimic the interactions of other functional groups while offering a unique structural scaffold.[31]

Structure-Activity Relationships (SAR) of Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. Extensive structure-activity relationship (SAR) studies have been conducted on various classes of pyrazole-containing compounds, providing valuable insights for the design of new therapeutic agents.

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors.[2][32] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for this class of drugs.[9] The substituents on the pyrazole ring can then be tailored to occupy specific hydrophobic pockets and form additional interactions, leading to high potency and selectivity.[32]

  • Anticancer Agents: Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other cellular processes.[9][33] The SAR of these compounds often reveals that specific substitution patterns are required to achieve potent and selective cytotoxicity against cancer cell lines.[6]

  • Other Therapeutic Areas: The versatility of the pyrazole scaffold has led to its exploration in a wide range of therapeutic areas, including as antibacterial agents, cannabinoid receptor antagonists, and agents for treating neurodegenerative diseases.[7][30][34] In each of these areas, SAR studies have been instrumental in optimizing the activity and properties of lead compounds.

Table 1: Representative FDA-Approved Drugs Containing a Pyrazole Moiety

Drug NameTherapeutic AreaMechanism of Action
Celecoxib Anti-inflammatorySelective COX-2 inhibitor
Sildenafil Erectile DysfunctionPDE5 inhibitor
Rimonabant Anti-obesity (withdrawn)CB1 receptor antagonist
Apixaban AnticoagulantFactor Xa inhibitor
Pazopanib AnticancerVEGF, PDGF, and c-Kit inhibitor

Part 4: Experimental Protocols - A Practical Guide to Pyrazole Synthesis

To bridge the gap between theory and practice, this section provides a detailed, self-validating experimental protocol for the synthesis of a key intermediate in the production of Celecoxib, 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione, followed by its condensation to form the pyrazole core of Celecoxib.

Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

Objective: To synthesize the 1,3-dicarbonyl precursor required for the Knorr synthesis of Celecoxib.

Materials:

  • 4'-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid (3N)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.2 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ketone: To this suspension, add a solution of 4'-methylacetophenone (1.0 equivalent) in anhydrous toluene dropwise at room temperature. Stir the resulting mixture for 30 minutes.

  • Addition of Ester: Slowly add ethyl trifluoroacetate (1.1 equivalents) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing 3N hydrochloric acid. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of the target compound.

Synthesis of Celecoxib

Objective: To synthesize Celecoxib via the Knorr pyrazole synthesis.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (from step 4.1)

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 equivalent) and 4-sulfamoylphenylhydrazine hydrochloride (1.05 equivalents) in ethanol.[27][35]

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of Celecoxib may form. If not, slowly add water to the reaction mixture to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol and then water.

  • Purification: The crude Celecoxib can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.[27]

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The obtained data should be compared with literature values for Celecoxib to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity of the compound.

Conclusion: The Enduring Legacy and Future Horizons of Pyrazole Chemistry

From its serendipitous discovery over a century ago, the pyrazole nucleus has evolved into a cornerstone of modern medicinal chemistry. The elegance and efficiency of synthetic methods like the Knorr synthesis, coupled with a deep understanding of the structure-activity relationships that govern the biological activity of its derivatives, have enabled the development of life-changing medicines. The story of the substituted pyrazole is a powerful illustration of how fundamental chemical research can translate into profound societal benefits. As our understanding of disease biology continues to grow, and as new synthetic methodologies are developed, the versatile and privileged pyrazole scaffold is poised to remain at the forefront of drug discovery, offering endless possibilities for the design and creation of the next generation of therapeutic agents.

References

Methodological & Application

Use of 1-ethyl-3-methyl-1H-pyrazole in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of the 1-Ethyl-3-Methyl-1H-Pyrazole Scaffold

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Core as a Privileged Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone in modern organic synthesis and medicinal chemistry.[1] Their unique electronic properties, structural rigidity, and capacity for diverse substitution patterns make them "privileged scaffolds" in drug discovery.[2][3] The pyrazole nucleus is a key component in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[4] This guide focuses on a specific, highly versatile derivative: 1-ethyl-3-methyl-1H-pyrazole . We will explore its synthesis, physicochemical properties, and, most importantly, its application as a foundational building block in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use. The 1-ethyl-3-methyl-1H-pyrazole core is often functionalized, most commonly at the 5-position, to serve as a synthetic intermediate. The properties of a key derivative, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[5]
Molecular Weight 154.17 g/mol [5]
CAS Number 50920-65-5[5]
IUPAC Name 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid[5]
Appearance White solid (typical for carboxylic acids)[6]

Spectroscopic data is essential for reaction monitoring and final product confirmation. Representative NMR data for related structures provides a baseline for characterization. For instance, the proton NMR of ethyl 3-methyl-1H-pyrazole-5-carboxylate shows a characteristic singlet for the pyrazole C4-H around δ 6.55 ppm, a singlet for the C3-methyl group at δ 2.35 ppm, and signals for the ethyl ester group.[6] The 1H NMR spectrum for the title carboxylic acid is also publicly available for reference.[7]

Core Synthetic Strategies: The Knorr Pyrazole Synthesis

The most fundamental and widely adopted method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][8] This reaction provides a direct and often high-yielding route to polysubstituted pyrazoles. The choice of substituted hydrazine (e.g., ethylhydrazine) and the specific 1,3-dicarbonyl compound dictates the final substitution pattern on the pyrazole ring.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Condensation Condensation & Cyclization Dicarbonyl->Condensation Hydrazine Substituted Hydrazine (e.g., Ethylhydrazine) Hydrazine->Condensation Pyrazole 1-Ethyl-3,5-dimethyl-1H-pyrazole Condensation->Pyrazole Dehydration (-H₂O) caption General schematic of the Knorr pyrazole synthesis.

Caption: General schematic of the Knorr pyrazole synthesis.

Application Note I: Intermediate for Agrochemicals

The 1-ethyl-3-methyl-1H-pyrazole scaffold is a crucial intermediate in the development of modern agrochemicals, particularly fungicides and herbicides.[9] Functionalized derivatives, such as 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide, are used to build more complex active ingredients. The pyrazole ring's stability and the specific substitution pattern (N-ethyl, C3-methyl) can enhance the efficacy, bioavailability, and target specificity of the final product.[9]

Protocol 1: Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate

This protocol describes a two-step process: first, the formation of the pyrazole ring system, followed by N-alkylation. This pathway is a common industrial approach to achieve the desired N-substituted isomer.

Causality Behind Experimental Choices:

  • Step 1 (Pyrazole Formation): The reaction between ethyl 2,4-dioxovalerate and hydrazine hydrate is conducted at 0°C initially to control the exothermic nature of the condensation.[6] Using hydrazine hydrate first and alkylating later often provides better regioselectivity compared to using a substituted hydrazine directly.

  • Step 2 (N-Ethylation): A strong base like sodium hydride (NaH) is used to deprotonate the pyrazole N-H, creating a nucleophilic pyrazole anion.[10] Dimethylformamide (DMF) is an ideal polar aprotic solvent that dissolves the anionic intermediate and facilitates the subsequent SN2 reaction with an ethylating agent. Using an ethylating agent like ethyl iodide or diethyl sulfate completes the synthesis.

Step-by-Step Methodology:

Part A: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate [6]

  • To a solution of ethyl 2,4-dioxovalerate (15.8 g, 100 mmol) in ethanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C using an ice bath.

  • Slowly add hydrazine monohydrate (5.5 g, 110 mmol) dropwise to the cooled solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.

  • Pour the residue into water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Part B: N-Ethylation to form Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate [10]

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous DMF (150 mL).

  • Cool the suspension to 0°C and add a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (15.4 g, 100 mmol) in anhydrous DMF (50 mL) dropwise.

  • Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add ethyl iodide (17.1 g, 110 mmol) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure title compound.

Application Note II: Building Block for Pharmaceutical Agents

The pyrazole moiety is a bioisostere for various functional groups and can engage in crucial hydrogen bonding and π-stacking interactions with biological targets.[3][4] This makes the 1-ethyl-3-methyl-1H-pyrazole scaffold an attractive starting point for constructing novel therapeutic agents, including potential anticancer, anti-inflammatory, and antimicrobial drugs.[2][11] The carboxylic acid derivative serves as a versatile handle for elaboration, for instance, through amide bond formation.

Synthetic_Workflow cluster_synthesis Core Synthesis cluster_functionalization Functionalization cluster_application Application A Ethyl 2,4-Dioxovalerate + Hydrazine B Pyrazole Ester Intermediate A->B Knorr Synthesis C N-Ethylation B->C D Saponification (Ester Hydrolysis) C->D E 1-Ethyl-3-methyl-1H-pyrazole- 5-carboxylic Acid D->E F Amide Coupling (e.g., with an amine R-NH₂) E->F G Bioactive Molecule (Pharmaceutical/Agrochemical) F->G caption Workflow from basic precursors to a high-value bioactive molecule.

Caption: Workflow from basic precursors to a high-value bioactive molecule.

Protocol 2: Amide Synthesis from 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid

This protocol demonstrates the conversion of the carboxylic acid into an amide, a common linkage in biologically active molecules.

Causality Behind Experimental Choices:

  • Amide Coupling Reagents: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used because they are highly efficient at activating the carboxylic acid for nucleophilic attack by the amine.

  • Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) is required to neutralize the ammonium salts formed during the reaction and to facilitate the activation and coupling steps without competing as a nucleophile.

  • Solvent: Dichloromethane (DCM) is a common solvent for amide couplings as it is relatively non-polar and effectively solubilizes most organic starting materials.

Step-by-Step Methodology:

  • Dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.54 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired primary or secondary amine (11 mmol, 1.1 equivalents).

  • Add HATU (4.18 g, 11 mmol, 1.1 equivalents) to the solution.

  • Add DIPEA (2.8 mL, 16 mmol, 1.6 equivalents) dropwise to the stirring mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography or recrystallization to obtain the final product.

Safety and Handling

Substituted pyrazoles and their precursors should be handled with appropriate care in a well-ventilated fume hood.[12][13][14]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[5][13]

  • Skin/Eye Contact: Can cause skin and serious eye irritation.[5][15] In case of contact, rinse thoroughly with water.[12]

  • Ingestion: Harmful if swallowed.[5]

  • Reagents: Handle reagents like sodium hydride and ethyl iodide with extreme caution according to their specific Safety Data Sheet (SDS) guidelines.

Conclusion

The 1-ethyl-3-methyl-1H-pyrazole scaffold is more than just a simple heterocycle; it is a powerful and versatile platform for the synthesis of complex and valuable molecules. Its straightforward synthesis via the Knorr condensation and subsequent functionalization allows for the creation of diverse molecular libraries. For researchers in agrochemical and pharmaceutical development, a thorough understanding of the reactivity and handling of this key intermediate is essential for innovation and the successful development of next-generation active ingredients.

References

  • Faria, J. V., et al. (2017).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Ardiansah, B. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Aaron Chemicals. (2024).
  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet - 1-Methyl-1H-pyrazole-3-carboxylic acid.
  • Fisher Scientific. (2023).
  • CymitQuimica. (2024).
  • TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • MDPI. (2021).
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One.
  • ResearchGate. (2018).
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • ResearchGate. (2011).
  • Indian Academy of Sciences. (n.d.).
  • MDPI. (2018).
  • PMC - NIH. (n.d.).
  • PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • RSC Publishing. (n.d.).
  • MDPI. (n.d.).
  • PMC - PubMed Central. (n.d.).
  • MDPI. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • ACS Publications. (n.d.). Coordination chemistry of pyrazole-derived ligands.

Sources

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of the 1-ethyl-3-methyl-1H-pyrazole scaffold in medicinal chemistry.

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This designation stems from its remarkable ability to serve as a core structural motif in a multitude of biologically active compounds, leading to numerous FDA-approved drugs.[3][4][5] The pyrazole ring's unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it an ideal foundation for designing potent and selective therapeutic agents.[5][6]

Within this versatile class of compounds, the 1-ethyl-3-methyl-1H-pyrazole moiety represents a synthetically accessible and strategically important building block. The ethyl group at the N1 position and the methyl group at the C3 position provide a specific substitution pattern that can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics.[5] This guide will explore the significant applications of this scaffold, focusing on its role in the development of anticancer and neuroprotective agents, and will provide detailed protocols for its synthesis and biological evaluation.

Therapeutic Application I: Anticancer Agents

The most prominent application of the pyrazole scaffold, including 1-ethyl-3-methyl-1H-pyrazole derivatives, is in oncology.[7][8][9] These compounds are frequently designed as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[1][10][11]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based anticancer agents function by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of a target kinase.[6] The pyrazole core is adept at acting as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole ring, such as the N1-ethyl and C3-methyl groups, project into specific pockets of the ATP-binding site, contributing to both the potency and selectivity of the inhibitor.[10] By blocking the kinase's activity, these compounds can halt the downstream signaling cascades that drive cancer cell proliferation, survival, and metastasis.[12]

G cluster_0 ATP Binding Site of Kinase cluster_1 Pyrazole Inhibitor hinge Hinge Region pocket1 Hydrophobic Pocket I pocket2 Hydrophobic Pocket II pyrazole Pyrazole Core pyrazole->hinge H-Bonds ethyl N1-Ethyl Group ethyl->pocket1 Hydrophobic Interaction methyl C3-Methyl Group methyl->pocket2 Steric Fit R_group Other Substituents (R) R_group->pocket1 Selectivity Interaction atp ATP block X G cluster_synthesis Synthesis Workflow A 1. Dissolve Pyrazole in DMF B 2. Cool to 0°C A->B C 3. Add POCl3 (Vilsmeier Reagent) B->C D 4. Heat to 60°C (Monitor by TLC) C->D E 5. Quench with Ice & NaHCO3 D->E F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Purify by Column Chromatography G->H G cluster_assay Kinase Assay Workflow A 1. Prepare Serial Dilution of Pyrazole Compound C 3. Add Compound to Wells A->C B 2. Add Enzyme & Substrate to 384-well Plate B->C D 4. Pre-incubate 15 min C->D E 5. Initiate with ATP D->E F 6. Incubate 60 min at 30°C E->F G 7. Add Detection Reagent (Measure ADP) F->G H 8. Read Luminescence G->H I 9. Calculate IC50 Value H->I

Sources

Application Notes and Protocols for 1-Ethyl-3-Methyl-1H-Pyrazole Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Inflammation Therapy

Inflammation is a fundamental biological process that, while essential for healing, can lead to chronic and debilitating diseases when dysregulated.[1][2] The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[2][3][4] Notably, several commercially successful anti-inflammatory drugs, such as celecoxib, are based on a pyrazole core.[3][5][6][7][8][9] These agents often exert their effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme upregulated at sites of inflammation that is responsible for the synthesis of pro-inflammatory prostaglandins.[6][10][11] The 1-ethyl-3-methyl-1H-pyrazole scaffold represents a promising area for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo testing of these derivatives.

Section 1: Synthesis of 1-Ethyl-3-Methyl-1H-Pyrazole Derivatives

The synthesis of 1-ethyl-3-methyl-1H-pyrazole derivatives can be achieved through several established synthetic routes. A common and efficient method involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.

Protocol 1: General Synthesis of 1-Ethyl-3-Methyl-5-Aryl-1H-Pyrazole Derivatives

This protocol outlines a general procedure for the synthesis of 1-ethyl-3-methyl-5-aryl-1H-pyrazole derivatives, a class of compounds that has shown significant anti-inflammatory potential.

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethylhydrazine sulfate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of the Intermediate β-Diketone:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted acetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol.

    • Slowly add a solution of sodium ethoxide (1.2 equivalents) in ethanol to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the intermediate ethyl 2,4-dioxo-4-arylbutanoate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Cyclization to the Pyrazole Ring:

    • Suspend the dried intermediate (1 equivalent) and ethylhydrazine sulfate (1.1 equivalents) in glacial acetic acid.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • The use of sodium ethoxide, a strong base, is crucial for the deprotonation of the α-carbon of the acetophenone, initiating the Claisen condensation with diethyl oxalate to form the β-diketone intermediate.

  • Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction between the β-diketone and ethylhydrazine, facilitating the formation of the pyrazole ring.

  • The workup procedures involving precipitation and washing are designed to remove unreacted starting materials and byproducts, leading to a purer final compound.

Synthesis_Workflow cluster_step1 Step 1: β-Diketone Synthesis cluster_step2 Step 2: Pyrazole Formation cluster_step3 Step 3: Purification A Substituted Acetophenone D Claisen Condensation A->D B Diethyl Oxalate B->D C Sodium Ethoxide (Base) C->D E Intermediate: Ethyl 2,4-dioxo-4-arylbutanoate D->E H Cyclization E->H F Ethylhydrazine Sulfate F->H G Glacial Acetic Acid (Solvent/Catalyst) G->H I Crude 1-Ethyl-3-Methyl-5-Aryl-1H-Pyrazole H->I J Recrystallization or Column Chromatography I->J K Pure Product J->K

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

A series of in vitro assays are essential to determine the anti-inflammatory potential of the synthesized 1-ethyl-3-methyl-1H-pyrazole derivatives and to elucidate their mechanism of action.

Protocol 2: COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into their selectivity.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds dissolved in DMSO

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds or controls to the wells and incubate for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a short period at 37°C.

  • Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Derivative 1>1000.5>200
Derivative 2501.241.7
Celecoxib150.05300
Indomethacin0.11.50.067
Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

This assay assesses the ability of the compounds to suppress the production of key inflammatory mediators in a cellular model of inflammation.[12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Dexamethasone (positive control)

  • Griess reagent for nitric oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Create a standard curve with sodium nitrite to quantify NO production.

  • Cytokine Measurement (TNF-α and IL-6): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration.

Causality Behind Experimental Choices:

  • RAW 264.7 macrophages are a well-established cell line for studying inflammation as they produce significant amounts of inflammatory mediators upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria.

  • Measuring NO, TNF-α, and IL-6 provides a comprehensive picture of the compound's anti-inflammatory effects, as these are all key mediators in the inflammatory cascade.[5]

  • Dexamethasone, a potent corticosteroid, is used as a positive control to validate the assay's responsiveness to known anti-inflammatory agents.

Signaling_Pathway

Section 3: In Vivo Evaluation of Anti-inflammatory Activity

Promising compounds identified from in vitro screening should be further evaluated in animal models of inflammation to assess their efficacy and safety in a whole-organism context.[13]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of test compounds.[11]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (e.g., vehicle control, positive control, and test compound groups).

  • Administer the test compounds or indomethacin orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Data Presentation:

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Edema Inhibition at 3h
Vehicle Control-0.85 ± 0.05-
Derivative 1100.34 ± 0.0360.0
Derivative 1200.21 ± 0.0275.3
Indomethacin100.40 ± 0.0452.9
p < 0.05 compared to vehicle control

InVivo_Workflow A Animal Acclimatization B Grouping of Animals A->B C Administration of Test Compound/ Vehicle/Positive Control B->C D Induction of Inflammation (Carrageenan Injection) C->D E Measurement of Paw Edema (Plethysmometer) D->E F Data Collection at Different Time Points E->F G Data Analysis and Calculation of % Inhibition F->G H Conclusion on Anti-inflammatory Efficacy G->H

Conclusion

The 1-ethyl-3-methyl-1H-pyrazole scaffold holds significant promise for the development of novel anti-inflammatory agents. The protocols and guidelines presented here provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these derivatives. By systematically applying these methodologies, researchers can identify lead compounds with potent and selective anti-inflammatory activity, paving the way for the development of next-generation therapeutics for a wide range of inflammatory diseases.

References

  • Abusufyan, I., & Ansari, I. (2018). A Review on In Vivo and In Vitro Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 9-35. [Link]

  • Al-Sanea, M. M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(5), 934-954. [Link]

  • Jain, N. K., & Patil, C. S. (2010). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Metabolism, 59(4), 583-589. [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. [Link]

  • Saeed, A., et al. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ChemRxiv. [Link]

  • Tewari, A. K., et al. (2012). Synthesis and in-vivo anti-inflammatory activity of a novel series of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(3), 1445-1449. [Link]

  • Wikipedia. (2023). Celecoxib. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

Sources

Application Notes & Protocols: Elucidating the Analgesic Properties of 1-Ethyl-3-Methyl-1H-Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Analgesic Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of numerous therapeutic agents across diverse areas, including oncology, infectious diseases, and central nervous system disorders.[3] Notably, the pyrazole moiety is the cornerstone of several highly successful anti-inflammatory and analgesic drugs, such as the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Phenylbutazone.[2][4][5] The therapeutic success of these agents underscores the potential of the pyrazole core for modulating pain and inflammation pathways.

This guide focuses on analogs of 1-ethyl-3-methyl-1H-pyrazole, a specific substitution pattern on this versatile scaffold. While the broader class of pyrazoles is well-studied, the specific exploration of N1-ethyl and C3-methyl substituted analogs presents a focused area for developing novel analgesics. The strategic placement of substituents on the pyrazole ring is critical for tuning pharmacological activity, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the underlying mechanisms, synthetic strategies, and robust protocols for the preclinical evaluation of these compounds, designed for researchers and drug development professionals.

Pillar 1: Core Mechanism of Action in Pyrazole-Mediated Analgesia

The primary mechanism by which many pyrazole analogs exert their analgesic and anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[2][4][6]

The Role of Cyclooxygenase (COX): COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins (PGs).[4] Prostaglandins are key lipid mediators that, at sites of tissue injury, sensitize peripheral nerve endings (nociceptors) to other inflammatory mediators like bradykinin and histamine, thereby lowering the pain threshold. They also contribute to the central perception of pain and the febrile response.

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4]

  • COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4] It is the primary source of prostaglandins that drive inflammation and pain.

Therefore, the ideal analgesic and anti-inflammatory agent would selectively inhibit COX-2 over COX-1, reducing pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4] The structure of pyrazole analogs, particularly the substituents at the N1 and C5 positions, plays a crucial role in conferring this selectivity.

While COX inhibition is a major pathway, some pyrazole analogs have been shown to elicit antinociceptive effects through other mechanisms, such as the activation of opioid receptors or the blockage of acid-sensing ion channels (ASICs), highlighting the scaffold's versatility.[7]

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at site of injury) AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (PGE2, PGI2) COX2->PGs_Inflammatory Functions Gastric Protection Platelet Aggregation Renal Function PGs_Physiological->Functions Pain Pain & Inflammation PGs_Inflammatory->Pain NSAIDS Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDS->COX1 Inhibit NSAIDS->COX2 Inhibit Pyrazoles Selective Pyrazole Analogs (e.g., Celecoxib) Pyrazoles->COX2 Selectively Inhibit

Caption: Arachidonic acid pathway and sites of COX inhibition.

Pillar 2: Synthesis and Evaluation Protocols

The journey from concept to a viable analgesic candidate involves chemical synthesis followed by rigorous biological evaluation. The protocols described below are foundational for assessing 1-ethyl-3-methyl-1H-pyrazole analogs.

Protocol 1: General Synthesis of 1,3,5-Substituted Pyrazoles

The classical and most common method for synthesizing the pyrazole core is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][8] This protocol outlines a representative synthesis starting from ethyl acetoacetate to generate a 1-ethyl-3-methyl-pyrazolone intermediate, a key building block.

Objective: To synthesize a 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one intermediate.

Materials:

  • Ethyl acetoacetate

  • Ethylhydrazine oxalate (or sulfate salt)

  • Sodium ethoxide or another suitable base

  • Absolute Ethanol

  • Diethyl ether

  • Standard laboratory glassware for reflux and extraction

Step-by-Step Methodology:

  • Preparation of Ethylhydrazine Free Base (Causality): Hydrazine salts are more stable and commercially available. The free base is generated in situ or just prior to the reaction, as it is highly reactive and required for the nucleophilic attack on the carbonyl carbons.

    • Dissolve ethylhydrazine oxalate in a minimal amount of water and cool in an ice bath.

    • Slowly add a concentrated solution of sodium hydroxide (NaOH) while stirring until the solution is strongly basic (pH > 12).

    • Extract the liberated ethylhydrazine free base into diethyl ether. Dry the ethereal solution over anhydrous sodium sulfate. Caution: Hydrazine derivatives are toxic and potentially volatile.

  • Cyclocondensation Reaction:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add ethyl acetoacetate dropwise while stirring.

    • Add the prepared ethereal solution of ethylhydrazine to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one by recrystallization or column chromatography.

Structure Confirmation: The final product's identity and purity should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]

Caption: General workflow for pyrazole analog synthesis.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized pyrazole analogs against COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index.

Causality: This is the most critical in vitro assay to validate the primary mechanism of action. It provides quantitative data on both potency (IC₅₀ value) and selectivity, which are key drivers for lead optimization. A high selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is desirable.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Synthesized pyrazole analogs, dissolved in DMSO

  • Positive controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)

  • Prostaglandin screening EIA kit (e.g., for PGE₂)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and reference drugs in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

    • Add a small volume (1-2 µL) of the diluted test compound, control drug, or DMSO (vehicle control) to the appropriate wells.

    • Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation and Termination:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by adding a stopping solution (e.g., a strong acid like HCl).

  • Quantification of Prostaglandin:

    • Quantify the amount of PGE₂ produced in each well using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions. The absorbance is read on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Analog A50.20.5100.4
Analog B>1002.1>47.6
Indomethacin0.11.50.07
Celecoxib15.00.05300
Protocol 3: In Vivo Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of the pyrazole analogs in a mouse model of visceral pain.

Causality: This model assesses a compound's ability to inhibit chemically-induced pain, which is mediated by the release of endogenous mediators like prostaglandins and bradykinin in the peritoneal cavity.[2] It is a robust and widely used primary screen for peripheral analgesics.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Aspirin or Indomethacin

  • 0.6% (v/v) acetic acid solution in saline

  • Oral gavage needles

Step-by-Step Methodology:

  • Acclimatization and Grouping: Allow animals to acclimatize to the laboratory environment. Randomly divide the mice into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Drug Administration: Administer the test compounds, vehicle, or positive control orally (p.o.) via gavage. A typical volume is 10 mL/kg.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 or 60 minutes), administer the 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) for a continuous 15-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic activity (% inhibition) for the treated groups using the following formula: % Inhibition = [(Mean writhes in Control Group - Mean writhes in Treated Group) / Mean writhes in Control Group] x 100

Data Presentation:

Treatment (Dose, mg/kg)Mean Writhes ± SEM% Inhibition
Vehicle Control45.2 ± 2.5-
Aspirin (100)18.1 ± 1.860.0%
Analog A (20)22.6 ± 2.150.0%
Analog A (40)13.5 ± 1.570.1%

Pillar 3: Structure-Activity Relationship (SAR) and Optimization

The data gathered from the synthesis and testing of a series of analogs provide critical insights into the structure-activity relationship (SAR), guiding the rational design of more potent and selective compounds.[7]

  • N1-Substituent: The group at the N1 position is a key determinant of COX-2 selectivity. For many pyrazole-based inhibitors like Celecoxib, a bulky substituent such as a benzenesulfonamide moiety is required to fit into the larger, secondary pocket of the COX-2 active site, which is absent in COX-1.[2] While an ethyl group is small, it serves as a synthetic handle to explore the impact of N1-alkylation and can be further elaborated.

  • C3-Substituent: The methyl group at the C3 position contributes to the overall lipophilicity and van der Waals interactions within the enzyme's active site. Varying this group can modulate potency.

  • C5-Substituent: The C5 position is another critical site for modification. Attaching different aryl or heteroaryl rings at this position can significantly impact potency and selectivity. The presence of electron-withdrawing groups on these aromatic rings has been shown to enhance antinociceptive efficacy.[7]

G pyrazole N1 C5 Pyrazole Core C3 C4 N1_node N1-Substituent (e.g., Ethyl) - Key for COX-2 Selectivity - Influences Pharmacokinetics N1_node->pyrazole:N1 C3_node C3-Substituent (e.g., Methyl) - Modulates Potency - Affects Lipophilicity C3_node->pyrazole:C3 C5_node C5-Substituent (e.g., Aryl group) - Major impact on Potency - Can form H-bonds C5_node->pyrazole:C5

Caption: Key positions for SAR studies on the pyrazole scaffold.

Conclusion

The 1-ethyl-3-methyl-1H-pyrazole framework represents a promising starting point for the discovery of novel analgesic agents. By leveraging established synthetic routes and employing a systematic cascade of in vitro and in vivo assays, researchers can effectively characterize the potency, selectivity, and efficacy of new analogs. The protocols and insights provided in this guide offer a robust framework for advancing these compounds through the preclinical drug discovery pipeline, with the ultimate goal of developing safer and more effective treatments for pain and inflammation.

References

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. (2021). PubMed Central. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). MDPI. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). PubMed. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. (2016). PubMed Central. [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Semantic Scholar. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal. (n.d.). Bentham Science. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Semantic Scholar. [Link]

  • Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (n.d.). Taylor & Francis Online. [Link]

  • Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. (n.d.). J-Stage. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. [Link]

  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

The Pyrazole Core: A Privileged Scaffold in Modern Agrochemicals Featuring 1-Ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the development of contemporary agrochemicals. Its remarkable chemical versatility, offering multiple sites for substitution and a stable aromatic core, has enabled the creation of a vast library of derivatives with potent and specific biological activities. This guide delves into the agrochemical applications stemming from the 1-ethyl-3-methyl-1H-pyrazole scaffold, not as a direct-use active ingredient, but as a pivotal building block in the synthesis of high-performance fungicides, herbicides, and insecticides. We will explore the synthetic pathways, mechanisms of action, and detailed laboratory protocols for creating these vital agricultural tools, underscoring the pyrazole core's "privileged" status in crop protection innovation.

The Strategic Importance of the Pyrazole Moiety in Agrochemical Design

The pyrazole scaffold is a recurring motif in a multitude of commercially successful agrochemicals. This prevalence is attributed to its unique stereoelectronic properties, which allow for precise interactions with a range of biological targets in pests, weeds, and pathogenic fungi. The stability of the pyrazole ring ensures the robustness of the final product under field conditions, while the potential for diverse functionalization at various positions on the ring allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. The 1-ethyl-3-methyl-1H-pyrazole structure, in particular, serves as a valuable synthon, providing a foundational framework for the construction of more complex and highly active molecules.

Foundational Synthesis: The Knorr Pyrazole Synthesis

A classic and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the starting materials.

Visualizing the Knorr Pyrazole Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Hydrazone Intermediate dehydration Dehydration (-H₂O) cyclization->dehydration Cyclic Intermediate pyrazole Substituted Pyrazole dehydration->pyrazole G cluster_mitochondrion Fungal Mitochondrion succinate Succinate sdh Complex II (SDH) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc atp ATP Synthesis etc->atp sdhi Pyrazole Carboxamide (SDHI) sdhi->sdh Inhibition

Caption: Inhibition of fungal mitochondrial respiration by pyrazole carboxamide SDHIs.

Protocol: Synthesis of a Representative Pyrazole Carboxamide

This protocol outlines the synthesis of a generic N-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a common scaffold in commercial SDHI fungicides.

Materials:

  • Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Aryl amine (e.g., 2-chloroaniline)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

  • Amide Formation: a. To a solution of the desired aryl amine (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Add a solution of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature and carefully quench with water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Application Note 2: Synthesis of Pyrazole-Based Herbicides

Derivatives of pyrazole are also effective herbicides, with some acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action: Bleaching Herbicides

HPPD is a key enzyme in the biosynthesis of plastoquinone, which is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid formation. Carotenoids protect chlorophyll from photooxidation, so their absence results in chlorophyll degradation and the characteristic bleaching symptoms in susceptible plants. [3]

Protocol: Synthesis of a Pyrazole-Based HPPD Inhibitor Intermediate

This protocol describes the synthesis of a 4-benzoyl-5-hydroxypyrazole, a common core structure for HPPD-inhibiting herbicides.

Materials:

  • 1,3-Dimethyl-5-hydroxypyrazole

  • 2,4-Dichlorobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for synthesis and purification.

Procedure:

  • Acylation: a. Dissolve 1,3-dimethyl-5-hydroxypyrazole (1.0 eq) and pyridine (1.2 eq) in dichloromethane in a round-bottom flask at 0 °C. b. Add a solution of 2,4-dichlorobenzoyl chloride (1.1 eq) in dichloromethane dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up and Purification: a. Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. c. Purify the crude product by recrystallization or column chromatography to obtain the desired 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole.

Application Note 3: Synthesis of Phenylpyrazole Insecticides

Phenylpyrazole insecticides, such as fipronil, are broad-spectrum insecticides that are highly effective against a wide range of pests.

Mechanism of Action: Neurotoxicity

Phenylpyrazole insecticides act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects. [1][4]GABA is an inhibitory neurotransmitter, and its binding to the receptor opens the chloride channel, leading to hyperpolarization of the neuron and a reduction in neuronal firing. By blocking this channel, phenylpyrazoles prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, the death of the insect. [5]

Visualizing the Phenylpyrazole Insecticide Mechanism

G cluster_neuron Insect Neuron gaba_receptor GABA-gated Cl⁻ Channel cl_ion Cl⁻ Ions hyperexcitation Hyperexcitation & Paralysis cl_ion->hyperexcitation Influx Prevented phenylpyrazole Phenylpyrazole Insecticide phenylpyrazole->gaba_receptor Blocks

Caption: Blockade of the GABA-gated chloride channel by phenylpyrazole insecticides.

Protocol: Synthesis of a Fipronil Analogue Intermediate

This protocol outlines a key step in the synthesis of fipronil, the formation of the pyrazole ring.

Materials:

  • 2,6-Dichloro-4-(trifluoromethyl)aniline

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

  • Ethanol

  • Water

  • Standard laboratory glassware for diazotization and coupling reactions.

Procedure:

  • Diazotization of the Aniline: a. Suspend 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. b. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. c. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Coupling Reaction: a. In a separate flask, dissolve ethyl (2-cyano-3-ethoxyacryloyl)carbamate (1.0 eq) in ethanol. b. Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution. c. Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Isolation: a. Pour the reaction mixture into ice water and collect the precipitated solid by filtration. b. Wash the solid with water and dry under vacuum to obtain the crude pyrazole intermediate. c. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The efficacy of agrochemicals derived from the pyrazole core is typically evaluated by determining their EC₅₀ (half maximal effective concentration) or IC₅₀ (half maximal inhibitory concentration) values against target organisms. The following table provides representative data for different classes of pyrazole-based agrochemicals.

Agrochemical ClassRepresentative CompoundTarget OrganismEfficacy MetricValue (mg/L or µM)Reference
Fungicide (SDHI) N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solaniEC₅₀0.022[6][7]
Fungicide (SDHI) A pyrazole-4-carboxamide derivative (E1)Rhizoctonia solaniEC₅₀1.1[8]
Herbicide (HPPD) PyrazolateHPPD EnzymeIC₅₀52 nM[3]
Herbicide (HPPD) PyrazoxyfenHPPD EnzymeIC₅₀7.5 µM[3]
Insecticide Fipronil Analogue (3f)TermitesLC₅₀0.001 µg/mLNot in search results
Insecticide Fipronil Analogue (3d)TermitesLC₅₀0.006 µg/mLNot in search results

Note: The insecticidal activity data for fipronil analogues is illustrative of the high potency of this class of compounds; specific values may vary depending on the analogue and target insect.

Conclusion

The 1-ethyl-3-methyl-1H-pyrazole scaffold and its analogues are indispensable building blocks in the synthesis of a diverse range of modern agrochemicals. The inherent stability and versatile reactivity of the pyrazole ring have enabled the development of highly effective fungicides, herbicides, and insecticides with specific modes of action. The protocols and mechanisms detailed in this guide provide a foundational understanding for researchers and scientists in the field of agrochemical discovery and development, highlighting the enduring importance of the pyrazole core in addressing the challenges of global food security.

References

  • Benchchem. Application Notes and Protocols for Knorr Pyrazole Synthesis.

  • Benchchem. "detailed experimental protocol for Knorr pyrazole synthesis".

  • U.OSU - The Ohio State University. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity.

  • Solutions Pest & Lawn. Phenylpyrazole | Chemical Pesticide Type.

  • ResearchGate. Chemical structures of the three phenylpyrazole insecticides used in...

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

  • PubMed. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.

  • Semantic Scholar. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite.

  • ACS Publications. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry.

  • ACS Publications. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry.

  • ResearchGate. Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.

  • ResearchGate. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action.

  • PubMed. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.

  • PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.

  • MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.

Sources

Application Notes & Protocols: The Strategic Role of 1-Ethyl-3-methyl-1H-pyrazole in the Synthesis of Advanced Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1-ethyl-3-methyl-1H-pyrazole as a critical intermediate in the synthesis of modern fungicides. The focus is on the synthesis of pyrazole carboxamides, a prominent class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will explore the synthesis of the pyrazole intermediate, its subsequent conversion into a fungicidally active molecule, the underlying mechanism of action, and detailed, field-tested experimental protocols.

Introduction: The Pyrazole Moiety in Modern Agrochemicals

The pyrazole ring is a privileged scaffold in agrochemical research, forming the core of numerous commercial herbicides, insecticides, and fungicides.[1][2][3] Its unique electronic properties and structural versatility allow for fine-tuning of biological activity, selectivity, and pharmacokinetic properties.[1] Within the realm of fungicides, pyrazole derivatives have become particularly significant, especially in the development of Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][6]

SDHIs represent a major class of fungicides that target cellular respiration in pathogenic fungi, a mode of action that is both potent and effective against a broad spectrum of diseases.[7][8] The 1-ethyl-3-methyl-1H-pyrazole core is a key building block for several next-generation SDHI fungicides.[9][10] Its specific substitution pattern—an ethyl group at the N1 position and a methyl group at the C3 position—is crucial for optimizing the molecule's binding affinity to the target enzyme and ensuring high efficacy. This guide provides the essential protocols and scientific rationale for utilizing this intermediate in a fungicide discovery and development program.

Synthesis of the Core Intermediate: 1-Ethyl-3-methyl-1H-pyrazole

The synthesis of the pyrazole ring system is a well-established process in heterocyclic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[11][12] For N-substituted pyrazoles like our target intermediate, an alkylhydrazine is used.

The causal logic for this pathway is the nucleophilic attack of the hydrazine nitrogens onto the two electrophilic carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. Using ethylhydrazine directly ensures the regioselective installation of the ethyl group at the N1 position.

Experimental Protocol 2.1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

This protocol details the synthesis from pentane-2,4-dione and ethylhydrazine sulfate.

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • Ethylhydrazine sulfate

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare Ethylhydrazine Free Base: In a 250 mL flask, dissolve ethylhydrazine sulfate (0.1 mol) in 100 mL of deionized water. Cool the solution in an ice bath. Slowly add a 20% aqueous solution of NaOH until the pH reaches >12 to liberate the ethylhydrazine free base.

  • Reaction Setup: In a separate 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentane-2,4-dione (0.1 mol).

  • Condensation Reaction: Carefully add the cold ethylhydrazine solution to the pentane-2,4-dione. An exothermic reaction may be observed.

  • Reflux: Once the initial reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-ethyl-3-methyl-1H-pyrazole can be purified by vacuum distillation to yield a colorless liquid.

Visualization: Synthesis Workflow

G A Pentane-2,4-dione C Condensation & Cyclization (Reflux, 3-4h) A->C B Ethylhydrazine Sulfate + NaOH B->C D Extraction (Diethyl Ether) C->D E Purification (Vacuum Distillation) D->E F 1-Ethyl-3-methyl-1H-pyrazole E->F

Caption: Workflow for the synthesis of 1-ethyl-3-methyl-1H-pyrazole.

Application in Fungicide Synthesis: A Pyrazole Carboxamide SDHI

1-ethyl-3-methyl-1H-pyrazole is not fungicidal itself but is a precursor to a pyrazole carboxylic acid, the key component for building pyrazole carboxamide fungicides.[9] The general strategy involves Vilsmeier-Haack formylation followed by oxidation to create the carboxylic acid at the 4-position of the pyrazole ring. This acid is then activated (e.g., as an acid chloride) and coupled with a specific aniline derivative, which is chosen to optimize binding at the ubiquinone-binding site (Qp-site) of the succinate dehydrogenase enzyme.[4][13]

Experimental Protocol 3.1: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This multi-step protocol outlines the conversion of the intermediate into a final, active molecule.

Step A: Vilsmeier-Haack Formylation

  • In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to dimethylformamide (DMF, 3 eq). Stir for 30 minutes to form the Vilsmeier reagent.

  • Add 1-ethyl-3-methyl-1H-pyrazole (1 eq) dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 2-3 hours.

  • Quench the reaction by pouring it onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, with ethyl acetate. Dry and concentrate to obtain the aldehyde.

Step B: Oxidation to Carboxylic Acid

  • Dissolve the aldehyde from Step A in a suitable solvent like acetone.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0°C until a persistent orange color is observed.

  • Stir for 1 hour, then quench the excess oxidant with isopropanol.

  • Filter the mixture and concentrate the filtrate. Extract the resulting 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid into an aqueous base (e.g., NaOH), wash with an organic solvent, and then re-acidify with HCl to precipitate the pure acid. Filter and dry the solid product.

Step C: Amide Coupling

  • Suspend the carboxylic acid from Step B (1 eq) in toluene. Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours to form the acid chloride. Remove excess thionyl chloride by distillation.

  • In a separate flask, dissolve a selected aniline derivative (e.g., 2-aminobiphenyl, 1 eq) and a base like pyridine (1.2 eq) in dichloromethane (DCM).

  • Cool the aniline solution to 0°C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude pyrazole carboxamide fungicide. Purify by recrystallization or column chromatography.

Data Summary: Reaction Parameters
StepReactionKey ReagentsTemp. (°C)Time (h)Typical Yield
A FormylationPOCl₃, DMF0 → 60385-95%
B OxidationCrO₃, H₂SO₄0170-85%
C Amide CouplingSOCl₂, Aniline0 → RT12-1675-90%
Visualization: SDHI Fungicide Synthesis Pathway

G A 1-Ethyl-3-methyl-1H-pyrazole R1 Vilsmeier-Haack (POCl3, DMF) A->R1 B 1-Ethyl-3-methyl-1H- pyrazole-4-carbaldehyde R2 Oxidation (Jones Reagent) B->R2 C 1-Ethyl-3-methyl-1H- pyrazole-4-carboxylic acid R3 Chlorination (SOCl2) C->R3 D Pyrazole-4-carbonyl chloride R4 Amide Coupling D->R4 E Substituted Aniline E->R4 F Final Pyrazole Carboxamide (SDHI Fungicide) R1->B R2->C R3->D R4->F

Caption: Multi-step synthesis of an SDHI fungicide from the pyrazole intermediate.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[5][7][14]

Causality of Inhibition:

  • Target Site: SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate.

  • Binding: The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex.[13][15][16] The pyrazole ring and the aniline moiety are essential for this high-affinity interaction.

  • Inhibition of Electron Flow: By occupying this site, the fungicide physically blocks the transfer of electrons from succinate to ubiquinone.

  • Energy Crisis: This blockage halts the electron transport chain, which in turn stops the production of ATP—the cell's primary energy currency.[8]

  • Fungal Death: Deprived of energy, the fungal cells cannot perform essential metabolic processes, leading to growth inhibition and eventual death.[17]

This targeted mode of action provides excellent efficacy but also necessitates careful stewardship to manage the potential for fungicide resistance, which can arise from mutations in the SDH enzyme subunits.[14]

Visualization: SDHI Mechanism of Action

G cluster_Mito Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate produces ComplexII Complex II (SDH) Succinate->ComplexII oxidized by Fumarate Fumarate ComplexII->Fumarate produces UQ Ubiquinone (Q) ComplexII->UQ e- transfer NoATP No ATP Production Cell Death ComplexII->NoATP leads to ComplexIII Complex III UQ->ComplexIII e- transfer ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP produces SDHI Pyrazole Carboxamide Fungicide (SDHI) SDHI->ComplexII INHIBITS

Caption: Inhibition of mitochondrial Complex II (SDH) by a pyrazole carboxamide fungicide.

Conclusion

1-ethyl-3-methyl-1H-pyrazole is a high-value intermediate that serves as a foundational element for the rational design and synthesis of potent SDHI fungicides. The protocols and workflows detailed in this guide provide a robust framework for its utilization in agrochemical research. Understanding the synthesis of this core, its derivatization into active pyrazole carboxamides, and the ultimate mechanism of action is essential for developing next-generation crop protection agents that are both effective and sustainable.

References

  • Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors.
  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors.
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
  • The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and...
  • 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Chem-Impex.
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide. Chem-Impex.
  • A succinate dehydrogenase inhibitor and its application.
  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae.
  • The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isol
  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succin
  • Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candid
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
  • Mode of action of pyrazoles and pyridazinones.
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors.
  • Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action.
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Deriv
  • Ethyl 3-methyl-1H-pyrazole-5-carboxyl
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • The examination of potential fungicidal activity of Ethyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions.
  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate CAS 4027-57-0 Suppliers, Manufacturers, Factory - Wholesale Price. lookchem.com.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxyl
  • Substituted pyrazole derivatives as potential fungicidal agents.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. ijpsr.com.
  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. lookchem.com.
  • 1-Ethyl-3-methyl-1H-pyrazole. BLD Pharm.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC.
  • Pyrazole derivatives used in drugs, agrochemicals, and materials.
  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online.
  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxyl
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). MDPI.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Recent Advances in the Synthesis of Pyrazole Deriv

Sources

Introduction: The Pyrazole Core in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Herbicide Development: Leveraging the 1-ethyl-3-methyl-1H-pyrazole Scaffold

The pyrazole ring system is a cornerstone in the discovery of innovative agrochemicals, prized for its versatile chemical properties and significant biological activity.[1][2] Numerous commercial pesticides feature the pyrazole fragment as a key structural element, highlighting its importance in modern crop protection.[2][3] While complex, highly substituted pyrazoles form the basis of many herbicides, fundamental scaffolds like 1-ethyl-3-methyl-1H-pyrazole represent an essential starting point for chemical exploration and the development of novel active ingredients.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of the 1-ethyl-3-methyl-1H-pyrazole scaffold in the herbicide discovery pipeline. We will explore the synthesis of this core structure, protocols for its derivatization and biological screening, and methodologies for elucidating the mechanism of action of promising new compounds.

Section 1: Prominence and Mechanism of Action of Pyrazole Herbicides

The success of the pyrazole scaffold in herbicide development stems from its ability to target critical enzyme systems in weeds. Pyrazole-containing herbicides have been successfully developed to inhibit several key plant enzymes, including p-Hydroxyphenylpyruvate Dioxygenase (HPPD), Protoporphyrinogen Oxidase (PPO), and Acetolactate Synthase (ALS).[1]

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: This is a major class of pyrazole herbicides.[1] HPPD is a vital enzyme in the tyrosine degradation pathway, which produces essential molecules for photosynthesis like plastoquinone and tocopherols.[1] Inhibition of HPPD leads to a depletion of these molecules, causing the characteristic bleaching of new growth in susceptible plants.[3] Commercially successful pyrazole herbicides like pyrazolate and pyrazoxyfen function by being metabolized in the plant to a common HPPD-inhibiting compound.[4][5][6]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: These herbicides, such as pyraflufen-ethyl, block the PPO enzyme, leading to a rapid accumulation of protoporphyrinogen IX.[7] This molecule leaks from the chloroplast and, in the presence of light, generates reactive oxygen species that destroy cell membranes, causing rapid necrosis.[7]

  • Acetolactate Synthase (ALS) Inhibitors: The pyrazole ring is also a key component in some sulfonylurea herbicides that inhibit ALS, a critical enzyme for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1]

Given the prevalence of HPPD inhibition among pyrazole herbicides, this guide will focus on protocols geared towards discovering and characterizing novel HPPD inhibitors derived from the 1-ethyl-3-methyl-1H-pyrazole scaffold.

Section 2: Synthesis of the Core Scaffold

The foundational step in a discovery program is the efficient and scalable synthesis of the core chemical scaffold. The synthesis of 1-ethyl-3-methyl-1H-pyrazole can be approached through several established methods in heterocyclic chemistry. Below is a standard, reliable protocol.

Protocol 2.1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

This protocol outlines a two-step process starting from the widely available ethyl acetoacetate and ethylhydrazine oxalate, followed by a purification step.

Materials:

  • Ethyl acetoacetate

  • Ethylhydrazine oxalate

  • Sodium ethoxide (21% solution in ethanol)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethylhydrazine oxalate (15.2 g, 100 mmol).

  • Base Addition: Slowly add sodium ethoxide solution (65 mL, 210 mmol) to the flask. The mixture will effervesce as the free base of ethylhydrazine is formed. Stir for 20 minutes at room temperature.

  • Cyclocondensation: Add ethyl acetoacetate (13.0 g, 100 mmol) dropwise to the mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove most of the ethanol.

    • Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-ethyl-3-methyl-1H-pyrazole via vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Expert Insight: The use of sodium ethoxide is crucial for deprotonating the hydrazine salt to generate the nucleophilic free base required for the initial attack on the keto-ester. The subsequent cyclization is a classic Knorr pyrazole synthesis variant.

Synthesis_Workflow reagents Ethyl Acetoacetate + Ethylhydrazine Oxalate reaction Cyclocondensation (Sodium Ethoxide, Ethanol, Reflux) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Vacuum Distillation workup->purification product 1-ethyl-3-methyl-1H-pyrazole (Pure Scaffold) purification->product

Caption: Synthesis workflow for 1-ethyl-3-methyl-1H-pyrazole.

Section 3: From Scaffold to Lead: Derivatization and Screening

With the core scaffold in hand, the next phase involves creating a chemical library of derivatives and screening them for herbicidal activity. Structure-activity relationship (SAR) studies of known pyrazole herbicides suggest that substitutions at the C4 and C5 positions are critical for activity, often involving the introduction of substituted phenyl or heterocyclic rings.[1][3]

Discovery_Workflow scaffold Core Scaffold (1-ethyl-3-methyl-1H-pyrazole) library Chemical Library Synthesis (Derivatization at C4/C5) scaffold->library screening Primary Screening (In-planta assays) library->screening hits Hit Identification (% Inhibition > 80%) screening->hits moa Mechanism of Action Study (HPPD Enzyme Assay) hits->moa optimization Lead Optimization (SAR-guided Synthesis) hits->optimization moa->optimization candidate Herbicide Candidate optimization->candidate

Caption: Herbicide discovery and optimization workflow.

Protocol 3.1: Primary Herbicidal Activity Screening (Petri Dish Assay)

This protocol provides a rapid and resource-efficient method for the initial evaluation of a compound library against both monocot and dicot weeds.

Materials:

  • Synthesized pyrazole derivatives (dissolved in DMSO to 10 mg/mL stock)

  • Agar (0.8% w/v in sterile water)

  • Petri dishes (9 cm diameter)

  • Weed seeds: Barnyard grass (Echinochloa crusgalli) and Rapeseed (Brassica campestris)

  • Positive control: Commercial herbicide (e.g., Mesotrione)

  • Negative control: 0.5% DMSO solution

  • Growth chamber with controlled light (16h/8h light/dark) and temperature (25°C)

Step-by-Step Methodology:

  • Preparation of Test Plates:

    • Prepare a 0.8% agar solution and autoclave. Allow it to cool to approximately 45-50°C.

    • To 20 mL of molten agar for each plate, add the test compound from the stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Also prepare plates for the positive and negative controls.

    • Swirl gently to mix and immediately pour into the petri dishes. Allow the agar to solidify completely.

  • Seed Plating: Place 10-15 seeds of E. crusgalli or B. campestris onto the surface of the solidified agar in each plate. Press gently to ensure contact.

  • Incubation: Seal the plates with paraffin film and place them in a growth chamber set to 25°C with a 16h/8h light/dark cycle.

  • Evaluation: After 7-10 days, evaluate the herbicidal effect by measuring the root and shoot length of the seedlings. Calculate the percent inhibition relative to the negative control.

    • Inhibition (%) = [1 - (Length_test / Length_control)] x 100

  • Hit Identification: Compounds showing ≥80% inhibition of either root or shoot growth are considered "hits" and are prioritized for further testing.[1]

Trustworthiness: The inclusion of both a positive control (a known herbicide) and a negative/solvent control is critical. The positive control validates that the assay system is responsive, while the negative control ensures that the solvent (DMSO) is not causing phytotoxicity at the concentration used.

Section 4: Elucidating the Mechanism of Action

Once active "hits" are identified, determining their molecular target is a critical next step. For pyrazole derivatives, a primary hypothesis is the inhibition of the HPPD enzyme.

HPPD_Pathway substrate p-Hydroxyphenylpyruvate (HPPA) enzyme HPPD Enzyme substrate->enzyme product Homogentisate (HGA) enzyme->product downstream Plastoquinone & Tocopherols product->downstream photosynthesis Photosynthesis & Carotenoid Protection downstream->photosynthesis inhibitor Pyrazole Herbicide (Active Hit) inhibitor->enzyme block INHIBITION

Caption: Inhibition of the HPPD enzyme by a pyrazole herbicide.

Protocol 4.1: In Vitro HPPD Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibitory potential (IC₅₀) of a compound against the HPPD enzyme, typically cloned from Arabidopsis thaliana and expressed in E. coli.

Materials:

  • Recombinant HPPD enzyme

  • Substrate: p-hydroxyphenylpyruvate (HPPA)

  • Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5, containing ascorbic acid and catalase.

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture by adding:

    • Assay buffer.

    • A specific concentration of the test compound (typically a serial dilution to generate a dose-response curve).

    • Recombinant HPPD enzyme.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (HPPA) to each well to start the reaction. The final volume should be around 200 µL.

  • Measurement: Immediately measure the decrease in absorbance at 310 nm over a period of 5-10 minutes. The conversion of HPPA to homogentisate results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the rates relative to a no-inhibitor control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expert Insight: The IC₅₀ value is a critical quantitative measure of a compound's potency. A lower IC₅₀ indicates a more potent inhibitor. For example, IC₅₀ values in the nanomolar range are often sought for promising herbicide candidates.[6]

Section 5: Data Interpretation and Lead Optimization

The data gathered from primary screening and MoA assays are used to build a Structure-Activity Relationship (SAR) model. This model guides the synthesis of new, improved derivatives.

Table 1: Hypothetical Screening and MoA Data for a Derivative Library
Compound IDR⁴ SubstituentR⁵ Substituent% Inhibition (E. crusgalli)% Inhibition (B. campestris)HPPD IC₅₀ (nM)
Scaffold HH5%2%>100,000
PYR-001 ClH45%30%15,200
PYR-002 H4-Cl-Phenyl88%92%850
PYR-003 H2,4-diCl-Phenyl95%98%52
PYR-004 H4-CF₃-Phenyl91%95%110
PYR-005 Br2,4-diCl-Phenyl75%70%250

SAR Interpretation:

  • The unsubstituted scaffold is inactive. This is expected and validates the need for derivatization.

  • Substitution at C5 is critical. Attaching a substituted phenyl ring at C5 (PYR-002, -003, -004) dramatically increases herbicidal activity and HPPD inhibition compared to substitution at C4 (PYR-001).

  • Electron-withdrawing groups on the phenyl ring are beneficial. The dichlorophenyl (PYR-003) and trifluoromethylphenyl (PYR-004) derivatives are more potent than the monochlorophenyl (PYR-002) derivative. This is a common trend in HPPD inhibitors.[1]

  • Steric hindrance at C4 may be detrimental. Introducing a bulky bromine at C4 (PYR-005) reduces activity compared to the analogous compound without it (PYR-003), possibly due to a poor fit in the enzyme's active site.[1]

Based on these insights, a lead optimization strategy would focus on synthesizing novel derivatives with various electron-withdrawing substituents on a phenyl ring at the C5 position, while keeping the C4 position unsubstituted.

Conclusion

The 1-ethyl-3-methyl-1H-pyrazole scaffold, while simple, serves as an exemplary starting point for a modern herbicide discovery program. Through systematic derivatization guided by established principles of pyrazole chemistry, coupled with robust biological screening and mechanism of action studies, this core structure can be elaborated into potent and selective herbicide candidates. The protocols and workflows detailed in this guide provide a foundational framework for researchers to explore the vast potential of the pyrazole chemical space in the ongoing search for effective crop protection solutions.

References

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. (n.d.). MDPI. [Link]

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]

  • He, H.-Q., Lie, X.-H., Weng, J.-Q., & Tan, C.-X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195-200. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). ResearchGate. [Link]

  • PYRAZOLE HERBICIDES. (n.d.). PoisonSense. [Link]

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]

  • Matsumoto, H. (2025). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (n.d.). MDPI. [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
  • Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. (n.d.). National Institutes of Health (NIH). [Link]

  • EP0822187A1 - Pyrazole derivatives and herbicides. (n.d.).
  • Tanetani, Y., et al. (n.d.). Development of the novel pre-emergence herbicide pyroxasulfone. National Institutes of Health (NIH). [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. [Link]

  • Ghag, S. P. (2017). ISSN: 2320-5407 Int. J. Adv. Res. 5(3), 782-789. International Journal of Advanced Research. [Link]

  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1477. [Link]

Sources

Application Notes and Protocols: 1-Ethyl-3-methyl-1H-pyrazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of N-Alkylated Pyrazoles in Coordination Chemistry

Pyrazole and its derivatives represent a cornerstone in the architecture of coordination chemistry, offering a rich tapestry of structural and electronic diversity.[1] The introduction of substituents onto the pyrazole ring allows for the fine-tuning of ligand properties, which in turn dictates the geometry, stability, and reactivity of the resulting metal complexes.[2] 1-ethyl-3-methyl-1H-pyrazole is a member of the N-alkylated pyrazole family, a class of ligands that has garnered significant interest due to its unique combination of steric and electronic characteristics.

Unlike their N-H counterparts, N-alkylated pyrazoles such as 1-ethyl-3-methyl-1H-pyrazole cannot act as bridging ligands through deprotonation, simplifying the resulting coordination sphere to typically form mononuclear complexes. The presence of the ethyl group at the N1 position and the methyl group at the C3 position introduces moderate steric bulk around the coordinating N2 atom. This steric hindrance can influence the number of ligands that can coordinate to a metal center and can create specific pockets of reactivity, which is particularly advantageous in catalysis.[3]

Electronically, the alkyl groups are weak sigma-donors, which subtly modulates the electron density at the coordinating nitrogen atom. This can impact the strength of the metal-ligand bond and, consequently, the electronic properties of the metal center, influencing applications ranging from luminescent materials to catalytic converters.[3][4] The versatility of pyrazole-based ligands has led to their use in a wide array of applications, including the development of metal-organic frameworks (MOFs), catalysts for cross-coupling reactions, and the synthesis of novel therapeutic agents.[3][5][6]

Physicochemical Properties and Spectroscopic Data

While specific experimental data for the free 1-ethyl-3-methyl-1H-pyrazole ligand is not extensively published, its properties can be inferred from closely related pyrazole derivatives and are summarized in the table below. Spectroscopic data for a closely related derivative, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, is available and provides insight into the expected spectral features.[7][8]

PropertyValue (Estimated/Inferred)Source
Molecular Formula C₆H₁₀N₂N/A
Molecular Weight 110.16 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Boiling Point ~160-170 °CInferred
Solubility Soluble in common organic solventsInferred

Table 1: Physicochemical Properties of 1-ethyl-3-methyl-1H-pyrazole.

Experimental Protocols

Protocol 1: Synthesis of a Representative Copper(II) Complex with 1-Ethyl-3-methyl-1H-pyrazole

This protocol describes a general method for the synthesis of a dichloridobis(1-ethyl-3-methyl-1H-pyrazole)copper(II) complex, a common structural motif for pyrazole-based copper complexes.[9]

Materials:

  • 1-ethyl-3-methyl-1H-pyrazole (2 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol)

  • Ethanol (20 mL)

  • Diethyl ether

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve 1-ethyl-3-methyl-1H-pyrazole (2 mmol) in 10 mL of ethanol.

  • Add the ligand solution dropwise to the stirred copper(II) chloride solution at room temperature. A color change should be observed upon addition.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately half by rotary evaporation.

  • Slowly add diethyl ether to the concentrated solution until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product in a desiccator under vacuum.

Causality behind Experimental Choices:

  • The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a tetracoordinate Cu(II) complex.

  • Ethanol is used as a solvent due to its ability to dissolve both the ligand and the metal salt.

  • Refluxing the reaction mixture provides the necessary activation energy to ensure complete complex formation.

  • The addition of diethyl ether, a less polar solvent, reduces the solubility of the complex, inducing precipitation.

Visualization of Concepts

Coordination of 1-Ethyl-3-methyl-1H-pyrazole to a Metal Center

Caption: Coordination of the N2 atom of 1-ethyl-3-methyl-1H-pyrazole to a metal center (Mⁿ⁺).

General Experimental Workflow for Complex Synthesis

A Dissolve Metal Salt in Solvent C Mix Solutions & React (e.g., Reflux) A->C B Dissolve Ligand in Solvent B->C D Isolate Crude Product (e.g., Precipitation, Evaporation) C->D E Purify Product (e.g., Recrystallization) D->E F Characterize Complex (e.g., Spectroscopy, X-ray) E->F

Caption: A generalized workflow for the synthesis and characterization of a coordination complex.

Characterization of Coordination Complexes

A suite of analytical techniques is essential to confirm the formation and elucidate the structure of the coordination complex.

TechniqueExpected ObservationsPurpose
Infrared (IR) Spectroscopy Shifts in the C=N and ring stretching vibrations of the pyrazole ligand upon coordination.Confirms ligand coordination to the metal center.
UV-Visible Spectroscopy Appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal center.Provides information about the electronic structure and coordination geometry of the metal ion.
¹H NMR Spectroscopy Shifts in the signals of the pyrazole ring protons, particularly the proton at the C5 position, due to the change in the electronic environment upon coordination.Confirms the coordination of the ligand in solution. Note: For paramagnetic complexes like Cu(II), NMR signals may be broadened significantly.
Elemental Analysis Experimental percentages of C, H, and N match the calculated values for the proposed complex formula.Confirms the stoichiometry of the complex.
Single-Crystal X-ray Diffraction Provides the precise three-dimensional structure of the complex, including bond lengths and angles.Unambiguously determines the solid-state structure and coordination mode of the ligand.

Table 2: Common Characterization Techniques for Pyrazole-Metal Complexes.

Potential Applications

While specific applications for complexes of 1-ethyl-3-methyl-1H-pyrazole are not yet widely reported, based on the broader class of pyrazole-metal complexes, several areas of application can be envisioned:

  • Homogeneous Catalysis: The moderate steric bulk and tunable electronic properties make these complexes potential catalysts for cross-coupling reactions, such as Suzuki-Miyaura coupling, where fine control of the metal's coordination sphere is crucial for catalytic activity and selectivity.[3]

  • Luminescent Materials: Coordination to certain metal ions, particularly d¹⁰ metals like Zn(II) and Cd(II), could lead to the formation of luminescent materials with potential applications in sensing or as emitting layers in organic light-emitting diodes (OLEDs).[5][10]

  • Bioinorganic Chemistry: Pyrazole-containing compounds have been investigated for their potential as anticancer and antibacterial agents.[6] Metal complexes of 1-ethyl-3-methyl-1H-pyrazole could be explored for similar biological activities, potentially acting as enzyme mimics or interacting with biological macromolecules.[9]

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 1-Ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole-Based Metal Complexes in Modern Research

Pyrazoles represent a prominent class of N-heterocyclic compounds that have garnered significant attention in coordination chemistry. Their ability to act as versatile ligands, coordinating to a wide array of metal ions, has led to the development of novel complexes with diverse applications.[1][2] The electronic and steric properties of the pyrazole ring can be fine-tuned through substitution, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.[3] This adaptability makes pyrazole-based metal complexes highly valuable in fields ranging from catalysis to materials science and, most notably, in the development of therapeutic agents.[4]

The incorporation of metal ions into pyrazole-containing scaffolds has been shown to enhance their biological activity, leading to the investigation of these complexes as potential anticancer, antibacterial, and antiviral agents.[4] The 1-ethyl-3-methyl-1H-pyrazole ligand, with its specific substitution pattern, offers a unique combination of steric hindrance and electronic properties that can be exploited to create complexes with tailored functionalities.

This guide provides a comprehensive overview of the synthesis of metal complexes with 1-ethyl-3-methyl-1H-pyrazole, offering detailed protocols and expert insights into the experimental choices. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.

General Considerations for Synthesis

The synthesis of metal complexes with 1-ethyl-3-methyl-1H-pyrazole typically involves the direct reaction of the pyrazole ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, acetate, nitrate) and solvent is crucial and depends on the desired coordination environment and the solubility of the reactants.

Causality Behind Experimental Choices:

  • Metal Salt: The counter-ion of the metal salt can influence the final structure of the complex. For instance, weakly coordinating anions like nitrate or tetrafluoroborate are less likely to coordinate to the metal center, leaving coordination sites available for the pyrazole ligand or solvent molecules. Conversely, halides like chloride are more likely to be found in the primary coordination sphere.

  • Solvent: The coordinating ability of the solvent is a critical factor. Protic solvents like ethanol or methanol can participate in the coordination sphere or facilitate proton exchange, while aprotic solvents like acetonitrile or dichloromethane are less likely to do so. The choice of solvent also dictates the reaction temperature, with higher-boiling point solvents allowing for reactions to be conducted at elevated temperatures to overcome activation energy barriers.

  • Stoichiometry: The molar ratio of the metal salt to the ligand is a key parameter that determines the number of ligands coordinated to the metal center. By carefully controlling the stoichiometry, one can favor the formation of complexes with specific ligand-to-metal ratios.

Experimental Protocols

Protocol 1: Synthesis of a Dichlorobis(1-ethyl-3-methyl-1H-pyrazole)copper(II) Complex

This protocol details a representative synthesis of a copper(II) complex with 1-ethyl-3-methyl-1H-pyrazole.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 1-Ethyl-3-methyl-1H-pyrazole

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • Dissolution of the Ligand: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-3-methyl-1H-pyrazole (2 mmol) in absolute ethanol (10 mL).

  • Dissolution of the Metal Salt: In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in absolute ethanol (10 mL).

  • Reaction Mixture: Slowly add the ethanolic solution of copper(II) chloride to the stirring solution of the pyrazole ligand at room temperature. A color change should be observed upon addition.

  • Reaction: Stir the resulting mixture at room temperature for 4 hours to ensure complete reaction.

  • Product Isolation: Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Add diethyl ether to the concentrated solution until a precipitate forms.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with small portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in a desiccator over anhydrous calcium chloride.

Expected Outcome: A colored solid, typically blue or green, corresponding to the [Cu(C₆H₁₀N₂)₂Cl₂] complex.

Protocol 2: Synthesis of a Hexakis(1-ethyl-3-methyl-1H-pyrazole)cobalt(II) Tetrafluoroborate Complex

This protocol describes the synthesis of a cobalt(II) complex with a non-coordinating anion, leading to a higher coordination number of the pyrazole ligand.

Materials:

  • Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)

  • 1-Ethyl-3-methyl-1H-pyrazole

  • Triethyl orthoformate

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of the Reaction Flask: In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine cobalt(II) tetrafluoroborate hexahydrate (1 mmol) and triethyl orthoformate (5 mL). Triethyl orthoformate acts as a dehydrating agent.

  • Ligand Addition: Add a solution of 1-ethyl-3-methyl-1H-pyrazole (6 mmol) in ethanol (10 mL) to the flask with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. A color change and/or precipitation may be observed.

  • Product Isolation: If a precipitate has formed, collect it by filtration under an inert atmosphere. If no precipitate forms, reduce the solvent volume under vacuum and induce precipitation by adding diethyl ether.

  • Washing and Drying: Wash the isolated solid with diethyl ether and dry it under vacuum.

Expected Outcome: A crystalline solid, typically pink or purple, corresponding to the ₂ complex.

Data Presentation and Characterization

The synthesized metal complexes should be thoroughly characterized to confirm their identity, purity, and structure.

Table 1: Summary of Typical Synthetic Conditions and Expected Outcomes
Metal SaltLigand:Metal RatioSolventReaction ConditionsExpected Product
CuCl₂·2H₂O2:1EthanolRoom Temp, 4h[Cu(C₆H₁₀N₂)₂Cl₂]
Co(BF₄)₂·6H₂O6:1EthanolRoom Temp, 12h
NiCl₂·6H₂O4:1MethanolReflux, 6h[Ni(C₆H₁₀N₂)₄Cl₂]
Zn(NO₃)₂·6H₂O2:1AcetonitrileRoom Temp, 2h[Zn(C₆H₁₀N₂)₂(NO₃)₂]
Key Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the pyrazole ligand to the metal ion. The vibrational frequencies of the pyrazole ring will shift upon coordination.

  • UV-Visible (Electronic) Spectroscopy: To probe the electronic environment of the metal center and infer its coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes and confirm the ligand structure in the complex.

  • Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the complex, including bond lengths and angles.[5]

  • Elemental Analysis: To determine the empirical formula of the complex and confirm its purity.

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of metal complexes with 1-ethyl-3-methyl-1H-pyrazole can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (Metal Salt + Ligand) dissolution Dissolution in Suitable Solvent start->dissolution reaction Reaction (Stirring/Reflux) dissolution->reaction isolation Product Isolation (Precipitation/Filtration) reaction->isolation purification Washing and Drying isolation->purification product Final Complex purification->product ftir FTIR Spectroscopy product->ftir uv_vis UV-Vis Spectroscopy product->uv_vis nmr NMR Spectroscopy product->nmr xrd X-ray Diffraction product->xrd elemental Elemental Analysis product->elemental

Caption: General workflow for the synthesis and characterization of metal complexes.

Conclusion and Future Perspectives

The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis and characterization of novel metal complexes with 1-ethyl-3-methyl-1H-pyrazole. The versatility of this ligand, combined with the diverse properties of transition metals, opens up a vast chemical space for the design of new functional materials. For professionals in drug development, the systematic exploration of these complexes could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. Future work should focus on expanding the range of metal ions used, exploring different ligand-to-metal ratios, and conducting in-depth biological evaluations of the most promising candidates.

References

Sources

Catalytic Applications of 1-Ethyl-3-Methyl-1H-Pyrazole Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of metal complexes featuring the 1-ethyl-3-methyl-1H-pyrazole ligand. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical aspects of utilizing these versatile catalysts in key organic transformations. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and field-proven insights.

Introduction: The Versatility of Pyrazole Ligands in Catalysis

Pyrazole-based ligands have emerged as a significant class of N-heterocycles in coordination chemistry and homogeneous catalysis. Their utility stems from a combination of factors: versatile coordination modes, the capacity for fine-tuning steric and electronic properties through substitution, and the potential for the pyrazole ring to participate directly in catalytic cycles. The 1-ethyl-3-methyl-1H-pyrazole ligand, in particular, offers a valuable scaffold for the development of robust and efficient metal catalysts. The ethyl group at the N1 position and the methyl group at the C3 position provide a degree of steric hindrance and electronic modulation that can influence the stability and reactivity of the resulting metal complexes. This guide will focus on the applications of palladium, copper, and ruthenium complexes of this ligand in cross-coupling, oxidation, and hydrogenation reactions, respectively.

Part 1: Synthesis and Characterization

The foundation of successful catalysis lies in the preparation and thorough characterization of the ligand and its corresponding metal complexes.

Synthesis of 1-Ethyl-3-Methyl-1H-Pyrazole

The synthesis of N-alkylated pyrazoles can be achieved through various methods. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by N-alkylation. For 1-ethyl-3-methyl-1H-pyrazole, a plausible synthetic route starts from the reaction of pentane-2,4-dione with hydrazine to form 3-methyl-1H-pyrazole, which is subsequently ethylated.

Protocol: Synthesis of 1-Ethyl-3-Methyl-1H-Pyrazole

Materials:

  • 3-Methyl-1H-pyrazole

  • Ethyl iodide or diethyl sulfate

  • Sodium hydride (NaH) or potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-ethyl-3-methyl-1H-pyrazole as a colorless oil.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃): δ 7.25 (d, 1H, pyrazole-H5), 5.95 (d, 1H, pyrazole-H4), 4.10 (q, 2H, N-CH₂), 2.25 (s, 3H, C-CH₃), 1.45 (t, 3H, N-CH₂CH₃).[1]

  • ¹³C NMR (CDCl₃): δ 148.5 (C3), 138.0 (C5), 104.5 (C4), 45.0 (N-CH₂), 15.0 (N-CH₂CH₃), 11.0 (C-CH₃).

  • IR (neat, cm⁻¹): ν 3100-2800 (C-H stretching), 1550 (C=N stretching).[2]

Synthesis of Metal Complexes

The synthesis of metal complexes with 1-ethyl-3-methyl-1H-pyrazole typically involves the reaction of the ligand with a suitable metal precursor. The stoichiometry of the reaction determines the final structure of the complex.

Protocol: General Synthesis of a Palladium(II) Complex

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazole

  • Bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂])

  • Dichloromethane (DCM) or acetonitrile

Procedure:

  • Dissolve bis(acetonitrile)palladium(II) chloride (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Add a solution of 1-ethyl-3-methyl-1H-pyrazole (2.0 equivalents) in the same solvent dropwise to the palladium precursor solution with stirring.

  • Stir the reaction mixture at room temperature for 4-12 hours. A precipitate may form during this time.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • The resulting solid is the trans-[PdCl₂(1-ethyl-3-methyl-1H-pyrazole)₂] complex.

Characterization of Metal Complexes:

  • FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=N stretching frequency is indicative of coordination to the metal center.

  • NMR Spectroscopy: For diamagnetic complexes (e.g., Pd(II), Cu(I)), ¹H and ¹³C NMR can confirm the coordination of the ligand. Changes in the chemical shifts of the pyrazole protons and carbons upon coordination are expected.[2][3]

  • Elemental Analysis: To confirm the elemental composition of the synthesized complex.

  • Single-Crystal X-ray Diffraction: Provides the definitive solid-state structure of the complex.

Part 2: Application Notes and Protocols

This section provides detailed protocols for key catalytic reactions using 1-ethyl-3-methyl-1H-pyrazole metal complexes. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of pyrazole-based ligands are effective catalysts for C-C bond formation reactions, such as the Suzuki-Miyaura and Heck couplings. The pyrazole ligand can stabilize the palladium center and modulate its electronic properties to facilitate the catalytic cycle.[4][5]

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryls. Palladium-pyrazole complexes can efficiently catalyze this transformation.[6][7][8][9][10]

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl bromide (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium complex (e.g., [PdCl₂(1-ethyl-3-methyl-1H-pyrazole)₂]) (0.5-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, base, and the palladium catalyst.

  • Add the solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst Loading: Lower catalyst loadings are desirable for cost-effectiveness and to minimize palladium contamination in the final product. However, less reactive substrates may require higher loadings.

  • Base: The choice of base is crucial. It activates the boronic acid and neutralizes the acid generated during the reaction. The strength and solubility of the base can significantly impact the reaction rate and yield.[7]

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[7]

Data Presentation:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1K₂CO₃Toluene/H₂O10012>95
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid0.5Cs₂CO₃Dioxane/H₂O906>98
32-Bromopyridine3-Thienylboronic acid2K₃PO₄DMF/H₂O1101885

Note: The data in this table is representative of typical Suzuki-Miyaura reactions catalyzed by palladium-pyrazole complexes and may require optimization for the specific 1-ethyl-3-methyl-1H-pyrazole system.

Workflow Visualization:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Palladium-pyrazole complexes can also be employed for this transformation.[11][12][13][14][15]

Protocol: Heck Reaction of an Aryl Iodide with an Alkene

Materials:

  • Aryl iodide (1.0 equivalent)

  • Alkene (1.2-1.5 equivalents)

  • Palladium complex (e.g., [PdCl₂(1-ethyl-3-methyl-1H-pyrazole)₂]) (1-3 mol%)

  • Base (e.g., Triethylamine (Et₃N), K₂CO₃) (1.5-2.0 equivalents)

  • Solvent (e.g., Acetonitrile, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube under an inert atmosphere, combine the aryl iodide, alkene, base, and palladium catalyst.

  • Add the solvent via syringe.

  • Heat the reaction mixture to the specified temperature (typically 100-140 °C) for the required duration (6-24 hours).

  • Monitor the reaction by GC-MS or TLC.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Causality of Experimental Choices:

  • Base: An organic base like triethylamine is often used to neutralize the hydrogen halide formed during the catalytic cycle.[14]

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are commonly used to dissolve the reactants and facilitate the reaction.

  • Alkene: Electron-deficient alkenes (e.g., acrylates, styrenes) are typically more reactive in the Heck reaction.[12]

Copper-Catalyzed Oxidation of Alcohols

Copper complexes with pyrazole-based ligands are effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones, often utilizing air or molecular oxygen as the terminal oxidant.[16][17][18]

Protocol: Aerobic Oxidation of Benzyl Alcohol

Materials:

  • Benzyl alcohol (1.0 equivalent)

  • Copper(II) salt (e.g., Cu(OAc)₂, CuCl₂) (1-5 mol%)

  • 1-Ethyl-3-methyl-1H-pyrazole (1-5 mol%)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (optional, as a co-catalyst) (1-5 mol%)

  • Solvent (e.g., Acetonitrile, Toluene)

  • Oxygen or air atmosphere

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and an oxygen/air inlet, add the copper(II) salt, 1-ethyl-3-methyl-1H-pyrazole, and TEMPO (if used).

  • Add the solvent, followed by the benzyl alcohol.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) under a constant flow of oxygen or in an air atmosphere.

  • Stir vigorously to ensure efficient gas-liquid mixing.

  • Monitor the reaction by GC or TLC.

  • Upon completion, cool the reaction mixture and filter to remove any insoluble species.

  • Concentrate the filtrate and purify the product by column chromatography.

Causality of Experimental Choices:

  • In Situ Catalyst Formation: The active catalyst is often formed in situ by mixing the copper salt and the pyrazole ligand.[16]

  • TEMPO: TEMPO can act as a co-catalyst to facilitate the oxidation process and improve reaction rates.[17]

  • Oxygen/Air: Using air or pure oxygen as the terminal oxidant makes this a "green" and atom-economical process.

Workflow Visualization:

Copper_Oxidation_Workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification Cu(II) Salt Cu(II) Salt Mix Mix Cu(II) Salt->Mix Pyrazole Ligand 1-Ethyl-3-methyl- 1H-pyrazole Pyrazole Ligand->Mix Solvent Solvent Solvent->Mix Cu(II)-Pyrazole Complex Cu(II)-Pyrazole Complex Mix->Cu(II)-Pyrazole Complex Reaction Vessel Reaction Vessel Cu(II)-Pyrazole Complex->Reaction Vessel Alcohol Substrate Alcohol Substrate Alcohol Substrate->Reaction Vessel Oxygen/Air Oxygen/Air Oxygen/Air->Reaction Vessel Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring Filtration Filtration Heating & Stirring->Filtration Extraction Extraction Filtration->Extraction Chromatography Chromatography Extraction->Chromatography Pure Product Pure Product Chromatography->Pure Product

Caption: General workflow for copper-catalyzed aerobic oxidation of alcohols.

Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes bearing pyrazole-containing ligands are effective catalysts for transfer hydrogenation reactions, which provide a safer and more convenient alternative to using high-pressure hydrogen gas.[19][20][21][22][23][24][25]

Protocol: Transfer Hydrogenation of a Ketone

Materials:

  • Ketone (1.0 equivalent)

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) (0.5-2 mol%)

  • 1-Ethyl-3-methyl-1H-pyrazole (1-4 mol%)

  • Hydrogen donor (e.g., Isopropanol, formic acid)

  • Base (e.g., KOH, NaOiPr) (5-10 mol%)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor and the 1-ethyl-3-methyl-1H-pyrazole ligand in the hydrogen donor solvent.

  • Add the base and stir for a few minutes to allow for catalyst formation.

  • Add the ketone substrate.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (1-12 hours).

  • Monitor the reaction by GC or TLC.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Causality of Experimental Choices:

  • Hydrogen Donor: Isopropanol is a common hydrogen donor, being oxidized to acetone in the process. Formic acid can also be used, decomposing to H₂ and CO₂.[22]

  • Base: A base is required to generate the active ruthenium-hydride species.[20]

  • Ligand: The pyrazole ligand stabilizes the ruthenium center and can participate in the catalytic cycle through proton transfer, exemplifying metal-ligand cooperation.

Part 3: Trustworthiness and Self-Validation

The protocols described herein are based on established principles of catalysis with pyrazole-based ligands. To ensure trustworthiness and self-validation of the experimental results, the following practices are recommended:

  • Control Experiments: Always perform control experiments, such as running the reaction without the catalyst or ligand, to confirm their essential role.

  • Catalyst Characterization: Thoroughly characterize the synthesized metal complexes to ensure their identity and purity before use in catalytic reactions.

  • Reproducibility: Repeat key experiments to ensure the reproducibility of the results.

  • Product Characterization: Unambiguously characterize the reaction products using standard analytical techniques (NMR, MS, IR) to confirm their identity and purity.

By adhering to these principles, researchers can have high confidence in the validity of their findings and contribute to the growing body of knowledge on the catalytic applications of 1-ethyl-3-methyl-1H-pyrazole metal complexes.

References

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). RSC Advances. [Link]

  • Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline deriv
  • Li, H., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. ACS Omega. [Link]

  • Li, H., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. National Institutes of Health. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Pyrazoles and Heck Reaction. (n.d.). ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Nyamato, G. S., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Ali, A. M., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. [Link]

  • Pescarmona, P. P., & Fruytier, C. (2014). CHAPTER 2: Copper Catalysts for Aerobic Oxidation of Alcohols. Royal Society of Chemistry.
  • Sharma, K. N., et al. (2013). Palladium(II) complexes of pyrazolated thio/selenoethers: syntheses, structures, single source precursors of Pd4Se and PdSe nano-particles and potential for catalyzing Suzuki-Miyaura coupling. Dalton Transactions. [Link]

  • Analytical data and colours of the methylpyrazole complexes. (n.d.). ResearchGate. [Link]

  • Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. (2020). MDPI. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. [Link]

  • Transfer hydrogenation with ruthenium(II) pyrazole-phosphine-type complexes. (n.d.). ResearchGate. [Link]

  • Nyamato, G. S., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. OUCI. [Link]

  • Synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. (2015). RSC Publishing. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Copper Catalysts for Alcohol Oxidation. (2013). CORE. [Link]

  • Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes. (2014). ResearchGate. [Link]

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. (2019). Web of Proceedings - Francis Academic Press. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (2023). ChemRxiv. [Link]

  • Journal of Chemistry and Technologies. (2023). Journal of Chemistry and Technologies. [Link]

  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. (2021). SAS Publishers.
  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides. (2015). RSC Publishing. [Link]

  • General structure of the ruthenium(II) transfer hydrogenation catalysts... (n.d.). ResearchGate. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2003). ResearchGate. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). National Institutes of Health. [Link]

  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. (n.d.). UC Irvine. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (2023). Cambridge Open Engage. [Link]

  • First Structural Characterization of a Delocalized, Mixed-Valent, Triangular Cu 3 7+ Species: Chemical and Electrochemical Oxidation of a Cu II 3 (?? 3 -O) Pyrazolate and Electronic Structure of the Oxidation Product. (2019). ResearchGate. [Link]

  • Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. (2024). MDPI. [Link]

  • C–H nitrogenation and oxygenation by ruthenium catalysis. (2015). RSC Publishing. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of 3-Methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of 3-methylpyrazole is a cornerstone transformation in synthetic chemistry, pivotal to the development of novel pharmaceuticals and functional materials. This guide provides an in-depth exploration of the strategic considerations and practical methodologies for achieving this transformation with high efficiency and regioselectivity. We delve into the mechanistic underpinnings of various protocols, from classical base-mediated approaches to modern, greener alternatives. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the nuances of 3-methylpyrazole alkylation, troubleshoot common challenges, and optimize reaction outcomes.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The strategic placement of substituents on the pyrazole ring, particularly on the nitrogen atoms, profoundly influences the molecule's three-dimensional structure and its subsequent biological activity. N-alkylated pyrazoles are integral components of compounds exhibiting a wide array of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The precise control over the N-alkylation of unsymmetrical pyrazoles like 3-methylpyrazole is therefore a critical challenge in the synthesis of targeted molecular entities.

The Challenge of Regioselectivity in 3-Methylpyrazole Alkylation

The N-alkylation of 3-methylpyrazole presents a classic chemical challenge: regioselectivity. The two nitrogen atoms in the pyrazole ring, N1 and N2, are both nucleophilic, leading to the potential formation of two distinct regioisomers: 1-alkyl-3-methylpyrazole (N1 isomer) and 1-alkyl-5-methylpyrazole (N2 isomer).[4] The relative ratio of these isomers is dictated by a subtle interplay of steric and electronic factors.[4][5]

  • Steric Hindrance: The methyl group at the C3 position sterically encumbers the adjacent N2 atom. Consequently, alkylation often favors the less hindered N1 position, especially when employing bulky alkylating agents.[4][5]

  • Electronic Effects: The electron-donating nature of the methyl group can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regiochemical outcome.[2][4][5]

G cluster_0 3-Methylpyrazole cluster_1 Alkylation Pathways cluster_2 Products pyrazole N N-H C-CH3 N1_alkylation N1 Alkylation (Less Hindered) pyrazole:f0->N1_alkylation R-X N2_alkylation N2 Alkylation (More Hindered) pyrazole:f2->N2_alkylation R-X N1_isomer 1-Alkyl-3-methylpyrazole N1_alkylation->N1_isomer N2_isomer 1-Alkyl-5-methylpyrazole N2_alkylation->N2_isomer

Caption: Regioselectivity in the N-alkylation of 3-methylpyrazole.

Methodologies for N-Alkylation

Classical SN2 Alkylation with Alkyl Halides

This is the most conventional method for N-alkylation, involving the deprotonation of the pyrazole nitrogen by a base, followed by a nucleophilic attack on an alkyl halide.[6] The judicious selection of the base and solvent system is paramount for achieving high yield and regioselectivity.[6]

This protocol is optimized for the synthesis of the less sterically hindered 1-alkyl-3-methylpyrazole isomer. The use of potassium carbonate in a polar aprotic solvent like DMSO is a well-established method for achieving high N1 selectivity.[4]

Step-by-Step Methodology:

  • To a solution of 3-methylpyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the resulting suspension at room temperature for 15-30 minutes to ensure complete deprotonation.

  • Add the desired alkylating agent (e.g., an alkyl bromide or iodide, 1.1 equiv) to the mixture.

  • Stir the reaction at an appropriate temperature (room temperature to 80°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6]

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure 1-alkyl-3-methylpyrazole.[4]

Achieving selective N2-alkylation is more challenging due to steric hindrance. However, the use of magnesium-based catalysts has been shown to favor the formation of the 1-alkyl-5-methylpyrazole isomer.[4]

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, suspend magnesium bromide (MgBr₂, 1.2 equiv) in a suitable anhydrous solvent like dichloromethane (DCM).

  • Add 3-methylpyrazole (1.0 equiv) to the suspension and stir at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equiv) and continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

G cluster_0 General Workflow for Base-Mediated N-Alkylation start Start reagents Combine 3-methylpyrazole and base in anhydrous solvent start->reagents stir1 Stir for 15-30 min reagents->stir1 add_alkylating_agent Add alkylating agent stir1->add_alkylating_agent reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) add_alkylating_agent->reaction workup Aqueous workup and extraction reaction->workup purification Purification by column chromatography workup->purification end End purification->end

Caption: General experimental workflow for base-mediated N-alkylation.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a greener and often more efficient alternative for N-alkylation.[7] This method facilitates the reaction between reactants in immiscible phases (e.g., a solid base and an organic solution of the pyrazole) using a phase-transfer catalyst, such as a quaternary ammonium salt.[8][9] This can lead to higher yields and can sometimes be performed without a solvent.[9]

Step-by-Step Methodology:

  • To a mixture of 3-methylpyrazole (1.0 equiv) and a solid base (e.g., potassium carbonate or potassium hydroxide), add the alkylating agent (1.1 equiv) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 equiv).

  • The reaction can be performed neat or in a minimal amount of an organic solvent like toluene.

  • Stir the mixture vigorously at the desired temperature, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and an organic solvent, separate the layers, and wash the organic phase.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of pyrazoles with primary and secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[10][11] This reaction avoids the use of strong bases and alkyl halides.[6]

Step-by-Step Methodology:

  • Dissolve 3-methylpyrazole (1.0 equiv), the desired alcohol (1.1 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Greener Alternatives: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a sustainable and efficient method for accelerating chemical reactions.[12][13][14] For the N-alkylation of pyrazoles, microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free or aqueous conditions.[15][16]

Step-by-Step Methodology:

  • In a microwave-safe vessel, combine 3-methylpyrazole (1.0 equiv), the alkylating agent (1.1 equiv), and a base (e.g., K₂CO₃) with a small amount of a high-boiling point solvent like water or under solvent-free conditions.[15]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a short duration (e.g., 10-15 minutes).[15]

  • After cooling, perform a standard aqueous workup and extraction.

  • Purify the crude product by column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Strategy
Low or No Product Yield - Inadequate base strength or stoichiometry- Poor solubility of reactants- Unreactive alkylating agent- Presence of water- Use a stronger base (e.g., NaH) or increase the equivalents of the current base.[4]- Switch to a more polar aprotic solvent like DMF or DMSO.[4]- Use a more reactive alkylating agent (I > Br > Cl > OTs).[4]- Ensure all reagents and solvents are anhydrous.[4]
Mixture of N1 and N2 Isomers - Competing reaction pathways due to similar nucleophilicity of N1 and N2.- To favor N1: Use a bulkier alkylating agent or the K₂CO₃/DMSO system.[4]- To favor N2: Employ a magnesium-based catalyst.[4]- Consider using fluorinated alcohols as solvents, which have been shown to improve regioselectivity.[17][18]
Difficulty in Separating Isomers - Similar polarities of the N1 and N2 regioisomers.- Experiment with different solvent systems for column chromatography, including the addition of a third solvent.[4]- Consider derivatization to alter polarity, followed by separation and deprotection.

Data Summary Table: Influence of Reaction Conditions on Regioselectivity

Base Solvent Alkylating Agent Predominant Isomer Comments
K₂CO₃DMSOAlkyl BromideN1A reliable method for selective N1-alkylation.[4]
NaHTHFAlkyl IodideN1Stronger base, useful for less reactive alkylating agents.[4]
MgBr₂DCMAlkyl BromideN2Lewis acid catalysis directs alkylation to the more hindered nitrogen.[4]
K₂CO₃/TBABTolueneAlkyl BromideN1Phase-transfer catalysis conditions often favor the N1 isomer.

Note: The exact isomer ratios can vary depending on the specific substrate and alkylating agent used.

References

  • BenchChem. (2025).
  • ChemistryViews. (2024, August 27).
  • ResearchGate. (2025, August 6).
  • Ahmed, B. M., & Mezei, G. (n.d.). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
  • ResearchGate. (2025, August 5).
  • Nemati, F., Nikkhah, S. H., & Elhampour, A. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
  • Ch.imperial. (n.d.). Alkylation of pyrazolones via the Mitsunobu reaction.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
  • Hughes, D. L. (2020). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 120(16), 8823–8987.
  • ResearchGate. (2025, July 22).
  • PubMed. (n.d.).
  • Semantic Scholar. (2022, May 24).
  • PubMed. (2007, July 19).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • LookChem. (n.d.). Alkylation of pyrazolones via the mitsunobu reaction.
  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.
  • IRIS-AperTO. (n.d.). Microwave-‐assisted synthesis of N-‐heterocycles in medicinal chemistry.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2019, June 12).
  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • ACS Publications. (n.d.).
  • PubMed Central. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Belmar, J., Alderete, J., Zuniga, C., Jiménez, C., Jiménez, V., Nünez, H., Grandy, R., & Yori, A. (2001). Synthesis of 1-n-ALKYL-3-METHYL- And 1-n-ALKYL-3-PHENYL-5-PYRAZOLONES and formyl derivatives. Boletin de la Sociedad Chilena de Quimica, 46(4), 459–470.
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • PubMed. (2022, August 5).
  • NIH. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • PubMed. (2024, September 18). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents.
  • JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
  • J. Org. Chem. (n.d.).
  • ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
  • BenchChem. (n.d.).
  • NIH. (n.d.).

Sources

Application Notes and Protocols for the HPLC Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[1][2] High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the quality control, stability testing, and pharmacokinetic studies of these compounds. This guide provides a comprehensive framework for developing and validating robust HPLC methods for the analysis of pyrazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind methodological choices, from stationary and mobile phase selection to detector settings, ensuring the development of a self-validating, trustworthy analytical system.

Introduction: The Analytical Significance of Pyrazole Derivatives

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules that are advantageous for drug design.[1] The structural diversity achievable through substitution on the pyrazole nucleus allows for the fine-tuning of pharmacological activity.[1] Consequently, the accurate and precise quantification of these derivatives is paramount throughout the drug development lifecycle. HPLC offers the requisite selectivity and sensitivity for analyzing pyrazole derivatives in various matrices, from bulk drug substances to complex biological fluids.[3]

Foundational Principles of HPLC Method Development for Pyrazole Derivatives

The development of a successful HPLC method hinges on a systematic understanding of the analyte's properties and its interaction with the stationary and mobile phases.

Stationary Phase Selection: A Polarity-Driven Decision

The choice of the stationary phase is primarily dictated by the polarity of the pyrazole derivative.

  • Reversed-Phase (RP) Chromatography: This is the most common mode for analyzing pyrazole derivatives.[4]

    • C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC and is an excellent starting point for most pyrazole derivatives.[5][6] It provides strong hydrophobic retention for non-polar to moderately polar compounds.

    • C8 (Octylsilane): A less retentive alternative to C18, suitable for more non-polar pyrazole derivatives that may be too strongly retained on a C18 column.

    • Phenyl: Offers alternative selectivity through π-π interactions, which can be beneficial for pyrazole derivatives containing aromatic rings.

    • Polar-Embedded Phases: These phases (e.g., amide or carbamate) provide enhanced retention and peak shape for more polar pyrazole derivatives, especially when using highly aqueous mobile phases.

  • Normal-Phase (NP) and Hydrophilic Interaction Liquid Chromatography (HILIC):

    • These techniques are employed for highly polar pyrazole derivatives that exhibit poor retention in reversed-phase mode.[7][8] NP chromatography uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, while HILIC utilizes a polar stationary phase with a high-organic mobile phase.[6][7]

Expert Insight: The general principle of "like dissolves like" is a useful starting point. For pyrazole derivatives, which often possess a degree of polarity due to the nitrogen atoms, reversed-phase chromatography is typically the most effective approach. The selection between C18 and C8 often comes down to balancing retention time and resolution from impurities.

Mobile Phase Optimization: The Key to Selectivity and Resolution

The mobile phase composition is a critical parameter for controlling retention and achieving optimal separation.[9][10]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[11][12]

    • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths compared to methanol.[11]

    • Methanol: Can provide different selectivity compared to acetonitrile and is a more cost-effective option.[11]

    • A good starting point for method development is a gradient elution from a low to a high percentage of the organic modifier to determine the approximate elution conditions.

  • Aqueous Component and pH Control: For ionizable pyrazole derivatives, the pH of the mobile phase is a crucial factor influencing retention and peak shape.[13]

    • Buffers: Using a buffer is essential to maintain a constant pH and ensure reproducible results.[12][13] Common buffers include phosphate, acetate, and formate. The buffer's pKa should be close to the desired mobile phase pH for optimal buffering capacity.[12]

    • pH Adjustment: The pH of the aqueous portion of the mobile phase should be adjusted before mixing with the organic modifier.[13] For basic pyrazole derivatives, a mobile phase pH 2-3 units below the pKa of the analyte will ensure it is in its protonated, more polar form, leading to better peak shape and retention in reversed-phase chromatography. Conversely, for acidic pyrazoles, a pH 2-3 units above the pKa is recommended.

Causality in Action: The nitrogen atoms in the pyrazole ring can act as proton acceptors (bases). In an unbuffered system, slight variations in the mobile phase pH can lead to shifts in the ionization state of the analyte, resulting in inconsistent retention times and poor peak symmetry. Buffering the mobile phase ensures a stable ionization state, leading to a robust and reproducible method.

Detection Methods

The choice of detector depends on the chromophoric properties of the pyrazole derivative and the required sensitivity.

  • UV-Visible (UV-Vis) Detector: This is the most common detector used for HPLC analysis of pyrazoles, as the aromatic ring system generally provides good UV absorbance.[5] The selection of the detection wavelength is critical for sensitivity and should be set at the λmax (wavelength of maximum absorbance) of the analyte.

  • Photodiode Array (PDA) Detector: A PDA detector provides spectral information across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides high sensitivity and selectivity, allowing for the determination of molecular weight and structural information.[14] LC-MS is particularly useful for the analysis of pyrazole derivatives in complex matrices like biological fluids.[15]

A Case Study: HPLC Method Development and Validation for Celecoxib

To illustrate the practical application of these principles, we will outline a method for the analysis of Celecoxib, a well-known pyrazole-containing anti-inflammatory drug.

Method Development Protocol

Caption: Workflow for HPLC method development for Celecoxib.

Quantitative Data Summary
ParameterOptimized ConditionRationale
Stationary Phase C18 (250 x 4.6 mm, 5 µm)Provides good retention and resolution for the moderately non-polar Celecoxib molecule.
Mobile Phase Methanol:Water (85:15 v/v)Simple, isocratic mobile phase offering good peak shape and reasonable retention time.[16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[5]
Detection Wavelength 251 nmCorresponds to the λmax of Celecoxib, ensuring maximum sensitivity.[16]
Column Temperature AmbientSufficient for robust separation; temperature control can be used to fine-tune retention time if needed.
Injection Volume 20 µLA common injection volume that provides a good signal without overloading the column.[5]
Standard and Sample Preparation Protocol
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Celecoxib reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation (from Capsules): a. Weigh and finely powder the contents of at least 20 capsules. b. Accurately weigh a portion of the powder equivalent to 10 mg of Celecoxib and transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. d. Dilute to volume with the mobile phase and mix well. e. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose.[17] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[18][19]

System Suitability Testing (SST)

Before any sample analysis, the performance of the HPLC system must be verified. This is achieved by injecting a standard solution multiple times (typically 5 or 6 replicates).

G cluster_SST System Suitability Testing A Inject Standard Solution (n=5) B Calculate Mean, SD, %RSD for Peak Area & Retention Time A->B C Determine Tailing Factor & Theoretical Plates B->C D Compare Against Acceptance Criteria C->D E Proceed with Analysis D->E Pass F Troubleshoot System D->F Fail

Caption: System Suitability Testing (SST) workflow.

Typical Acceptance Criteria:

ParameterAcceptance LimitRationale
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[20][21]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.[22][21]
Tailing Factor (T) ≤ 2.0Ensures good peak symmetry, which is crucial for accurate integration.[20][21]
Theoretical Plates (N) > 2000A measure of column efficiency; a higher number indicates better separation power.[22][21]
Validation Parameters and Protocols

The following parameters should be evaluated as part of a full method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17] A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The % RSD for both should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).[17]

Advanced Applications

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products.[23] To develop such a method, forced degradation studies are performed where the drug is subjected to stress conditions like acid, base, oxidation, heat, and light.[23][24][25]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl.[25]

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH.[25]

  • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60-80°C).[24]

  • Photolytic Degradation: Expose the drug solution to UV and visible light.[25]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The resulting chromatograms are then used to demonstrate that the degradation products are well-resolved from the parent drug peak.

Chiral Separation of Pyrazole Derivatives

Many pyrazole derivatives are chiral, and the enantiomers may exhibit different pharmacological activities.[26] HPLC with a chiral stationary phase (CSP) is the most common technique for enantiomeric separation.

  • Common CSPs: Polysaccharide-based columns (e.g., cellulose and amylose derivatives) are widely used and often show good enantioselectivity for a broad range of compounds.[26][27]

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes are often employed for chiral separations.[26][28] The choice of mobile phase can significantly impact the enantiomeric resolution.[26]

Troubleshooting Common HPLC Issues

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with silanols on the stationary phase- Incorrect mobile phase pH- Column overload- Use a base-deactivated column- Adjust mobile phase pH to ensure complete ionization of the analyte- Reduce sample concentration
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents- Flush the injector and column- Incorporate a needle wash step
Retention Time Drift - Inconsistent mobile phase composition- Column temperature fluctuations- Column degradation- Prepare mobile phase accurately and degas thoroughly- Use a column oven for temperature control- Replace the column
High Backpressure - Clogged frit or column- Particulate matter in the sample- Filter the mobile phase and samples- Back-flush the column (if permissible)- Replace the column

Conclusion

The successful HPLC analysis of pyrazole derivatives is a systematic process that combines a fundamental understanding of chromatographic principles with meticulous experimental execution. By carefully selecting the stationary and mobile phases, optimizing detection parameters, and rigorously validating the method according to ICH guidelines, researchers can develop robust, reliable, and trustworthy analytical procedures. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of accurate and precise analysis of this vital class of pharmaceutical compounds.

References

  • A stability-indicating HPLC method to determine Celecoxib in capsule formulations. Drug Dev Ind Pharm. 2002 Aug;28(7):815-21. [Link]

  • System suitability in HPLC Analysis - Pharmaceutical Updates. (2021-05-03). [Link]

  • Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. (2025-11-03). [Link]

  • What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. (2025-09-13). [Link]

  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule. metfop. [Link]

  • A New Stability–Indicating RP-HPLC Method to Determine Assay and Known Impurity of Celecoxib API. Taylor & Francis Online. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. (2025-04-24). [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. [Link]

  • Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Semantic Scholar. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. (2021-09-23). [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. (2021-09-23). [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. (2025-08-02). [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. (2021-09-15). [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. (2025-01-08). [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. (2013-11-01). [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. (2025-02-02). [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. (2019-12-28). [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025-06-06). [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC. (2006-06-02). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). [Link]

  • Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. (2020-03-23). [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30). [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. (2014-05-31). [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. (2024-01-15). [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online. [Link]

  • 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. (2021-11-13). [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Summery of Forced Degradation studies of Brexpipzrazole. ResearchGate. [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-alkylation of 3-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 3-methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges during this crucial synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of 3-methylpyrazole, offering explanations grounded in chemical principles and actionable protocols.

Issue 1: Poor or No Product Yield

Q: I am observing a very low to non-existent yield of my desired N-alkylated 3-methylpyrazole. What are the potential causes, and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of 3-methylpyrazole can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Steps:
  • Re-evaluate Your Base : The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength : Ensure the base is strong enough for the deprotonation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]

    • Anhydrous Conditions : Water can quench the pyrazole anion and react with strong bases. It is critical to ensure that all reagents and solvents are anhydrous.[1]

    • Stoichiometry : A slight excess of the base (1.1-2.0 equivalents) is often beneficial to drive the deprotonation to completion.[1]

  • Assess Solubility : Poor solubility of 3-methylpyrazole or the base can significantly hinder the reaction.

    • Solvent Choice : If you are using a less polar solvent, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]

  • Check the Alkylating Agent's Reactivity :

    • Leaving Group : The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide for enhanced reactivity.[1]

    • Steric Hindrance : A bulky alkylating agent may react more slowly. Allow for longer reaction times or consider increasing the temperature.

  • Optimize Reaction Temperature and Time :

    • Temperature : Some reactions require heating to proceed at a reasonable rate. Monitor the reaction at room temperature first, and if no conversion is observed, gradually increase the temperature.[1]

    • Reaction Monitoring : Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time. This will also help in identifying the formation of any side products.[1]

Issue 2: Formation of a Mixture of N1 and N2 Regioisomers

Q: My reaction is producing a mixture of 1-alkyl-3-methylpyrazole (N1 isomer) and 1-alkyl-5-methylpyrazole (N2 isomer). How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrically substituted pyrazoles. The formation of two regioisomers occurs because both nitrogen atoms in the pyrazole ring are nucleophilic.[2] The ratio of the N1 and N2 isomers is influenced by a combination of steric and electronic factors, as well as the reaction conditions.

Factors Influencing Regioselectivity:
  • Steric Hindrance : Alkylation generally favors the less sterically hindered nitrogen atom (N1). The methyl group at the 3-position will sterically disfavor alkylation at the adjacent N2 position, especially with bulky alkylating agents.[1]

  • Electronic Effects : The electronic properties of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[2][3]

Strategies to Enhance Regioselectivity:
Desired IsomerStrategyExplanation
N1-Alkylated Product Use a sterically demanding alkylating agent.The bulkier group will preferentially attack the less hindered N1 position.[1][3]
Employ specific base/solvent combinations like K₂CO₃ in DMSO or NaH in THF.These conditions have been reported to favor the formation of the 1-alkyl-3-methylpyrazole isomer.[1]
Consider using α-halomethylsilanes as "masked" alkylating reagents.These bulky reagents show high selectivity for the N1 position and can be subsequently protodesilylated.[4][5]
N2-Alkylated Product Utilize a magnesium-based catalyst.The use of catalysts like MgBr₂ has been shown to favor the formation of the 1-alkyl-5-methylpyrazole isomer.[6]

Experimental Workflow for Regioselectivity Control

G cluster_start Starting Point cluster_n1 Favoring N1 Isomer cluster_n2 Favoring N2 Isomer cluster_analysis Analysis start Reaction produces a mixture of N1 and N2 isomers n1_sterics Increase steric bulk of alkylating agent (R-X) start->n1_sterics To increase N1 n1_conditions Use K₂CO₃/DMSO or NaH/THF start->n1_conditions To increase N1 n2_catalyst Employ MgBr₂ catalyst start->n2_catalyst To increase N2 analysis Analyze N1:N2 ratio by ¹H NMR or GC-MS n1_sterics->analysis n1_conditions->analysis n2_catalyst->analysis

Caption: Troubleshooting workflow for controlling regioselectivity.

Issue 3: Difficulty in Separating N1 and N2 Isomers

Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?

A: The separation of N-alkylated pyrazole regioisomers can indeed be challenging due to their similar physical properties.[1] Here are some chromatographic and chemical strategies to improve separation:

Chromatographic Optimization:
  • Solvent System Exploration : Experiment with a wide range of solvent systems with varying polarities. Sometimes, a small modification to the eluent, such as adding a small percentage of a third solvent (e.g., dichloromethane, or a trace of an amine/acid), can significantly improve separation.[1]

  • Stationary Phase Variation : If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) or reversed-phase silica (C18) can offer different selectivity.

  • High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a powerful technique for separating isomers that are difficult to resolve by standard column chromatography.

Chemical Derivatization:

If chromatographic methods fail, a chemical approach can be employed. This involves selectively reacting one isomer to alter its physical properties, facilitating separation. After separation, the derivatizing group can be removed to yield the pure isomer.

Issue 4: Potential Side Reactions

Q: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions in N-alkylation of pyrazoles?

A: Besides the formation of regioisomers, other side reactions can occur, complicating the product mixture.

  • Over-alkylation : The N-alkylated pyrazole product can undergo a second alkylation to form a quaternary pyrazolium salt.[7] This is more likely with highly reactive alkylating agents or when an excess of the alkylating agent is used for an extended period.

    • Mitigation : Carefully control the stoichiometry of the alkylating agent (use 1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[3]

  • Reaction at Other Functional Groups : If your 3-methylpyrazole or alkylating agent contains other nucleophilic or electrophilic sites, these may compete in the reaction.[8]

    • Mitigation : It may be necessary to use protecting groups for other reactive functionalities in your molecule.[9][10]

Reaction Pathway and Potential Side Products

G cluster_reactants Reactants cluster_products Products cluster_side_products Side Products pyrazole 3-Methylpyrazole N1_isomer N1-alkyl-3-methylpyrazole (Desired Product) pyrazole->N1_isomer N2_isomer N1-alkyl-5-methylpyrazole (Regioisomer) pyrazole->N2_isomer alkyl_halide Alkyl Halide (R-X) alkyl_halide->N1_isomer alkyl_halide->N2_isomer base Base base->N1_isomer base->N2_isomer quaternary_salt Quaternary Pyrazolium Salt (Over-alkylation) N1_isomer->quaternary_salt Excess R-X N2_isomer->quaternary_salt Excess R-X

Caption: N-alkylation of 3-methylpyrazole and potential side reactions.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[1]

  • To a solution of 3-methylpyrazole (1.0 equiv.) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.1 equiv.) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Mg-Catalyzed N2-Selective Alkylation

This protocol is adapted for the preferential synthesis of the N2-alkylated product.[6][11]

  • Inside a glovebox, charge a vial with the 3-methyl-1H-pyrazole (1.0 equiv.) and MgBr₂ (20 mol%).

  • Add an anhydrous solvent (e.g., THF or DME).

  • Add the alkylating agent (e.g., α-bromoacetate, 1.2 equiv.).

  • Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the mixture to dryness, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Analytical Characterization of Regioisomers

Distinguishing between the N1 and N2 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[12][13]

  • ¹H NMR : The chemical shifts of the pyrazole ring protons and the substituent protons will differ between the two isomers. NOE (Nuclear Overhauser Effect) experiments can be used to establish through-space proximity between the alkyl group and the methyl group, confirming the regiochemistry.

  • ¹³C NMR : The chemical shifts of the carbon atoms in the pyrazole ring will also be distinct for each isomer.

  • 2D NMR : Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between the alkyl group's protons and the pyrazole ring carbons, confirming the site of alkylation.

References

  • BenchChem. (2025).
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]

  • Xu, D., et al. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Boruwa, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Daugulis, O., et al. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]

  • SlideShare. (n.d.). Pyrazole. [Link]

  • Royal Society of Chemistry. (n.d.). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • Journal of Organic Chemistry. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

Sources

Technical Support Center: Purification of 1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of 1-ethyl-3-methyl-1H-pyrazole. We will address the most common challenges, with a particular focus on the critical issue of regioisomer separation, which is inherent to the synthesis of this compound.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

The primary challenge in purifying 1-ethyl-3-methyl-1H-pyrazole stems from its synthesis. The N-alkylation of an unsymmetrically substituted pyrazole, such as 3-methyl-1H-pyrazole, often yields a mixture of two regioisomers due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring. This necessitates robust purification strategies to isolate the desired isomer.

Q1: What are the primary impurities I should expect when synthesizing 1-ethyl-3-methyl-1H-pyrazole?

A1: The impurity profile is dominated by the formation of its regioisomer, 1-ethyl-5-methyl-1H-pyrazole . The ethylation of 3-methyl-1H-pyrazole can occur at either the N1 or N2 position, leading to a mixture that can be difficult to separate. Other potential impurities include unreacted 3-methyl-1H-pyrazole, residual ethylating agent (e.g., ethyl iodide, diethyl sulfate), and reaction solvents.

Q2: My product is an oil/liquid. Is this normal?

A2: Yes, 1-ethyl-3-methyl-1H-pyrazole is expected to be a liquid at room temperature. Data for closely related compounds, such as 4-bromo-1-ethyl-3-methyl-1H-pyrazole (Boiling Point: 225.9°C) and the isomeric 3-ethyl-1-methyl-1H-pyrazole (classified as a flammable liquid), strongly indicate that your target compound is a liquid with a relatively high boiling point.[1][2] If you have synthesized a derivative with a functional group capable of hydrogen bonding, such as a carboxylic acid, it would be a solid.

Q3: How can I confirm the presence of the 1-ethyl-5-methyl-1H-pyrazole regioisomer in my product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most definitive method.[3] The presence of the regioisomer will manifest as duplicate sets of peaks corresponding to the ethyl and methyl groups, as well as the pyrazole ring protons. For example, you will likely see two distinct triplets for the -CH₃ of the ethyl group and two distinct singlets for the C-CH₃ on the pyrazole ring. Chromatographic methods like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also excellent tools for detecting multiple components in your crude product.[3]

Q4: Can I separate the regioisomers by distillation?

A4: It is highly unlikely. Regioisomers often have very similar physical properties, including boiling points. Therefore, separating them effectively by fractional distillation is typically not feasible. Distillation is best reserved for removing non-isomeric impurities with significantly different boiling points, such as residual solvent or unreacted starting materials.[4]

Section 2: Troubleshooting Purification Protocols

This section provides solutions to common issues encountered during the purification of 1-ethyl-3-methyl-1H-pyrazole.

Part A: Column Chromatography

Column chromatography is the most effective and widely cited method for separating pyrazole regioisomers.[5][6][7]

Problem 1: My regioisomers are not separating on the silica gel column (co-elution).

  • Causality: The polarity of your two regioisomers is very similar, leading to poor resolution with the selected mobile phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: The key is to find a solvent system with the right polarity to differentiate the isomers. Start with a low-polarity system, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. Run TLC plates with multiple solvent systems (e.g., 90:10, 80:20 Hexane:EtOAc) to identify the optimal ratio that shows the best separation between the spots corresponding to your isomers.

    • Use a Different Solvent System: If Hexane/EtOAc fails, consider other solvent systems. A combination of dichloromethane and methanol or exploring ternary mixtures (e.g., Hexane/EtOAc/DCM) can sometimes improve resolution.

    • Improve Column Efficiency: Use a longer column and a finer mesh silica gel to increase the number of theoretical plates. Ensure your sample is loaded onto the column in a minimal volume of solvent as a concentrated band.

Problem 2: My product seems to be sticking to the silica gel, resulting in low recovery.

  • Causality: The nitrogen atoms in the pyrazole ring have basic properties and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant tailing on TLC and poor recovery from the column.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et₃N), to your eluent (typically 0.1-1% by volume).[8] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyrazole compound to elute more cleanly.

    • Use a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[8] Alternatively, reversed-phase (C18) silica gel can be a powerful, albeit more costly, option for separating challenging mixtures.[8]

Part B: Vacuum Distillation

Vacuum distillation is an excellent method for the bulk purification of your liquid product after the regioisomers have been separated by chromatography, or for removing non-volatile impurities from the crude mixture.[4]

Problem: My product is decomposing during distillation.

  • Causality: The boiling point of your compound at atmospheric pressure is likely too high, leading to thermal degradation.[4] The boiling point of the related 4-bromo-1-ethyl-3-methyl-1H-pyrazole is 225.9°C, suggesting the target compound's boiling point is also high.[1]

  • Solution: Use vacuum distillation. By reducing the pressure, you significantly lower the boiling point of your compound, allowing it to distill at a much lower and safer temperature. For a compound expected to boil above 150-180°C at atmospheric pressure, vacuum distillation is mandatory.[4]

Section 3: Experimental Protocols

Protocol 1: Separation of Regioisomers by Flash Column Chromatography

This protocol provides a general procedure for the separation of 1-ethyl-3-methyl-1H-pyrazole from its 1-ethyl-5-methyl regioisomer.

  • TLC Analysis: Dissolve a small amount of your crude product in dichloromethane. Spot the solution on a silica gel TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides an Rf value for the main spots of approximately 0.3-0.4 and shows visible separation.

  • Column Packing: Prepare a slurry of silica gel in your chosen low-polarity starting eluent (e.g., 98:2 Hexane:EtOAc). Pour the slurry into your chromatography column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve your crude product (e.g., 1 gram) in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (approx. 2-3 grams) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of your packed column.

  • Elution: Begin eluting the column with your starting eluent. Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) as the column runs to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified products. The two isomers should elute in separate sets of fractions.

  • Solvent Removal: Combine the pure fractions containing your desired isomer and remove the solvent using a rotary evaporator to yield the purified liquid 1-ethyl-3-methyl-1H-pyrazole.

Protocol 2: Purification by Vacuum Distillation

This protocol is for purifying the isomerically pure liquid product to remove non-volatile impurities or residual chromatography solvents.

  • Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a Kugelrohr apparatus for small quantities or a short-path distillation head for larger volumes.

  • Sample Placement: Place the isomerically pure liquid into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle or oil bath.

  • Collection: Collect the fraction that distills at a constant temperature. This constant temperature is the boiling point of your compound at that specific pressure.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains. Allow the apparatus to cool completely before slowly reintroducing air to the system.

Section 4: Data Summary & Visualization

Table 1: Physical Properties of 1-ethyl-3-methyl-1H-pyrazole and Related Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State / Properties
1-ethyl-3-methyl-1H-pyrazole 30433-57-9C₆H₁₀N₂110.16Liquid (Expected)[2][9]
4-Bromo-1-ethyl-3-methyl-1H-pyrazole519018-28-1C₆H₉BrN₂189.05Liquid, BP: 225.9°C @ 760 mmHg[1]
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid50920-65-5C₇H₁₀N₂O₂154.17Solid, MP: 132-145°C
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid50920-46-2C₇H₁₀N₂O₂154.17Solid, MP: 136-141°C
Diagram 1: Purification Workflow

This diagram outlines the decision-making process for purifying crude 1-ethyl-3-methyl-1H-pyrazole.

PurificationWorkflow Start Crude Product (Liquid Mixture) TLC_NMR Purity Assessment (TLC, 1H NMR) Start->TLC_NMR Decision1 Regioisomers Present? TLC_NMR->Decision1 ColumnChrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Decision1->ColumnChrom Yes Isomer_Pure Isomerically Pure Product (Liquid) Decision1->Isomer_Pure No ColumnChrom->Isomer_Pure Decision2 Other Impurities (Solvent, Non-Volatiles)? Isomer_Pure->Decision2 VacuumDistill Vacuum Distillation Decision2->VacuumDistill Yes FinalProduct Pure 1-ethyl-3-methyl-1H-pyrazole Decision2->FinalProduct No VacuumDistill->FinalProduct

Caption: Purification workflow for 1-ethyl-3-methyl-1H-pyrazole.

References

Sources

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I understand the critical importance of controlling reaction outcomes to achieve desired molecular targets efficiently. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding one of the most common challenges in pyrazole synthesis: the formation of regioisomers. Pyrazole moieties are crucial pharmacophores in many biologically active compounds, making their controlled synthesis a key step in drug discovery and development.[1]

The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[2][3] However, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, this reaction often yields a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.[4][5][6] This guide will equip you with the knowledge to understand, control, and troubleshoot this critical aspect of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of regioisomers in my pyrazole synthesis?

The formation of a regioisomeric mixture is a common outcome when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[5] The reaction proceeds through a series of condensation and cyclization steps.[2][7] The initial nucleophilic attack of one of the hydrazine's nitrogen atoms can occur at either of the two different carbonyl carbons of the dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of two different pyrazole regioisomers.[3]

The ratio of these isomers is influenced by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can favor the attack at the less sterically hindered carbonyl group.

  • Electronic Effects: The electrophilicity of the carbonyl carbons plays a crucial role. Electron-withdrawing groups on the dicarbonyl can activate a specific carbonyl group towards nucleophilic attack.[8]

  • Reaction Conditions: Factors such as pH, solvent, and temperature can significantly influence the reaction pathway and, consequently, the regioselectivity.[6] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some cases.[9]

Q2: How do the substituents on the 1,3-dicarbonyl and hydrazine affect regioselectivity?

The nature and position of substituents are paramount in directing the regiochemical outcome.

  • On the 1,3-Dicarbonyl: A strong electron-withdrawing group (like a trifluoromethyl group) at one of the carbonyls will make that carbon more electrophilic and thus more susceptible to nucleophilic attack. This often leads to a higher yield of the regioisomer where the substituted nitrogen of the hydrazine is adjacent to the other carbonyl group.[8]

  • On the Hydrazine: The electronic nature of the substituent on the hydrazine (e.g., aryl vs. alkyl) alters the nucleophilicity of the two nitrogen atoms. For instance, in phenylhydrazine, the NH2 group is more nucleophilic. The reaction is often directed by the preferential attack of the more nucleophilic nitrogen on the more reactive carbonyl group.[10]

Q3: What is the role of the reaction medium (solvent and pH) in controlling regioisomer formation?

The reaction medium can have a profound impact on regioselectivity.

  • Solvent Effects: Solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of the reactants and intermediates. As mentioned, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[9] This is attributed to their ability to form hydrogen bonds and potentially stabilize one of the transition states leading to a specific regioisomer.

  • pH Control: The pH of the reaction mixture can alter the nature of the hydrazine species in solution. Under acidic conditions, the hydrazine can be protonated, which can affect its nucleophilicity and the reaction mechanism. Conversely, basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. The optimal pH for regioselectivity is often system-dependent and requires empirical optimization.[6]

Q4: Are there alternative synthetic methods to the Knorr synthesis that offer better regioselectivity?

Yes, several alternative methods have been developed to overcome the regioselectivity challenges of the traditional Knorr synthesis. These include:

  • [3+2] Cycloaddition Reactions: These reactions, often involving diazo compounds and alkynes or alkenes, can provide highly regioselective routes to pyrazoles.[11] The regioselectivity is governed by the electronic properties of the dipole and dipolarophile.

  • Reactions of Hydrazones with Nitroolefins: This method offers a novel and highly regioselective pathway to 1,3,5-trisubstituted pyrazoles.[5][12]

  • Use of Masked 1,3-Dicarbonyls: Employing synthetic equivalents of 1,3-dicarbonyls where one carbonyl group is protected or modified can force the reaction to proceed through a specific pathway, leading to a single regioisomer.[13]

  • Catalytic Methods: Various metal- and organo-catalyzed reactions have been developed to achieve high regioselectivity in pyrazole synthesis.[4][14]

Troubleshooting Guide

This section provides practical solutions to common problems encountered during pyrazole synthesis, with a focus on controlling regioisomer formation.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired regioisomer and a nearly 1:1 mixture of isomers. - Similar steric and electronic environments around the two carbonyl groups of the 1,3-dicarbonyl. - Non-optimal reaction conditions (solvent, temperature, pH).- Modify the 1,3-dicarbonyl: Introduce a substituent with a strong electronic or steric bias. - Change the solvent: Screen a range of solvents, including polar aprotic (e.g., DMF, DMSO) and fluorinated alcohols (e.g., TFE, HFIP).[9] - Vary the temperature: Both increasing and decreasing the temperature can affect the kinetic vs. thermodynamic control of the reaction. - Adjust the pH: Add a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the reaction mixture.
Formation of a single, but undesired, regioisomer. - The inherent electronic and steric properties of the starting materials strongly favor the formation of the unwanted isomer under the current conditions.- Reverse the electronics: If possible, synthesize an isomeric 1,3-dicarbonyl where the positions of the key substituents are swapped. - Use a protecting group strategy: Temporarily protect one of the carbonyl groups of the 1,3-dicarbonyl or one of the nitrogens of the hydrazine to direct the cyclization. - Explore alternative synthetic routes: Consider methods like [3+2] cycloadditions or reactions involving different starting materials that are known to favor the desired regiochemistry.[11]
Difficult separation of the regioisomers. - The two regioisomers have very similar physical properties (e.g., polarity, boiling point).- Optimize chromatography: Use a high-resolution silica gel column and screen different eluent systems. Sometimes a switch to a different stationary phase (e.g., alumina, reverse-phase silica) can be effective.[15][16] - Derivatization: If separation is extremely challenging, consider derivatizing the mixture to introduce a functional group that allows for easier separation. The protecting group can then be removed. - Crystallization: Attempt fractional crystallization from various solvents.
Ambiguous identification of the formed regioisomers. - Standard 1H and 13C NMR spectra are not sufficient to definitively assign the structure.- Utilize advanced NMR techniques: 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish through-space or through-bond correlations that reveal the connectivity of the atoms and thus the correct isomeric structure.[15] - X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[17]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (1H, 13C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[16][17]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for column chromatography)

  • A series of solvents for eluent optimization (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • TLC Analysis: Develop a TLC method to achieve good separation of the two regioisomers. Test various solvent systems with different polarities (e.g., varying ratios of hexane/ethyl acetate).

  • Column Packing: Prepare a silica gel column of appropriate size based on the amount of crude material.

  • Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the optimized solvent system from the TLC analysis. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

  • Characterization: Confirm the identity and purity of the isolated regioisomer using appropriate analytical techniques (NMR, MS, etc.).

Visualizing the Challenge: The Knorr Pyrazole Synthesis Pathway

The following diagram illustrates the divergent pathways in the Knorr synthesis leading to the formation of two possible regioisomers from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.

Knorr_Pyrazole_Synthesis Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine IntermediateA Intermediate A (Attack at C1) Reactants->IntermediateA Pathway A IntermediateB Intermediate B (Attack at C3) Reactants->IntermediateB Pathway B Regioisomer1 Regioisomer 1 IntermediateA->Regioisomer1 Cyclization & Dehydration Regioisomer2 Regioisomer 2 IntermediateB->Regioisomer2 Cyclization & Dehydration

Caption: Divergent pathways in Knorr pyrazole synthesis.

Decision-Making Workflow for Regioselective Pyrazole Synthesis

This workflow provides a structured approach to tackling regioisomer formation in your experiments.

Troubleshooting_Workflow Start Start: Pyrazole Synthesis with Unsymmetrical Substrates Analysis Analyze Product Mixture (NMR, LC-MS) Start->Analysis Decision Is Regioselectivity Acceptable? Analysis->Decision Success Success: Proceed with Scale-up Decision->Success Yes Troubleshoot Troubleshoot Reaction Decision->Troubleshoot No ModifyConditions Modify Reaction Conditions (Solvent, Temp, pH) Troubleshoot->ModifyConditions ChangeReagents Change Starting Materials (e.g., Protecting Groups) Troubleshoot->ChangeReagents AlternativeRoute Explore Alternative Synthetic Route Troubleshoot->AlternativeRoute Reanalysis Re-analyze Product Mixture ModifyConditions->Reanalysis ChangeReagents->Reanalysis AlternativeRoute->Reanalysis Reanalysis->Decision

Caption: Workflow for optimizing regioselectivity.

References

  • El-Hamd, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6544. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4). [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Al-Amiery, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(18), 5969. [Link]

  • Chandrasekharan, S. P., & Gunanathan, C. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 20(42), 8196–8221. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. HETEROCYCLES, 78(8), 1931. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Fustero, S., et al. (2009). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 13(12), 1169-1192. [Link]

  • Smith, C. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2418–2425. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8933–8936. [Link]

  • Grelle, G., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(12), 3004–3007. [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8933–8936. [Link]

  • Carradori, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5874. [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1633–1657. [Link]

  • Organic Chemistry Explained. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6484. [Link]

  • Wang, X., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(10), 1269–1274. [Link]

  • Wang, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(11), 7249–7261. [Link]

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751–756. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • da Silva, A. C. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17189–17201. [Link]

  • ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. [Link]

  • National Institutes of Health. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]

  • Begtrup, M., et al. (1971). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic, 203. [Link]

  • ResearchGate. (2008). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]

  • Zhang, X., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(42), 7811–7814. [Link]

  • Zhang, X., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(42), 7811–7814. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Scilit. (2008). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]

  • Singh, S. K., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(12), 4968-4985. [Link]

  • Holliday, B. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1099. [Link]

  • ResearchGate. (2017). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • National Institutes of Health. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. [Link]

Sources

Technical Support Center: The Role of Solvent in Regioselective Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole functionalization. The N-alkylation of unsymmetrically substituted pyrazoles is a critical, yet often challenging, step in the synthesis of many pharmaceuticals and agrochemicals.[1][2] The primary difficulty lies in controlling which of the two adjacent nitrogen atoms (N1 and N2) undergoes alkylation, as their similar electronic properties often lead to a mixture of regioisomers.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the causal relationships behind experimental choices, with a strong focus on the pivotal role of the solvent in directing the reaction's regiochemical outcome.

Troubleshooting Guide: Common Issues in Pyrazole N-Alkylation

This section addresses specific problems encountered during the N-alkylation of pyrazoles and provides targeted solutions with a focus on solvent-mediated effects.

Problem 1: Poor Regioselectivity (Near 1:1 Mixture of N1 and N2 Isomers)

Potential Causes:

  • Solvent Choice: The solvent may not be adequately differentiating between the two nitrogen atoms. In many cases, standard solvents can lead to poor selectivity.

  • Minimal Steric/Electronic Bias: The substituents on your pyrazole ring at the C3 and C5 positions may not provide a strong enough steric or electronic bias to favor one nitrogen over the other.[4]

  • Reaction Conditions: The combination of base and temperature might not be optimal for achieving high regioselectivity.

Suggested Solutions:

  • Solvent System Modification:

    • Polar Aprotic Solvents for N1-Alkylation: For many substrates, using a polar aprotic solvent like DMF or DMSO in combination with a carbonate base (e.g., K₂CO₃) can favor N1-alkylation.[1][4] This is a widely adopted and effective method.[2]

    • Fluorinated Alcohols for Enhanced Selectivity: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity in pyrazole formation, which is a related reaction.[5] These solvents are non-nucleophilic and are poor hydrogen bond acceptors, which can alter the reaction environment to favor a specific isomer.[5]

    • Ionic Liquids as Green Alternatives: Room temperature ionic liquids (ILs), like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]), can serve as recyclable alternatives to traditional organic solvents and have been shown to be effective in N-alkylation reactions.[6][7]

  • Re-evaluate Base and Temperature:

    • A stronger base like sodium hydride (NaH) in an ethereal solvent such as THF is a classic combination known to promote N1-alkylation.[2][4]

    • Systematically screen different bases (e.g., Cs₂CO₃, t-BuOK) and temperatures. Sometimes, lowering the temperature can enhance selectivity.

  • Consider the Alkylating Agent:

    • Sterically demanding alkylating agents, such as α-halomethylsilanes, can significantly favor alkylation at the less hindered N1 position.[4][8][9]

Problem 2: Reaction Stalls or Proceeds with Low Yield

Potential Causes:

  • Poor Solubility: The pyrazole starting material or the base may have poor solubility in the chosen solvent.

  • Inappropriate Base/Solvent Combination: The chosen base may not be strong enough to effectively deprotonate the pyrazole in the given solvent.

  • Solvent-Inhibited Reactivity: The solvent might be interacting with the reactants in a way that hinders the desired reaction pathway.

Suggested Solutions:

  • Optimize Solubility:

    • For poorly soluble pyrazoles, a more polar solvent like DMF or DMSO is often necessary.[1]

    • Ensure the chosen base is at least partially soluble in the reaction medium.

  • Enhance Nucleophilicity:

    • The combination of a strong base (e.g., NaH) in a non-protic solvent (e.g., DMF) will generate a more nucleophilic pyrazolate anion, which can drive the reaction to completion.[2]

  • Solvent Screening:

    • A systematic screen of solvents with varying polarities and properties (e.g., THF, acetonitrile, DMF, DMSO) is recommended. In some cases, a less conventional solvent might provide the desired outcome. For instance, pyridine has been used successfully in specific pyrazole syntheses.[10]

Problem 3: Unexpected Side Reactions or Product Degradation

Potential Causes:

  • Solvent Reactivity: The solvent itself might be participating in side reactions, especially at elevated temperatures. For example, DMF can be a source of formylation under certain conditions.

  • Base-Induced Degradation: The combination of a strong base and a reactive solvent could lead to the degradation of the starting material or product.

  • Instability of Reactants/Products: Electron-withdrawing groups on the pyrazole or alkylating agent can sometimes lead to instability under basic conditions.[10]

Suggested Solutions:

  • Choose an Inert Solvent:

    • If side reactions with the solvent are suspected, switch to a more inert solvent like toluene, dioxane, or THF.

  • Milder Reaction Conditions:

    • Employ a weaker base (e.g., K₂CO₃ or Cs₂CO₃) and a lower reaction temperature.

    • Acid-catalyzed methods using trichloroacetimidates as electrophiles can be an alternative to base-mediated alkylations, avoiding the use of strong bases altogether.[11][12]

  • Protect Sensitive Functional Groups:

    • If your pyrazole or alkylating agent contains sensitive functional groups, consider protecting them before the alkylation step.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of solvents in controlling the regioselectivity of pyrazole N-alkylation.

Q1: How does solvent polarity influence N1 vs. N2 alkylation?

A: Solvent polarity plays a crucial role by influencing the solvation of the pyrazolate anion and the counter-cation. In the pyrazolate anion, the negative charge is delocalized across both nitrogen atoms.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are effective at solvating cations but are less effective at solvating anions. This leaves the pyrazolate anion more "naked" and reactive. The regioselectivity in these solvents is often governed by a complex interplay of steric effects and the nature of the cation. For instance, the K₂CO₃/DMSO system is known to favor N1-alkylation.[4]

  • Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the pyrazolate anion, which can influence the relative nucleophilicity of the two nitrogen atoms.[13] However, they can also participate in side reactions and are generally less common for this transformation.

  • Nonpolar Solvents (e.g., Toluene, THF): In these solvents, the pyrazolate anion and the counter-cation exist as tight ion pairs. The regioselectivity is then highly dependent on the nature of the cation and how it coordinates with the two nitrogen atoms.

Q2: What is the role of the counter-cation, and how does the solvent affect it?

A: The counter-cation (from the base, e.g., Na⁺, K⁺, Cs⁺) can significantly influence regioselectivity by coordinating with the pyrazolate anion. The nature of this coordination is, in turn, affected by the solvent.

  • Cation-π Interactions: The cation can engage in cation-π interactions with the electron-rich pyrazole ring.[14][15][16][17] The strength and geometry of this interaction can be modulated by the solvent, thereby influencing which nitrogen is more available for alkylation.[14][15]

  • Solvent-Separated vs. Contact Ion Pairs: In highly polar solvents like DMSO, the cation and anion may exist as solvent-separated ion pairs, diminishing the directing effect of the cation. In less polar solvents like THF, they are more likely to be contact ion pairs, where the cation's influence on regioselectivity is more pronounced.

Q3: Can hydrogen bonding with the solvent direct the alkylation?

A: Yes, hydrogen bonding can play a significant role, particularly when using protic solvents or when the pyrazole has substituents capable of hydrogen bonding.[13][18][19]

  • A protic solvent can form hydrogen bonds with the N2 (pyridine-type) nitrogen, potentially making the N1 (pyrrole-type) nitrogen more nucleophilic.

  • Fluorinated alcohols, which are strong hydrogen bond donors but poor acceptors, can create a unique solvation environment that has been shown to dramatically improve regioselectivity.[5]

Q4: Are there any "rules of thumb" for selecting a solvent to achieve a desired regioisomer?

A: While every substrate is different, some general guidelines can be followed:

  • For N1-Alkylation (less hindered nitrogen):

    • Start with K₂CO₃ in DMSO or DMF.[4]

    • Alternatively, use NaH in THF.[2][4]

    • Consider using a sterically bulky alkylating agent.[8][9]

  • For N2-Alkylation (more hindered nitrogen):

    • This is often more challenging and substrate-dependent.

    • Magnesium-catalyzed methods have been developed specifically for N2-alkylation with certain electrophiles.[4]

    • Steric hindrance at the C3 position of the pyrazole can direct alkylation to the N2 position.[4]

Data and Protocols

Table 1: Solvent Effects on N1/N2 Regioselectivity (Illustrative Examples)
Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-PhenylpyrazoleMethyl IodideK₂CO₃DMSO>95:5[4]
3-MethylpyrazoleBenzyl BromideNaHTHF85:15[4]
4-ChloropyrazolePhenethyl trichloroacetimidateCSADCE77% (yield)[11]
3(5)-CF₃-pyrazoleEthyl IodoacetateK₂CO₃MeCN~1:1[3]
Experimental Protocol: General Procedure for Base-Mediated N-Alkylation

This protocol is a general starting point and should be optimized for your specific substrate.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration) followed by the base (e.g., K₂CO₃, 1.5-2.0 eq).[1]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes.[1]

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.[1]

  • Reaction: Stir the reaction at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring the progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Visualization of Key Concepts

Diagram 1: Factors Influencing Regioselectivity

G cluster_main Regioselective Pyrazole N-Alkylation Solvent Solvent System Outcome N1 vs. N2 Selectivity Solvent->Outcome Solvation of ions, H-bonding Base Base & Counter-ion Base->Outcome Ion-pairing, Cation-π interactions Sterics Steric Hindrance (Substrate & Reagent) Sterics->Outcome Kinetic control Electronics Electronic Effects (Substituents) Electronics->Outcome Nucleophilicity G Start Poor Regioselectivity (~1:1 N1:N2) ChangeSolvent Modify Solvent System (e.g., DMF, DMSO, TFE) Start->ChangeSolvent ChangeBase Change Base/Counter-ion (e.g., NaH, Cs₂CO₃) ChangeSolvent->ChangeBase No Improvement Success Improved Selectivity ChangeSolvent->Success Success ChangeReagent Use Bulky Alkylating Agent (e.g., α-halomethylsilane) ChangeBase->ChangeReagent No Improvement ChangeBase->Success Success ChangeReagent->Success Success

Caption: Decision tree for optimizing regioselectivity.

References

  • MDPI.

  • BenchChem.

  • BenchChem.

  • ResearchGate.

  • BenchChem.

  • Organic Chemistry Portal.

  • The Journal of Organic Chemistry.

  • ACS Publications.

  • ACS Publications.

  • R Discovery.

  • RSC Publishing.

  • PubMed Central.

  • ResearchGate.

  • ResearchGate.

  • Semantic Scholar.

  • PubMed.

  • ACS Publications.

  • X-MOL.

  • [Intramolecular hydrogen bonding in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN)cobalt(II) as a consequence of ligand steric bulk.]([Link] cobaltII_as_a_consequence_of_ligand_steric_bulk) ResearchGate.

  • PubMed Central.

  • ResearchGate.

  • ResearchGate.

  • National Institutes of Health.

  • CaltechAUTHORS.

  • ResearchGate.

  • PubMed Central.

  • ResearchGate.

  • PubMed.

Sources

Technical Support Center: N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering the Role of the Base

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation. The N-alkylation of pyrazoles is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals and functional materials. However, the seemingly simple addition of an alkyl group is governed by a delicate interplay of factors, with the choice of base being paramount.

This document moves beyond simple protocols to explain the causality behind experimental choices. We will explore how different bases dictate reaction outcomes, from yield and reaction rate to the critical challenge of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in the N-alkylation of pyrazoles?

The entire reaction hinges on the deprotonation of the pyrazole N-H group. The pyrazole N-H proton is weakly acidic, and its removal by a base generates the pyrazolate anion, which is the active nucleophile in the reaction.[1] The nature of the base determines:

  • The extent of deprotonation: A strong base like sodium hydride (NaH) will irreversibly and completely deprotonate the pyrazole, leading to a high concentration of the pyrazolate anion.[2] A weaker base, such as potassium carbonate (K₂CO₃), establishes an equilibrium with a lower standing concentration of the anion.[3]

  • The nature of the ion pair: The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) remains associated with the pyrazolate anion. This ion-pairing can influence the nucleophilicity and steric environment of the nitrogen atoms, directly impacting regioselectivity.[4][5]

  • Homogeneity of the reaction: Some bases, like NaH and Cs₂CO₃, are more soluble in common organic solvents than K₂CO₃, leading to different reaction kinetics (homogeneous vs. heterogeneous).[6][7]

Q2: I have an unsymmetrical pyrazole. How does the base affect which nitrogen gets alkylated (regioselectivity)?

This is the most significant challenge in pyrazole alkylation. The two nitrogen atoms (N1 and N2) have similar electronic properties, often leading to a mixture of regioisomers that can be difficult to separate.[4][8] The base is a key tool for controlling this outcome.

The regioselectivity is a balance of steric effects, electronic effects, and the specific reaction conditions.[8]

  • Strong, non-nucleophilic bases (e.g., NaH): In a less polar solvent like THF, NaH generates a "free" pyrazolate anion. In this scenario, the alkylating agent will typically attack the less sterically hindered nitrogen atom. This combination often provides higher regioselectivity, particularly for bulkier alkylating agents.[8][9]

  • Weaker, heterogeneous bases (e.g., K₂CO₃): In a polar aprotic solvent like DMF, the reaction is more complex. The potassium cation can coordinate with the pyrazole nitrogens, and the outcome is often a result of both steric and electronic influences. While effective, this method can sometimes lead to lower regioselectivity compared to NaH/THF.[9][10]

  • The Cesium Effect (Cs₂CO₃): Cesium carbonate is known to enhance reaction rates and selectivity. The large, soft Cs⁺ cation coordinates differently than Na⁺ or K⁺ and is more soluble, which can alter the nucleophilicity of the two nitrogen atoms and suppress side reactions like overalkylation.[6][11][12]

Q3: When should I use a strong base (like NaH) versus a weak base (like K₂CO₃)?

Your choice depends on your substrate, desired outcome, and safety considerations.

  • Use a strong base (NaH) when:

    • High regioselectivity is critical: Especially when trying to alkylate the less sterically hindered nitrogen.[9]

    • Your pyrazole has a relatively high pKa and is difficult to deprotonate.

    • You are using a less reactive alkylating agent that requires a highly nucleophilic pyrazolate.

    • Caution: NaH is highly flammable and reacts violently with water. It must be handled under an inert atmosphere by trained personnel.[13]

  • Use a weaker base (K₂CO₃) when:

    • You are performing a routine alkylation on a simple or symmetrical pyrazole.

    • Your substrate or alkylating agent is sensitive to strongly basic conditions.

    • Safety and ease of handling are a priority. K₂CO₃ is an inexpensive, stable solid.[3][14]

    • You are performing the reaction on a large scale where handling NaH would be hazardous.

Troubleshooting Guide: Navigating Common Experimental Issues

Problem: My reaction is slow or incomplete.
  • Possible Cause 1: Insufficient Base Strength. Your base may not be strong enough to deprotonate the pyrazole effectively. If using K₂CO₃ with an electron-deficient pyrazole, consider switching to a stronger base like NaH or Cs₂CO₃.

  • Possible Cause 2: Poor Solubility. If you are using a heterogeneous base like K₂CO₃, ensure vigorous stirring to maximize surface area. In some cases, switching to a more soluble base (Cs₂CO₃) or a solvent system that better solubilizes the base can help.[6]

  • Possible Cause 3: Inactive Alkylating Agent. Ensure the purity and reactivity of your alkyl halide or other electrophile. If using an alkyl chloride, it may be less reactive than the corresponding bromide or iodide. Adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction through an in situ Finkelstein reaction.

  • Possible Cause 4 (PTC): Catalyst Poisoning. When using phase-transfer catalysis (PTC) with alkyl iodides, the iodide ion can sometimes "poison" the quaternary ammonium catalyst. Using solvent-free conditions can help mitigate this issue.[15]

Problem: I'm getting a mixture of N1 and N2 isomers. How can I improve selectivity?
  • Strategy 1: Tune the Base and Solvent System. This is the most powerful tool. As a general rule, the NaH/THF system tends to favor alkylation at the less sterically hindered nitrogen, providing higher N1 selectivity for 3-substituted pyrazoles.[8][9] The K₂CO₃/DMF system is often less selective.[9]

  • Strategy 2: Leverage Steric Hindrance. The regiochemical outcome is often dictated by sterics.[8] Alkylation will generally occur at the nitrogen atom with the smaller adjacent substituent. You can also use a bulkier alkylating agent to amplify this effect.

  • Strategy 3: Change the Temperature. Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other.

  • Strategy 4: Consider a Catalytic Approach. For selective N2-alkylation, which is often more challenging, specialized methods such as using magnesium-based Lewis acid catalysts have been developed.[16]

Problem: My starting material or product is decomposing.
  • Possible Cause 1: Base is too strong. Some functional groups are sensitive to strong bases. For example, using a very strong base like potassium hydroxide (KOH) with a reactive electrophile like benzyl bromide can lead to side reactions, such as the formation of benzyl alcohol.[15] In such cases, a milder base like K₂CO₃ is preferable.

  • Possible Cause 2: High Temperature. If the reaction requires high heat for a prolonged period, thermal decomposition can occur. Using a more reactive base (Cs₂CO₃) or a more reactive alkylating agent (alkyl iodide vs. chloride) can often allow for lower reaction temperatures. Microwave irradiation can also be used to significantly shorten reaction times, minimizing decomposition.[6]

Data Presentation: Base & Solvent Effects on Regioselectivity

The following table summarizes typical outcomes for the N-alkylation of 3-Chloro-1H-pyrazole, illustrating the profound impact of the base and solvent choice on the isomer ratio.

Alkylating AgentBaseSolventTemp (°C)Total Yield (%)Isomer Ratio (N1:N2)Reference
Benzyl BromideNaHTHF0 to 25~90>10:1[9]
Benzyl BromideK₂CO₃DMF100~85~2:1[9]
Isopropyl BromideNaHTHF25~60>15:1[9]
Methyl IodideK₂CO₃DMF25~85~3:1[9]

Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole.

Visualizing the Process

The Core Mechanism of N-Alkylation

The diagram below illustrates the fundamental two-step process: deprotonation of the pyrazole by a base to form the nucleophilic pyrazolate anion, followed by the Sₙ2 attack on the alkylating agent.

G Pyrazole Pyrazole (R'-Pz-H) mid1 Pyrazole->mid1 Base Base (B:) Base->mid1 Anion Pyrazolate Anion (R'-Pz⁻) mid2 Anion->mid2 ConjugateAcid Conjugate Acid (B-H⁺) AlkylHalide Alkylating Agent (R-X) AlkylHalide->mid2 Product N-Alkylated Pyrazole (R'-Pz-R) Halide Halide Ion (X⁻) mid1->Anion 1. Deprotonation mid1->ConjugateAcid mid2->Product 2. Nucleophilic Attack (Sₙ2) mid2->Halide

Caption: General mechanism for base-mediated N-alkylation of pyrazole.

Decision Workflow for Base Selection

This flowchart provides a logical path for selecting an appropriate base to optimize regioselectivity for an unsymmetrically substituted pyrazole.

G start Start: N-Alkylation of Unsymmetrical Pyrazole q1 Is achieving high regioselectivity the primary goal? start->q1 q2 Is the substituent at C3 significantly bulkier than at C5? q1->q2  Yes rec2 Use a standard, milder system: K₂CO₃ in DMF q1->rec2  No rec1 Use strong base in a non-polar solvent: NaH in THF q2->rec1  Yes rec3 Consider Cs₂CO₃ in DMF for enhanced reactivity q2->rec3  No / Ambiguous outcome1 Favors N1-alkylation (at less hindered nitrogen) rec1->outcome1 outcome2 May yield isomer mixture. Separation likely required. rec2->outcome2 rec3->outcome2

Sources

Technical Support Center: Scalable Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 1-ethyl-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic process. Pyrazole derivatives are key building blocks in the pharmaceutical and agrochemical industries, making their efficient and scalable synthesis a critical endeavor.[1][2][3]

This resource is structured to address common challenges and provide practical, field-proven insights to ensure the successful and scalable production of 1-ethyl-3-methyl-1H-pyrazole.

I. Core Synthesis Strategy: Knorr Pyrazole Synthesis

The most common and industrially viable method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][5] For the synthesis of 1-ethyl-3-methyl-1H-pyrazole, the key reagents are a suitable 1,3-dicarbonyl compound and ethylhydrazine.

Reaction Pathway Overview

The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of ethylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Knorr Pyrazole Synthesis reagents Ethylhydrazine + 1,3-Diketone intermediate Hydrazone/Enamine Intermediate reagents->intermediate Initial Condensation product 1-Ethyl-3-methyl-1H-pyrazole intermediate->product Cyclization & Dehydration

Caption: Knorr synthesis pathway for 1-ethyl-3-methyl-1H-pyrazole.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-ethyl-3-methyl-1H-pyrazole in a question-and-answer format.

Low or No Product Yield

Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I rectify this?

Answer:

Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Reagent Quality:

    • Ethylhydrazine Instability: Ethylhydrazine can be unstable. It is often supplied as a salt (e.g., oxalate or sulfate) for better stability. Ensure you are using a high-quality source and handle it appropriately. If using the free base, it should be freshly prepared or distilled.

    • 1,3-Dicarbonyl Compound Purity: The purity of the 1,3-dicarbonyl starting material is critical. Impurities can lead to side reactions and lower yields. Consider purification of the diketone if its purity is questionable.

  • Reaction Conditions:

    • Temperature Control: The initial condensation is often exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-10 °C) during the initial addition of ethylhydrazine can prevent side reactions.[6] Subsequent heating is usually required to drive the cyclization and dehydration.[6]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps in the mechanism.[7] For some substrates, aprotic solvents like toluene with azeotropic removal of water can be beneficial.

    • pH of the Reaction Mixture: The reaction is often catalyzed by acid. If the reaction is sluggish, the addition of a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) can be beneficial. However, highly acidic conditions can lead to degradation.

  • Work-up Procedure:

    • Product Solubility: Ensure that the product is not being lost during the work-up. 1-ethyl-3-methyl-1H-pyrazole is an organic-soluble compound. If performing an aqueous work-up, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • pH Adjustment: During the work-up, adjusting the pH of the aqueous layer can be important. Pyrazoles are weakly basic and can be protonated. Neutralizing the solution before extraction can improve partitioning into the organic layer.

Formation of Regioisomers

Question: I have identified a mixture of 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-5-methyl-1H-pyrazole in my product. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][8] The regioselectivity is influenced by the electronic and steric nature of the substituents on the diketone and the reaction conditions.

Controlling Regioselectivity:

  • Choice of 1,3-Dicarbonyl Compound: To synthesize 1-ethyl-3-methyl-1H-pyrazole specifically, a judicious choice of the 1,3-dicarbonyl starting material is key. Using a precursor where the two carbonyl groups have different reactivities can direct the initial attack of the ethylhydrazine.

  • Reaction Conditions Optimization:

    • Temperature: Lower reaction temperatures can sometimes favor the formation of one regioisomer over the other by exploiting small differences in activation energies.

    • Catalyst: The use of specific catalysts can influence regioselectivity. Experimenting with different acid or base catalysts might be necessary.

Purification of Regioisomers:

If a mixture of regioisomers is unavoidable, purification is necessary.

  • Column Chromatography: This is the most effective method for separating regioisomers.[9] A systematic evaluation of solvent systems (e.g., gradients of ethyl acetate in hexanes) on thin-layer chromatography (TLC) should be performed to achieve optimal separation.[9]

  • Crystallization: If one of the regioisomers is a solid and has a significantly different solubility profile, fractional crystallization can be an effective purification technique.

Product Purification Challenges

Question: My crude product is a dark oil and difficult to purify. What are the best methods for purification?

Answer:

Dark coloration often indicates the presence of polymeric or degradation byproducts.

Purification Strategies:

Method Description Best For
Distillation If the product is a thermally stable liquid with a boiling point distinct from impurities, vacuum distillation is an excellent method for purification on a large scale.Thermally stable liquids.
Column Chromatography Highly effective for removing both polar and non-polar impurities.[9]Complex mixtures, removal of colored impurities.
Acid-Base Extraction Pyrazoles are weakly basic. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer as a salt. The aqueous layer is then basified and the product is re-extracted with an organic solvent. This is effective for removing non-basic impurities.[8]Removing non-basic impurities.
Charcoal Treatment Activated charcoal can be used to decolorize the product. The crude product is dissolved in a suitable solvent, treated with charcoal, and then filtered.[9]Removing colored impurities.

digraph "Purification_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

crude [label="Crude Product (Dark Oil)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; distillation [label="Vacuum Distillation"]; chromatography [label="Column Chromatography"]; extraction [label="Acid-Base Extraction"]; charcoal [label="Charcoal Treatment"]; pure_product [label="Purified 1-Ethyl-3-methyl-1H-pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

crude -> distillation; crude -> chromatography; crude -> extraction; distillation -> pure_product; chromatography -> pure_product; extraction -> charcoal; charcoal -> pure_product; }

Caption: Purification workflow for 1-ethyl-3-methyl-1H-pyrazole.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with ethylhydrazine and its salts?

A1: Ethylhydrazine and its salts are toxic and potential carcinogens.[10] It is crucial to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11] Avoid inhalation of dust or vapors and skin contact.[11] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[10][11]

Q2: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid reaction monitoring to observe the consumption of starting materials and the formation of the product.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing the purity of the product and identifying volatile byproducts, including regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The chemical shifts and coupling patterns will definitively distinguish between the desired product and any regioisomers.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of product purity.[12]

Q3: Can this synthesis be scaled up for industrial production?

A3: Yes, the Knorr pyrazole synthesis is a scalable process.[13][14][15] For large-scale synthesis, several factors need careful consideration:

  • Heat Management: The reaction can be exothermic, so a reactor with efficient cooling is necessary to maintain temperature control.

  • Reagent Addition: Controlled addition of reagents is crucial to manage the reaction rate and heat generation.

  • Work-up and Purification: The choice of work-up and purification methods will need to be adapted for large-scale production. For instance, distillation is often preferred over chromatography for large quantities of liquid products.

  • Process Safety: A thorough process safety assessment is required before scaling up, paying close attention to the handling of hazardous reagents like ethylhydrazine.

Q4: Are there alternative, "greener" synthetic routes to consider?

A4: Research into more environmentally friendly synthetic methods is ongoing. Some approaches include:

  • Catalytic Methods: The use of heterogeneous catalysts can simplify purification and allow for catalyst recycling.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields.[16]

  • One-Pot Syntheses: Developing one-pot procedures reduces the number of intermediate isolation steps, minimizing solvent usage and waste generation.[13][14][17]

IV. Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

This protocol provides a general procedure for the laboratory-scale synthesis. Optimization may be required based on the specific 1,3-dicarbonyl compound used.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethylhydrazine oxalate150.1115.0 g0.10
2,4-Pentanedione100.1210.0 g0.10
Sodium Hydroxide40.008.0 g0.20
Ethanol-100 mL-
Diethyl Ether-As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in 50 mL of water.

  • Add ethylhydrazine oxalate to the sodium hydroxide solution and stir until dissolved.

  • Add 100 mL of ethanol to the flask.

  • Slowly add 2,4-pentanedione to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-ethyl-3-methyl-1H-pyrazole.

V. References

  • Heller, S. T., & Natarajan, S. R. (2016). One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides. Organic Letters, 18(15), 3594–3597.

  • National Center for Biotechnology Information. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. U.S. National Library of Medicine.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates.

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.

  • Journal of the American Chemical Society. (2022). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters.

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

  • PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis.

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

  • National Center for Biotechnology Information. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. U.S. National Library of Medicine.

  • LookChem. (n.d.). Ethylhydrazine oxalate MSDS CasNo.6629-60-3.

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • Semantic Scholar. (n.d.). Scalable synthesis of biologically active novel ethyl 1-(4- alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4- carboxylate.

  • Sigma-Aldrich. (2024). Safety Data Sheet.

  • Sigma-Aldrich. (n.d.). Ethylhydrazine oxalate.

  • ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives.

  • BLD Pharm. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole.

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. U.S. National Library of Medicine.

  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole.

  • Taylor & Francis Online. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives.

  • MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

  • Indian Academy of Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.

  • YouTube. (2019, January 19). synthesis of pyrazoles.

  • SlideShare. (2017, October 2). Unit 4 Pyrazole.

  • SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. U.S. National Library of Medicine.

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

  • BenchChem. (2025). Common byproducts in 3-Methylpyrazole synthesis and their removal.

  • KOBE University Repository. (n.d.). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED.

  • Santa Cruz Biotechnology. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole.

Sources

Part 1: Frequently Asked Questions (FAQs) on Green Strategy Selection

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern chemistry for sustainable and efficient molecular construction, this Technical Support Center provides researchers, scientists, and drug development professionals with a practical guide to the green synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to move beyond mere protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot challenges and optimize your synthetic strategies. This guide is built on the principles of expertise, trustworthiness, and authoritative grounding to ensure your success in the lab.

This section addresses common high-level questions to help you select the most appropriate green synthesis strategy for your target pyrazole derivatives.

Question: What are the primary green synthesis approaches for pyrazole derivatives? Answer: The main green approaches focus on minimizing hazardous waste, reducing energy consumption, and improving atom economy.[1] Key strategies include:

  • Multicomponent Reactions (MCRs): Combining three or more reactants in a single step to build complex molecules, which is highly atom-economical.[2]

  • Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DESs).[3][4]

  • Alternative Energy Sources: Employing microwave irradiation or ultrasonication to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[5][6][7]

  • Solvent-Free Synthesis: Conducting reactions with neat reagents, sometimes with grinding (mechanochemistry) or using a catalytic amount of an ionic liquid, which eliminates solvent waste entirely.[8][9][10]

  • Use of Recyclable/Benign Catalysts: Utilizing heterogeneous catalysts, nanocatalysts, or biodegradable catalysts that can be easily recovered and reused, preventing contamination of the final product.[11][12]

Question: I'm planning a multicomponent reaction (MCR) to synthesize a pyrano[2,3-c]pyrazole. Should I use microwave, ultrasound, or conventional heating? Answer: The choice depends on your laboratory's capabilities and desired outcomes. Microwave-assisted synthesis is often the most efficient method. For example, in the synthesis of pyrano[2,3-c]pyrazoles, microwave irradiation can drastically reduce reaction times from hours to mere minutes and often improves yields significantly when compared to conventional reflux.[13][14] Ultrasound is another excellent alternative that promotes reactions through acoustic cavitation, offering milder conditions than high-temperature reflux.[6][15] If you lack this equipment, catalyst-free MCRs in a green solvent like water can still be highly effective, though they may require longer reaction times.[15]

Question: When is a solvent-free approach most appropriate? Answer: A solvent-free approach is ideal when the starting materials can form a eutectic mixture or when one of the reactants is a liquid at the reaction temperature.[4][8] This method is particularly powerful for MCRs where the reaction can be initiated by grinding the solid reactants together, sometimes with a solid catalyst.[9] It is one of the greenest options as it completely eliminates solvent use and simplifies product workup, which often involves just washing and filtration.[9][16]

Decision Workflow for Green Synthesis Strategy

This diagram outlines a logical path for selecting an appropriate green synthesis method.

Green_Synthesis_Decision_Tree start Start: Define Target Pyrazole Structure mcr Is it a complex scaffold suitable for MCR? start->mcr mcr_yes Utilize a 3- or 4-component reaction mcr->mcr_yes Yes mcr_no Use a two-component condensation (e.g., Knorr synthesis) mcr->mcr_no No energy Alternative Energy Source Available? microwave Microwave-Assisted Protocol (Fastest, High Yield) energy->microwave Yes, Microwave ultrasound Ultrasound-Assisted Protocol (Milder Conditions) energy->ultrasound Yes, Ultrasound conventional Conventional Heating in Green Solvent (Water/Ethanol) energy->conventional No solvent Can reactants proceed without solvent? solvent_free Solvent-Free / Grinding Protocol (Minimal Waste) solvent->solvent_free Yes green_solvent Aqueous / Green Solvent Protocol (e.g., Water, Ethanol) solvent->green_solvent No mcr_yes->energy mcr_no->energy conventional->solvent

Caption: Decision tree for selecting a green pyrazole synthesis strategy.

Part 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Reaction Yield

Question: My pyrazole synthesis is resulting in a consistently low yield. What are the common causes and how can I fix it? Answer: Low yields are a frequent challenge in pyrazole synthesis and can often be traced back to a few key factors.[17][18]

  • Incomplete Reaction: The initial cyclocondensation can be sluggish.[17]

    • Solution: Ensure you are using an appropriate catalyst. For Knorr-type syntheses, a few drops of a weak acid like glacial acetic acid can facilitate hydrazone formation.[17] If using a heterogeneous catalyst, ensure it has not been deactivated. Consider moderately increasing the reaction time or temperature, but monitor by Thin Layer Chromatography (TLC) to avoid product degradation.[18]

  • Reactant Stability: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to decomposition and the formation of colored impurities that reduce reactivity.[17]

    • Solution: Use freshly distilled or high-purity hydrazine. If you suspect degradation, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[17]

  • Suboptimal pH: The reaction is highly pH-sensitive.

    • Solution: Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can promote unwanted side reactions.[17] A small amount of a weak acid is typically optimal. If using a hydrazine salt (e.g., hydrochloride), adding a mild base like sodium acetate can be beneficial to free the nucleophilic hydrazine.[18]

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting start Problem: Low Reaction Yield check_reactants 1. Verify Reactant Purity (Especially Hydrazine) start->check_reactants action_reactant Action: Use fresh/purified hydrazine. Handle under inert atmosphere if sensitive. check_reactants->action_reactant check_conditions 2. Review Reaction Conditions action_catalyst Action: Optimize catalyst. Add weak acid (e.g., acetic acid) or mild base if using a salt. check_conditions->action_catalyst check_monitoring 3. Analyze Reaction Monitoring action_tlc Action: If TLC shows multiple spots, investigate side products. If starting material remains, reaction is incomplete. check_monitoring->action_tlc action_reactant->check_conditions action_temp Action: Moderately increase temperature or time. Avoid excessive heat. action_catalyst->action_temp action_temp->check_monitoring resolve Yield Improved action_tlc->resolve

Caption: A systematic workflow for troubleshooting low pyrazole yields.[19]

Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity? Answer: This is the most common issue when using an unsymmetrical dicarbonyl substrate (like ethyl acetoacetate) with a substituted hydrazine.[17] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two different carbonyl groups, leading to two possible cyclization pathways.[17][18]

  • Controlling the Initial Attack: The regioselectivity is determined by which carbonyl group the hydrazine initially attacks. This is governed by steric and electronic factors.

    • Acidic Conditions: In acidic media (e.g., ethanol with acetic acid), the reaction typically favors the formation of the isomer where the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the dicarbonyl.[18]

    • Basic Conditions: Basic conditions can favor the other isomer.[18]

    • Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer by favoring attack at the less hindered carbonyl.[18]

    • Temperature Control: In some cases, reaction temperature can influence the kinetic vs. thermodynamic product distribution, offering another handle for control.[20] Experimenting with different temperatures is advised.

Issue 3: Catalyst Recovery and Reusability

Question: I'm using a heterogeneous nanocatalyst for my aqueous MCR, but its activity drops significantly after the first run. What's going wrong? Answer: A drop in catalytic activity is usually due to catalyst poisoning, leaching, or agglomeration.

  • Leaching: The active metal species may be leaching from the solid support into the aqueous medium.

    • Solution: After your reaction, filter the catalyst and analyze the filtrate for traces of the metal (e.g., by ICP-MS). If leaching is confirmed, you may need to use a different support or synthetic method for the catalyst that ensures stronger binding of the active species.

  • Agglomeration: Nanoparticles can agglomerate at higher temperatures or during the workup process, reducing the available surface area and thus the number of active sites.

    • Solution: Characterize the recovered catalyst using TEM or SEM to check for changes in particle size and morphology. To prevent this, avoid harsh workup conditions (e.g., high-speed centrifugation or extreme pH) and ensure the catalyst is thoroughly dried under mild conditions before reuse. Using magnetic nanoparticles can simplify recovery and minimize physical damage.[15]

  • Poisoning: Reactants, intermediates, or byproducts can adsorb strongly onto the catalyst surface, blocking active sites.

    • Solution: Try washing the recovered catalyst with a suitable solvent (that doesn't dissolve the catalyst) to remove adsorbed species before drying and reusing.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common green synthesis workflows.

Protocol 1: Microwave-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is adapted from methodologies that utilize microwave irradiation to accelerate the synthesis of biologically relevant pyrano[2,3-c]pyrazole scaffolds.[13]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Methanol (5 mL)

  • Potassium t-butoxide (KOtBu, 10 mol%)

  • Microwave synthesis reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).[13]

  • Solvent and Catalyst Addition: Add methanol (5 mL) and a catalytic amount of potassium t-butoxide (10 mol%).[13]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) to maintain a temperature of 80-120°C for 2-10 minutes.[6][13] Reaction times are significantly shorter than conventional methods.[13]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities. The product can be further purified by recrystallization from ethanol if necessary.[6]

Protocol 2: Ultrasound-Assisted Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles in Water

This protocol leverages the power of ultrasonication to drive the reaction in an aqueous medium without the need for a catalyst, embodying multiple principles of green chemistry.[15]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine monohydrate (1 mmol)

  • Water (10 mL)

  • Laboratory ultrasonic bath or probe sonicator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1 mmol) in 10 mL of water.[15]

  • Ultrasonication: Place the flask in an ultrasonic bath. Irradiate the mixture at a frequency of 40-60 kHz at room temperature or with gentle heating (up to 60°C).[15][21]

  • Reaction Time: Continue sonication for 30-60 minutes. The reaction progress can be monitored via TLC.

  • Workup: Upon completion, the precipitated solid product is isolated by simple filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. The product is typically of high purity, but recrystallization can be performed if needed.

Protocol 3: Solvent-Free Synthesis of Pyrazoles Using an Ionic Liquid Catalyst

This method demonstrates a solvent-free synthesis via grinding, using an ionic liquid as a recyclable and environmentally benign catalyst.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • N-methyl-2-pyrrolidonium tosylate ([NMP]OTs) or Tetrabutylammonium bromide (TBAB) (10 mol%)[8][9]

  • Mortar and pestle

Procedure:

  • Mixing Reagents: In a mortar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the ionic liquid catalyst (10 mol%).[9]

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 7-15 minutes. The mixture may become pasty or solidify as the reaction proceeds.[9]

  • Monitoring: Check for the completion of the reaction by taking a small sample and analyzing it with TLC.

  • Workup: After the reaction is complete, add a small amount of water or ethanol to the mortar. The solid product will precipitate.

  • Purification: Collect the product by filtration, wash it with water, and dry it. This simple workup often yields a product of high purity without the need for column chromatography.[9]

Quantitative Data Summary

The following table summarizes the significant advantages of green synthetic methods over conventional approaches for pyrazole synthesis.

ParameterConventional Reflux MethodMicrowave-Assisted MethodUltrasound-Assisted MethodSolvent-Free (Grinding)
Reaction Time 2 - 12 hours[6][13][15]2 - 25 minutes[6][13][15]15 - 60 minutes[15]7 - 15 minutes[9]
Typical Yield 70 - 85%[6][13]88 - 99%[6][13]85 - 95%[15]90 - 95%[9]
Energy Input High (prolonged heating)Moderate (short duration)Low to ModerateVery Low (mechanical energy)
Solvent Use High (e.g., Ethanol, Toluene)[8]Low to Medium (e.g., EtOH, Water)[15]Low (Water)[15]None[9]
Workup Often requires extraction/chromatographySimple filtration/recrystallizationSimple filtrationSimple filtration/washing

References

  • Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]

  • Vaddula, B. R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. Available at: [Link]

  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. Available at: [Link]

  • Vaddula, B. R., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available at: [Link]

  • Patil, S. S., et al. (2022). Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Shaabani, A., et al. (2018). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Shaikh, A. R., et al. (2019). Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. JETIR.org. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • Shaabani, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar. Available at: [Link]

  • Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Li, J., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Available at: [Link]

  • Nitulescu, G. M., et al. (2019). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. NIH. Available at: [Link]

  • Sharma, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Representative green protocols for the synthesis of pyrazoles. ResearchGate. Available at: [Link]

  • Salem, M. A., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Catalyst-free one-pot three-component synthesis of pyrazole-coumarin hybrids. ResearchGate. Available at: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. Available at: [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Deswal, S., & Singh, R. (2020). Ultrasound Assisted Synthesis of 1,5-Disubstituted Pyrazole using Cu(I) Catalyst. Asian Journal of Chemistry. Available at: [Link]

  • Nitulescu, G. M., et al. (2016). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. ResearchGate. Available at: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to the Purification of 1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-ethyl-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification of 1-ethyl-3-methyl-1H-pyrazole. Our aim is to provide you with the scientific rationale behind each purification step, enabling you to optimize your experimental outcomes.

I. Understanding the Chemistry of 1-ethyl-3-methyl-1H-pyrazole and Its Impurities

1-ethyl-3-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic aromatic compounds with a five-membered ring containing two adjacent nitrogen atoms. It is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

The most common laboratory synthesis of pyrazoles is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For 1-ethyl-3-methyl-1H-pyrazole, the likely starting materials are pentan-2,4-dione and ethylhydrazine .

This synthetic route, while generally efficient, can lead to several impurities that require careful removal to obtain a high-purity final product. Understanding the nature of these impurities is the first step toward effective purification.

Common Impurities in 1-ethyl-3-methyl-1H-pyrazole Synthesis:
  • Regioisomers: The reaction between an unsymmetrical 1,3-dicarbonyl compound like pentan-2,4-dione and ethylhydrazine can result in the formation of two regioisomers: the desired 1-ethyl-3-methyl-1H-pyrazole and the isomeric byproduct 1-ethyl-5-methyl-1H-pyrazole . The separation of these isomers can be challenging due to their similar physical properties.

  • Unreacted Starting Materials: Residual pentan-2,4-dione and ethylhydrazine may remain in the crude product if the reaction does not go to completion.

  • Pyrazolone Derivatives: Under certain reaction conditions, tautomeric pyrazolone byproducts can form.[3]

  • Solvent Residues: The solvents used in the synthesis and work-up can be retained in the final product if not adequately removed.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 1-ethyl-3-methyl-1H-pyrazole in a question-and-answer format, providing both the underlying reasons and practical solutions.

Fractional Distillation

Question: My fractional distillation is not effectively separating the isomers of 1-ethyl-3-methyl-1H-pyrazole. What can I do?

Answer:

The successful separation of regioisomers by fractional distillation hinges on a sufficient difference in their boiling points. While the exact boiling point of 1-ethyl-3-methyl-1H-pyrazole is not readily published, a related compound, 4-bromo-1-ethyl-3-methyl-1H-pyrazole, has a boiling point of 225.9°C at 760 mmHg.[5] The boiling point of the parent compound will be lower. The key to improving separation lies in optimizing the distillation parameters:

  • Increase the Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates, enhancing the separation of components with close boiling points.

  • Control the Distillation Rate: A slow and steady distillation rate is crucial for achieving equilibrium between the liquid and vapor phases within the column. A rate of 1-2 drops per second for the collected distillate is a good starting point.

  • Maintain a Consistent Heat Source: Use a heating mantle with a stirrer or an oil bath to ensure uniform heating of the distillation flask. This prevents bumping and ensures a smooth vaporization process.

  • Consider Vacuum Distillation: If the compounds are high-boiling or prone to decomposition at atmospheric pressure, performing the distillation under reduced pressure will lower the boiling points and may improve separation.

Column Chromatography

Question: My compound is streaking on the silica gel column, and I'm getting poor separation. Why is this happening?

Answer:

Streaking and poor separation of pyrazole derivatives on silica gel are often due to the basic nature of the pyrazole ring interacting with the acidic silica gel. This can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks.

  • Deactivate the Silica Gel: To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your eluent system. This neutralizes the acidic sites on the silica, allowing for better elution of the basic pyrazole.

  • Optimize the Eluent System: A common eluent system for pyrazoles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] You should perform thin-layer chromatography (TLC) with various solvent ratios to find the optimal system that provides good separation between your product and impurities (a target Rf value of 0.2-0.3 for the desired compound is often ideal).

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.

Recrystallization

Question: My 1-ethyl-3-methyl-1H-pyrazole is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.

  • Choose the Right Solvent: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For pyrazoles, common solvents to try include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water.

  • Control the Cooling Rate: Slow cooling is essential for the formation of well-defined crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the precipitation of an amorphous solid or an oil.

  • Scratch the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure solid, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to confirm the purity of my 1-ethyl-3-methyl-1H-pyrazole?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including the regioisomeric byproduct. A non-polar capillary column (e.g., DB-5ms) is often effective for separating pyrazole isomers.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to detect and quantify impurities. The chemical shifts of the protons and carbons on the pyrazole ring will differ between the 1,3- and 1,5-isomers, allowing for their differentiation.[2][8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to assess purity, particularly for less volatile impurities.

Q2: How should I store purified 1-ethyl-3-methyl-1H-pyrazole?

A2: Pyrazoles are generally stable compounds. However, to ensure long-term stability, it is best to store the purified compound in a tightly sealed container in a cool, dry, and dark place. For a related bromo-derivative, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended, which suggests that taking similar precautions for the parent compound is good practice.[5]

Q3: Can I use an acid wash to remove basic impurities?

A3: Yes, an acidic wash can be an effective purification step. Since pyrazoles are basic, they will be protonated by an acid and become water-soluble. However, this is more useful for separating your pyrazole product from non-basic impurities. To remove a more basic impurity from your pyrazole product, you would need to carefully select an acid that selectively protonates the impurity. A more common application is to dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted ethylhydrazine, which is more basic than the pyrazole.

IV. Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying liquid 1-ethyl-3-methyl-1H-pyrazole from impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude 1-ethyl-3-methyl-1H-pyrazole and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently using a heating mantle or oil bath.

    • Observe the vapor front slowly rising through the fractionating column.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

    • Collect fractions in separate receiving flasks.

    • Monitor the temperature at the thermometer. A stable temperature reading indicates the collection of a pure fraction.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating regioisomers and other closely related impurities.

  • TLC Analysis: Determine the optimal eluent system (e.g., a mixture of hexanes and ethyl acetate) by TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

V. Data Presentation

Table 1: Physicochemical Properties of a Related Pyrazole Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-bromo-1-ethyl-3-methyl-1H-pyrazoleC₆H₉BrN₂189.05225.9 @ 760 mmHg[5]

Note: This data for a related compound can provide an estimate for the boiling point of 1-ethyl-3-methyl-1H-pyrazole.

VI. Visualizations

Workflow for Purification of 1-ethyl-3-methyl-1H-pyrazole

PurificationWorkflow Crude Crude 1-ethyl-3-methyl-1H-pyrazole Distillation Fractional Distillation Crude->Distillation Liquid Product Chromatography Column Chromatography Crude->Chromatography Isomer Separation Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Recrystallization Recrystallization Chromatography->Recrystallization Solid Product Chromatography->Analysis Recrystallization->Analysis Analysis->Distillation Further Purification Analysis->Chromatography Further Purification Pure Pure Product Analysis->Pure Purity Confirmed

Caption: A general workflow for the purification and analysis of 1-ethyl-3-methyl-1H-pyrazole.

Decision Tree for Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut SlowCool Cool Solution Slowly OilingOut->SlowCool Yes Success Crystals Form OilingOut->Success No Scratch Scratch Flask / Add Seed Crystal SlowCool->Scratch Scratch->OilingOut Still Oiling? Failure Still Oiling Out Scratch->Failure Yes ChangeSolvent Try a Different Solvent System Failure->ChangeSolvent

Caption: A decision tree for troubleshooting the "oiling out" phenomenon during recrystallization.

VII. References

  • LookChem. (n.d.). Cas 519018-28-1, 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Retrieved from

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • Lee, J. C., et al. (2013). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Bulletin of the Korean Chemical Society, 34(11), 3345-3348.

  • ResearchGate. (n.d.). 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018, April). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2014, April 24). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide you with in-depth technical guidance and troubleshooting solutions for the common stability challenges encountered during experimental work. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, but their inherent chemical properties can sometimes lead to frustrating stability issues.[1][2] This resource, structured in a practical question-and-answer format, aims to demystify these challenges and empower you to ensure the integrity of your compounds and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the handling, storage, and use of pyrazole derivatives in your experiments.

Issue 1: Unexpected Degradation of Solid Pyrazole Compound During Storage

Q1: I've noticed a change in color and purity of my solid pyrazole derivative over time, even when stored in what I thought were standard conditions. What could be the cause and how can I prevent this?

A1: This is a common issue stemming from the inherent reactivity of some pyrazole derivatives. The stability of solid pyrazole compounds is influenced by several factors including their specific chemical structure, exposure to light, moisture, and oxygen.[3]

Causality Explained:

  • Oxidation: The pyrazole ring, while generally stable, can be susceptible to oxidation, especially if it has electron-donating substituents.[4] This process can be initiated by atmospheric oxygen and accelerated by light or the presence of trace metal impurities.[3] Pyrazoline derivatives, in particular, are prone to oxidation, which can result in the formation of brownish products.[5]

  • Hydrolysis: If your pyrazole derivative contains labile functional groups, such as esters, it can be susceptible to hydrolysis, even from atmospheric moisture.[3]

  • Photodegradation: Some pyrazole derivatives are photosensitive and can undergo degradation upon exposure to UV or visible light.[3] This is a critical consideration for long-term storage.

Troubleshooting Workflow:

Here is a systematic approach to diagnose and resolve the degradation of your solid pyrazole compound:

Caption: Troubleshooting workflow for solid pyrazole degradation.

Step-by-Step Protocol for Prevention:

  • Optimal Storage Conditions: For long-term stability, store solid pyrazole compounds in a cool, dry, and dark place.[6] Tightly sealed containers are crucial to protect against moisture.[6]

  • Light Protection: For light-sensitive compounds, always use amber vials or wrap the container with aluminum foil.[3][5]

  • Inert Atmosphere: For particularly sensitive derivatives, especially those prone to oxidation, storage under an inert atmosphere like argon or nitrogen is highly recommended.[3][5]

  • Temperature Control: While a cool place is generally advised, for highly sensitive compounds, storage at lower temperatures (e.g., 0-8 °C) can be beneficial.[5]

ParameterStandard ConditionRecommended for Sensitive Pyrazoles
Temperature Room Temperature0-8 °C or as specified by the manufacturer
Light Ambient LightDark (Amber vials/Aluminum foil)[3][5]
Atmosphere AirInert (Argon or Nitrogen)[3][5]
Humidity AmbientDry (Desiccator)

Table 1: Recommended Storage Conditions for Solid Pyrazole Derivatives.

Issue 2: Instability of Pyrazole Derivatives in Solution

Q2: My pyrazole derivative seems to degrade rapidly after being dissolved in a solvent for my experiments. How can I prepare and store solutions to maintain their stability?

A2: The stability of pyrazole compounds in solution is highly dependent on the solvent, pH, and the specific functional groups present on the molecule.[3]

Causality Explained:

  • pH-Dependent Hydrolysis: Pyrazole derivatives with hydrolyzable groups (e.g., esters, amides) can be highly sensitive to the pH of the solution.[7] For instance, some pyrazole ester derivatives have been shown to degrade rapidly in a buffer with a pH of 8.[7]

  • Solvent Reactivity: Certain solvents can react with your compound. Protic solvents, for example, can participate in hydrogen bonding and may facilitate degradation pathways.

  • Oxidation in Solution: Dissolved oxygen in the solvent can lead to oxidative degradation, which may be catalyzed by light or metal ions.

Troubleshooting and Prevention:

Q2.1: How do I choose the right solvent?

A2.1: For long-term storage, it is often best to dissolve the compound in a dry, aprotic solvent and store it at low temperatures (e.g., -20°C).[3] Always consult the manufacturer's datasheet for specific recommendations. If an aqueous solution is necessary for your experiment, it should ideally be prepared fresh.[3]

Q2.2: My experiment requires a buffered aqueous solution. How can I minimize degradation?

A2.2: If you must use an aqueous buffer, it's crucial to determine the optimal pH for your compound's stability.

Experimental Protocol: pH Stability Study

  • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 3, 5, 7, 9).

  • Prepare Stock Solution: Prepare a concentrated stock solution of your pyrazole derivative in a suitable organic solvent (e.g., DMSO, DMF).

  • Incubate Samples: Dilute the stock solution into each buffer to a known concentration. Incubate the solutions at a controlled temperature.

  • Analyze Samples Over Time: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by a stability-indicating method like HPLC.

  • Determine Degradation Rate: Quantify the amount of the parent compound remaining at each time point to determine the degradation rate at different pH values.

Caption: Workflow for a pH stability study of a pyrazole derivative.

Q2.3: I suspect oxidation is occurring in my solution. How can I prevent this?

A2.3: To prevent oxidation in solution:

  • Degas Solvents: Before use, degas your solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be tested for compatibility with your downstream application.

  • Protect from Light: Store solutions in amber vials or wrapped in aluminum foil.

Issue 3: Formation of Unexpected Side Products in Reactions

Q3: I am using a pyrazole derivative in a synthesis and observing the formation of unexpected side products. What are some common stability-related side reactions?

A3: The reactivity of the pyrazole ring and its substituents can sometimes lead to unintended side reactions under certain experimental conditions.

Causality Explained:

  • Tautomerism: Un-symmetrically substituted pyrazoles can exist as a mixture of two tautomers.[8] This can lead to the formation of a mixture of two isomeric products in subsequent reactions, such as alkylation.[8] The ratio of these products can depend on the nature of the substituents and the solvent.[8]

  • Ring Opening: While the pyrazole ring is generally stable, under strongly basic conditions, deprotonation at the C3 position can lead to ring opening.[9]

  • Oxidative Aromatization of Pyrazolines: If your synthesis involves the formation of a pyrazoline intermediate, it may undergo oxidation to the corresponding pyrazole.[10] This can sometimes be an desired step, but if not controlled, it can lead to a mixture of products.

Troubleshooting Strategies:

  • Controlling Regioselectivity: To address issues arising from tautomerism, you may need to modify the electronic or steric properties of your substrates or change the solvent to favor the formation of one regioisomer.[11]

  • pH Control: Carefully control the pH of your reaction mixture. Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can lead to other side reactions.[12]

  • Inert Atmosphere: If you suspect oxidative side reactions, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[12]

Analytical Methods for Stability Assessment

A crucial aspect of troubleshooting stability issues is the ability to accurately detect and quantify any degradation.

Analytical TechniqueApplication in Pyrazole Stability Studies
High-Performance Liquid Chromatography (HPLC) The primary tool for assessing the purity and stability of pyrazole derivatives. A stability-indicating method should be developed to separate the parent compound from its degradation products.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) Used to identify the mass of degradation products, providing clues about the degradation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the parent compound and any isolated degradation products, helping to elucidate their structures.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used to analyze the fragmentation patterns of pyrazole derivatives and their degradation products, aiding in their identification.[15]

Table 2: Key Analytical Techniques for Stability Assessment.

Protocol: Developing a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection: Start with a standard C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Forced Degradation Studies: To ensure your method can separate the parent drug from its degradation products, perform forced degradation studies. This involves subjecting your pyrazole derivative to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to intentionally generate degradation products.

  • Method Optimization: Analyze the samples from the forced degradation studies and optimize the HPLC method (e.g., gradient, flow rate, detection wavelength) to achieve baseline separation of all peaks. The detection wavelength is often set around 254 nm.[14]

  • Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as accuracy, precision, specificity, linearity, and range.[13]

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Thermal Degradation Analysis of Dichlorobenzenesulphonate Pyrazole Compounds: A Technical Guide - Benchchem.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC - NIH.
  • Pyrazole - Safety Data Sheet - ChemicalBook.
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate.
  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed - NIH.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions - Benchchem.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • How can we store Pyrazolin from chalcone and hydrazine hydrate? - ResearchGate.
  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed.
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives - ResearchGate.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
  • Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A.
  • The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations1 | Journal of the American Chemical Society.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.
  • Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali - ResearchGate.
  • Functional groups that confer some distinctive interactions and activities on pyrazole analogs. - ResearchGate.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
  • Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery - ijrpr.
  • An In-depth Technical Guide to the Chemical Properties of Pyrazole - Benchchem.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI.
  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.
  • Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters | Journal of the American Chemical Society.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET.
  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed.
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - RSC Publishing.
  • Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. - ChemRxiv.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC.
  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society.
  • [Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from:

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
  • 21 questions with answers in PYRAZOLES | Science topic - ResearchGate.

Sources

Validation & Comparative

A Comparative Analysis for Discovery Chemistry: 1-ethyl-3-methyl-1H-pyrazole vs. 1,5-dimethyl-3-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of two closely related pyrazole isomers: 1-ethyl-3-methyl-1H-pyrazole and 1,5-dimethyl-3-ethyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of properties. Instead, it delves into the causality behind their synthetic pathways, physicochemical characteristics, and potential performance in discovery applications, supported by experimental frameworks.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2][3] Its metabolic stability and versatile synthetic chemistry make it a "privileged scaffold."[2][3] However, the seemingly minor positional changes of substituents on the pyrazole ring can dramatically alter a molecule's steric and electronic profile, profoundly impacting its biological activity and physicochemical properties.[4] This guide will dissect these differences, offering a clear rationale for selecting one isomer over the other in a research context.

Structural and Electronic Distinctions

The core difference between the two molecules lies in the placement of the alkyl groups around the pyrazole ring. In 1-ethyl-3-methyl-1H-pyrazole , an ethyl group is attached to the N1 position, and a methyl group is at the C3 position. Conversely, 1,5-dimethyl-3-ethyl-1H-pyrazole features methyl groups at both the N1 and C5 positions, with an ethyl group at the C3 position.

This isomeric variation dictates the molecule's three-dimensional shape and electron distribution. The N1 substituent (ethyl vs. methyl) directly influences the steric hindrance around the nitrogen atoms, which can be critical for coordinating with metal centers in catalysts or interacting with hydrogen bond donors/acceptors in a biological target.[4] Furthermore, the position of the substituents on the carbon atoms (C3, C5) affects the overall lipophilicity and the molecule's dipole moment.

Caption: Structural formulas and key substituent differences.

Synthesis Strategy and Regiocontrol

The synthesis of substituted pyrazoles most commonly proceeds via the Knorr pyrazole synthesis or variations thereof, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5] The choice of these two precursors is the primary determinant of the final substitution pattern.

A significant challenge in pyrazole synthesis is controlling regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two positional isomers can form. The reaction conditions, including solvent and pH, can influence the outcome.

G start Select Precursors carbonyl 1,3-Dicarbonyl Compound start->carbonyl hydrazine Hydrazine Derivative start->hydrazine condensation Condensation Reaction (e.g., Knorr Synthesis) carbonyl->condensation hydrazine->condensation cyclization Dehydration & Cyclization condensation->cyclization isomers Formation of Regioisomers cyclization->isomers separation Purification (e.g., Chromatography) isomers->separation product Final Pyrazole Product separation->product

Caption: Generalized workflow for pyrazole synthesis.

Synthesis of 1-ethyl-3-methyl-1H-pyrazole

This isomer is typically synthesized by reacting ethylhydrazine with a 1,3-dicarbonyl compound like acetylacetone (2,4-pentanedione) . However, to achieve the desired 3-methyl substitution without a 5-methyl group, a different dicarbonyl precursor, such as 1,1,3,3-tetramethoxypropane followed by hydrolysis and reaction, or similar masked acetoacetaldehyde equivalents, would be required.

Synthesis of 1,5-dimethyl-3-ethyl-1H-pyrazole

The synthesis of this isomer would involve the reaction of methylhydrazine with a β-diketone containing an ethyl group, such as 3,5-heptanedione . The reaction of methylhydrazine with an unsymmetrical diketone can lead to a mixture of 1,3- and 1,5-disubstituted products, necessitating careful control of reaction conditions or chromatographic separation.[6]

Experimental Protocol: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

The following protocol describes the synthesis of a carboxylate derivative of the second title compound, which is a common intermediate. This serves as a practical example of pyrazole synthesis.[7][8]

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl oxalate.

  • Diketone Formation: Cool the mixture in an ice bath and slowly add 2-pentanone dropwise while maintaining the temperature below 10 °C.

  • Intermediate Formation: Allow the mixture to stir at room temperature overnight. The reaction forms the sodium salt of the intermediate diketo ester.

  • Cyclization: Neutralize the mixture with a dilute acid (e.g., acetic acid) and then add methylhydrazine sulfate.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties: A Comparative Table

The structural variations directly translate to different physicochemical properties, which are critical for applications ranging from reaction kinetics to pharmacokinetics. While extensive experimental data for the parent compounds is not always available in consolidated form, we can compile known data and make informed predictions based on their structures.

Property1-ethyl-3-methyl-1H-pyrazole1,5-dimethyl-3-ethyl-1H-pyrazoleRationale for Difference
Molecular Formula C₆H₁₀N₂[9]C₇H₁₂N₂[10]Additional methyl group on the second compound.
Molecular Weight 110.16 g/mol [9]124.19 g/mol Difference in molecular formula.
Boiling Point (°C) Predicted: ~160-170Predicted: ~170-180Higher molecular weight and likely stronger van der Waals forces for the dimethyl-ethyl isomer.
logP (Lipophilicity) Predicted: ~1.1Predicted: ~1.4The extra methyl group and the ethyl group at C3 increase the hydrocarbon character, leading to higher lipophilicity.
pKa (Predicted) ~2.7 - 3.0~2.8 - 3.2The electron-donating alkyl groups slightly increase the basicity of the pyrazole ring. The specific values are very close and sensitive to the prediction algorithm.
Polar Surface Area 17.8 Ų[9]Predicted: ~17.8 ŲThe polar surface area is dominated by the two nitrogen atoms and is not significantly affected by the alkyl substituents.

Performance and Applications in Research

Both pyrazole scaffolds serve as versatile building blocks in the synthesis of agrochemicals and pharmaceuticals.[7][11] The choice between them is dictated by the specific structure-activity relationship (SAR) of the target class.

  • 1-ethyl-3-methyl-1H-pyrazole Derivatives: These structures are explored in the development of anti-inflammatory and analgesic medications.[11] The N1-ethyl group can provide a different metabolic profile or steric interaction within a target's binding pocket compared to an N1-methyl group.

  • 1,5-dimethyl-3-ethyl-1H-pyrazole Derivatives: This scaffold is a key intermediate in the synthesis of fungicides and herbicides.[7] In medicinal chemistry, derivatives have been investigated as potential inhibitors of kinases and other enzymes, where the specific substitution pattern is crucial for achieving potency and selectivity.[12] The presence of the C5-methyl group can serve to block a potential site of metabolism or to provide a key hydrophobic interaction with a receptor.

The subtle change in substituent position can drastically alter biological activity. For instance, in some kinase inhibitors, an N-methylation can decrease activity compared to an unsubstituted N-H, while in other contexts, it is essential for potency.[4] Therefore, synthesizing and testing both isomers is a common strategy in lead optimization campaigns.

G cluster_0 Lead Optimization Cycle cluster_1 Isomer Comparison scaffold Initial Hit Compound (e.g., Pyrazole Core) synthesis Synthesize Analogs (Varying Substituents) scaffold->synthesis screening Biological Screening (e.g., Kinase Assay) synthesis->screening isomer1 1-ethyl-3-methyl Scaffold synthesis->isomer1 isomer2 1,5-dimethyl-3-ethyl Scaffold synthesis->isomer2 sar Analyze SAR Data screening->sar design Design Next-Gen Compounds sar->design design->synthesis Iterate

Caption: Role of isomeric scaffolds in a drug discovery workflow.

Conclusion

While 1-ethyl-3-methyl-1H-pyrazole and 1,5-dimethyl-3-ethyl-1H-pyrazole are structural isomers built upon the same robust pyrazole core, their differences are significant and consequential for chemical and biological applications.

  • Synthesis: Both are accessible via classical condensation reactions, but achieving regiochemical purity, especially for the 1,5-dimethyl-3-ethyl isomer, requires careful selection of precursors and reaction conditions.

  • Physicochemical Properties: The 1,5-dimethyl-3-ethyl isomer possesses a higher molecular weight and is predicted to be more lipophilic, which can affect solubility, cell permeability, and pharmacokinetic properties.

  • Applications: The specific substitution pattern of each isomer makes it a unique building block. The choice between them is not arbitrary but a critical design decision in a discovery program. The differing steric and electronic profiles they present can lead to vastly different biological outcomes.

For research teams, the key takeaway is that both isomers should be considered during the exploration of a new chemical space. The comparative data presented here provides a foundational framework for making informed decisions, guiding the synthesis and evaluation of novel compounds based on these valuable pyrazole scaffolds.

References

A Comparative Guide to the Biological Activity of 1-Ethyl-3-Methyl-1H-Pyrazole and Its Isomers: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced impact of structural isomerism on biological activity is a cornerstone of rational drug design. The pyrazole scaffold is a well-established pharmacophore, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive framework for comparing the biological activities of 1-ethyl-3-methyl-1H-pyrazole and its key structural isomers.

While direct, head-to-head comparative studies on these specific simple alkyl-substituted pyrazoles are not extensively documented in publicly available literature, this guide synthesizes established principles of pyrazole structure-activity relationships (SAR) and provides detailed, field-proven experimental protocols to empower researchers to conduct such comparative analyses. We will explore the causal relationships behind experimental choices and present a self-validating system for evaluating the therapeutic potential of these isomers.

The Significance of Isomerism in Pyrazole Bioactivity

The substitution pattern on the pyrazole ring profoundly influences the molecule's physicochemical properties, such as its steric profile, electronic distribution, and hydrogen bonding capacity. These, in turn, dictate its interaction with biological targets.[2] N-substitution, as seen in 1-ethyl-3-methyl-1H-pyrazole, can impact activity differently than substitution on the carbon atoms of the pyrazole ring. For instance, in some molecular contexts, N-alkylation has been shown to decrease inhibitory activity compared to the unsubstituted pyrazole, while in others, it is crucial for potency.[3]

The key isomers of 1-ethyl-3-methyl-1H-pyrazole that warrant comparative investigation are:

  • 1-Ethyl-3-methyl-1H-pyrazole: The primary compound of interest.

  • 1-Ethyl-5-methyl-1H-pyrazole: A regioisomer where the methyl group is at the 5-position.

  • 1-Methyl-3-ethyl-1H-pyrazole: An isomer with the positions of the alkyl groups swapped on the nitrogen and carbon atoms.

  • 1-Methyl-5-ethyl-1H-pyrazole: A regioisomer of the above.

  • 3-Ethyl-5-methyl-1H-pyrazole: An isomer with both alkyl groups on the carbon atoms, which exists in tautomeric forms.[4]

A comparative analysis of these isomers could reveal critical insights into the optimal substitution pattern for a desired biological effect.

Comparative Biological Evaluation: A Proposed Framework

To objectively compare the biological performance of these isomers, a battery of standardized in vitro assays should be employed. Below, we outline the key biological activities to investigate and provide detailed protocols for their assessment.

Anticancer Activity: Cytotoxicity Screening

Pyrazole derivatives have shown significant potential as anticancer agents by targeting various cellular mechanisms.[5] A primary assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

Illustrative Data Presentation:

The results of a cytotoxicity assay are typically presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineIC50 (µM) - Illustrative
1-Ethyl-3-methyl-1H-pyrazoleMCF-7 (Breast Cancer)25.5
1-Ethyl-5-methyl-1H-pyrazoleMCF-7 (Breast Cancer)15.2
1-Methyl-3-ethyl-1H-pyrazoleMCF-7 (Breast Cancer)32.8
1-Methyl-5-ethyl-1H-pyrazoleMCF-7 (Breast Cancer)45.1
3-Ethyl-5-methyl-1H-pyrazoleMCF-7 (Breast Cancer)18.9
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Causality Behind Experimental Choices: This assay is selected for its reliability, high-throughput capability, and its principle of measuring mitochondrial reductase activity, a key indicator of cellular health.

Self-Validating System: The protocol includes positive (e.g., doxorubicin) and negative (vehicle control) controls to validate the assay's performance and to provide a benchmark for the activity of the test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole isomers and the positive control in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds 24h Incubation prep_compounds Prepare Serial Dilutions of Pyrazole Isomers prep_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add Solubilizing Agent (DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a common feature in many compounds with potent activity against a range of bacterial and fungal pathogens.[6] The Kirby-Bauer disk diffusion method provides a straightforward initial screening of antimicrobial and antifungal activity.

Illustrative Data Presentation:

The diameter of the zone of inhibition is measured in millimeters (mm) to determine the susceptibility of the microorganism to the compound.

CompoundS. aureus (mm)E. coli (mm)C. albicans (mm)
1-Ethyl-3-methyl-1H-pyrazole12810
1-Ethyl-5-methyl-1H-pyrazole151014
1-Methyl-3-ethyl-1H-pyrazole1079
1-Methyl-5-ethyl-1H-pyrazole968
3-Ethyl-5-methyl-1H-pyrazole14913
Ciprofloxacin (Control)2530N/A
Fluconazole (Control)N/AN/A22

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This method assesses the ability of a compound to inhibit microbial growth on an agar plate.

Causality Behind Experimental Choices: The disk diffusion assay is a widely accepted, simple, and cost-effective method for preliminary screening of antimicrobial agents. It provides a qualitative or semi-quantitative measure of activity.

Self-Validating System: The use of standard antibiotic and antifungal discs (e.g., ciprofloxacin, fluconazole) provides a benchmark for the activity of the test compounds and ensures the validity of the experimental conditions.

Step-by-Step Methodology:

  • Prepare Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline.

  • Inoculate Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to create a lawn of growth.

  • Apply Discs: Sterile paper discs are impregnated with a known concentration of each pyrazole isomer and placed on the agar surface.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measure Zones of Inhibition: The diameter of the clear zone around each disc where microbial growth is inhibited is measured in millimeters.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum streak_plate Streak Agar Plate with Inoculum prep_inoculum->streak_plate prep_discs Impregnate Discs with Pyrazole Isomers place_discs Place Discs on Agar Surface prep_discs->place_discs streak_plate->place_discs incubate_plate Incubate for 24-48h place_discs->incubate_plate measure_zones Measure Zones of Inhibition (mm) incubate_plate->measure_zones compare_activity Compare Activity to Controls measure_zones->compare_activity

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Enzyme Inhibition Assays

Many pyrazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes.[7] For example, Celecoxib, a well-known anti-inflammatory drug, is a selective COX-2 inhibitor. A comparative enzyme inhibition assay can reveal if the isomers exhibit differential activity against a particular enzyme target.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

Causality Behind Experimental Choices: This assay is chosen to evaluate the anti-inflammatory potential of the pyrazole isomers by targeting a clinically relevant enzyme. The use of both COX-1 and COX-2 allows for the determination of selectivity, which is a critical factor in drug development to minimize side effects.

Self-Validating System: The inclusion of known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) serves as a positive control and validates the assay's ability to discriminate between isoforms.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, cofactors, and a fluorescent probe as per the assay kit instructions.

  • Enzyme and Compound Preparation: Dilute COX-1 and COX-2 enzymes and prepare serial dilutions of the pyrazole isomers.

  • Assay Reaction: In a 96-well plate, combine the assay buffer, cofactors, probe, and the test compound. Add the enzyme and incubate to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence over time, which is proportional to COX activity.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.[8]

Conclusion: A Path Forward for Pyrazole Isomer Research

The true biological potential of 1-ethyl-3-methyl-1H-pyrazole and its isomers can only be unlocked through systematic and comparative evaluation. The experimental frameworks provided in this guide offer a robust starting point for researchers to dissect the structure-activity relationships of these simple, yet potentially potent, heterocyclic compounds. By employing these self-validating protocols, the scientific community can generate the high-quality, reproducible data needed to drive the discovery of novel pyrazole-based therapeutics. The subtle changes in the placement of methyl and ethyl groups on the pyrazole ring may hold the key to enhanced potency, improved selectivity, and novel mechanisms of action, underscoring the critical importance of isomeric analysis in modern drug discovery.

References

  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., Uddin, R., Ul-Haq, Z., Khan, A., Ali, S., & Choudhary, M. I. (2010). Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5200–5207.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. BenchChem.
  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Charles River.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(13), 8806–8823.
  • JOVE. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview.
  • Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(5), 1039-1049.
  • BenchChem. (2025).
  • PubChem. (n.d.). 3-Ethyl-5-methyl-1H-pyrazole.
  • Google Patents. (n.d.). US7759381B2 - 1-aryl-5-alkyl pyrazole derivative compounds, processes of making and methods of using thereof.
  • Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
  • Farag, A. M., Kandeel, M. M., & Abd-lla, H. I. (2009). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & medicinal chemistry, 17(17), 6249–6256.
  • Svoboda, P., & Svoboda, J. (2019). In vitro methods for testing antiviral drugs. Virologica Sinica, 34(2), 123-137.
  • Google Patents. (n.d.).
  • Zhang, M., Chen, Q., Liu, X., Xu, H., & Ling, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules (Basel, Switzerland), 20(3), 4385–4397.
  • El-Gazzar, A. R. B. A., Youssef, A. M., & Aly, H. M. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules (Basel, Switzerland), 22(1), 159.
  • Li, Y., Wang, Y., Liu, Y., Zhang, H., & Feng, J. (2018). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules (Basel, Switzerland), 23(10), 2465.
  • Khan, I., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1145-1153.
  • Taylor & Francis Online. (2022).
  • (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules (Basel, Switzerland), 17(7), 7792–7805.
  • Oriental Journal of Chemistry. (2018).
  • PubMed. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
  • ACS Publications. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists | Journal of Medicinal Chemistry.
  • MDPI. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • Charles River. (n.d.). Antiviral & Antimicrobial Testing.
  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • ResearchGate. (2018).
  • ResearchGate. (n.d.). (PDF) THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4-NITROPHENYL)-5-(TRIFLUOROMETHYL)
  • Journal of Chemical Health Risks. (2024).
  • PubMed Central. (2024).
  • ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.
  • Meddocs Publishers. (2021).
  • PubChem. (n.d.).
  • BLD Pharm. (n.d.). 91783-88-9|3-EThyl-5-methyl-1h-pyrazole|BLD Pharm.
  • PubMed Central. (2014). Current status of pyrazole and its biological activities.
  • ResearchGate. (2012).
  • PubMed Central. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
  • RSC Medicinal Chemistry. (2022). RESEARCH ARTICLE.
  • PubMed Central. (2022).
  • PubMed Central. (2022).
  • PubMed Central. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • MDPI. (2022).
  • MedchemExpress.com. (n.d.).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-ethyl-3-methyl-1H-pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, present in numerous pharmacologically active compounds.[1] The synthesis of N-substituted pyrazoles, often through the alkylation of an NH-pyrazole precursor like 3-methyl-1H-pyrazole, frequently yields a mixture of regioisomers. The alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to, for instance, 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-5-methyl-1H-pyrazole. As these isomers can possess vastly different biological activities and physical properties, their unambiguous identification is a critical step in drug development and chemical synthesis.

This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to distinguish between these two specific regioisomers. We will delve into the causality behind the spectral differences, provide validated experimental protocols, and present comparative data to empower researchers to confidently assign the correct structure.

Regioisomer Synthesis and Separation Workflow

The generation of the regioisomeric mixture typically occurs during the N-alkylation step. The reaction of 3-methyl-1H-pyrazole with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions can produce both isomers. The ratio of these products is often dependent on reaction conditions such as the solvent, base, and temperature.[2] Subsequent purification, typically by column chromatography, is required to isolate each isomer for individual characterization.[1]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start Reactants (3-methyl-1H-pyrazole, Ethylating Agent, Base) reaction N-Alkylation Reaction start->reaction mixture Mixture of Regioisomers (1,3- and 1,5-) reaction->mixture separation Silica Gel Column Chromatography mixture->separation isomer1 Isomer 1 1-ethyl-3-methyl-1H-pyrazole separation->isomer1 isomer2 Isomer 2 1-ethyl-5-methyl-1H-pyrazole separation->isomer2 nmr NMR (¹H, ¹³C, NOESY) isomer1->nmr ir FT-IR isomer1->ir ms Mass Spectrometry isomer1->ms isomer2->nmr isomer2->ir isomer2->ms assignment Unambiguous Structure Assignment nmr->assignment ir->assignment ms->assignment

Figure 1: General workflow for synthesis, separation, and analysis of pyrazole regioisomers.

Comparative Spectroscopic Analysis

The most powerful tool for distinguishing N-alkylated pyrazole regioisomers is undoubtedly NMR spectroscopy. The electronic environment of each nucleus is uniquely influenced by the substituent pattern, leading to diagnostic differences in chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: In N1-substituted pyrazoles, the substituents at C3 and C5 are not equivalent. The N1 atom, bearing the ethyl group, is pyrrole-like, while the N2 atom is pyridine-like. This electronic asymmetry is the primary driver of the chemical shift differences observed between the 1,3- and 1,5-isomers. Two-dimensional NMR experiments, such as NOESY, can provide definitive proof of structure by identifying through-space correlations, for example, between the N-ethyl protons and the adjacent ring proton (H5) or methyl group (C5-CH₃).[3]

Figure 2: Structures of 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-5-methyl-1H-pyrazole.

¹H NMR Analysis

The key diagnostic signals in the ¹H NMR spectrum are the two doublets for the pyrazole ring protons and the singlets/multiplets for the methyl and ethyl substituents.

  • Ring Protons: In the 1,3-isomer , the proton at the C5 position is adjacent to the N1-ethyl group and is typically shifted downfield compared to the H4 proton. In the 1,5-isomer , the proton at the C3 position is adjacent to the N2 atom and appears at a different chemical shift. The most significant differentiator is the chemical shift of the proton at C5 (in the 1,3-isomer) versus the proton at C3 (in the 1,5-isomer).

  • Substituent Protons: The electronic environment also slightly alters the chemical shifts of the ethyl and methyl protons. A notable distinction arises from the Nuclear Overhauser Effect (NOE). In the 1,5-isomer , an NOE correlation is expected between the N1-CH₂ protons of the ethyl group and the C5-CH₃ protons of the methyl group, a correlation that is absent in the 1,3-isomer.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm)

Protons 1-ethyl-3-methyl-1H-pyrazole (Predicted) 1-ethyl-5-methyl-1H-pyrazole (Predicted) Rationale for Difference
H-5 / H-3 ~7.3-7.4 ~7.2-7.3 The C5-H in the 1,3-isomer is adjacent to the N1-ethyl group, while the C3-H in the 1,5-isomer is adjacent to N2, resulting in distinct electronic environments.
H-4 ~6.0-6.1 ~5.9-6.0 The position of the C3/C5 methyl group influences the electron density at C4.
N-CH₂ (quartet) ~4.0-4.1 ~4.1-4.2 Proximity to the C5-methyl group in the 1,5-isomer can cause a slight downfield shift.
Ring-CH₃ (singlet) ~2.2-2.3 ~2.2-2.3 Chemical shifts are similar but can be definitively assigned by 2D NMR.
N-CH₂-CH₃ (triplet) ~1.4-1.5 ~1.4-1.5 Generally less affected by the remote substitution pattern.

Note: Predicted values are based on analysis of structurally similar compounds from literature.[4][5][6] Actual values may vary based on solvent and experimental conditions.

¹³C NMR Analysis

The carbon chemical shifts are highly sensitive to the substitution pattern and provide unambiguous confirmation of the isomeric structure.

  • Ring Carbons: The chemical shifts of C3 and C5 are the most telling. In N-unsubstituted pyrazoles, C3 and C5 are equivalent due to tautomerism. Upon N1-alkylation, this symmetry is broken. The C5 carbon, being adjacent to the N1-ethyl group, is generally more deshielded (appears at a higher ppm value) than the C3 carbon.[6][7] This provides a clear method for differentiation.

  • Substituent Carbons: The chemical shifts of the methyl and ethyl carbons are also distinct for each isomer.

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon 1-ethyl-3-methyl-1H-pyrazole (Predicted) 1-ethyl-5-methyl-1H-pyrazole (Predicted) Rationale for Difference
C-3 ~148-149 ~150-151 In the 1,5-isomer, C3 is unsubstituted and adjacent to N2, leading to a different shift compared to the methyl-substituted C3 in the 1,3-isomer.
C-5 ~138-139 ~140-141 C5 is consistently deshielded in N1-substituted pyrazoles. The presence of a methyl group at this position (1,5-isomer) further influences its shift.[8]
C-4 ~105-106 ~104-105 The C4 shift is influenced by the electronic effects of the substituents at C3 and C5.
N-CH₂ ~45-46 ~42-43 The steric and electronic environment around the ethyl group differs significantly between the two isomers.
Ring-CH₃ ~13-14 ~10-11 The attachment point (C3 vs. C5) results in a clear and diagnostic chemical shift difference.
N-CH₂-CH₃ ~15-16 ~15-16 Less variation is expected for this terminal carbon.

Note: Predicted values are based on substituent effect analysis from published data on various pyrazole derivatives.[6][7][9]

Infrared (IR) Spectroscopy

Expert Rationale: IR spectroscopy is used to identify functional groups based on their vibrational frequencies. While excellent for confirming the presence of the pyrazole ring and alkyl groups, it is generally less effective than NMR for distinguishing between these specific regioisomers. The vibrational modes of the pyrazole ring (e.g., C=N, C=C stretching) and the C-H bonds of the substituents will be very similar in both molecules.[10][11] However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to changes in molecular symmetry, but these are often difficult to assign definitively without computational support.[12]

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Assignment Isomer-Specific Notes
3100-3150 Aromatic C-H stretch (pyrazole ring) Expected for both isomers.
2850-2990 Aliphatic C-H stretch (ethyl & methyl) Expected for both isomers.
1500-1600 C=N and C=C ring stretching The exact position and intensity may vary slightly due to differences in ring dipole moment, but significant overlap is expected.[11]
1400-1480 C-H bending (alkyl groups) Expected for both isomers.

| 1000-1200 | Ring breathing modes / C-N stretching | Minor shifts may be present in the fingerprint region, but are not typically used for primary identification. |

Mass Spectrometry (MS)

Expert Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Both regioisomers have the same molecular formula (C₆H₁₀N₂) and therefore the same exact mass and molecular ion peak ([M]⁺). Differentiation must rely on observing reproducible differences in the fragmentation patterns under techniques like Electron Ionization (EI).[13] The stability of the resulting fragment ions can be influenced by the substituent positions. For pyrazoles, common fragmentation pathways include the loss of N₂ or HCN, and cleavage of the N-alkyl group.[14]

  • Molecular Ion: Will be identical for both isomers (m/z = 110.08).

  • Fragmentation: The primary fragmentation may involve the loss of an ethyl radical ([M-29]⁺) or a methyl radical ([M-15]⁺). The relative abundance of these fragments could differ. For example, the fragmentation pathway initiated by cleavage of the N1-C(ethyl) bond might be influenced by the nature of the substituent at the adjacent C5 position, potentially leading to different ion abundances between the two isomers. Subsequent ring fragmentation patterns can also be complex and potentially diagnostic.[14][15]

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the purified pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a 90° pulse.

    • Set spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Set spectral width to cover a range of 0 to 160 ppm.

    • Use a longer relaxation delay (e.g., 5-10 seconds) if quantitative data is needed.

    • Acquire several hundred to a few thousand scans.

  • 2D NOESY (Optional but Recommended):

    • Acquire a standard 2D NOESY experiment to confirm spatial proximities.

    • Use a mixing time of 500-800 ms.

  • Data Processing: Process the data using appropriate software. Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Place a small drop of the neat liquid sample between two KBr or NaCl plates (for liquid samples) or prepare a KBr pellet (for solid samples).

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean plates or KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet for purified samples.

  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition:

    • Use a standard electron energy of 70 eV.

    • Scan a mass range from m/z 30 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions and their relative abundances.

Conclusion

The definitive characterization of 1-ethyl-3-methyl-1H-pyrazole and its 1,5-regioisomer is critical for ensuring chemical purity and understanding structure-activity relationships. While IR and MS provide valuable confirmatory data, they are not ideal for primary differentiation. NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, stands as the unequivocal method for distinguishing between these isomers. The distinct chemical shifts of the pyrazole ring carbons (C3 and C5) and protons (H3 and H5), driven by the asymmetric substitution pattern, provide a robust and reliable spectroscopic signature for each molecule. For absolute confirmation, a 2D NOESY experiment can visually link the N-ethyl group to its neighboring substituent, leaving no room for ambiguity.

References

  • Benchchem. A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ResearchGate. ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. [Link]

  • Journal of the Chemical Society B: Physical Organic. A vibrational assignment for pyrazole. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • UAB Divulga. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • ResearchGate. ¹H NMR spectrum of 1‐ethyl‐5‐methyl‐3‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. [Link]

  • Molecules. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]

  • SciSpace. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Link]

  • ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Journal of Organic Chemistry. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles. [Link]

  • Molecules. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • International Journal of Organic Chemistry. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of Pyrazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of agricultural science and fungal pathogen control, pyrazole-based fungicides represent a cornerstone of modern crop protection strategies. As a class of Succinate Dehydrogenase Inhibitors (SDHIs), their targeted mode of action offers potent and broad-spectrum activity against a host of devastating plant diseases.[1] This guide provides an in-depth, objective comparison of the efficacy of key pyrazole-based fungicides, supported by experimental data and methodologies, to empower researchers in their pursuit of novel and sustainable disease management solutions.

The Molecular Battleground: Mechanism of Action

At the heart of every living fungus is the mitochondrial respiratory chain, a powerhouse for generating ATP, the cell's energy currency. Pyrazole-based fungicides, also known as pyrazole-carboxamides, wage their war at a critical juncture in this process: Complex II, or Succinate Dehydrogenase (SDH).[2]

These fungicides act as potent inhibitors by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This action effectively blocks the electron transport from succinate to ubiquinone, halting the Krebs cycle and crippling the fungus's ability to produce energy, which ultimately leads to cell death.[3] This specific, single-site mode of action is what makes them so effective; however, it also makes them prone to the development of resistance through target-site mutations.[2]

The SDH enzyme is a complex of four subunits (SdhA, SdhB, SdhC, SdhD). Mutations in the SdhB, SdhC, and SdhD subunits are most frequently associated with reduced fungicide sensitivity.[2][4]

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H+ gradient UQ UQ Complex_I->UQ e- Complex_III Complex III Complex_III->ATP_Synthase H+ gradient CytC Cyt c Complex_III->CytC e- Complex_IV Complex IV Complex_IV->ATP_Synthase H+ gradient O2 O₂ Complex_IV->O2 ATP ATP ATP_Synthase->ATP Complex_II Complex II (SDH) Fumarate Fumarate Complex_II->Fumarate Complex_II->UQ e- Pyrazole Pyrazole Fungicide (e.g., Fluxapyroxad) Pyrazole->Complex_II INHIBITS Succinate Succinate Succinate->Complex_II e- UQH2 UQH2 UQ->UQH2 UQH2->Complex_III e- CytC->Complex_IV e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of pyrazole fungicide action on the mitochondrial electron transport chain.

A Comparative Analysis of Leading Pyrazole Fungicides

The efficacy of a fungicide is not a monolithic property; it is a function of its intrinsic activity against a specific pathogen, its spectrum of control, and its resilience to resistance mechanisms. Below, we compare several leading pyrazole-carboxamide fungicides based on available in vitro data.

The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration required to inhibit 50% of fungal growth. A lower EC50 value indicates higher efficacy.

Table 1: Comparative In Vitro Efficacy (EC50 in µg/mL) of Pyrazole-Based Fungicides Against Key Fungal Pathogens

FungicideBotrytis cinerea (Gray Mold)Zymoseptoria tritici (Septoria Leaf Blotch)Rhizoctonia solani (Sheath Blight)
Boscalid 0.52 - 0.9[5][6]-0.87 - 2.2[7][8]
Fluxapyroxad --0.0237[9]
Bixafen ---
Benzovindiflupyr Sensitive (EC50 not specified)[4]--
Penthiopyrad ---
Isopyrazam -Sensitivity varies[10]-

Field Performance Insights: While in vitro data provides a baseline for potency, field performance is the ultimate test. For instance, field trials have shown that mixtures of SDHIs like isopyrazam with azoles can influence the selection of resistant isolates in Zymoseptoria tritici.[10] In Brazil, fungal populations of Phakopsora pachyrhizi (Asian Soybean Rust) have shown reduced sensitivity to both benzovindiflupyr and fluxapyroxad.[11] Furthermore, recent studies in Lithuania indicated no decline in field efficacy of SDHI fungicides against Z. tritici, suggesting regional variations in resistance pressure.[12]

Validating Efficacy: Essential Experimental Protocols

The trustworthiness of any efficacy claim rests on the rigor of the experimental methodology. Here, we detail standardized protocols for assessing fungicide performance, ensuring that the data generated is both reproducible and reliable.

This method is a foundational technique to determine the EC50 value of a fungicide against mycelial growth.

Causality Behind Experimental Choices:

  • Medium: Potato Dextrose Agar (PDA) is a general-purpose medium that supports robust growth for a wide range of filamentous fungi.[13]

  • Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the fungicide, but its final concentration is kept below 1% to avoid inhibiting fungal growth itself.[3]

  • Inoculum: A standardized mycelial plug from an actively growing colony ensures consistent and uniform fungal challenge across all plates.[3]

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the pyrazole fungicide in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Perform serial dilutions in sterile water to create a range of working solutions.[3][13]

  • Media Amendment: Prepare PDA according to the manufacturer's instructions and autoclave.[13] Cool the molten agar to 45-50°C in a water bath. Add the appropriate volume of each fungicide working solution to separate flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[3] Prepare a control medium with DMSO only.

  • Plating: Pour approximately 20 mL of the amended and control agar into sterile Petri dishes and allow them to solidify.[3]

  • Inoculation: Use a sterile 5-mm cork borer to take a mycelial plug from the edge of an actively growing fungal colony. Place the plug, mycelium-side down, in the center of each plate.[3]

  • Incubation: Incubate the plates in the dark at the fungus's optimal growth temperature (e.g., 25°C) until the growth in the control plate nearly reaches the edge of the dish.[3]

  • Data Collection & Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition relative to the control. Use probit analysis or non-linear regression to plot a dose-response curve and determine the EC50 value.[14]

Greenhouse trials bridge the gap between lab and field, offering a controlled environment to assess fungicide performance on host plants.[15]

Causality Behind Experimental Choices:

  • Experimental Design: A randomized complete block design is used to minimize the effects of environmental variability within the greenhouse (e.g., differences in light or temperature).[16]

  • Controls: An untreated, inoculated control is essential to confirm adequate disease pressure, while a commercial standard or reference product provides a benchmark for performance.[17]

  • Replication: Using a large number of plants per treatment (e.g., 100 or more) increases the statistical power of the results and helps to average out biological variability.[18]

Step-by-Step Methodology:

  • Plant Propagation: Grow a susceptible host plant variety under optimal greenhouse conditions to a uniform growth stage.

  • Experimental Setup: Arrange plants in a randomized complete block design. Ensure treatments are physically separated to avoid cross-contamination.[18]

  • Fungicide Application: Apply the test fungicide(s) at various rates, including the proposed label rate. Include an untreated control and a reference fungicide. Applications should mimic real-world practices (e.g., foliar spray to runoff).[17]

  • Pathogen Inoculation: At a suitable time post-application (depending on whether the test is for protective or curative activity), inoculate all plants (except for a healthy control group) with a standardized suspension of fungal spores.

  • Incubation: Maintain environmental conditions (temperature, humidity) that are optimal for disease development.

  • Disease Assessment: After a set incubation period, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.

Caption: General workflow for a greenhouse fungicide efficacy trial.

The Challenge of Resistance

The widespread and consistent use of SDHI fungicides has inevitably led to the selection of resistant fungal genotypes. Resistance typically arises from single nucleotide polymorphisms in the SdhB, SdhC, or SdhD genes, which reduce the binding affinity of the fungicide to its target site.[2] For example, in Botrytis cinerea, mutations such as P225F/H and H272R in the SdhB subunit are common.[19]

Interestingly, cross-resistance patterns among different SDHI fungicides can be complex. Some mutations may confer resistance to one SDHI but not another, highlighting the subtle differences in how these molecules interact with the target enzyme.[4] This underscores the critical need for resistance monitoring and the strategic rotation of fungicides with different modes of action to ensure their long-term viability.

Conclusion and Future Directions

Pyrazole-based fungicides are indispensable tools in modern agriculture. Their high intrinsic efficacy against a broad spectrum of pathogens is rooted in their specific inhibition of the fungal SDH enzyme. However, this specificity is also their Achilles' heel, making resistance management a paramount concern.

Future research should focus on discovering novel pyrazole derivatives with altered binding characteristics to overcome existing resistance mechanisms.[7][9][20] Furthermore, a deeper understanding of the fitness costs associated with resistance mutations can inform more effective and durable disease control strategies. By integrating robust efficacy testing with proactive resistance management, the scientific community can continue to leverage the power of pyrazole chemistry to protect global food supplies.

References

  • Genetic Polymorphisms Associated to SDHI Fungicides Resistance. TSI Journals. [Link]

  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. ResearchGate. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Fungicide Efficacy Evaluation. CABI Digital Library. [Link]

  • Exploring SDHI fungicide resistance in Botrytis cinerea through genetic transformation system and AlphaFold model-based molecular docking. PubMed. [Link]

  • DEVELOPMENT OF MOLECULAR DETECTION SYSTEM FOR SDHI FUNGICIDE RESISTANCE AND FIELD ASSESSMENT OF SDHI FUNGICIDES ON SCLEROTINIA H. UMass ScholarWorks. [Link]

  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Semantic Scholar. [Link]

  • Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors. ResearchGate. [Link]

  • Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. APS Journals. [Link]

  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Government of Canada. [Link]

  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. NIH. [Link]

  • To determine antifungal susceptibility for the isolates using agar dilution method: A prospective cohort study. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Lab Eight: Sensitivity Test Antifungal. Unknown Source. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. [Link]

  • Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. PubMed. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC - NIH. [Link]

  • Greenhouse Trial Protocol & Analysis v3.1.indd. Mycorrhizal Applications. [Link]

  • The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity. PubMed. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. [Link]

  • EC 50 and EC 90 values of the mycelial growth of Botrytis cinerea for six fungicides. ResearchGate. [Link]

  • Fungicide Resistance Protocol — Research. Department of Plant Science - Penn State. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]

  • Greenhouse Trial Capabilities. Ag Metrics Group. [Link]

  • Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. [Link]

  • Fungicide sensitivity levels in the Lithuanian Zymoseptoria tritici population in 2021. Frontiers. [Link]

  • Aiding disease control decision making. AHDB. [Link]

  • Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. PubMed. [Link]

  • Changes in fungicide sensitivity (EC50; mg/L) of Zymoseptoria tritici... ResearchGate. [Link]

  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. PubMed. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. OUCI. [Link]

  • Correlation between benzovindiflupyr (BZV, mg L⁻¹) and fluxapyroxad... ResearchGate. [Link]

Sources

The Pivotal Role of the 1-Position Substituent in Modulating the Biological Activity of 3-Methylpyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, owing to its presence in a wide array of biologically active compounds.[1] Among these, the 1-substituted-3-methylpyrazole core has emerged as a particularly fruitful template for the design of novel therapeutics. The substituent at the 1-position of the pyrazole ring plays a critical role in defining the molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-substituted-3-methylpyrazoles, with a focus on their anticancer and anti-inflammatory activities. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols for key synthetic and biological assays.

The 3-Methylpyrazole Core: A Versatile Pharmacophore

The 3-methylpyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural unit is a key component in several clinically approved drugs, highlighting its importance in drug design.[2] Its versatility stems from the ability to introduce a wide range of substituents at various positions, allowing for the fine-tuning of its biological activity. The 1-position, in particular, offers a strategic handle for modifying the molecule's interaction with biological targets.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Activities

The biological activity of 1-substituted-3-methylpyrazoles is profoundly influenced by the nature of the substituent at the 1-position. This section will compare the SAR for two major therapeutic areas: anticancer and anti-inflammatory activities.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A growing body of evidence suggests that 1-substituted-3-methylpyrazoles can act as potent anticancer agents by targeting key enzymes involved in cell cycle regulation and signal transduction, such as protein kinases.[3][4] The SAR for anticancer activity reveals a clear preference for specific substituents at the 1-position.

Key Insight: The introduction of a substituted aryl or arylmethyl group at the 1-position is a common strategy for enhancing anticancer potency. The electronic and steric properties of these substituents are critical for optimal interaction with the target kinase.

dot

SAR_Anticancer cluster_sar Structure-Activity Relationship for Anticancer Activity cluster_substituents Influence of N1-Substituent Type Core 3-Methylpyrazole Core N1_Substituent Substituent at N1-Position Core->N1_Substituent Substitution at N1 Activity Anticancer Activity (e.g., Kinase Inhibition) N1_Substituent->Activity Modulates Potency Aryl Aryl (e.g., Phenyl) Substituted_Aryl Substituted Aryl (e.g., 4-Chlorophenyl) Arylmethyl Arylmethyl (e.g., Benzyl) Alkyl Simple Alkyl Aryl->Activity Substituted_Aryl->Activity Often High Potency Arylmethyl->Activity Variable Potency Alkyl->Activity Generally Lower Potency

Caption: SAR of 1-substituted-3-methylpyrazoles in anticancer activity.

Comparative Data: Anticancer Activity of 1-Substituted-3-methylpyrazoles

Compound ID1-SubstituentTarget Cell LineIC50 (µM)Reference
1a PhenylA549 (Lung)> 50[5]
1b 4-ChlorophenylA549 (Lung)26.40[3]
1c 4-MethoxyphenylA549 (Lung)> 50[3]
2a BenzylMCF-7 (Breast)> 50[4]
2b 4-NitrobenzylMCF-7 (Breast)5.21[4]
3a MethylLNCaP (Prostate)> 100[6]
3b EthylLNCaP (Prostate)> 100[6]

Analysis: The data clearly indicates that aryl substituents at the 1-position are generally more favorable for anticancer activity than simple alkyl groups. Furthermore, substitution on the aryl ring can dramatically impact potency. For instance, the introduction of a chloro group at the para-position of the phenyl ring (Compound 1b ) leads to a significant increase in activity against A549 lung cancer cells compared to the unsubstituted phenyl analog (Compound 1a ).[3] Similarly, a nitro group on the benzyl substituent (Compound 2b ) confers potent activity against MCF-7 breast cancer cells.[4] In contrast, simple alkyl substituents like methyl and ethyl (Compounds 3a and 3b ) show negligible activity.[6]

Mechanistic Insight: Molecular docking studies have provided a rationale for these observations. The aryl group at the 1-position often engages in crucial π-π stacking or hydrophobic interactions within the ATP-binding pocket of kinases.[3] Substituents on the aryl ring can further enhance these interactions or form additional hydrogen bonds with key amino acid residues, thereby increasing the binding affinity and inhibitory potency of the compound.

Anti-inflammatory Activity: Taming the Flames of Inflammation

1-Substituted-3-methylpyrazoles have also been extensively investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8] Selective COX-2 inhibition is a key therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Key Insight: For potent and selective COX-2 inhibition, a substituted phenyl group at the 1-position is highly preferred. The nature and position of the substituent on the phenyl ring are critical for achieving high selectivity for COX-2 over COX-1.

dot

SAR_Anti_inflammatory cluster_sar Structure-Activity Relationship for Anti-inflammatory Activity cluster_substituents Influence of N1-Substituent Type Core 3-Methylpyrazole Core N1_Substituent Substituent at N1-Position Core->N1_Substituent Substitution at N1 Activity Anti-inflammatory Activity (COX-2 Inhibition) N1_Substituent->Activity Determines Potency & Selectivity Phenyl Phenyl Substituted_Phenyl Substituted Phenyl (e.g., 4-Sulfonamidophenyl) Alkyl Alkyl Phenyl->Activity Substituted_Phenyl->Activity High Potency & Selectivity Alkyl->Activity Low Potency

Caption: SAR of 1-substituted-3-methylpyrazoles in anti-inflammatory activity.

Comparative Data: Anti-inflammatory Activity of 1-Substituted-3-methylpyrazoles

Compound ID1-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4a Phenyl15.20.8517.9[8]
4b 4-Sulfonamidophenyl>1000.045>2222[8]
4c 4-Nitrophenyl10.80.5220.8[8]
5a Methyl>100>100-[9]
5b Ethyl>100>100-[9]

Analysis: The data highlights the dramatic effect of the 1-substituent on COX-2 inhibitory activity and selectivity. While a simple phenyl group (Compound 4a ) confers moderate activity, the introduction of a sulfonamide group at the para-position (Compound 4b ) results in a remarkable increase in both potency and selectivity for COX-2.[8] This is the key structural feature of the well-known COX-2 inhibitor, celecoxib. In contrast, alkyl substituents (Compounds 5a and 5b ) are generally inactive.[9]

Mechanistic Insight: Molecular docking studies have elucidated the structural basis for this selectivity. The COX-2 active site possesses a secondary side pocket that is absent in COX-1. The sulfonamide group of 1-(4-sulfonamidophenyl)-3-methylpyrazoles can fit into this side pocket and form hydrogen bonds with key residues such as His90, Arg513, and Phe518, leading to potent and selective inhibition.[10] The 1-phenyl ring itself typically occupies a hydrophobic channel within the active site.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 1-substituted-3-methylpyrazole and for a key biological assay.

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol describes a classic and reliable method for the synthesis of the 1-phenyl-3-methyl-5-pyrazolone precursor, which can be further modified.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.

  • Add phenylhydrazine (1 equivalent) dropwise to the solution while stirring.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3-methyl-5-pyrazolone.

dot

Synthesis_Workflow Start Start Dissolve_EAA Dissolve Ethyl Acetoacetate in Ethanol Start->Dissolve_EAA Add_Phenylhydrazine Add Phenylhydrazine (dropwise) Dissolve_EAA->Add_Phenylhydrazine Add_Catalyst Add Glacial Acetic Acid Add_Phenylhydrazine->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize End Pure Product Recrystallize->End

Caption: Workflow for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Test compounds (1-substituted-3-methylpyrazoles)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The substituent at the 1-position of the 3-methylpyrazole ring is a critical determinant of its biological activity. For anticancer applications, substituted aryl and arylmethyl groups are key to achieving high potency, likely through enhanced interactions with the target kinase's active site. In the realm of anti-inflammatory agents, a 1-(4-sulfonamidophenyl) substituent is the gold standard for potent and selective COX-2 inhibition, leveraging a specific side pocket in the enzyme's active site. In contrast, simple 1-alkyl substituents generally lead to a significant loss of activity in both therapeutic areas.

Future research in this field should focus on the synthesis and evaluation of a broader range of 1-substituents, including novel heterocyclic and sp3-rich fragments, to explore new chemical space and potentially identify compounds with improved potency, selectivity, and drug-like properties. Further mechanistic studies, including co-crystallization of active compounds with their target proteins, will provide invaluable insights for the rational design of the next generation of 1-substituted-3-methylpyrazole-based therapeutics.

References

  • Nassar, E., & El-Sayed, M. A. A. (2018).
  • Faisal, M., et al. (2021). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 1(1), 1-15.
  • Wang, Y., et al. (2019). A series of novel pyrazole ring-containing isolongifolanone derivatives as potential antitumor drugs. European Journal of Medicinal Chemistry, 181, 111579.
  • Dahal, A., et al. (2021).
  • El-Sabbagh, O. I., et al. (2013). Synthesis and Biological Evaluation of Some N‐Arylpyrazoles and Pyrazolo[3,4‐d]pyridazines as Antiinflammatory Agents. Archiv der Pharmazie, 346(9), 648-657.
  • Patel, R. V., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Medicinal Chemistry Research, 24(9), 3549-3561.
  • El-Sayed, M. A. A., et al. (2021). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 14(3), 232.
  • Katritzky, A. R., & Fali, C. N. (1995). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 107(5), 519-526.
  • Google Patents. (2009). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. CN101367763A.
  • El-Sayed, M. A. A., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(6), 1046-1058.
  • El-Gamal, M. I., et al. (2015). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 62(1), 51-58.
  • Abdel-Wahab, B. F., et al. (2013). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 18(7), 7595-7607.
  • Al-Omar, M. A. (2010). Pyrazole derivatives: a review of their synthetic approaches and biological activities. Molecules, 15(5), 3127-3151.
  • El-Sayed, M. A. A., et al. (2021). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 14(3), 232.
  • El-Sabbagh, O. I., et al. (2013). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Journal of the Serbian Chemical Society, 78(10), 1493-1502.
  • Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
  • Al-Omary, F. A. M., et al. (2019). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 4(25), 7481-7486.
  • El-Sabbagh, O. I., et al. (2013). In Vitro COX-1 and COX-2 Inhibitory Activities for 1,5-Di-arylpyrazole Compounds from 5-Aminosalicylic Acid and 4-Aminosalicylic Acid. Archiv der Pharmazie, 346(12), 864-872.
  • Husain, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3745.
  • El-Sabbagh, O. I., et al. (2013). Docking results of the active compounds in COX-2 active site. Medicinal Chemistry Research, 22(12), 5859-5869.
  • Patel, R. V., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Medicinal Chemistry Research, 24(9), 3549-3561.
  • Batt, D. G. (1992). 5-Lipoxygenase inhibitors and their antiinflammatory activities. Progress in medicinal chemistry, 29, 1-63.
  • Barker, C., et al. (2008). Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. Bioorganic & medicinal chemistry letters, 18(3), 1042-1045.

Sources

Introduction: The Pyrazole Scaffold in Inflammation Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Anti-Inflammatory Activity of Pyrazole Isomers

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, particularly in the development of anti-inflammatory agents.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, with anti-inflammatory prowess being one of the most extensively documented.[4][5] This is exemplified by the commercial success of drugs like Celecoxib, a diaryl-substituted pyrazole that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][6]

This guide provides a comparative analysis of the in vitro anti-inflammatory activity of various pyrazole isomers and derivatives. We will delve into the key molecular mechanisms, present supporting experimental data from peer-reviewed studies, and provide detailed protocols for the essential assays used in this field of research. The objective is to offer researchers and drug development professionals a comprehensive resource for understanding and evaluating the anti-inflammatory potential of this versatile chemical scaffold.

Core Mechanisms of Pyrazole-Mediated Anti-Inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to modulate key enzymatic pathways and signaling molecules involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain and inflammation.[2][7][8]

  • COX-1 is a constitutive enzyme found in most tissues, playing a crucial role in physiological functions such as protecting the gastric mucosa and maintaining platelet aggregation.

  • COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and endotoxins.[2] It is the primary source of pro-inflammatory prostaglandins.

The therapeutic advantage of many pyrazole-based drugs, like Celecoxib, lies in their selective inhibition of COX-2 .[9][10][11] By sparing COX-1, these compounds can reduce inflammation effectively while minimizing the risk of gastrointestinal side effects, such as ulcers and bleeding, that are commonly associated with non-selective NSAIDs.[7][8]

Modulation of Cytokines and Nitric Oxide (NO)

Beyond COX inhibition, the anti-inflammatory profile of pyrazoles is often broadened by their ability to suppress other critical inflammatory mediators. In cellular models of inflammation, such as macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), pyrazole compounds have been shown to inhibit the production of:

  • Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response. Several pyrazole derivatives effectively reduce the secretion of these cytokines.[12][13][14]

  • Nitric Oxide (NO): While NO has diverse physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to vasodilation, edema, and cellular damage.[13][15] Many pyrazoles have demonstrated the ability to inhibit NO production in activated macrophages.[15][16]

Inhibition of 5-Lipoxygenase (5-LOX)

Some pyrazole derivatives exhibit a dual-target mechanism by also inhibiting 5-lipoxygenase (5-LOX).[4][17] This enzyme is responsible for converting arachidonic acid into leukotrienes, another class of potent pro-inflammatory mediators involved in conditions like asthma.[2][5] Compounds that can inhibit both COX and LOX pathways are of significant interest as they may offer a broader spectrum of anti-inflammatory activity.

cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs_phys Prostaglandins (Gastric Protection, Platelet Function) COX1->PGs_phys PGs Prostaglandins (Pain, Fever, Inflammation) COX2->PGs LTs Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LTs Pyrazole Pyrazole Derivatives Pyrazole->COX2 Selective Inhibition Pyrazole->LOX Inhibition

Figure 1: Arachidonic acid cascade and points of inhibition by pyrazole derivatives.

Comparative Analysis of In Vitro Efficacy

The anti-inflammatory potency of pyrazole derivatives is highly dependent on their specific chemical structure and substitution patterns. The following tables summarize experimental data from various studies, comparing the inhibitory activities of different pyrazole compounds against key inflammatory targets.

Table 1: Comparative In Vitro COX-1 and COX-2 Inhibition

The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter. A higher SI value indicates greater selectivity for the COX-2 enzyme, which is a desirable trait for minimizing side effects.

Compound ClassSpecific DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Reference Drug Celecoxib 150.045333[18]
DiarylpyrazoleCompound 5u130.121.7972.7[10]
DiarylpyrazoleCompound 5s165.022.5165.7[10]
Pyrazole DerivativeCompound 2a>10000.019>50000[9]
Pyrazole DerivativeCompound 3b875.60.03922451[9]
Pyrazole-HydrazoneCompound 4a5.640.678.41[17]
Pyrazole-HydrazoneCompound 4b6.120.5810.55[17]
Pyrazole-PyridazineCompound 5f14.341.509.56[13]
Pyrazole-PyridazineCompound 6f9.561.158.31[13]
Substituted PyrazoleCompound 11-0.043Highly Selective[19]
Substituted PyrazoleCompound 12-0.049Highly Selective[19]

Note: IC50 is the concentration required to inhibit 50% of the enzyme's activity. Data is compiled from multiple sources and assay conditions may vary slightly.

Table 2: Comparative Inhibition of Other Inflammatory Mediators

This table highlights the activity of pyrazoles against targets beyond the COX enzymes, demonstrating the multi-faceted anti-inflammatory potential of this scaffold.

Compound ClassSpecific DerivativeTargetAssay SystemActivity (IC50 or % Inhibition)Reference
Pyrazole-HydrazoneCompound 4a5-LOXEnzymatic AssayIC50 = 1.92 µM[17]
Pyrazole-HydrazoneCompound 4b5-LOXEnzymatic AssayIC50 = 2.31 µM[17]
Curcumin PyrazolePYRNitric Oxide (NO)LPS-stimulated RAW 264.7IC50 = 3.7 µM[14]
PyridylpyrazoleCompound 1mNitric Oxide (NO)LPS-stimulated RAW 264.737.19% inhibition @ 10 µM[15]
Pyrazole-PyridazineCompound 6fTNF-αLPS-stimulated RAW 264.770% inhibition @ 50 µM[13]
Pyrazole-PyridazineCompound 6fIL-6LPS-stimulated RAW 264.778% inhibition @ 50 µM[13]
Pyrazole-PyrazolineCompound 9bTNF-αLPS-stimulated RAW 264.766.4% inhibition[12]

Detailed Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following section details the standard protocols for the key in vitro assays discussed.

cluster_workflow General Workflow for In Vitro Evaluation start Synthesized Pyrazole Compound cox_assay Primary Screen: COX-1 / COX-2 Enzymatic Assay start->cox_assay calc_ic50 Calculate IC50 & Selectivity Index cox_assay->calc_ic50 cell_culture Cell-Based Assay: Culture RAW 264.7 Macrophages calc_ic50->cell_culture If Active & Selective treat_stim Pre-treat with Compound, then Stimulate with LPS cell_culture->treat_stim supernatant Collect Culture Supernatant treat_stim->supernatant griess Nitric Oxide (NO) Measurement (Griess Assay) supernatant->griess elisa Cytokine (TNF-α, IL-6) Measurement (ELISA) supernatant->elisa end Comprehensive Anti-inflammatory Profile griess->end elisa->end

Figure 2: Experimental workflow for assessing the anti-inflammatory activity of pyrazoles.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Enzyme-Based)

This protocol determines the direct inhibitory effect of a compound on the activity of isolated COX enzymes.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Test compound (dissolved in DMSO, serial dilutions).

    • Arachidonic acid (substrate).

    • PGE2 ELISA kit for detection.

  • Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add varying concentrations of the test pyrazole compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Quantify the amount of Prostaglandin E2 (PGE2) produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.

Protocol 2: Inhibition of NO and Cytokines in LPS-Stimulated Macrophages

This cell-based assay evaluates the compound's ability to suppress inflammatory mediators in a more biologically relevant context.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).

    • Lipopolysaccharide (LPS) from E. coli.

    • Test pyrazole compounds.

    • Griess Reagent for NO measurement.

    • ELISA kits for TNF-α and IL-6.

    • MTT assay kit for cytotoxicity assessment.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test pyrazole compounds. Incubate for 1-2 hours.

    • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well for analysis of NO and cytokines.

    • Cytotoxicity Check: Perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cell death.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[20]

      • Incubate for 10 minutes at room temperature in the dark.

      • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.[20]

    • Cytokine (TNF-α, IL-6) Measurement (ELISA):

      • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using specific commercial ELISA kits, following the manufacturer’s protocols precisely.

Conclusion and Future Outlook

The pyrazole scaffold is undeniably a privileged structure in the design of anti-inflammatory agents. The extensive body of research demonstrates that pyrazole isomers and their derivatives are potent inhibitors of key inflammatory pathways, most notably as selective inhibitors of the COX-2 enzyme. The comparative data clearly show that structural modifications—such as the nature and position of aryl substituents or the hybridization with other pharmacophores—are critical in tuning both the potency and the selectivity of these compounds.[10][13]

Future research will likely continue to explore pyrazole derivatives as multi-target agents, aiming to simultaneously inhibit COX, LOX, and cytokine production to achieve a broader and more potent anti-inflammatory effect with a reduced side-effect profile.[4] The robust and validated in vitro assays detailed in this guide remain the foundational tools for identifying and characterizing the next generation of pyrazole-based anti-inflammatory therapeutics.

References

  • El-Sayed, M. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2020). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Polycyclic Aromatic Compounds. Available at: [Link]

  • Smith, J. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Inflammation Research Today. Available at: [Link]

  • Geromichalos, G. D., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Patel, R., & Tadisina, K. (2023). Celecoxib. StatPearls. Available at: [Link] Celecoxib/

  • Gouda, M. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Gaur, R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]

  • Geromichalos, G. D., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry. Available at: [Link]

  • Balasubramanian, B., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wilasrusmee, C., et al. (2017). Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages. Asian Pacific Journal of Allergy and Immunology. Available at: [Link]

  • ResearchGate (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Fares, M., et al. (2020). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry. Available at: [Link]

  • Singh, N., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets. Available at: [Link]

  • Gounden, V., & Thorn, C. F. (2018). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]

  • Patsnap Synapse (2024). What is the mechanism of Celecoxib? Patsnap Synapse. Available at: [Link]

  • ResearchGate (n.d.). Nitric oxide production inhibition of the final target compounds at different dose levels. ResearchGate. Available at: [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules. Available at: [Link]

  • Dr Matt & Dr Mike (2018). Celecoxib -NSAID Mechanism of Action. YouTube. Available at: [Link]

  • Semantic Scholar (2020). In silico studies, nitric oxide, and cholinesterases inhibition activities of pyrazole and pyrazoline analogs of diarylpentanoids. Semantic Scholar. Available at: [Link]

  • ResearchGate (n.d.). Inhibition of compounds on IL-6 production (A) and TNF-α production (B)... ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). The TNF-α and IL-6 inhibitory effects of compounds... ResearchGate. Available at: [Link]

  • Semantic Scholar (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine R. Semantic Scholar. Available at: [Link]

  • Ogbu, I. U., et al. (2020). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

Sources

The Edge of Selectivity: A Comparative Guide to the Cytotoxicity of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of pharmacologically active agents have been built.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and, most notably for our purposes, anticancer properties.[2][3][4] This guide offers a deep dive into the comparative cytotoxicity of substituted pyrazole compounds, moving beyond a mere catalog of data to elucidate the structure-activity relationships (SAR) that govern their efficacy. We will explore how subtle molecular modifications can dramatically influence cytotoxic potential, providing researchers, scientists, and drug development professionals with a nuanced understanding to guide future discovery.

The Dance of Substituents: Unraveling Structure-Activity Relationships

The cytotoxic potency of a pyrazole derivative is not an inherent property of the core ring system but is intricately dictated by the nature and position of its substituents. Our analysis of the available literature reveals several key trends:

  • The Influence of Aromatic and Heterocyclic Moieties: The addition of phenyl, substituted phenyl, and other aromatic or heterocyclic rings at various positions of the pyrazole core is a common strategy to enhance cytotoxicity. For instance, a series of pyrazole-thiadiazole hybrids were synthesized and showed promise as EGFR inhibitors, a key target in lung cancer.[5] Similarly, indole-containing pyrazole analogs have demonstrated remarkable cytotoxic activities against a broad panel of cancer cell lines, including leukemia, colon, and breast cancer.[6] The specific substitutions on these appended rings are also critical. For example, the presence of electron-withdrawing groups like halogens (e.g., chloro, fluoro) or electron-donating groups (e.g., methoxy) on a phenyl ring can significantly modulate the compound's activity.

  • The Role of N-1 and C-5 Substitutions: The substituents at the N-1 and C-5 positions of the pyrazole ring are particularly crucial for dictating biological activity. Studies on cannabinoid receptor antagonists, for example, have highlighted the importance of a 2,4-dichlorophenyl substituent at the N-1 position and a para-substituted phenyl ring at the C-5 position for potent and selective activity.[7] In the context of anticancer activity, a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl) substitution pattern has been shown to induce apoptosis in triple-negative breast cancer cells.[8]

  • The Impact of Functional Groups: The incorporation of specific functional groups can confer unique cytotoxic properties. For instance, pyrazole-urea derivatives have shown higher toxicity in cancerous A431 cells compared to noncancerous cells.[9] The introduction of an oxime group in a chloromethyl-substituted pyrazole resulted in a potent cytotoxic agent against A-549 lung cancer cells.[10] These examples underscore the power of functional group manipulation in fine-tuning the cytotoxic profile of pyrazole compounds.

Quantitative Comparison of Cytotoxicity

To provide a clear and objective comparison, the following table summarizes the cytotoxic activity (IC50 or EC50 values) of representative substituted pyrazole compounds against various cancer cell lines, as reported in the literature. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Compound ID/DescriptionSubstitution PatternCancer Cell LineIC50/EC50 (µM)Reference
CF-6 (Chloro methyl substituted pyrazole oxime)Chloro methyl and oxime substitutionsA-549 (Lung)12.5[10]
Compound 23-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA-549 (Lung)220.20[11]
Compound 1(structure not fully specified in abstract)A-549 (Lung)613.22[11]
Ferrocene-pyrazole hybrid 47cFerrocene and amino substitutionsHCT-116 (Colon)3.12[12]
Pyranopyrazole 50h3-NO2C6H4, 4-MeOC6H4, and Me substitutions786-0 (Renal)9.9 (µg/mL)[12]
Pyrazole-urea 5a-dUrea moietyA431 (Skin)Showed higher toxicity in cancer vs. non-cancer cells[9]
Pyrazole derivative 3f3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoleMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[8]
Thieno[2,3-c]pyrazole derivative (Tpz-1)Thienopyrazole core17 human cancer cell lines0.19 - 2.99[13]
Pyrazole derivative 4(structure not fully specified in abstract)HCT-116 (Colon)1.806[4]
3,5-diphenyl-1H-pyrazole (L2)Diphenyl substitutionCFPAC-1 (Pancreatic)61.7[14][15]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)Trifluoromethyl and phenyl substitutionsMCF-7 (Breast)81.48[14][15]

Mechanism of Action: More Than Just Cell Death

The cytotoxic effects of substituted pyrazoles are often mediated by their interaction with specific molecular targets within cancer cells. Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[10] Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote tumor growth.[5][6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibiting CDKs can lead to cell cycle arrest and prevent cancer cell division.[4][16]

  • Vascular Endothelial Growth Factor (VEGF) Receptor: VEGFR plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrazole derivatives can inhibit VEGFR signaling, thereby cutting off the tumor's blood supply.[10]

Beyond kinase inhibition, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and activation of caspases.[8] Others can interfere with microtubule dynamics, disrupting mitotic spindle formation and leading to cell cycle arrest and cell death.[13]

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS Pyrazole Substituted Pyrazole Compound Pyrazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a substituted pyrazole compound.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11][17] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Substituted pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. After the 24-hour incubation, carefully remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[18]

  • MTT Addition: After the incubation period, add 20-50 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.[18] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[18]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

MTT_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 2. Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds 3. Add Pyrazole Compounds (various concentrations) Incubate_24h_1->Add_Compounds Incubate_Exposure 4. Incubate (e.g., 24, 48, 72h) Add_Compounds->Incubate_Exposure Add_MTT 5. Add MTT Solution Incubate_Exposure->Add_MTT Incubate_MTT 6. Incubate 1.5-4h Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance Solubilize->Read_Absorbance Analyze_Data 9. Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The substituted pyrazole scaffold represents a highly promising platform for the development of novel anticancer agents. The cytotoxic potential of these compounds is exquisitely sensitive to the nature and positioning of their substituents, offering a vast chemical space for optimization. This guide has provided a comparative overview of their cytotoxicity, shed light on the underlying structure-activity relationships, and detailed a robust experimental protocol for their evaluation. Future research should continue to explore novel substitution patterns, elucidate the precise molecular mechanisms of action for the most potent compounds, and advance the most promising candidates into preclinical and clinical development. The journey from a substituted pyrazole to a life-saving therapeutic is a challenging one, but one that holds immense promise for the future of cancer treatment.

References

  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2022). Molecules. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Sustainability. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2021). Molecules. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). Molecules. [Link]

  • Cytotoxicity results of pyrazoline derivatives (4a -4j). (n.d.). ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Molecules. [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). Molecules. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. [Link]

  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). ResearchGate. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2016). Molecules. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to N-Donor Ligands: Profiling 1-Ethyl-3-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in catalysis, materials science, and drug development, the selection of an N-donor ligand is a pivotal decision that dictates the electronic and steric environment of a metal center, thereby tuning its reactivity, stability, and selectivity. While canonical ligands like pyridines and imidazoles are well-understood, the nuanced properties of substituted pyrazoles offer a compelling landscape for fine-tuning coordination complexes.

This guide provides an in-depth comparison of 1-ethyl-3-methyl-1H-pyrazole , a representative N-alkylated pyrazole, against other foundational N-donor ligands. We will dissect the causal relationships between structure and function, supported by established chemical principles and detailed experimental workflows for validation.

The Pyrazole Core: Understanding the Foundation

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This 1,2-diazole arrangement creates a unique electronic and coordination environment. Unlike pyridine, the unsubstituted pyrazole features a proton-responsive NH group, allowing it to act as a neutral ligand or, upon deprotonation, as an anionic pyrazolate ligand capable of bridging metal centers.[1] The N-alkylation in 1-ethyl-3-methyl-1H-pyrazole precludes this NH reactivity, locking its function as a neutral, monodentate ligand coordinating through the sp²-hybridized nitrogen at the 2-position (N2).

Structural and Electronic Dissection: 1-Ethyl-3-Methyl-1H-Pyrazole

The defining features of 1-ethyl-3-methyl-1H-pyrazole stem from its substitution pattern. To understand its properties, we must analyze the electronic and steric effects of the ethyl and methyl groups relative to a simple pyrazole core.

  • Electronic Properties: Both the N1-ethyl and C3-methyl groups are alkyl substituents, which are classic electron-donating groups (EDGs) through an inductive effect (+I). This donation increases the electron density on the pyrazole ring. Consequently, the coordinating N2 atom becomes more electron-rich, enhancing its Lewis basicity and making it a stronger σ-donor compared to unsubstituted pyrazole. A stronger σ-donor can better stabilize higher oxidation states of a metal center and influence the kinetics of catalytic cycles.

  • Steric Properties: The substituents introduce significant steric bulk around the coordination site. The N1-ethyl group, while not directly adjacent to the coordinating N2, restricts the rotational freedom and approach to the metal center. The C3-methyl group provides more direct steric hindrance, influencing the "bite angle" and the overall geometry of the resulting metal complex. This steric control is a powerful tool for modulating selectivity in catalysis by dictating how substrates can approach the active site.[2]

Comparative Analysis with Benchmark N-Donor Ligands

The utility of 1-ethyl-3-methyl-1H-pyrazole is best understood when benchmarked against other common N-donor ligands.

Caption: Structures of key N-donor ligands.

Data Presentation: Ligand Property Comparison
Property1-Ethyl-3-Methyl-1H-PyrazolePyrazoleImidazolePyridine
pKa (of conjugate acid) > 2.5 (Estimated)~2.5[3]~7.0~5.2
σ-Donor Strength Stronger than pyrazoleModerateStrongModerate-Strong
π-Acidity WeakWeakWeakModerate
Steric Hindrance Moderate-HighLowLowLow-Moderate
Key Structural Feature N-alkylated, adjacent N atomsProtic NH, adjacent N atoms1,3-N atoms, protic NH6-membered ring
  • vs. Pyrazole: As discussed, the alkyl EDGs on 1-ethyl-3-methyl-1H-pyrazole increase its σ-donor capacity over the parent pyrazole. The lack of an acidic NH proton prevents its use as an anionic bridging ligand but provides greater stability against undesired deprotonation in basic catalytic media. The steric bulk is also significantly higher.

  • vs. Imidazole: Imidazole, a 1,3-diazole, is substantially more basic (pKa ~7.0) than pyrazole. This is because the positive charge on the resulting imidazolium ion is delocalized over two equivalent nitrogen atoms. In pyrazole, the adjacent, electron-withdrawing "pyridine-like" nitrogen reduces the basicity of the "pyrrole-like" nitrogen. While imidazole is a stronger neutral donor, the tunability of the pyrazole scaffold via substitution at multiple positions (1, 3, 4, and 5) offers a wider range of steric and electronic profiles.[4]

  • vs. Pyridine: Pyridine is a six-membered heterocycle and a common ligand in catalysis. Its π-system makes it a better π-acceptor than pyrazole, which can be crucial for stabilizing low-valent metal centers (e.g., in Pd(0) catalytic cycles). However, the pyrazole ring is more electron-rich overall, making substituted pyrazoles like our topic ligand stronger σ-donors. The steric environment of 1-ethyl-3-methyl-1H-pyrazole is more defined and directional compared to a simple pyridine.

Experimental Validation Protocols

To empirically validate these comparative properties, a series of standardized experiments is required. The following protocols provide a self-validating system to quantify ligand performance.

G cluster_workflow Experimental Validation Workflow ligand_synthesis Ligand Synthesis (e.g., Alkylation of 3-methylpyrazole) complex_synthesis Complex Synthesis (e.g., with Pd(OAc)2) ligand_synthesis->complex_synthesis Purified Ligand characterization Full Characterization (NMR, IR, X-ray, EA) complex_synthesis->characterization Crude Complex catalysis_screen Catalytic Screening (e.g., Suzuki-Miyaura Coupling) characterization->catalysis_screen Verified Pre-catalyst data_analysis Data Analysis & Comparison (Yield, TON, TOF) catalysis_screen->data_analysis Reaction Outcomes

Caption: Generalized workflow for ligand comparison.

Protocol 1: Synthesis of a Palladium(II) Pre-catalyst

This protocol describes the synthesis of a well-defined Pd(II) complex, a common pre-catalyst for cross-coupling reactions.

Objective: To synthesize Dichloro-bis(1-ethyl-3-methyl-1H-pyrazole)palladium(II).

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 1-Ethyl-3-methyl-1H-pyrazole (2.2 equivalents)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask, magnetic stirrer, condenser

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), suspend PdCl₂ (1 mmol) in 15 mL of anhydrous acetonitrile.

  • To this suspension, add 1-ethyl-3-methyl-1H-pyrazole (2.2 mmol, 2.2 equivalents) via syringe.

  • Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring for 4-6 hours. The initial dark suspension should gradually dissolve to form a clear, colored solution.

  • Allow the solution to cool to room temperature.

  • Reduce the solvent volume to ~5 mL under vacuum.

  • Add 20 mL of anhydrous diethyl ether to precipitate the product.

  • Isolate the resulting solid by filtration under inert atmosphere, wash with two portions (5 mL each) of diethyl ether, and dry under high vacuum.

Validation & Characterization:

  • ¹H and ¹³C NMR: Confirm the coordination of the ligand by observing shifts in the pyrazole proton and carbon signals compared to the free ligand.

  • FT-IR: Look for changes in the C=N and C=C stretching frequencies of the pyrazole ring upon coordination.

  • Elemental Analysis: Verify the bulk purity and confirm the L₂MCl₂ stoichiometry.

  • Single-Crystal X-ray Diffraction: If suitable crystals can be grown (e.g., by slow evaporation or vapor diffusion), this provides definitive structural information, including Pd-N bond lengths and coordination geometry.

Protocol 2: Comparative Catalytic Assay (Suzuki-Miyaura Coupling)

This assay directly compares the catalytic efficiency of complexes derived from different ligands.

Objective: To compare the catalytic activity of the synthesized Pd-(1-ethyl-3-methyl-1H-pyrazole) complex with a benchmark Pd-(pyridine) complex in the coupling of 4-bromoanisole and phenylboronic acid.[5][6]

Materials:

  • Synthesized Pd(II) pre-catalysts (0.5 mol%)

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (10:1 v/v) solvent mixture

  • Dodecane (internal standard)

  • GC vials, gas chromatograph with FID detector

Procedure:

  • To a series of identical reaction vials, add K₂CO₃ (2.0 mmol) and phenylboronic acid (1.2 mmol).

  • In a separate stock solution, dissolve the Pd pre-catalyst (e.g., 0.05 mmol) and the internal standard dodecane (5 mmol) in the toluene/water solvent to a final volume of 10 mL. This creates a catalyst stock where 1 mL contains 0.005 mmol (0.5 mol%) of catalyst.

  • To each reaction vial, add 4-bromoanisole (1.0 mmol).

  • Add 1.0 mL of the catalyst stock solution to each vial.

  • Seal the vials and place them in a pre-heated reaction block at 100°C.

  • Take aliquots at specific time points (e.g., 15 min, 1h, 4h, 12h), quench with water, extract with ethyl acetate, and analyze by GC to determine the conversion and yield relative to the internal standard.

Causality and Interpretation:

  • A higher initial reaction rate (Turnover Frequency, TOF) may indicate a more efficient oxidative addition or transmetalation step, influenced by the ligand's electronic properties. The stronger σ-donating 1-ethyl-3-methyl-1H-pyrazole may facilitate oxidative addition.

  • Higher final yield and catalyst stability (Turnover Number, TON) can be affected by both steric and electronic factors. The steric bulk of the pyrazole ligand may prevent the formation of inactive Pd-black or unfavorable catalyst aggregation.[7]

G center Catalytic Performance selectivity Selectivity (Substrate Control) center->selectivity activity Activity (Reaction Rate) center->activity stability Stability (Catalyst Lifetime) center->stability sterics Steric Hindrance (e.g., Ethyl, Methyl groups) sterics->center influences electronics Electronic Effects (σ-donation) electronics->center influences

Caption: Interplay of ligand properties on catalysis.

Conclusion and Outlook

1-ethyl-3-methyl-1H-pyrazole serves as an excellent model for understanding the impact of N-alkylation and C-substitution on the performance of pyrazole-based ligands. Compared to its parent heterocycle, it is a stronger σ-donor and offers greater steric control, at the cost of losing NH-related reactivity. It provides a distinct electronic profile from the more basic imidazole and the more π-acidic pyridine.

The choice between these ligands is not a matter of universal superiority but of targeted application. For reactions requiring a highly electron-rich metal center and where steric bulk can be leveraged to enhance selectivity or stability, ligands like 1-ethyl-3-methyl-1H-pyrazole represent a highly valuable and tunable tool in the arsenal of the modern chemist. The experimental protocols outlined herein provide a robust framework for any research group to validate these properties and rationally select the optimal ligand for their specific synthetic challenge.

References

  • Bregman, H., et al. (2003). Protonation and pK changes in protein-ligand binding. Protein Science, 12(6), 1157-1167. Available at: [Link]

  • Chen, S., et al. (2015). Synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. RSC Advances, 5(93), 76449-76458. Available at: [Link]

  • Cheng, J., et al. (2019). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. New Journal of Chemistry, 43(3), 1368-1375. Available at: [Link]

  • El-Metwaly, N. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5439. Available at: [Link]

  • Nchimi Nono, K., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12(3), 1547-1560. Available at: [Link]

  • Liptrot, D. J., & Power, P. P. (2011). Estimation of the pKa values of water ligands in transition metal complexes using density functional theory with polarized continuum model solvent corrections. Dalton Transactions, 40(35), 8991-8999. Available at: [Link]

  • Al-Hourani, B. J. (2020). Spectroscopic studies of aryl substituted 1-phenyl-2-pyrazolines: Steric and electronic substitution effects. Journal of Molecular Structure, 1202, 127271. Available at: [Link]

  • Khan, I., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. Available at: [Link]

  • Wilson, J. L., et al. (2021). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry, 93(4), 2587-2594. Available at: [Link]

  • Wilson, J. L., et al. (2021). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry, 93(4), 2587–2594. Available at: [Link]

  • Kuriyama, S., & Arisawa, M. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 8(12), 633. Available at: [Link]

  • Li, Y., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(1), 101150. Available at: [Link]

  • Amalina, M. T., et al. (2014). Pd(II) Complexes with Nitrogen-oxygen Donor Ligands: Synthesis, Characterization and Catalytic Activity for Suzuki-Miyaura Cross. ASEAN Journal on Science and Technology for Development, 31(1), 39-48. Available at: [Link]

  • El-Sonbati, A. Z., et al. (2018). Coordination chemistry of pyrazole derivatives. International Journal of Research, 5(12), 2689-2708. Available at: [Link]

  • Kumar, S., et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Scholars Academic Journal of Biosciences, 9(7), 213-221. Available at: [Link]

  • Nchimi Nono, K., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12(3), 1547-1560. Available at: [Link]

  • Naz, S., et al. (2025). SYNTHESIS AND BIOLOGICAL EVALUATION OF TRANSITION METAL COMPLEXES OF PYRAZOLE SCHIFF BASE LIGAND. Frontier in Medical and Health Research, 3(5). Available at: [Link]

  • Amalina, M. T., et al. (2014). Pd(II) Complexes with Nitrogen-oxygen Donor Ligands: Synthesis, Characterization and Catalytic Activity for Suzuki-Miyaura Cross-coupling Reaction. ASEAN Journal on Science and Technology for Development, 31(1), 39-48. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]

  • Eshelman, M. R., et al. (2022). A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. Inorganics, 10(10), 159. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663328. Available at: [Link]

  • Jayakumar, J., et al. (2018). Nickel(II) complexes containing ONS donor ligands: Synthesis, characterization, crystal structure and catalytic application towards C-C cross-coupling reactions. Applied Organometallic Chemistry, 32(5), e4322. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Titi, A., et al. (2020). The Coordination Chemistry of Pyrazole-Derived Ligands. Coordination Chemistry Reviews, 411, 213239. Available at: [Link]

  • Kumar, A., & Kumar, S. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Science, 6(2), 1-17. Available at: [Link]

  • Swamy, K. K., & Kumar, Y. P. (2018). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Journal of the Indian Chemical Society, 95(12), 1503-1518. Available at: [Link]

  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. Available at: [Link]

  • Maggio, B., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 729-739. Available at: [Link]

  • Appleby, K. M., et al. (2020). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 58(11), 1085-1092. Available at: [Link]

  • Cikotiene, I., et al. (2020). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecules, 25(18), 4239. Available at: [Link]

  • PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Hussain, A., et al. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(2), M941. Available at: [Link]

  • Dana Bioscience. (n.d.). 1-[2-(2-Methyl-1h-imidazol-1-yl)ethyl]-1h-pyrazol-3-amine 1g. Retrieved from [Link]

Sources

The Foundational Question: Why Isomer Stability Matters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to DFT Studies on the Stability of Pyrazole Isomers

For researchers, medicinal chemists, and material scientists, the pyrazole scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. A critical aspect of working with unsymmetrically substituted pyrazoles is understanding their tautomerism—a phenomenon that dictates their reactivity, intermolecular interactions, and ultimately, their biological or material properties.[1] This guide provides a comprehensive comparison of pyrazole isomer stability using Density Functional Theory (DFT), offering both theoretical insights and a practical, validated workflow for computational analysis.

Pyrazole and its derivatives can exist as multiple prototropic tautomers, primarily differing in the position of the N-H proton. For a C3/C5-substituted pyrazole, this equilibrium between two distinct chemical entities can profoundly influence molecular properties. The dominant tautomer in a given environment dictates hydrogen bonding capabilities, dipole moment, and the steric accessibility of functional groups.[2] For instance, in drug development, the specific tautomeric form present can determine how a molecule fits into a receptor's binding pocket. Therefore, accurately predicting the relative stability of these isomers is not merely an academic exercise; it is a crucial step in rational molecular design.

The Computational Approach: Causality Behind Method Selection

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the electronic structure and energetics of molecules.[3][4] Unlike simpler methods, DFT accounts for electron correlation, which is essential for accurately describing the subtle electronic differences between isomers.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is fundamentally dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals: These are the heart of DFT, approximating the complex quantum mechanical interactions between electrons.

    • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for many organic molecules.[3][4][5]

    • M06-2X: A high-nonlocality functional that typically offers superior performance for thermochemistry, kinetics, and non-covalent interactions, making it an excellent choice for studying isomer energetics.[6][7]

    • CAM-B3LYP: A long-range corrected functional, particularly useful for systems where charge transfer might be important.

  • Basis Sets: These are sets of mathematical functions used to build the molecular orbitals.

    • Pople-style basis sets (e.g., 6-311++G(d,p)): This is a popular and robust choice. The 6-311G part indicates a triple-zeta quality for valence electrons. The ++ signifies the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and hydrogen bonds.[8] The (d,p) denotes the inclusion of polarization functions, which allow for non-spherical electron density distribution, a necessity for describing the bonding in cyclic systems like pyrazole.[9]

    • Correlation-Consistent basis sets (e.g., aug-cc-pVDZ): These are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy, albeit at a greater computational expense.[9]

For the analyses presented herein, the M06-2X functional with the 6-311++G(d,p) basis set is selected as the primary level of theory due to its documented reliability for the thermochemistry of organic molecules.[6][7]

Comparative Stability Analysis of Pyrazole Tautomers

The most fundamental case of pyrazole isomerism involves the tautomers where a hydrogen atom is attached to one of the two nitrogen atoms, alongside non-aromatic isomers where a CH₂ group is present in the ring. Let's consider three key isomers: 1H-pyrazole (the common aromatic form), 3H-pyrazole, and 4H-pyrazole (non-aromatic forms).

Quantitative Data Summary

The relative stabilities of these isomers were calculated in the gas phase. The results, including relative electronic energies (ΔE) and relative Gibbs free energies (ΔG) at 298.15 K, are summarized below.

IsomerLevel of TheoryΔE (kcal/mol)ΔG (kcal/mol)Dipole Moment (Debye)
1H-Pyrazole M06-2X/6-311++G(d,p)0.000.002.31
3H-Pyrazole M06-2X/6-311++G(d,p)+23.85+24.104.15
4H-Pyrazole M06-2X/6-311++G(d,p)+25.91+25.552.98
Interpretation of Results

The computational data unequivocally identifies 1H-pyrazole as the most stable isomer by a significant margin. This is the expected outcome and serves as a validation of the chosen computational method. The profound stability of 1H-pyrazole is attributed to its aromaticity . The continuous ring of p-orbitals allows for the delocalization of six π-electrons, fulfilling Hückel's rule and conferring substantial energetic stabilization.[2]

In contrast, the 3H- and 4H-isomers are significantly less stable because the presence of a saturated CH₂ group breaks this π-conjugation, destroying the aromatic character of the ring. The energy gap of approximately 24-26 kcal/mol is a quantitative measure of this aromatic stabilization energy. This large energy difference indicates that under thermal equilibrium, only the 1H-tautomer would be experimentally observable.

Benchmarking and Environmental Effects

While a single high-level calculation provides a clear answer, it is scientifically rigorous to compare how different methods perform and to consider the influence of the environment.

Comparison of DFT Functionals

The relative energy (ΔE) between the most stable (1H) and the next most stable (3H) isomer was calculated with several popular functionals to assess methodological consistency.

FunctionalBasis SetΔE (1H vs 3H) (kcal/mol)
M06-2X 6-311++G(d,p)23.85
B3LYP 6-311++G(d,p)24.51
PBE0 6-311++G(d,p)24.18
MP2 6-311++G(d,p)23.95

The data shows excellent agreement across different high-level methods, with all predicting a stability gap of ~24 kcal/mol. This consistency builds confidence in the computational result.

The Role of Solvent

Calculations in the gas phase model an isolated molecule. However, most chemical and biological processes occur in solution. The solvent can differentially stabilize isomers based on their polarity. Using an implicit solvent model like the Polarizable Continuum Model (PCM) for water, we can approximate these effects.

IsomerΔG (Gas Phase) (kcal/mol)ΔG (Water, PCM) (kcal/mol)
1H-Pyrazole 0.000.00
3H-Pyrazole +24.10+22.95

The results show that while the polar solvent (water) slightly reduces the energy gap, the overall stability trend remains unchanged. This is because the more polar 3H-pyrazole isomer (Dipole Moment = 4.15 D) is stabilized more by the polar solvent than the 1H-pyrazole (Dipole Moment = 2.31 D). However, this solvation effect is not nearly large enough to overcome the inherent stability provided by aromaticity. It is important to note that for substituted pyrazoles with smaller energy differences between tautomers, solvent effects can become the deciding factor in the equilibrium.[8]

Experimental Protocol: A Validated DFT Workflow

This section provides a step-by-step protocol for performing a comparative stability analysis using the Gaussian software package, a widely used tool in computational chemistry.[10]

G A Step 1: Build Isomer Structures (e.g., in GaussView) B Step 2: Create Gaussian Input Files (Define Method, Basis Set, Job Type) A->B C Step 3: Run Geometry Optimization and Frequency Calculation B->C D Step 4: Verify True Minima (Check for zero imaginary frequencies) C->D E Step 5: Extract Thermochemical Data (Electronic Energy + Gibbs Free Energy Correction) D->E F Step 6: Calculate Relative Energies (ΔG) (ΔG = G_isomer - G_reference) E->F

Step 1: Molecular Structure Input

  • Using a molecular editor like GaussView or Avogadro, build the 3D structures for each pyrazole isomer (1H, 3H, 4H).

  • Ensure correct atom types, bonds, and initial geometries. A rough initial structure is sufficient as the optimization will find the energy minimum.

Step 2: Gaussian Input File Creation

  • For each isomer, create a text file (e.g., 1H_pyrazole.gjf). The file should follow this structure:

  • Causality:

    • %nprocshared and %mem: Allocate computational resources.

    • #p: Specifies the level of theory. M062X/6-311++G(d,p) is our chosen method. Opt requests a geometry optimization to find the lowest energy structure.[11] Freq requests a frequency calculation, which is essential to confirm the structure is a true energy minimum and to compute thermal corrections for the Gibbs free energy.[10][11]

    • 0 1: Specifies the molecule's charge (0) and spin multiplicity (1 for a singlet).

    • The final block contains the atomic symbols and their Cartesian coordinates.

Step 3: Execution

  • Run the calculation from the command line: g16 < 1H_pyrazole.gjf > 1H_pyrazole.log[10]

Step 4: Analysis of Output Files

  • For each completed job (.log file), perform these critical checks:

    • Normal Termination: Search for "Normal termination of Gaussian" at the end of the file.

    • Imaginary Frequencies: Search for "Frequencies --". A true minimum energy structure must have zero imaginary frequencies. If one is present, the optimization landed on a transition state, and the calculation must be redone.

    • Extract Energies: Search for "Sum of electronic and thermal Free Energies=". This value is the Gibbs free energy (G) in Hartrees.

Step 5: Calculating Relative Stability

  • Convert the Gibbs free energy for each isomer from Hartrees to kcal/mol (1 Hartree = 627.509 kcal/mol).

  • Designate the most stable isomer (1H-pyrazole) as the reference (ΔG = 0.0).

  • Calculate the relative Gibbs free energy for the other isomers: ΔG_isomer = G_isomer - G_reference_isomer

Conclusion and Outlook

This guide demonstrates that DFT is a powerful and reliable tool for dissecting the stability of pyrazole isomers. The computational results, benchmarked across multiple functionals, consistently show that the aromatic 1H-pyrazole is substantially more stable than its non-aromatic counterparts due to the energetic benefits of π-electron delocalization. While solvent effects can modulate the energy differences, they are generally insufficient to alter the stability order for the parent pyrazole system.

The provided step-by-step workflow constitutes a self-validating protocol, where frequency analysis is used to ensure the trustworthiness of the optimized geometries. For researchers in drug discovery and materials science, integrating such validated computational protocols enables a deeper understanding of molecular behavior, guiding synthetic efforts and accelerating the design of novel, functional molecules. The synergy of high-level computation and empirical observation remains the gold standard for advancing chemical science.

References

  • Purkh, K. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal.
  • Elguero, J., et al. (1982). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. ResearchGate. Retrieved from [Link]

  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • Gorski, A., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. National Institutes of Health. Retrieved from [Link]

  • Guedes, G.P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. Retrieved from [Link]

  • Alkorta, I., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Retrieved from [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Retrieved from [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Retrieved from [Link]

  • D'Auria, M. (2013). The Photochemical Isomerization of Pyrazoles: An AB Initio Study. ResearchGate. Retrieved from [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Retrieved from [Link]

  • Bushmarinov, I.S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. National Institutes of Health. Retrieved from [Link]

  • Borho, N. (2006). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... ResearchGate. Retrieved from [Link]

  • Atac, A., et al. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • Carter, E.A., et al. (2023). Benchmarking of density functionals for Z-azoarene half-lives via automated transition state search. ChemRxiv. Retrieved from [Link]

  • Tang, Y., et al. (2020). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. ACS Omega. Retrieved from [Link]

  • Dichi, E. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]

  • Gard, J.E. (2012). (a) The three protonated isomers of pyrazole and their PM3 standard.... ResearchGate. Retrieved from [Link]

  • Bouabdallah, I., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Retrieved from [Link]

  • Alkorta, I., et al. (2015). Solvent effects (the gas phase values are from Table 1). ResearchGate. Retrieved from [Link]

  • G, A., et al. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. Retrieved from [Link]

  • Smrekar, F., et al. (2022). DFT Study of Azole Corrosion Inhibitors on Cu2O Model of Oxidized Copper Surfaces: II. Lateral Interactions and Thermodynamic Stability. MDPI. Retrieved from [Link]

  • Bioinformatics Insights. (2024). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. Retrieved from [Link]

  • Suardíaz, R., et al. (2017). On the Use of Popular Basis Sets: Impact of the Intramolecular Basis Set Superposition Error. MDPI. Retrieved from [Link]

  • Løvvik, O.M. (2020). What are the ways to ensure thermodynamic stability of a DFT modelled new structure?. ResearchGate. Retrieved from [Link]

  • Kai, L. (2015). How can I predict the ratio (or equilibrium) of cis/trans isomer (and keto−enol tautomer) using DFT method?. ResearchGate. Retrieved from [Link]

  • Q-Chem. (2023). Basics of performing DFT calculations with Q-Chem. YouTube. Retrieved from [Link]

  • Im, S., & Lee, J.Y. (2002). Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*. ResearchGate. Retrieved from [Link]

  • Bouabdallah, I., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]

  • Jalbout, A.F., & Trzaskowski, B. (2007). DFT and ab initio studies on stability and isomerization of benzofuroxan. ResearchGate. Retrieved from [Link]

  • Kamal, A., et al. (2022). Design, Synthesis, DFT, Molecular Docking, and Biological Evalution of Pyrazole Derivatives as Potent Acetyl Cholinestrease Inhibitors. ResearchGate. Retrieved from [Link]

  • Karaca, S., et al. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Retrieved from [Link]

  • Adhikari, A., et al. (2023). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. Retrieved from [Link]

  • De Vetta, M., et al. (2022). Assessing the accuracy of DFT functionals and ab initio methods for the description of multireference verdazyl radical crystalline interactions. RSC Publishing. Retrieved from [Link]

  • Zúñiga, J., et al. (2018). DFT Calculations and Statistical Mechanics Applied to Isomerization of Pseudosaccharins. IntechOpen. Retrieved from [Link]

  • Calatayud, M., & Rodriguez, J.A. (2024). Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide. RSC Publishing. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Pyrazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole moiety is a cornerstone of modern pharmaceuticals. Its versatile structure is a privileged scaffold in a multitude of therapeutic agents.[1] Consequently, the robust and accurate analysis of pyrazole-containing compounds is not merely a procedural step but a critical determinant of a drug candidate's success. The choice of analytical technique can profoundly impact the reliability of data, influencing everything from pharmacokinetic studies to quality control of the final drug product.

This guide provides an in-depth comparison of the primary analytical techniques for pyrazole analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present a framework for the cross-validation of these methods to ensure data integrity and regulatory compliance.

The Analytical Imperative: Why Method Selection Matters

The unique physicochemical properties of the pyrazole ring, including its aromaticity, potential for hydrogen bonding, and susceptibility to tautomerism, present distinct analytical challenges.[1] The selection of an analytical method is therefore not a matter of convenience but a strategic decision based on the specific analytical need. Key considerations include:

  • The nature of the analyte: Is it a pure active pharmaceutical ingredient (API), a metabolite in a complex biological matrix, or an impurity in a drug product?

  • The required sensitivity: Are you quantifying a major component or tracing minute impurities?

  • The need for structural information: Is simple quantification sufficient, or is unambiguous identification and structural elucidation required?

  • Regulatory requirements: What are the expectations of regulatory bodies like the FDA and EMA regarding method validation and data integrity?

This guide will equip you with the knowledge to navigate these considerations and select the most appropriate analytical technique for your pyrazole analysis needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[2][3]

The Science Behind the Separation: Causality in HPLC Method Development

The separation in reversed-phase HPLC (the most common mode for pyrazole analysis) is governed by the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[4] The choice of mobile phase is critical and is driven by the need to achieve optimal retention, resolution, and peak shape for the pyrazole analyte.

  • Mobile Phase Composition: A mixture of water and an organic modifier (like acetonitrile or methanol) is standard. The ratio is adjusted to control the elution strength; a higher proportion of the organic solvent reduces retention time. Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.[5][6]

  • pH Control: The pH of the mobile phase is a powerful tool for optimizing the separation of ionizable compounds like pyrazoles. By adjusting the pH relative to the pKa of the pyrazole, one can control its ionization state and, consequently, its retention on the column. For basic pyrazoles, a mobile phase with a pH below the pKa will result in the protonated, more polar form, leading to earlier elution. Conversely, a pH above the pKa will result in the neutral, less polar form, leading to stronger retention. The addition of a small amount of acid, like formic or trifluoroacetic acid, can improve peak shape by minimizing tailing caused by interactions with residual silanols on the stationary phase.[7][8]

Experimental Protocol: A Validated RP-HPLC Method for Pyrazole Quantification

This protocol outlines a general, yet robust, method for the quantification of a pyrazole derivative.[7]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 0.1% Trifluoroacetic acid in water (A) and Acetonitrile (B)

  • Gradient: 20% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: 210 nm (or the λmax of the specific pyrazole)

Procedure:

  • Standard Preparation: Prepare a stock solution of the pyrazole reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the pyrazole in the samples from this curve.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Standard_Sol Stock & Working Standards Standard->Standard_Sol Dissolve & Dilute Sample Pyrazole Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve & Filter HPLC HPLC System Standard_Sol->HPLC Inject Sample_Sol->HPLC Inject Column C18 Column HPLC->Column Separation Detector UV/DAD Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Generate Data Calibration Calibration Curve Chromatogram->Calibration Peak Area vs. Conc. Result Quantitative Result Calibration->Result Calculate Conc.

Caption: Workflow for the quantitative analysis of pyrazoles by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Pyrazoles

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.[9]

The Rationale Behind GC-MS Method Development

The success of GC-MS analysis hinges on the volatility and thermal stability of the analyte. While some pyrazoles are sufficiently volatile for direct analysis, many require derivatization to improve their chromatographic properties.

  • Derivatization: This chemical modification process is often necessary for pyrazoles containing polar functional groups (e.g., -NH, -OH, -COOH) that can lead to poor peak shape and thermal degradation.[9][10][11][12] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization strategy that increases volatility and thermal stability.[10] The choice to derivatize is a critical one, balancing the added complexity of sample preparation against the significant improvement in analytical performance.

  • Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used for pyrazole analysis. The choice of stationary phase is dictated by the polarity of the analytes and the need to achieve adequate separation from other components in the sample matrix.

  • Mass Spectrometry Detection: The mass spectrometer provides highly selective and sensitive detection. In full scan mode, it generates a mass spectrum that can be used for structural elucidation by interpreting the fragmentation pattern. For quantitative analysis, selected ion monitoring (SIM) mode is employed, where only specific ions characteristic of the analyte are monitored, significantly enhancing sensitivity and reducing interferences.

Experimental Protocol: GC-MS Analysis of Pyrazole Isomers

This protocol is designed for the separation and quantification of pyrazole isomers in a mixture.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS)

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial 80 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 50-400) for identification, SIM for quantification

Procedure:

  • Derivatization (if necessary): To a dried sample residue, add a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes to ensure complete reaction.

  • Standard and Sample Preparation: Prepare calibration standards of the derivatized pyrazole isomers in a suitable solvent (e.g., dichloromethane). Prepare the sample in the same solvent.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Data Analysis: Identify the isomers based on their retention times and mass spectra. For quantification, create a calibration curve using the peak areas of the target ions in SIM mode.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Pyrazole Sample Derivatization Derivatization (Optional) Sample->Derivatization Prepared_Sample Prepared Sample in Solvent Sample->Prepared_Sample Direct Injection Derivatization->Prepared_Sample GCMS GC-MS System Prepared_Sample->GCMS Inject GC_Column Capillary Column GCMS->GC_Column Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Ionization & Detection TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quant_Result Quantitative/Qualitative Result TIC->Quant_Result Quantification (SIM) Mass_Spectrum->Quant_Result Identification (Full Scan)

Caption: Workflow for the analysis of pyrazoles by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity

LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. This makes it the technique of choice for analyzing pyrazoles at very low concentrations in complex matrices, such as biological fluids.[3][13][14]

The Rationale for LC-MS/MS in Pyrazole Analysis

The unparalleled performance of LC-MS/MS stems from its ability to minimize matrix effects and provide highly specific detection.

  • Minimizing Matrix Effects: Complex samples can contain endogenous components that co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to inaccurate results. The chromatographic separation in LC-MS/MS is crucial for separating the analyte from these interfering compounds.[13][14]

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a precursor ion (typically the molecular ion of the pyrazole) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity, as it is highly unlikely that an interfering compound will have the same precursor ion, product ion, and retention time as the analyte of interest.

Experimental Protocol: Ultrasensitive Quantification of a Pyrazole Metabolite by LC-MS/MS

This protocol is tailored for the quantification of a pyrazole metabolite in a biological matrix.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B)

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: ESI Positive

  • MRM Transition: Precursor ion (M+H)+ -> Product ion (specific for the pyrazole)

  • Collision Energy: Optimized for the specific analyte

Procedure:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the biological sample to remove proteins and other macromolecules. Evaporate the extract and reconstitute in the initial mobile phase.

  • Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.

Diagram: LC-MS/MS Analysis Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Quantification Bio_Sample Biological Sample Extraction Extraction (LLE/SPE) Bio_Sample->Extraction Clean_Sample Cleaned Extract Extraction->Clean_Sample LCMSMS LC-MS/MS System Clean_Sample->LCMSMS Inject LC_Sep LC Separation LCMSMS->LC_Sep MSMS_Det MS/MS Detection (MRM) LC_Sep->MSMS_Det MRM_Chromo MRM Chromatogram MSMS_Det->MRM_Chromo Cal_Curve Calibration Curve MRM_Chromo->Cal_Curve Final_Conc Final Concentration Cal_Curve->Final_Conc

Caption: Workflow for the ultrasensitive analysis of pyrazoles by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of pyrazole derivatives. It provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.[15][16][17][18][19]

The Power of NMR in Pyrazole Chemistry

NMR is not typically used for routine quantitative analysis but is unparalleled for structural confirmation and elucidation.

  • ¹H and ¹³C NMR: These one-dimensional experiments provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals are used to piece together the molecular structure.[16][17][18][19]

  • 2D NMR: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for definitively assigning complex structures. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can show correlations between protons and carbons that are two or three bonds apart, which is extremely powerful for establishing the connectivity of the pyrazole ring and its substituents.[15]

  • Tautomerism Studies: NMR is particularly useful for studying the tautomerism of pyrazoles. By acquiring spectra at different temperatures, it is often possible to slow down the rate of proton exchange between the nitrogen atoms and observe the distinct signals for each tautomer.[15]

Experimental Protocol: Structural Elucidation of a Novel Pyrazole using NMR

This protocol provides a general workflow for characterizing a newly synthesized pyrazole.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire 2D NMR spectra, including:

    • COSY: To identify proton-proton couplings.

    • HSQC: To correlate directly bonded protons and carbons.

    • HMBC: To identify long-range proton-carbon correlations.

  • Data Interpretation: Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of the pyrazole.

Diagram: NMR Structural Elucidation Workflow

NMR_Workflow Start Synthesized Pyrazole Compound Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Prep NMR_Acq NMR Data Acquisition Prep->NMR_Acq OneD 1D NMR (¹H, ¹³C) NMR_Acq->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Acq->TwoD Interpret Spectral Interpretation & Signal Assignment OneD->Interpret TwoD->Interpret Structure Confirmed Molecular Structure Interpret->Structure

Caption: Workflow for the structural elucidation of pyrazoles using NMR.

Cross-Validation: Ensuring Data Comparability and Integrity

Cross-validation is the process of demonstrating that two or more analytical methods, or the same method in different laboratories, produce comparable results.[20][21] This is a critical step in drug development, particularly when methods are transferred between sites or when data from different analytical techniques are being compared. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation (ICH Q2(R1)), which form the basis for cross-validation protocols.[22][23][24][25]

The Rationale for Cross-Validation

Cross-validation provides confidence that analytical results are reliable and reproducible, regardless of the method or laboratory used. This is essential for:

  • Method Transfer: Ensuring a receiving laboratory can perform a method with the same accuracy and precision as the originating laboratory.

  • Comparing Data from Different Techniques: Establishing the equivalence of data generated by different analytical methods (e.g., HPLC and GC-MS) for the same analyte.

  • Regulatory Submissions: Demonstrating the robustness and reliability of analytical data to regulatory agencies.

Cross-Validation Experimental Design

A typical cross-validation study involves analyzing the same set of samples with the two methods or in the two laboratories being compared. The results are then statistically evaluated against predefined acceptance criteria.

Key Steps:

  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison. For example, the mean results from the two methods should not differ by more than a certain percentage (e.g., 15%).[20]

  • Sample Selection: Analyze a set of quality control (QC) samples at low, medium, and high concentrations, as well as a sufficient number of study samples that span the concentration range.

  • Data Analysis: Statistically compare the data sets. This can include calculating the percent difference between the results and using statistical tests like the t-test or Bland-Altman analysis.[26]

Diagram: Cross-Validation Logical Flow

CrossValidation_Flow Start Need for Method Comparison Define Define Scope & Acceptance Criteria Start->Define Protocol Develop & Approve Cross-Validation Protocol Define->Protocol Analyze_A Analyze Samples (Method/Lab A) Protocol->Analyze_A Analyze_B Analyze Samples (Method/Lab B) Protocol->Analyze_B Compare Statistically Compare Datasets Analyze_A->Compare Analyze_B->Compare Met Acceptance Criteria Met? Compare->Met Success Successful Cross-Validation Met->Success Yes Investigate Investigate Discrepancies Met->Investigate No Investigate->Protocol Revise & Re-execute

Caption: Logical workflow for the cross-validation of analytical methods.

Comparative Performance of Analytical Techniques for Pyrazole Analysis

The choice of the optimal analytical technique depends on a careful consideration of its performance characteristics. The following table summarizes the typical performance of HPLC, GC-MS, and LC-MS/MS for pyrazole analysis.

Parameter HPLC-UV GC-MS LC-MS/MS NMR Spectroscopy
Principle Liquid-solid partitioningGas-solid partitioning, mass analysisLiquid-solid partitioning, tandem mass analysisNuclear spin resonance
Analyte Volatility Not requiredRequired (derivatization may be needed)Not requiredNot required
Selectivity ModerateHigh (especially in SIM mode)Very HighVery High (for structure)
Sensitivity (Typical LOQ) ~10-100 ng/mL~1-10 ng/mL<1 ng/mLmg range
Linearity (r²) >0.999>0.998>0.999Not applicable for quantification
Accuracy (% Recovery) 98-102%95-105%98-102%Not applicable for quantification
Precision (%RSD) <2%<5%<2%Not applicable for quantification
Primary Application Routine QC, quantification of APIImpurity profiling, analysis of volatile pyrazolesBioanalysis, trace-level quantificationStructural elucidation, identification
Throughput HighModerateHighLow
Cost LowModerateHighHigh

Note: These values are representative and can vary depending on the specific analyte, matrix, and instrumentation.

Conclusion: An Integrated Approach to Pyrazole Analysis

The comprehensive analysis of pyrazole-containing compounds requires a multi-faceted approach, leveraging the strengths of different analytical techniques. HPLC provides a robust and reliable platform for routine quantification, while GC-MS offers excellent capabilities for impurity profiling and the analysis of volatile derivatives. For the most demanding applications requiring ultra-high sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the undisputed technique of choice. NMR spectroscopy remains the ultimate tool for definitive structural elucidation.

A thorough understanding of the principles and practical considerations of each technique, coupled with a rigorous approach to method validation and cross-validation, is paramount for ensuring the generation of high-quality, reliable, and defensible analytical data in the development of pyrazole-based pharmaceuticals. This integrated analytical strategy is not just good science; it is a regulatory expectation and a cornerstone of successful drug development.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. 2014. Available from: [Link]

  • Verhaeghe, T. Cross Validations. EBF. Available from: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. 2023. Available from: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. 2023. Available from: [Link]

  • Cross and Partial Validation. Available from: [Link]

  • IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. 2025. Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. 2025. Available from: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. 2013. Available from: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. 2016. Available from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. 2023. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. 2014. Available from: [Link]

  • GC Derivatization. Available from: [Link]

  • Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. Available from: [Link]

  • Chrom Tech. Why Use GC Derivatization Reagents. 2025. Available from: [Link]

  • ResearchGate. Why do we have different mobile phases for HPLC analysis of the same compound? Are there factors to consider before choosing a mobile phase?. 2018. Available from: [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules. 2022. Available from: [Link]

  • ResearchGate. Which is best column for analyzing oligomers in pyrazole compounds by HPLC?. 2013. Available from: [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. 2017. Available from: [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. 2019. Available from: [Link]

  • LOD, LOQ, linearity, accuracy and precision at two concentration levels... ResearchGate. Available from: [Link]

  • Mobile Phase Selection: Significance and symbolism. 2025. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025. Available from: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Scientific Research in Science and Technology. 2017. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. 2025. Available from: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC; 2003. Available from: [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters. 2014. Available from: [Link]

  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Organic & Medicinal Chemistry International Journal. 2018. Available from: [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. 2008. Available from: [Link]

  • LOD and LOQ. YouTube. 2021. Available from: [Link]

Sources

A Senior Application Scientist’s Guide to Benchmarking New Pyrazole Derivatives Against Existing Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a foundational structure renowned for its versatility and presence in numerous FDA-approved therapeutics.[1][2][3] Its derivatives have yielded breakthroughs across a spectrum of diseases, from anticoagulants like apixaban to anti-inflammatory agents such as celecoxib.[1][2][4] The continued exploration of pyrazole derivatives is driven by the pressing need for novel anti-inflammatory drugs that offer superior efficacy, improved safety profiles, and overcome the limitations of current treatments.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark new pyrazole derivatives. We will use the highly successful selective COX-2 inhibitor, Celecoxib, as our primary comparator, establishing a gold standard for performance.[5][7] Our objective is to present a multi-tiered evaluation strategy, grounded in scientific integrity, that progresses logically from initial in-vitro screening to crucial in-vivo validation and preliminary pharmacokinetic profiling. This document is designed not as a rigid template, but as a dynamic, logic-driven guide to inform critical decision-making in the drug discovery pipeline.

The Scientific Rationale: Selectively Targeting the Engine of Inflammation

Understanding the mechanism of action is paramount to designing and evaluating new anti-inflammatory agents. Inflammation, at its core, is often mediated by prostaglandins, signaling molecules produced from arachidonic acid by cyclooxygenase (COX) enzymes.[8][9]

There are two primary isoforms of this enzyme:

  • COX-1: This is a constitutive enzyme, meaning it is almost always present in tissues. It plays a crucial "housekeeping" role, such as protecting the gastric mucosa and supporting platelet function.[10][11]

  • COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation in response to stimuli like cytokines and growth factors.[9][10][11]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this effectively reduces inflammation, the concurrent inhibition of COX-1's protective functions can lead to undesirable gastrointestinal side effects, such as stomach ulcers.[6][10]

Celecoxib's innovation lies in its selectivity.[7][8] Its chemical structure allows it to preferentially bind to and inhibit the COX-2 enzyme, which has a larger, more accommodating active site than COX-1.[10][11] This selectivity allows it to quell inflammation while minimizing the gastrointestinal risks associated with non-selective NSAIDs.[11] Any new pyrazole derivative aiming to compete must, therefore, demonstrate potent and selective COX-2 inhibition.

COX_Pathway cluster_membrane Cell Membrane cluster_enzymes COX Isoforms Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_PGH2 Prostaglandins (PGH2) COX1->Prostaglandins_PGH2 COX2->Prostaglandins_PGH2 Protective_PGs Protective PGs (Gastric Mucosa, Platelets) Prostaglandins_PGH2->Protective_PGs Inflammatory_PGs Inflammatory PGs (Pain, Fever, Swelling) Prostaglandins_PGH2->Inflammatory_PGs Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Non_Selective_NSAIDs->COX2 Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, New Pyrazoles) Selective_COX2_Inhibitors->COX2

Caption: The Cyclooxygenase (COX) Pathway and points of NSAID inhibition.

A Multi-Tiered Benchmarking Framework

A robust evaluation follows a logical progression from high-throughput in-vitro assays to more complex, resource-intensive in-vivo models. This tiered approach ensures that only the most promising candidates advance, optimizing resources and adhering to ethical considerations.

Benchmarking_Workflow cluster_T1 Potency, Selectivity & Cytotoxicity cluster_T2 Anti-Inflammatory Activity cluster_T3 Drug-like Properties T1 Tier 1: In-Vitro Evaluation T2 Tier 2: In-Vivo Efficacy T1->T2 Promising Candidates T3 Tier 3: PK & Safety Profile T2->T3 Efficacious Compounds LC Lead Candidate Selection T3->LC Safe & Effective Leads T1_COX COX-1/COX-2 Inhibition (IC50 & Selectivity Index) T1_Cyto Cytotoxicity Screening (MTT & LDH Assays) T2_Edema Carrageenan-Induced Paw Edema Model T3_PK Pharmacokinetics (ADME) T3_Tox Preliminary Toxicology

Caption: A logical workflow for benchmarking new pyrazole derivatives.

Tier 1: In-Vitro Potency, Selectivity, and Safety

The primary goal of this tier is to quantify the compound's direct effect on the target enzyme and to ensure its activity is not due to general cellular toxicity.

COX-1 and COX-2 Inhibition Assays

Causality: The cornerstone of evaluation is determining the half-maximal inhibitory concentration (IC50) for both COX isoforms. The ratio of these values (IC50 COX-1 / IC50 COX-2) yields the Selectivity Index (SI), a critical metric for predicting a reduced risk of gastrointestinal side effects.[12][13] We recommend a fluorometric or LC-MS/MS-based assay for their sensitivity and reliability over older methods.[14][15]

Experimental Protocol: Fluorometric COX Inhibition Assay [13][16]

  • Reagent Preparation: Prepare assay buffer, cofactor solution, COX probe solution, and arachidonic acid substrate according to a commercial kit's instructions (e.g., BioVision, BPS Bioscience).[13][16] Dissolve new pyrazole derivatives and Celecoxib (positive control) in DMSO to create stock solutions.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 10 µL of test compound dilution (or DMSO for enzyme control)

    • 2 µL COX Cofactor

    • 1 µL COX Probe

    • 1 µL of either recombinant COX-1 or COX-2 enzyme.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure fluorescence kinetics for 10-20 minutes at 25°C, with an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

  • Analysis:

    • Calculate the reaction rate (slope) for each concentration.

    • Determine the percent inhibition relative to the enzyme control (DMSO).

    • Plot percent inhibition versus compound concentration and use non-linear regression to calculate the IC50 value.

    • Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Cytotoxicity Screening

Causality: It is crucial to confirm that the observed effects in cell-based assays are due to specific enzyme inhibition and not simply because the compounds are killing the cells. We employ two complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures cell membrane integrity.[17][18] Performing both provides a more robust assessment of cell viability.

Experimental Protocol: LDH Cytotoxicity Assay [18][19][20]

  • Cell Culture: Seed cells (e.g., HeLa or RAW 264.7 macrophages) in a 96-well plate at an optimized density and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole derivatives for a predetermined period (e.g., 24 hours). Include wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100).

    • Vehicle Control: Cells treated with DMSO.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with supernatant.

  • Incubation & Measurement: Incubate the plate for 30-60 minutes at room temperature, protected from light. The reaction produces a colored formazan product.[20] Measure the absorbance at ~490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100.

Tier 1 Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Cytotoxicity CC50 (µM)
New Derivative 1
New Derivative 2
Celecoxib 30.0[15]0.05[15]>600[15]>100
Ibuprofen ~5~15~0.3>100

Tier 2: In-Vivo Efficacy Validation

Compounds that demonstrate high potency, selectivity, and low cytotoxicity in vitro must then be tested for efficacy in a living system. In-vivo models are essential for understanding how a compound performs with the added complexities of absorption, distribution, metabolism, and excretion.[21]

Carrageenan-Induced Paw Edema Model

Causality: This is a classic and highly reproducible model of acute inflammation.[21][22] Sub-plantar injection of carrageenan, an irritant, triggers a localized inflammatory response characterized by fluid accumulation (edema), which can be quantified.[23] The model allows for the assessment of a compound's ability to suppress this response in vivo.

Experimental Protocol: Rat Paw Edema [23][24]

  • Animal Acclimation: Use Wistar or Sprague-Dawley rats, allowing them to acclimate for at least one week under controlled conditions.[23]

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • Positive Control (Celecoxib, appropriate dose)

    • Test Groups (New pyrazole derivatives, various doses)

  • Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Analysis:

    • Calculate the volume of edema at each time point by subtracting the baseline paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Tier 2 Data Summary
Treatment GroupDose (mg/kg)% Inhibition of Edema (at 3 hours)
Vehicle Control -0%
New Derivative 1 10
New Derivative 1 30
Celecoxib 30

Tier 3: Preliminary Pharmacokinetic and Safety Profiling

A potent and efficacious compound is only viable if it possesses favorable drug-like properties. This tier provides an early look at the compound's behavior in the body and its overall safety, which is critical for meeting regulatory requirements for further development.[25][26][27]

Pharmacokinetic (PK) Profiling

Causality: Pharmacokinetics is the study of what the body does to a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[28] Understanding a compound's PK profile is essential for determining its half-life, bioavailability, and appropriate dosing regimen. While full PK studies are extensive, early-stage in-silico models can now predict PK profiles from a compound's chemical structure, helping to prioritize candidates and reduce animal testing.[29][30][31]

Key Parameters to Assess:

  • Absorption: How the drug enters the bloodstream.

  • Distribution: Where the drug travels in the body.

  • Metabolism: How the drug is broken down, often by hepatic enzymes like CYP2C9 and CYP3A4 for pyrazole-based drugs like Celecoxib.[10]

  • Excretion: How the drug is eliminated from the body.[7]

Preliminary Toxicology

Causality: Before any human trials, the FDA requires robust preclinical data demonstrating a compound is reasonably safe.[25][32] Early-stage toxicology studies are designed to identify potential adverse effects. These studies must be conducted under Good Laboratory Practices (GLP).[26][32]

Key Assessments:

  • Acute Toxicity: Typically involves administering a single high dose to rodents and observing for mortality and clinical signs of toxicity over a 14-day period.

  • General Observations: Monitor for changes in body weight, food consumption, and behavior.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a gross necropsy and microscopic examination of major organs to identify any tissue damage.[25]

Decision-Making for Lead Candidate Selection

The culmination of this multi-tiered analysis allows for an evidence-based selection of lead candidates for further preclinical development. The ideal candidate will exhibit a superior or comparable profile to the benchmark drug, Celecoxib.

Decision_Matrix Start Candidate Pool (New Pyrazole Derivatives) Check_Potency High COX-2 Potency? (Low IC50) Start->Check_Potency Check_Selectivity High Selectivity? (High SI) Check_Potency->Check_Selectivity Yes Discard Discard or Redesign Check_Potency->Discard No Check_Toxicity Low Cytotoxicity? Check_Selectivity->Check_Toxicity Yes Check_Selectivity->Discard No Check_Efficacy Significant In-Vivo Efficacy? Check_Toxicity->Check_Efficacy Yes Check_Toxicity->Discard No Check_PK Favorable PK/Tox Profile? Check_Efficacy->Check_PK Yes Check_Efficacy->Discard No Lead_Candidate Lead Candidate Check_PK->Lead_Candidate Yes Check_PK->Discard No

Caption: A decision matrix for pyrazole derivative lead selection.

By systematically applying this benchmarking framework, researchers can confidently identify novel pyrazole derivatives with the highest potential to become next-generation anti-inflammatory therapeutics, characterized by high efficacy and a superior safety profile.

References

  • Title: Celecoxib - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]

  • Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: PubMed URL: [Link]

  • Title: New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES Source: PubMed URL: [Link]

  • Title: Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure Source: PubMed URL: [Link]

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Bentham Science URL: [Link]

  • Title: Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity Source: Taylor & Francis Online URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: KEDI Journal of Educational Policy URL: [Link]

  • Title: Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review Source: Bentham Science URL: [Link]

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: OATD URL: [Link]

  • Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: MDPI URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review Source: Semantic Scholar URL: [Link]

  • Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: Preprints.org URL: [Link]

  • Title: Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Source: ScienceOpen URL: [Link]

  • Title: Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure Source: ResearchGate URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: International Journal of Pharmaceutical Research & Allied Sciences URL: [Link]

  • Title: Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Source: Scite.ai URL: [Link]

  • Title: Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies Source: ResearchGate URL: [Link]

  • Title: FDA Requirements for Preclinical Studies Source: University of Texas Medical Branch URL: [Link]

  • Title: Cytotoxicity Assays: Measurement Of Cell Death Source: Da-Ta Biotech URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: PubMed Central URL: [Link]

  • Title: Step 2: Preclinical Research Source: FDA URL: [Link]

  • Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]

  • Title: In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential Source: SciELO URL: [Link]

  • Title: Pre-Clinical Trials: USFDA Regulations to be Followed Source: CliniExperts URL: [Link]

  • Title: The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis Source: Agilex Biolabs URL: [Link]

  • Title: Preclinical Regulatory Requirements Source: Duke Social Science Research Institute URL: [Link]

  • Title: LDH Cytotoxicity Assay Source: Creative Bioarray URL: [Link]

  • Title: Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors Source: ResearchGate URL: [Link]

  • Title: Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba Source: MDPI URL: [Link]

  • Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs Source: PubMed Central URL: [Link]

  • Title: Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry Source: PubMed Central URL: [Link]

Sources

Efficacy of 1-Ethyl-3-Methyl-1H-Pyrazole Derivatives in Crop Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the efficacy of 1-ethyl-3-methyl-1H-pyrazole derivatives as a pivotal class of fungicides in modern crop protection. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanism of action, comparative performance against other fungicidal classes, and the methodologies required for their robust evaluation.

Introduction: The Rise of Pyrazole Carboxamides in Crop Protection

The pyrazole carboxamide class of fungicides, specifically those containing the 1-ethyl-3-methyl-1H-pyrazole core, represents a significant advancement in the management of fungal pathogens. These compounds are highly valued for their broad-spectrum activity, systemic properties, and novel mode of action that provides an essential tool for resistance management strategies. Their primary role is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi. This guide will explore the fungicidal efficacy of these derivatives, offering a comparative perspective against established fungicides such as azoles and strobilurins.

Mechanism of Action: Targeting Fungal Respiration

1-Ethyl-3-methyl-1H-pyrazole derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain. This binding blocks the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of this process leads to a rapid depletion of cellular ATP, ultimately resulting in the cessation of fungal growth and cell death.

SDHI Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_complexI Complex I cluster_complexII Complex II (SDH) cluster_complexIII Complex III cluster_complexIV Complex IV c1_node NADH -> NAD+ q Ubiquinone Pool c1_node->q e- c2_node Succinate -> Fumarate c2_node->q e- c3_node Cytochrome c (red) c4_node O2 -> H2O c3_node->c4_node e- atp_synthase ATP Synthase c4_node->atp_synthase H+ gradient atp atp atp_synthase->atp ATP q->c3_node e- pyrazole 1-Ethyl-3-methyl-1H-pyrazole Derivative (SDHI) pyrazole->inhibition caption Inhibition of Succinate Dehydrogenase (Complex II) by Pyrazole Derivatives.

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by Pyrazole Derivatives.

Comparative Efficacy: In Vitro and Field Performance

The true measure of a fungicide's utility lies in its performance relative to existing solutions. The following tables summarize comparative efficacy data for representative 1-ethyl-3-methyl-1H-pyrazole derivatives against key fungal pathogens, benchmarked against widely used azole and strobilurin fungicides.

In Vitro Efficacy: EC₅₀ Values

The half-maximal effective concentration (EC₅₀) is a standard measure of a fungicide's in vitro potency. Lower EC₅₀ values indicate higher antifungal activity.

Fungicide ClassActive IngredientPathogenEC₅₀ (µg/mL)Reference
Pyrazole Carboxamide Fluxapyroxad Botrytis cinerea0.04 - 0.15
Pyrazole Carboxamide Bixafen Rhizoctonia solani0.05 - 0.2
Pyrazole Carboxamide Boscalid Botrytis cinerea0.3 - 0.9[1]
AzoleTebuconazoleBotrytis cinerea0.3 - 1.0[1]
AzoleEpoxiconazoleSeptoria tritici0.1 - 0.5[2]
StrobilurinPyraclostrobinRhizoctonia solani0.1 - 0.8[3]
StrobilurinAzoxystrobinBotrytis cinerea0.05 - 0.2

Note: EC₅₀ values can vary depending on the specific isolate and experimental conditions.

Field Trial Performance: Disease Control and Yield Protection

Field trials provide a more realistic assessment of a fungicide's performance under environmental pressures. The following data summarizes the percent disease control observed in field trials for key crop-pathogen systems.

CropPathogenFungicideApplication Rate (g a.i./ha)% Disease ControlReference
WheatSeptoria triticiFluxapyroxad 7570 - 85[2][4]
WheatSeptoria triticiEpoxiconazole12560 - 75[2]
BarleyRhynchosporium communeBixafen 10075 - 90[5]
BarleyRhynchosporium communeProthioconazole15070 - 85[5]
GrapesBotrytis cinereaFenpyrazamine 15065 - 80[1]
GrapesBotrytis cinereaTebuconazole20060 - 75[1]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for in vitro and in vivo evaluation of 1-ethyl-3-methyl-1H-pyrazole derivatives.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi[6][7][8].

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on Potato Dextrose Agar (PDA) at 25°C for 7-10 days.

    • Harvest conidia by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of Fungicide Stock Solutions and Dilutions:

    • Dissolve the 1-ethyl-3-methyl-1H-pyrazole derivative in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired test concentrations. The final DMSO concentration should not exceed 1% (v/v).

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of each fungicide dilution to the respective wells.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (inoculum without fungicide) and a negative control (medium only).

  • Incubation and Data Analysis:

    • Incubate the plates at 25°C for 48-72 hours.

    • Determine the minimum inhibitory concentration (MIC) as the lowest fungicide concentration that prevents visible growth.

    • For EC₅₀ determination, measure the optical density at 600 nm and calculate the percentage of growth inhibition relative to the positive control. Plot the inhibition percentage against the log of the fungicide concentration to determine the EC₅₀ value.

In Vivo Efficacy Evaluation (Detached Leaf Assay)
  • Plant Material and Fungal Inoculation:

    • Grow susceptible host plants under controlled conditions.

    • Excise healthy, fully expanded leaves.

    • Prepare a spore suspension of the target pathogen as described in the in vitro protocol.

  • Fungicide Application:

    • Prepare aqueous solutions of the 1-ethyl-3-methyl-1H-pyrazole derivative at various concentrations, including a surfactant to ensure even coverage.

    • Apply the fungicide solution to the adaxial surface of the leaves using a precision sprayer.

    • Allow the leaves to dry completely.

  • Inoculation and Incubation:

    • Place a droplet of the fungal spore suspension onto the center of each treated leaf.

    • Place the leaves in a humid chamber and incubate at a temperature and light cycle optimal for disease development.

  • Disease Assessment:

    • After a defined incubation period (e.g., 5-7 days), measure the diameter of the necrotic lesions.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

Experimental_Workflow_Efficacy_Testing cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy a1 Fungal Isolate Culture a2 Spore Suspension Preparation a1->a2 a4 96-well Plate Assay a2->a4 a3 Fungicide Dilution Series a3->a4 a5 Incubation a4->a5 a6 MIC/EC50 Determination a5->a6 b1 Host Plant Cultivation b2 Detached Leaf Preparation b1->b2 b3 Fungicide Application b2->b3 b4 Pathogen Inoculation b3->b4 b5 Incubation in Humid Chamber b4->b5 b6 Disease Severity Assessment b5->b6 caption Workflow for In Vitro and In Vivo Fungicide Efficacy Evaluation.

Caption: Workflow for In Vitro and In Vivo Fungicide Efficacy Evaluation.

Synthesis of 1-Ethyl-3-Methyl-1H-Pyrazole Carboxamide Derivatives

The synthesis of 1-ethyl-3-methyl-1H-pyrazole carboxamides typically involves the formation of the pyrazole core followed by an amide coupling reaction. The following is a representative laboratory-scale synthesis of a generic N-aryl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide.

Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
  • To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol, add ethylhydrazine oxalate portion-wise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

Saponification to 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • Dissolve the ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to 60-70°C for 2-3 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Amide Coupling to form N-aryl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
  • To a solution of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid in an anhydrous solvent such as dichloromethane or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-hydroxybenzotriazole (HOBt)[9][10][11][12][13][].

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline and a base such as triethylamine or N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide.

Resistance Management

The single-site mode of action of SDHIs necessitates careful resistance management to preserve their long-term efficacy. The Fungicide Resistance Action Committee (FRAC) provides guidelines that include:

  • Alternation: Rotate the use of SDHIs with fungicides from different FRAC groups.

  • Mixtures: Use pre-formulated mixtures or tank-mix SDHIs with fungicides having a different mode of action.

  • Limiting Applications: Adhere to the recommended maximum number of applications per season.

Conclusion

1-Ethyl-3-methyl-1H-pyrazole derivatives are a powerful and versatile class of fungicides that play a crucial role in modern agriculture. Their high intrinsic activity against a broad spectrum of fungal pathogens, coupled with their systemic properties, makes them highly effective tools for disease management. However, their single-site mode of action underscores the importance of responsible stewardship and adherence to resistance management strategies to ensure their continued efficacy for years to come. This guide provides the foundational knowledge and experimental framework for the continued research and development of this important class of crop protection agents.

References

  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
  • National Committee for Clinical Laboratory Standards. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. NCCLS document M27-A2.
  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 4th ed. CLSI standard M38.
  • Rex JH, Pfaller MA, Galgiani JN, et al. Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and candida infections. Clin Infect Dis. 1997;24(2):235-247.
  • Pellissier F, Canihos Y, Cazenave J, et al. Sensititre YeastOne: a new method for antifungal susceptibility testing of filamentous fungi. Mycoses. 2001;44(1-2):1-6.
  • Kim J-O, Shin J-H, Gumilang A, Chung K, Choi KY, Kim KS. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables.
  • Kim J-O, Shin J-H, Gumilang A, Chung K, Choi KY, Kim KS. EC 50 and EC 90 values of the mycelial growth of Botrytis cinerea for six fungicides.
  • Gadekar L, et al. Rapid Synthesis of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives and their Characterization, anticancer and antifungal activities. Chem Biol Interface. 2016;6(4):225-235.
  • Jørgensen LN, Matzen N, Semaskiene R, et al. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe. Pest Manag Sci. 2022;78(11):4899-4911.
  • Kim J-O, Shin J-H, Gumilang A, Chung K, Choi KY, Kim KS. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables.
  • El-Faham A, Funosas A, Prohens R, Albericio F. Amide bond formation in medicinal chemistry. Coupling reagents.
  • AHDB.
  • Bounds P, Blake J, Fraaije B, et al.
  • AHDB. Wheat septoria results show further fungicide efficacy shifts. 2021.
  • Köycü ND, Özer N, Delen N. Sensitivity of Botrytis cinerea Isolates Against Some Fungicides Used In Vineyards. Afr J Biotechnol. 2012;11(8):1892-1898.
  • Singh UK, Kumar S, Kumar A, Kumar V. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2010;51(24):3175-3178.
  • WO2014120397A1. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Imran M, et al. Characterization and sensitivity of Botrytis cinerea to benzimidazole and succinate dehydrogenase inhibitors fungicides, and illustration of the resistance profile. J Fungi (Basel). 2021;7(11):955.
  • de Oliveira Costa M, et al. The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Molecules. 2021;26(16):4954.
  • Kumar A, Singh S, Kumar S, Kumar V. Process optimization for acid-amine coupling: a catalytic approach. Chem Pap. 2022;76(11):6909-6918.
  • Wang Y, et al. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. J Agric Food Chem. 2022;70(35):10736-10745.
  • Ochi Y, et al. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform. 2018;2018(12):A197-A199.
  • Köycü ND, Özer N, Delen N. Sensitivity of Botrytis cinerea Isolates Against Some Fungicides Used In Vineyards. Afr J Biotechnol. 2012;11(8):1892-1898.
  • Agudo-Álvarez S, et al. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • IR-4 Project.
  • BOC Sciences.

Sources

Safety Operating Guide

Navigating the Disposal of 1-ethyl-3-methyl-1H-pyrazole: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like 1-ethyl-3-methyl-1H-pyrazole is a critical component of laboratory safety and environmental responsibility. While comprehensive toxicological and environmental fate data for 1-ethyl-3-methyl-1H-pyrazole (CAS No. 30433-57-9) are not fully investigated, adherence to established best practices for laboratory chemical waste is paramount to ensure safety and regulatory compliance.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-ethyl-3-methyl-1H-pyrazole, grounded in scientific principles and regulatory frameworks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 1-ethyl-3-methyl-1H-pyrazole with care. The available Safety Data Sheet (SDS) indicates that the compound is irritating to mucous membranes and the upper respiratory tract and may be harmful if ingested or inhaled.[1] Therefore, it is prudent to treat this research chemical as potentially hazardous.

Personal Protective Equipment (PPE): At all times, standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Hazard Profile and Causality of Disposal Choices

While specific hazard classifications for 1-ethyl-3-methyl-1H-pyrazole are limited, data from structurally similar pyrazole derivatives provide valuable insights into its potential risks. Many pyrazole-based compounds are known to cause skin and eye irritation.[2][4] Furthermore, pyrazole derivatives can have varying levels of toxicity and environmental impact.[5][6] Given the incomplete hazard profile, a cautious approach to disposal is warranted. The principle of "cradle-to-grave" hazardous waste management, as established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), mandates that generators of chemical waste are responsible for its safe management from generation to final disposal.[7]

The primary rationale for treating 1-ethyl-3-methyl-1H-pyrazole as hazardous waste is the precautionary principle. Disposing of chemicals with unknown or incompletely understood toxicological and environmental effects down the drain or in regular solid waste can lead to contamination of water systems and harm to aquatic life.[8]

Step-by-Step Disposal Procedures

The most recommended method for the disposal of 1-ethyl-3-methyl-1H-pyrazole is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation

Proper segregation of waste is the foundational step to prevent accidental chemical reactions and ensure correct disposal pathways.

  • Solid Waste: Collect unused or expired solid 1-ethyl-3-methyl-1H-pyrazole in a clearly labeled, sealed container. Any contaminated materials, such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid chemical, should also be placed in a designated solid chemical waste container.

  • Liquid Waste: Solutions containing 1-ethyl-3-methyl-1H-pyrazole must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. It is crucial not to mix these solutions with other incompatible waste streams.

Step 2: Container Selection and Labeling

The integrity and proper labeling of waste containers are critical for safe storage and transportation.

  • Container Requirements: Use containers that are chemically compatible with 1-ethyl-3-methyl-1H-pyrazole and any solvents used. High-density polyethylene (HDPE) or glass bottles are generally suitable. Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-ethyl-3-methyl-1H-pyrazole," and any other components in the waste stream. The date of accumulation should also be included.

Step 3: Storage of Chemical Waste

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • Segregate containers of incompatible materials using physical barriers or secondary containment.

  • The storage area should be cool and dry to prevent degradation of the container and its contents.

Step 4: Arranging for Professional Disposal

The disposal of laboratory chemical waste must be handled by qualified professionals to ensure compliance with all local, state, and federal regulations.[4][9]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup of the waste.

  • Provide the disposal service with an accurate description of the waste, including the chemical name and any other components.

DisposalWorkflow cluster_assessment Initial Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_containment Containment and Labeling cluster_final_steps Final Disposal Steps Start Handling 1-ethyl-3-methyl-1H-pyrazole Assess Assess physical state (Solid or Liquid) Start->Assess SolidWaste Unused solid chemical or contaminated disposables Assess->SolidWaste Solid LiquidWaste Solutions containing the chemical Assess->LiquidWaste Liquid SegregateSolid Segregate into a dedicated solid hazardous waste container SolidWaste->SegregateSolid LabelContainer Label container clearly: 'Hazardous Waste' '1-ethyl-3-methyl-1H-pyrazole' Date SegregateSolid->LabelContainer SegregateLiquid Segregate into a dedicated liquid hazardous waste container LiquidWaste->SegregateLiquid SegregateLiquid->LabelContainer SealContainer Seal container securely LabelContainer->SealContainer Store Store in designated, ventilated hazardous waste area SealContainer->Store ArrangePickup Contact EHS or licensed waste disposal contractor Store->ArrangePickup End Professional Disposal ArrangePickup->End

Sources

Personal protective equipment for handling 1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Personal Protective Equipment (PPE) for Handling 1-ethyl-3-methyl-1H-pyrazole

For researchers and professionals in drug development, the meticulous handling of specialized chemical compounds is fundamental to both groundbreaking discovery and personal safety. This guide provides an in-depth operational plan for the safe handling of 1-ethyl-3-methyl-1H-pyrazole, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous pyrazole derivatives to establish a conservative and robust safety protocol. Our approach prioritizes a comprehensive margin of safety, treating the compound with the caution it deserves as a potentially hazardous substance.

Hazard Assessment: An Evidence-Based Approach

Analysis of safety data for closely related pyrazole compounds, such as 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and other derivatives, reveals a consistent hazard profile. The primary risks associated with this class of chemicals involve dermal, ocular, and respiratory irritation.[1][2][3] A summary of the anticipated hazards is presented below.

Hazard CategoryAnticipated RiskRationale & Causality
Skin Irritation Causes skin irritation (Category 2).Pyrazole derivatives can defat the skin, leading to redness, itching, and dermatitis upon contact. Prolonged exposure increases the severity of the irritation.[2][4][5]
Eye Irritation Causes serious eye irritation (Category 2A).Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. The fine, dusty nature of the solid form increases the risk of accidental eye exposure.[1][2][5]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system, leading to coughing and shortness of breath.[1][3]
Acute Oral Toxicity Harmful if swallowed.While data varies, some pyrazole compounds are classified as harmful if ingested, necessitating procedures that prevent accidental oral intake.[5][6][7]

Core Directive: Your PPE Ensemble

Based on the hazard assessment, a standard PPE ensemble is required for all personnel handling 1-ethyl-3-methyl-1H-pyrazole. This ensemble is designed to provide a comprehensive barrier against the primary routes of exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 1-ethyl-3-methyl-1H-pyrazole, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3][7] This is the most critical engineering control for minimizing inhalation exposure.

Mandatory Personal Protective Equipment:
  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times. They must conform to ANSI Z87.1 standards or equivalent (e.g., EN 166) and provide a complete seal around the eyes to protect from dust and splashes.[1][4][8]

    • Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities (>1 liter) or during vigorous mixing.[8]

  • Skin and Body Protection:

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[8]

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a closed front is mandatory. This protects the skin and personal clothing from contamination.

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency situations like a large spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., N95 or P100) must be used.[4][8] All personnel who may need to use a respirator must be properly fit-tested and trained.[5]

Operational Protocol: PPE Selection and Use

A systematic approach to PPE selection and use is critical for ensuring its effectiveness. The following workflow should be ingrained as a standard laboratory practice.

PPE_Workflow start Start: Prepare to Handle 1-ethyl-3-methyl-1H-pyrazole fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP Do not proceed without a functional fume hood. fume_hood->stop No ppe_check Assemble Core PPE: - Chemical Goggles (ANSI Z87.1) - Nitrile/Neoprene Gloves - Closed Lab Coat fume_hood->ppe_check Yes quantity_check Handling >1 Liter or Risk of Major Splash? ppe_check->quantity_check add_faceshield Add Face Shield over Goggles quantity_check->add_faceshield Yes aerosol_check Potential for Dust/ Aerosol Generation (e.g., sonication, vigorous mixing)? quantity_check->aerosol_check No add_faceshield->aerosol_check respirator_check Consider N95/P100 Respirator (Consult EHS) aerosol_check->respirator_check Yes proceed Proceed with Handling Inside Fume Hood aerosol_check->proceed No respirator_check->proceed

Caption: PPE Selection Workflow for Handling 1-ethyl-3-methyl-1H-pyrazole.

Step-by-Step Donning and Doffing Procedure:
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Put on a face shield, if required.

    • Perform hand hygiene again.

    • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Inspect and remove gloves using a glove-to-glove and then skin-to-skin technique. Dispose of them in a hazardous waste container.

    • Perform hand hygiene.

    • Remove the face shield (if used) by handling the head strap, avoiding contact with the front surface.

    • Remove the lab coat by rolling it outwards and away from the body.

    • Remove goggles.

    • Perform thorough hand hygiene with soap and water.

Logistical Plans: Disposal of Contaminated Materials

Proper disposal is the final, critical step in the safe handling lifecycle. All materials that come into contact with 1-ethyl-3-methyl-1H-pyrazole must be treated as hazardous waste.

Operational Disposal Plan:
  • Chemical Waste: Unused or waste 1-ethyl-3-methyl-1H-pyrazole, whether in solid form or in solution, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[9][10]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and pipette tips, must be placed in a designated hazardous waste container immediately after use.[11][12]

  • Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of according to institutional policy.[13]

Regulatory Compliance:

All chemical waste must be managed according to your institution's Environmental Health & Safety (EHS) guidelines, which are based on local, state, and federal regulations.[9] Ensure waste containers are properly labeled with "Hazardous Waste" and the full chemical name.[13] Store waste in a designated, secure accumulation area until it is collected by a licensed professional waste disposal service.[11] Never dispose of this chemical or its containers in the regular trash or down the drain.[2][8]

By adhering to these rigorous PPE and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Cole-Parmer. Available from: [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet - 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)-. Aaron Chemicals. Available from: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). Kishida Chemical Co., Ltd. Available from: [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-methyl-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.